Technical Documentation Center

4-Methylquinoline-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylquinoline-2-carboxylic acid
  • CAS: 40609-76-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methylquinoline-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction: 4-Methylquinoline-2-carboxylic acid, a substituted derivative of the quinoline heterocyclic system, represents a cornerstone building block in the fields of medicinal chemistry and materials science. The qu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methylquinoline-2-carboxylic acid, a substituted derivative of the quinoline heterocyclic system, represents a cornerstone building block in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is classified as a "privileged structure," a distinction owed to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide offers a comprehensive technical exploration of 4-Methylquinoline-2-carboxylic acid, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, dissect robust synthetic strategies, outline modern analytical characterization techniques, and survey its applications as a pivotal intermediate in the creation of novel functional molecules.

Core Molecular and Physicochemical Properties

Understanding the intrinsic properties of 4-Methylquinoline-2-carboxylic acid is fundamental to its effective application in synthesis and material design. The molecule consists of a quinoline bicyclic system, with a methyl group at the C4 position and a carboxylic acid at the C2 position. This specific arrangement of substituents dictates its reactivity, solubility, and potential for intermolecular interactions.

PropertyValueSource
IUPAC Name 4-methylquinoline-2-carboxylic acidPubChem[2]
CAS Number 40609-76-5PubChem, ChemScene[2][3]
Molecular Formula C₁₁H₉NO₂PubChem, ChemScene[2][3]
Molecular Weight 187.19 g/mol PubChem[2]
Melting Point 183 °CMySkinRecipes[4]
Boiling Point 361.6 ± 27.0 °C (Predicted)MySkinRecipes[4]
Density 1.285 ± 0.06 g/cm³ (Predicted)MySkinRecipes[4]
SMILES CC1=CC(=NC2=CC=CC=C12)C(=O)OPubChem[2]
InChI Key QBDSKOATHWHNOZ-UHFFFAOYSA-NPubChem[2]
  • Solubility: The presence of the carboxylic acid group imparts limited solubility in water, which increases under basic conditions due to deprotonation to the carboxylate salt. It typically exhibits good solubility in organic solvents like DMSO, DMF, and alcohols.

  • Storage: The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[3][5]

Synthetic Methodologies: A Strategic Overview

The synthesis of substituted quinolines is a well-established field, with several named reactions providing versatile entry points to this scaffold. The choice of synthetic route is governed by the desired substitution pattern and the availability of starting materials. For 4-Methylquinoline-2-carboxylic acid, a Friedländer-type annulation is a highly effective and convergent strategy.

The Friedländer Annulation: A Mechanistic Perspective

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene group (e.g., a ketone or β-ketoester). For the specific synthesis of 4-Methylquinoline-2-carboxylic acid, the most logical precursors are a 2-aminoacetophenone derivative and a glyoxylic acid derivative, which provides the C2-carboxylic acid moiety.

The causality behind this choice lies in its efficiency and regiochemical control. The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring in a single, often high-yielding, step.

Friedlander_Synthesis Reactants 2-Amino-4-methylacetophenone + Pyruvic Acid Intermediate1 Schiff Base / Enamine Intermediate Reactants->Intermediate1 Condensation Base Base Catalyst (e.g., KOH, NaOH) Base->Reactants Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Methylquinoline-2-carboxylic acid Intermediate2->Product Dehydration (-H₂O)

General workflow for the Friedländer synthesis of the target molecule.
Experimental Protocol: Synthesis via Friedländer Annulation

This protocol is a representative procedure based on established methodologies. As a self-validating system, it includes in-process checks (TLC) and a robust purification scheme.

Materials:

  • 2-Amino-4-methylacetophenone

  • Pyruvic acid

  • Ethanol (absolute)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-methylacetophenone (1.0 eq) in absolute ethanol (5 mL per mmol of substrate).

  • Base Addition: To this solution, add a solution of potassium hydroxide (2.5 eq) in ethanol. Stir for 15 minutes at room temperature. The base is crucial as it catalyzes the condensation by deprotonating the active methylene of the acetophenone and the acid.

  • Substrate Addition: Slowly add pyruvic acid (1.1 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexanes mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Work-up & Precipitation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in deionized water (10 mL).

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify with 1M HCl until the pH is approximately 3-4. This step protonates the carboxylate, causing the product to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, washing the solid with cold deionized water (2 x 10 mL) to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Chemical Reactivity and Derivatization

The reactivity of 4-Methylquinoline-2-carboxylic acid is dominated by its two primary functional groups: the carboxylic acid and the quinoline nucleus.

  • Carboxylic Acid Reactions: The -COOH group can be readily converted to esters, amides, and acid chlorides. However, direct Fischer esterification can be low-yielding for some quinoline scaffolds.[6] More reliable methods involve activating the acid (e.g., with thionyl chloride to form the acid chloride) or using coupling agents (e.g., HATU, EDC) for amide formation.

  • Ring Reactivity: The quinoline ring is generally deactivated to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, reactions can occur under forcing conditions.

Key derivatization pathways from the carboxylic acid moiety.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic methods provides unambiguous proof of identity.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple signals between δ 7.5-8.5 ppm corresponding to the protons on the quinoline ring system. - Methyl Protons: A sharp singlet around δ 2.5-2.8 ppm (3H). - Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which is D₂O exchangeable.
¹³C NMR - Carbonyl Carbon: Signal around δ 165-175 ppm. - Aromatic Carbons: Multiple signals in the δ 120-150 ppm region. - Methyl Carbon: A signal around δ 18-25 ppm.
Mass Spec. - EI-MS: A molecular ion ([M]⁺•) at m/z 187, with major fragments corresponding to the loss of the carboxyl group: [M-COOH]⁺ at m/z 142 and [M-CO₂]⁺• at m/z 143.[7][8] - ESI-MS: A protonated molecular ion ([M+H]⁺) at m/z 188 in positive ion mode.
IR Spec. - O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹. - C=C/C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region.

Applications in Research and Drug Development

4-Methylquinoline-2-carboxylic acid is not merely a synthetic curiosity; it is a validated precursor for molecules with significant biological potential. Its derivatives have been explored for a wide range of therapeutic targets.

  • Antimicrobial Agents: The quinoline core is famous for its role in quinolone and fluoroquinolone antibiotics. This scaffold serves as a starting point for novel antibacterial agents.[4]

  • Anticancer Agents: The quinoline carboxylic acid motif is crucial for activity in several classes of anticancer agents. For instance, derivatives have been designed as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in rapidly proliferating cancer cells.[6][9] The carboxylate group often acts as a key pharmacophore, forming a charge-charge interaction with an arginine residue in the enzyme's active site.[6]

  • Anti-inflammatory Agents: By targeting enzymes like Cyclooxygenase-2 (COX-2), quinoline-4-carboxylic acid derivatives have shown promise as anti-inflammatory drugs.[10] The carboxylic acid is again vital, often mimicking the arachidonic acid substrate and interacting with key active site residues.[10]

Applications Core 4-Methylquinoline-2- carboxylic acid Scaffold Anticancer Anticancer Agents (e.g., DHODH Inhibitors) Core->Anticancer Derivatization & SAR Studies Antiinflammatory Anti-inflammatory (e.g., COX-2 Inhibitors) Core->Antiinflammatory Scaffold Hopping & Bioisosteric Replacement Antimicrobial Antimicrobial Agents (Quinolone Analogues) Core->Antimicrobial Synthesis of Novel Analogues Research Heterocyclic Chemistry Research Core->Research Building Block for Complex Targets

Role of the scaffold in generating diverse bioactive agents.

Safety and Handling

As with any laboratory chemical, proper handling of 4-Methylquinoline-2-carboxylic acid is paramount. Based on safety data for structurally related compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5][11]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Health Hazards: The compound may cause skin, eye, and respiratory irritation.[11][12][13] Avoid breathing dust and direct contact with skin and eyes.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[11]

    • Skin: Wash off with soap and plenty of water.[11]

    • Inhalation: Move the person to fresh air.[11]

    • Ingestion: Rinse mouth with water. Seek medical attention in all cases of significant exposure.

Conclusion

4-Methylquinoline-2-carboxylic acid is a versatile and valuable heterocyclic compound. Its well-defined physicochemical properties, accessible synthetic routes, and diverse reactivity make it an important tool for the modern chemist. Its role as a privileged scaffold, particularly in the development of targeted therapeutics for cancer and inflammatory diseases, ensures that it will remain a subject of intense research and a key building block in the pursuit of novel chemical entities for years to come.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • SlidePlayer. (n.d.). Pfitzinger Quinoline Synthesis.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in.
  • PubChem. (n.d.). 4-Methylquinoline-2-carboxylic acid.
  • ChemScene. (n.d.). 4-Methylquinoline-2-carboxylic acid.
  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid.
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • Al-Sanea, M. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry.
  • Fisher Scientific. (n.d.). 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Santa Cruz Biotechnology. (2023). 2-Methylquinoline Safety data sheet.
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

Sources

Exploratory

An In-depth Technical Guide to 4-Methylquinoline-2-carboxylic acid (CAS: 40609-76-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Methylquinoline-2-carboxylic acid, a heterocyclic building block with significant poten...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylquinoline-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into the compound's chemical and physical properties, outlines established and theoretical synthesis methodologies, and explores its current and prospective applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. Safety protocols, handling procedures, and analytical techniques for characterization and quality control are also detailed to provide a complete resource for laboratory professionals.

Introduction: The Quinoline Scaffold and the Significance of 4-Methylquinoline-2-carboxylic acid

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, found in a wide array of natural products and synthetic bioactive molecules. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. 4-Methylquinoline-2-carboxylic acid, also known as 4-methylquinaldic acid, emerges as a valuable intermediate, offering multiple points for chemical modification to generate diverse libraries of compounds for biological screening.

This guide aims to serve as a senior-level resource, consolidating critical technical information to facilitate research and development involving this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methylquinoline-2-carboxylic acid is fundamental for its application in synthesis and formulation.

PropertyValueSource
CAS Number 40609-76-5[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.20 g/mol [1]
Melting Point 183 °C[2]
Boiling Point (Predicted) 361.6 ± 27.0 °C[2]
Density (Predicted) 1.285 ± 0.06 g/cm³[2]
pKa (Predicted) 3.55 ± 0.10
LogP (Predicted) 2.24[3]
Topological Polar Surface Area (TPSA) 50.19 Ų[3]

Solubility Profile:

Based on the general solubility principles for carboxylic acids and quinoline derivatives, 4-Methylquinoline-2-carboxylic acid is expected to exhibit the following solubility characteristics[4]:

  • Soluble: In polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.

  • Slightly Soluble: In ethanol and acetone.

  • Insoluble: In non-polar solvents like hexane and diethyl ether.

  • Water Solubility: Poorly soluble in water, but solubility increases in alkaline solutions due to the formation of the carboxylate salt.

Synthesis and Mechanistic Considerations

Doebner Reaction: A Plausible Synthetic Route

The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a well-established method for the synthesis of quinoline-4-carboxylic acids. A modification of this reaction could potentially yield the 2-carboxylic acid isomer.

Conceptual Workflow: Doebner-type Synthesis

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product p_toluidine p-Toluidine condensation Condensation & Cyclization p_toluidine->condensation glyoxylic_acid Glyoxylic Acid glyoxylic_acid->condensation pyruvic_acid Pyruvic Acid pyruvic_acid->condensation dehydration Dehydration condensation->dehydration Intermediate Formation oxidation Oxidation dehydration->oxidation Dihydroquinoline Intermediate product 4-Methylquinoline-2-carboxylic acid oxidation->product Aromatization

Caption: Conceptual workflow for the synthesis of 4-Methylquinoline-2-carboxylic acid via a modified Doebner reaction.

Proposed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add p-toluidine (1 equivalent) and a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add glyoxylic acid (1 equivalent) and pyruvic acid (1 equivalent) to the stirred solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • p-Toluidine: Provides the benzene ring and the methyl group at the 4-position of the final quinoline core.

  • Glyoxylic Acid and Pyruvic Acid: These dicarbonyl compounds are proposed to react in a specific manner to form the pyridine ring with the carboxylic acid at the 2-position. The exact mechanism and regioselectivity would require experimental validation.

  • Ethanol as Solvent: A common solvent for Doebner-type reactions, it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

Pfitzinger Reaction: An Alternative Approach

The Pfitzinger reaction, involving the condensation of isatin with a carbonyl compound containing an α-methylene group, is another powerful method for synthesizing quinoline-4-carboxylic acids.[5] A variation of this reaction could also be envisioned for the synthesis of the target molecule.

Spectroscopic Characterization

Accurate characterization of 4-Methylquinoline-2-carboxylic acid is crucial for confirming its identity and purity. While experimental spectra for this specific compound are not widely published, theoretical predictions and data from analogous structures can provide valuable insights.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (typically >10 ppm, and exchangeable with D₂O).[6] The aromatic region will likely display a complex splitting pattern due to the substituted quinoline system.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the nine carbons of the quinoline core, the methyl carbon, and the carboxylic acid carbon (typically in the range of 165-185 ppm).[6]

4.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C-O stretching and O-H bending vibrations.

  • C=C and C=N stretching vibrations characteristic of the quinoline ring system.

4.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 187. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the carboxyl group ([M-45]⁺).

Applications in Research and Development

4-Methylquinoline-2-carboxylic acid is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals.

Intermediate in Drug Synthesis

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.[2] It is particularly relevant in the development of:

  • Quinolone Antibiotics: The quinoline scaffold is central to this class of broad-spectrum antibiotics.

  • Anticancer Agents: Many quinoline derivatives have shown promise as cytotoxic agents against various cancer cell lines.[7]

  • Anti-inflammatory Agents: The quinoline core is also found in compounds with anti-inflammatory properties.

Potential Biological Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Recent studies have highlighted quinoline-4-carboxylic acid derivatives as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] Inhibition of DHODH can lead to pyrimidine depletion, thereby halting cell proliferation, making it an attractive target for cancer therapy. While direct studies on 4-Methylquinoline-2-carboxylic acid are limited, its structural similarity to known DHODH inhibitors suggests it could be a valuable scaffold for designing novel inhibitors.

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_RNA->Cell_Cycle_Arrest Depletion leads to Quinoline_Acid 4-Methylquinoline- 2-carboxylic acid (Potential Inhibitor) DHODH DHODH Quinoline_Acid->DHODH Inhibits

Sources

Foundational

Structure Elucidation of 4-Methylquinoline-2-carboxylic acid: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise structural determination of heterocyclic compounds is a cornerstone of modern drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural determination of heterocyclic compounds is a cornerstone of modern drug discovery and development. 4-Methylquinoline-2-carboxylic acid, a key scaffold and synthetic intermediate for various pharmaceutical agents, presents an excellent case study for the application of modern analytical techniques.[1] This guide provides a comprehensive, field-proven walkthrough of the structure elucidation process for this molecule, moving beyond a simple recitation of data to explain the strategic integration of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques. We will detail the causality behind experimental choices, present self-validating protocols, and demonstrate how disparate data streams are synthesized to confirm the molecular structure with unshakable confidence.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2] 4-Methylquinoline-2-carboxylic acid (also known as 4-methylquinaldic acid) is a vital building block in the synthesis of these complex bioactive molecules.[1][3] Its structure, featuring a carboxylic acid at the 2-position and a methyl group at the 4-position, dictates its reactivity and potential for biological interaction.[4][5] Therefore, unambiguous confirmation of its structure is a critical first step in any research or development pipeline. This guide outlines the logical workflow for its complete structural characterization.

Foundational Data: Molecular Formula and Physical Properties

Before delving into complex spectroscopy, the initial characterization begins with establishing the molecular formula and basic physical properties. High-resolution mass spectrometry is the definitive technique for determining the elemental composition.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[3][6]
Molecular Weight 187.20 g/mol [1][3][6][7]
Exact Mass 187.0633 u[6]
Melting Point ~183 °C[1]

This foundational data provides the necessary constraints for interpreting the subsequent, more detailed spectroscopic results. The molecular formula immediately indicates a high degree of unsaturation, which is consistent with the aromatic quinoline ring system.

The Elucidation Workflow: An Integrated Spectroscopic Strategy

The modern approach to structure elucidation is not a linear process but an integrated workflow where each technique provides a unique piece of the puzzle. The data from one experiment informs the interpretation of the next, creating a self-validating loop of evidence.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Carbon-Hydrogen Framework cluster_3 Connectivity & Final Assembly MS Mass Spectrometry (Molecular Formula & Weight) IR Infrared Spectroscopy (-COOH, Aromatic Rings) MS->IR Final Final Structure Confirmed MS->Final H_NMR ¹H NMR (Proton Environments) IR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR NMR_2D 2D NMR (COSY, HMBC) (Bonding Connections) C_NMR->NMR_2D NMR_2D->Final

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Mass spectrometry provides the molecular weight and, through high-resolution analysis, the elemental formula. It is the first and most crucial step.

Expertise & Causality: We employ Electron Ionization (EI) as it provides clear molecular ion peaks and rich fragmentation data for aromatic systems.[8] The fragmentation pattern acts as a preliminary structural fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • A small sample of 4-methylquinoline-2-carboxylic acid is introduced into the mass spectrometer.

  • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This process creates a radical cation, the molecular ion (M⁺•), and induces fragmentation.

  • The ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Presentation & Interpretation:

Ionm/z (Predicted)InterpretationSignificance
[M]⁺• 187Molecular IonConfirms the molecular weight of C₁₁H₉NO₂.
[M - COOH]⁺ 142Loss of the carboxylic acid radicalStrong evidence for a -COOH group.[8]
[M - CO₂]⁺• 143Loss of carbon dioxideCharacteristic fragmentation of a carboxylic acid.[8]

The detection of the molecular ion at m/z 187 confirms the molecular weight. The key fragments at m/z 142 and 143 are highly diagnostic for the presence of a carboxylic acid group, providing the first piece of structural information.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is unparalleled for the rapid and definitive identification of functional groups.

Expertise & Causality: The carboxylic acid moiety has two highly characteristic and easily identifiable absorption bands: a very broad O-H stretch and a sharp C=O stretch.[9][10] Their presence provides immediate confirmation of the functional group suggested by the MS fragmentation.

Experimental Protocol: KBr Pellet FTIR

  • A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr).

  • The mixture is pressed under high pressure to form a transparent pellet.

  • The pellet is placed in the IR spectrometer, and the spectrum is recorded.

Data Presentation & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad) O-H stretchCarboxylic Acid (-COOH)[9][10]
~1710 C=O stretchCarboxylic Acid (-COOH)[9]
~1600, ~1500 C=C / C=N stretchAromatic/Heteroaromatic Ring
~2950 C-H stretchMethyl Group (-CH₃)

The IR spectrum provides direct, irrefutable evidence for the carboxylic acid and the aromatic quinoline system, perfectly corroborating the MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for elucidating the precise connectivity of atoms. We use a suite of 1D and 2D experiments to build the carbon-hydrogen framework from the ground up.

¹H NMR: Counting and Characterizing Protons

Expertise & Causality: ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting pattern).

Data Presentation & Interpretation (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 broad singlet1HH -OOC-
~8.2-7.5 multiplet5HAromatic Protons (H3, H5, H6, H7, H8)
~2.7 singlet3H-CH

The downfield signal confirms the acidic proton. The integration of 5H in the aromatic region and 3H for a singlet methyl group accounts for all nine hydrogen atoms in the molecule.

¹³C NMR: Defining the Carbon Backbone

Expertise & Causality: ¹³C NMR identifies all unique carbon atoms, distinguishing between sp² (aromatic, carbonyl) and sp³ (methyl) carbons.

Data Presentation & Interpretation (in DMSO-d₆):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~168 C=OC =OOH
~150-120 sp² C9 Aromatic Carbons (Quinoline Ring)
~18 sp³ C-C H₃

The spectrum shows 11 distinct signals, matching the molecular formula. The chemical shifts clearly delineate the carbonyl carbon, the nine carbons of the quinoline ring, and the single methyl carbon.

2D NMR: Connecting the Pieces

Expertise & Causality: 2D NMR experiments like COSY and HMBC are non-negotiable for establishing definitive atom-to-atom connectivity. HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to link the isolated fragments.

Experimental Protocol: 2D NMR

  • The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • A series of pulse sequences are run on a high-field NMR spectrometer to acquire COSY, HSQC, and HMBC data.

  • Data is processed to generate 2D correlation maps.

G Key HMBC correlations confirming substituent positions. H_Me H (δ ~2.7) C_3 C3 H_Me->C_3 3J C_4 C4 H_Me->C_4 2J C_4a C4a H_Me->C_4a 3J H_3 H (δ ~7.6) C_2 C2 H_3->C_2 2J H_3->C_4 2J H_3->C_4a 3J C_Me C (δ ~18) G Aniline Aniline Intermediate Iminium Intermediate Aniline->Intermediate Pyruvic Pyruvic Acid Cyclization Cyclization & Dehydration Pyruvic->Cyclization Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Intermediate->Cyclization Product 4-Methylquinoline- 2-carboxylic acid Cyclization->Product

Caption: Simplified Doebner reaction pathway.

Synthesizing the compound via a known, predictable pathway and confirming that its spectroscopic data matches the unknown sample provides a final, unassailable layer of proof.

Conclusion: A Unified Structural Hypothesis

The structure of 4-Methylquinoline-2-carboxylic acid is elucidated through the systematic and integrated application of modern spectroscopic techniques:

  • Mass Spectrometry established the correct molecular formula (C₁₁H₉NO₂) and suggested the presence of a carboxylic acid through its fragmentation pattern. [3][6][8]2. Infrared Spectroscopy confirmed the presence of the carboxylic acid and aromatic ring functional groups. [9]3. ¹H and ¹³C NMR provided a complete census of the hydrogen and carbon atoms in the molecule.

  • 2D NMR (HMBC) was the crucial final step, unequivocally establishing the connectivity and proving the placement of the methyl group at C4 and the carboxylic acid at C2.

This multi-faceted approach, grounded in the fundamental principles of each technique, provides a robust and self-validating pathway to the correct structure, a critical requirement for any downstream application in research and drug development.

References

  • Title: 4-Methylquinoline-2-Carboxylic Acid Source: MySkinRecipes URL
  • Title: 4-Methylquinoline | C10H9N | CID 10285 Source: PubChem URL: [Link]

  • Title: 4-Methylquinoline-2-carboxylic acid | C11H9NO2 | CID 748357 Source: PubChem URL: [Link]

  • Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL: [Link]

  • Title: Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI URL: [Link]

  • Title: Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer Source: MDPI URL: [Link]

  • Title: 4-Quinolinecarboxylic acid, 2-methyl-, 2-(4-methylphenyl)-2-oxoethyl ester - Optional[13C NMR] Source: SpectraBase URL: [Link]

  • Title: (PDF) 4-Methylphenyl quinoline-2-carboxylate Source: ResearchGate URL: [Link]

  • Title: 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 Source: PubChem URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: ACS Publications URL: [Link]

  • Title: Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-(4-Methylphenyl)quinoline-4-carboxylic acid Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: 1 H NMR of 2-methylquinoline-4-carboxylic acid. Source: ResearchGate URL: [Link]

  • Title: 4-Methylquinoline - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

Sources

Exploratory

The Biological Versatility of 4-Methylquinoline-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract 4-Methylquinoline-2-carboxylic acid, a prominent member of the quinoline carboxylic acid family, stands as a pivotal scaffold in medicinal chemistry. While its primary role has historically been a key intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methylquinoline-2-carboxylic acid, a prominent member of the quinoline carboxylic acid family, stands as a pivotal scaffold in medicinal chemistry. While its primary role has historically been a key intermediate in the synthesis of broader-spectrum quinolone antibiotics, the inherent structural motifs of the quinoline nucleus suggest a far wider range of biological activities.[1] This technical guide delves into the multifaceted biological potential of 4-Methylquinoline-2-carboxylic acid and its congeners, offering a comprehensive exploration of its synthesis, established and putative mechanisms of action, and detailed experimental frameworks for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic compound.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its ability to interact with a diverse array of biological targets. Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities. 4-Methylquinoline-2-carboxylic acid (also known as 4-Methylquinaldic acid), with its characteristic methyl and carboxylic acid substitutions, presents a unique electronic and steric profile that can be exploited for targeted drug design. While extensive research has focused on the broader class of quinoline carboxylic acids, this guide will use 4-Methylquinoline-2-carboxylic acid as a focal point to explore the therapeutic avenues of this chemical class.

Synthesis of the 4-Methylquinoline-2-carboxylic Acid Core

The construction of the quinoline scaffold is a well-established area of organic synthesis, with several named reactions providing efficient routes to this heterocyclic system. The Pfitzinger and Doebner reactions are two classical and highly effective methods for synthesizing quinoline carboxylic acids. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Pfitzinger Reaction: A Robust Approach

The Pfitzinger reaction offers a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. While the core topic is a quinoline-2-carboxylic acid, understanding the synthesis of the isomeric quinoline-4-carboxylic acids is crucial for comparative studies and for appreciating the synthetic versatility of the quinoline scaffold.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equivalent) and a suitable ketone (e.g., a methyl ketone to yield a 2-substituted quinoline, 1.1 equivalents) in ethanol.

  • Base Addition: Slowly add a solution of potassium hydroxide (3.0 equivalents) in water to the reaction mixture with stirring.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the crude quinoline-4-carboxylic acid.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

The Doebner Reaction: A Versatile Alternative

The Doebner reaction provides a pathway to quinoline-4-carboxylic acids by reacting an aniline, an α,β-unsaturated aldehyde (often formed in situ from two aldehydes), and pyruvic acid. This one-pot, three-component reaction is highly valued for its operational simplicity and the diversity of substituents that can be introduced.

  • Reactant Mixture: In a suitable solvent such as ethanol, combine the aniline (1.0 equivalent), an aldehyde (1.0 equivalent), and pyruvic acid (1.1 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. The reaction progress can be followed by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

Potential Biological Activities and Mechanisms of Action

The biological potential of the quinoline carboxylic acid scaffold is vast. While specific data for 4-Methylquinoline-2-carboxylic acid is limited, the activities of its close analogs provide a strong rationale for its investigation in several therapeutic areas.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Mechanism of Action: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and inhibition of proliferation, making DHODH an attractive target for anticancer and anti-inflammatory therapies. Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[2][3] The carboxylic acid moiety is often crucial for binding to the enzyme's active site.[2]

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Downstream Enzymes DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Oxidation 4MQ2CA 4-Methylquinoline- 2-carboxylic acid (Analogues) 4MQ2CA->DHODH Inhibition

Figure 1: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.

This colorimetric assay measures the reduction of a dye coupled to the oxidation of dihydroorotate by DHODH.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.

    • Recombinant human DHODH enzyme.

    • Substrates: Dihydroorotate (DHO) and Coenzyme Q10 (CoQ10).

    • Indicator: 2,6-dichloroindophenol (DCIP).

  • Assay Procedure:

    • In a 96-well plate, add the test compound (e.g., 4-Methylquinoline-2-carboxylic acid) at various concentrations.

    • Add the DHODH enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of DHO, CoQ10, and DCIP.

    • Monitor the decrease in absorbance of DCIP at 600 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition

Mechanism of Action: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-2 is the inducible isoform of the enzyme, and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Derivatives of quinoline-4-carboxylic acid have been shown to be potent and selective COX-2 inhibitors.[4]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation 4MQ2CA_analogs Quinoline Carboxylic Acid Derivatives 4MQ2CA_analogs->COX2 Inhibition

Figure 2: Inhibition of the inflammatory cascade via COX-2 inhibition.

This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2.

  • Reagent Preparation:

    • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

    • Recombinant human COX-2 enzyme.

    • Cofactors: Heme and glutathione.

    • Substrate: Arachidonic acid.

  • Assay Procedure:

    • Pre-incubate the COX-2 enzyme with the test compound at various concentrations in the reaction buffer containing cofactors.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10-15 minutes).

    • Stop the reaction by adding a quenching solution (e.g., a solution of a non-steroidal anti-inflammatory drug).

    • Quantify the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Antibacterial Activity

Mechanism of Action: The quinoline core is the cornerstone of the quinolone class of antibiotics, which primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. While 4-Methylquinoline-2-carboxylic acid itself is a precursor, its structural features suggest potential for direct antibacterial action.

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Anticancer and Cytotoxic Activity

The antiproliferative effects of quinoline derivatives against various cancer cell lines are well-documented.[5] These effects can be mediated through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Data Presentation: A Comparative Perspective

Biological Target/Activity Derivative Class Representative IC50/MIC
DHODH InhibitionQuinoline-4-carboxylic acids9.71 nM - 26.2 nM[2][3]
COX-2 Inhibition2-phenyl-quinoline-4-carboxylic acids0.07 µM - 0.077 µM
Antibacterial (S. aureus)2-phenyl-quinoline-4-carboxylic acids64 µg/mL[6]
Cytotoxicity (MCF-7)Quinoline-2-carboxylic acidActivity noted, specific IC50 not provided[5]

Future Directions and Conclusion

4-Methylquinoline-2-carboxylic acid represents a molecule of significant interest within the broader, biologically active class of quinoline carboxylic acids. While its primary application has been in synthetic chemistry, the structural analogy to compounds with proven efficacy as enzyme inhibitors and antimicrobial agents strongly suggests a latent therapeutic potential. The lack of extensive biological data for this specific compound highlights a clear opportunity for further investigation.

Future research should focus on the systematic evaluation of 4-Methylquinoline-2-carboxylic acid and its novel derivatives in a battery of in vitro and in vivo assays targeting key enzymes such as DHODH and COX-2, as well as a broad panel of bacterial strains and cancer cell lines. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of this scaffold.

References

  • MySkinRecipes. 4-Methylquinoline-2-Carboxylic Acid. (n.d.).
  • PubChem. 4-Methylquinoline-2-carboxylic acid.
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(15), 6483–6504.
  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5085–5091.
  • Synchem. 4-Methylquinoline-2-carboxylic acid. (n.d.).
  • ChemScene. 4-Methylquinoline-2-carboxylic acid. (n.d.).
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Ukrainets, I. V., et al. (2020). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES. ScienceRise: Pharmaceutical Science, (4), 26-36.
  • Al-Ostath, A. I., et al. (2021).
  • Iqbal, M. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1642.
  • MySkinRecipes. 4-Methylquinoline-2-Carboxylic Acid. (n.d.).
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Li, Y., et al. (2018).
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(15), 6483-6504.
  • Al-Ostath, A. I., et al. (2021).
  • Al-Dhfyan, A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1391.
  • Li, Y., et al. (2018).
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Abdel-Aziz, A. A.-M., et al. (2021). New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone: Synthesis and cytotoxic evaluation. Journal of the Chinese Chemical Society, 68(1), 115-125.
  • Al-Majid, A. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(22), 7598.
  • Synchem. 4-Methylquinoline-2-carboxylic acid. (n.d.).
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 894541.
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Yazici, G. N., et al. (2021). Synthesis and evaluation of anticancer activity of quillaic acid derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways. Frontiers in Pharmacology, 12, 735639.
  • de la Torre, L., et al. (2020). Madecassic Acid Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxic Evaluation.
  • Liu, X., et al. (2016). Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3013–3025.
  • Sović, I., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Primaquine-Cinnamic Acid Conjugates of the Amide and Acylsemicarbazide Type. Molecules, 24(15), 2795.
  • Sigma-Aldrich. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR. (n.d.).

Sources

Foundational

From Coal Tar to Clinic: A Technical History of the Quinolone Carboxylic Acids

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction The quinoline carboxylic acids represent a cornerstone of modern antibacterial therapy. This class of synthetic agents, chara...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline carboxylic acids represent a cornerstone of modern antibacterial therapy. This class of synthetic agents, characterized by a bicyclic 4-quinolone core, has profoundly impacted the management of infectious diseases for over half a century. Their story is one of serendipity, meticulous chemical optimization, and deep mechanistic understanding. It begins not in a pharmaceutical lab, but in the industrial byproduct of coal distillation, and culminates in a diverse arsenal of potent drugs that function by directly inhibiting bacterial DNA synthesis. This guide provides a technical narrative of this remarkable journey, exploring the key discoveries, synthetic strategies, and structure-activity relationships that defined the evolution of these critical therapeutic agents.

Chapter 1: The Dawn of Quinolines - From Industrial Waste to a Privileged Scaffold

The history of the quinoline nucleus predates its medicinal applications by nearly a century. In 1834, the German analytical chemist Friedlieb Ferdinand Runge, while investigating the complex mixture of organic compounds found in coal tar, isolated a yellow-colored, nitrogen-containing substance he named "chinolin," which later became known as quinoline.[1][2] This discovery was a landmark event, identifying quinoline as a distinct chemical entity from what was then an industrial waste product.[1] However, it would take several more decades for its structure to be elucidated. In 1869, August Kekulé, renowned for his work on the structure of benzene, proposed the correct fused-ring structure of a benzene ring fused to a pyridine ring.[1]

The initial significance of quinoline was not as a therapeutic agent itself, but as a structural relative of quinine, the antimalarial alkaloid isolated from cinchona bark.[3][4] This structural similarity would later inspire synthetic chemists, including those whose work would inadvertently lead to the first quinolone antibacterial. The development of reliable synthetic methods, such as the Skraup synthesis, allowed for the large-scale production of quinoline, moving it from a coal tar isolate to a readily accessible synthetic scaffold and paving the way for its extensive investigation.[1]

Chapter 2: A Serendipitous Breakthrough: The Discovery of Nalidixic Acid

The genesis of quinolone antibacterial agents was not the result of a targeted drug discovery program but a fortuitous accident. In the late 1950s, while working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, a team led by George Lesher isolated an unexpected byproduct.[5][6][7] This impurity was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[5][7]

Upon testing, this quinolone byproduct exhibited modest antibacterial properties.[5] This observation served as the critical lead. Lesher's team initiated a medicinal chemistry program to synthesize and evaluate analogs, seeking to improve upon this initial activity. This effort led to the synthesis of nalidixic acid in 1962, a structurally related 1,8-naphthyridine derivative.[8][9] Nalidixic acid, the first synthetic quinolone antibiotic, demonstrated significant potency, primarily against Gram-negative bacteria, and was introduced for clinical use in 1967 for the treatment of urinary tract infections.[10][11]

The discovery was a paradigm shift. For the first time, a class of synthetic agents was shown to directly inhibit bacterial DNA synthesis, a novel mechanism of action that set it apart from all existing classes of antibiotics.[11]

Historical Timeline of Key Events

G cluster_1800s 19th Century cluster_1900s 20th Century 1834 1834: Friedlieb Ferdinand Runge isolates Quinoline from coal tar. 1869 1869: August Kekulé proposes the correct structure of Quinoline. 1834->1869 Structural Elucidation 1950s Late 1950s: Lesher et al. isolate a quinolone byproduct during chloroquine synthesis. 1962 1962: George Lesher discovers Nalidixic Acid. 1950s->1962 Lead Optimization 1967 1967: Nalidixic Acid is introduced for clinical use. 1962->1967 Clinical Development 1970s 1970s-1980s: Development of Fluoroquinolones with expanded spectrum of activity. 1967->1970s Further Research

Caption: A timeline of major milestones in the discovery and development of quinoline carboxylic acids.

Chapter 3: The Fluoroquinolone Revolution: Structure-Activity Relationship (SAR) and Generational Evolution

The discovery of nalidixic acid unlocked a vast field of chemical exploration. Researchers quickly established the core pharmacophore: the 1-substituted 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is essential for activity.[12] However, nalidixic acid's utility was limited by its narrow spectrum and the rapid development of bacterial resistance. The subsequent decades saw intensive SAR studies, leading to thousands of new analogs and the birth of the more potent fluoroquinolones .[12]

The single most important breakthrough was the introduction of a fluorine atom at the C-6 position of the quinolone ring.[9][12] This modification dramatically increased the potency of the compounds by enhancing their penetration into bacterial cells and their inhibitory activity against the target enzymes. Further modifications at other positions led to a generational classification of quinolones based on their spectrum of activity.[8][13]

  • N-1 Substituent: A cyclopropyl group was found to be optimal for broad and potent activity.[14]

  • C-7 Substituent: The addition of a piperazine ring (or similar nitrogen-containing heterocycles) greatly expanded the spectrum of activity, particularly against Pseudomonas aeruginosa and some Gram-positive bacteria.[15][16]

  • C-8 Substituent: Modifications at this position, such as adding a halogen or a methoxy group, can further modulate activity and pharmacokinetic properties.[14][17]

Evolution from Nalidixic Acid to Ciprofloxacin
Caption: Key structural modifications transforming nalidixic acid into a second-generation fluoroquinolone.
Generations of Quinolone Antibiotics
GenerationKey Structural Feature(s)Representative AgentsPrimary Spectrum of Activity
First Basic quinolone/naphthyridone coreNalidixic acid, CinoxacinNarrow; primarily Gram-negative enteric bacteria (e.g., E. coli)[13][18]
Second Fluorine at C-6, Piperazine at C-7Ciprofloxacin, Norfloxacin, OfloxacinBroadened; excellent Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical coverage.[8][13]
Third Modifications to N-1 and C-7 substituentsLevofloxacin, SparfloxacinExpanded Gram-positive activity (especially Streptococcus pneumoniae) and atypical pathogen coverage.[13][19]
Fourth C-8 methoxy group or other modificationsMoxifloxacin, Gemifloxacin, TrovafloxacinBroadest spectrum; retains excellent Gram-negative and enhanced Gram-positive activity, with added anaerobic coverage.[13][18]

Chapter 4: Core Synthetic Methodologies: The Gould-Jacobs Reaction

A cornerstone in the synthesis of the 4-quinolone core is the Gould-Jacobs reaction, first reported in 1939.[20] This versatile and robust method has been instrumental in the preparation of countless quinolone derivatives, including many commercially available drugs like nalidixic acid and norfloxacin.[21] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[20][22]

The causality behind the experimental choices is critical. The initial condensation is a nucleophilic substitution. The subsequent thermal cyclization is a 6-electron electrocyclization, which requires significant thermal energy (often >250 °C) to overcome the activation barrier.[20] This high temperature requirement can be a limitation, potentially leading to side reactions or decomposition, which has led to modern adaptations using microwave irradiation to improve yields and shorten reaction times.[20][23]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is an adaptation of modern microwave-assisted methods for the Gould-Jacobs reaction.[23]

1. Reagents and Setup:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

  • 2.5 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

2. Reaction Procedure:

  • Step 1: Reagent Addition. In the microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[23] The excess DEEM serves as both a reagent and a solvent, driving the initial condensation to completion.

  • Step 2: Microwave Irradiation. Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes.[23] Microwave heating provides rapid and uniform energy transfer, efficiently driving the high-temperature cyclization step while minimizing thermal degradation that can occur with conventional heating.

  • Step 3: Isolation. After the reaction is complete, cool the vial to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will typically precipitate as a solid.

  • Step 4: Purification. Filter the solid product and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove any unreacted DEEM and soluble impurities.[23]

  • Step 5: Drying and Analysis. Dry the resulting solid under vacuum. The purity can be confirmed by HPLC-MS. The intermediate is now ready for subsequent hydrolysis and decarboxylation if the unsubstituted 4-hydroxyquinoline is the desired final product.

Gould-Jacobs Reaction Workflow

G start Start: Aniline + Diethyl ethoxymethylenemalonate (DEEM) step1 Step 1: Condensation (Nucleophilic Substitution) Forms Anilidomethylenemalonate start->step1 step2 Step 2: Thermal Cyclization (6-electron electrocyclization) Requires high temperature (>250°C) step1->step2 step3 Intermediate: 4-hydroxy-3-carboalkoxyquinoline step2->step3 step4 Step 3: Saponification (Base-catalyzed hydrolysis of ester) step3->step4 step5 Step 4: Decarboxylation (Acidification & Heat) Removes carboxylic acid group step4->step5 end End Product: 4-Hydroxyquinoline step5->end

Caption: A step-by-step workflow of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline.

Chapter 5: Unraveling the Target: Mechanism of Action

Quinolone carboxylic acids exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[24] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.[25]

  • DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication and relieving the positive supercoils that accumulate ahead of the replication fork.[26] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[27]

  • Topoisomerase IV (ParC₂ParE₂): This enzyme's primary role is to separate, or decatenate, the interlinked daughter chromosomes following DNA replication.[27] In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target.[26][28]

The quinolones do not simply inhibit these enzymes; they act as poisons. They bind to the enzyme-DNA complex, stabilizing it at a stage where the DNA is cleaved.[24][25] This stabilized ternary complex physically blocks the progression of the DNA replication fork and transcription machinery.[26] This blockage leads to the cessation of DNA synthesis and, ultimately, the release of double-strand DNA breaks, which triggers a cascade of events leading to rapid bacterial cell death.[25][27]

Quinolone Mechanism of Action Diagram

MOA cluster_process Bacterial DNA Replication DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV (Relieves torsional stress) DNA->Gyrase Replication Replication Fork Progression Gyrase->Replication Complex Stabilized Quinolone-Enzyme-DNA Ternary Complex Gyrase->Complex Quinolone Quinolone Carboxylic Acid Quinolone->Complex Binds and Traps Block Replication Fork Stalls Complex->Block Causes DSB Double-Strand DNA Breaks Block->DSB Leads to Death Bacterial Cell Death DSB->Death Induces

Caption: The mechanism of action of quinolones, showing the stabilization of the enzyme-DNA complex.

Conclusion

The journey of the quinoline carboxylic acids from a coal tar distillate to a major class of chemotherapeutic agents is a testament to the power of chemical synthesis and rational drug design. Beginning with the serendipitous discovery of nalidixic acid, decades of meticulous structure-activity relationship studies have transformed a narrow-spectrum lead into broad-spectrum fluoroquinolones capable of treating a wide array of life-threatening bacterial infections. Their unique mechanism of action—poisoning the essential topoisomerase enzymes—provided a new and effective way to combat bacterial pathogens. While the rise of resistance presents an ongoing challenge, the rich history and deep scientific understanding of the quinolone scaffold ensure that it will remain a critical area of research for the development of next-generation antibacterial agents.

References

  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Nalidixic acid. Wikipedia. [Link]

  • DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, PubMed Central. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Quinolone antibiotic. Wikipedia. [Link]

  • New Classification and Update on the Quinolone Antibiotics. American Academy of Family Physicians. [Link]

  • Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

  • Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

  • What is the history of the discovery of quinoline? BIOSYNCE Blog. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • A Snapshot on the Development of Quinolones and Fluoroquinolones. Herbal Medicines Journal. [Link]

  • Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, ResearchGate. [Link]

  • Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. Archives of Pharmacal Research, PubMed. [Link]

  • Quinolone generations: Natural history or natural selection? Journal of Antimicrobial Chemotherapy, ResearchGate. [Link]

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, PubMed. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, PubMed Central. [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation. Pharmaceuticals, NIH. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, MDPI. [Link]

  • Friedlieb Ferdinand Runge. Grokipedia. [Link]

  • Four generations of quinolone antibiotics. ResearchGate. [Link]

  • Origins of the Quinolone Class of Antibacterials. ACS Publications. [Link]

  • The history of quinolones. ResearchGate. [Link]

  • Gould-Jacobs Quinoline-forming Reaction. Biotage Application Note. [Link]

  • The history of quinolones. Semantic Scholar. [Link]

  • The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. [Link]

  • Friedlieb Ferdinand Runge. CooksInfo. [Link]

  • Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist. ScienceOpen. [Link]

  • Friedlieb Ferdinand Runge. Wikipedia. [Link]

Sources

Exploratory

The Strategic Role of 4-Methylquinoline-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Within this privileged structural class, 4-Methylquinoline-2-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Within this privileged structural class, 4-Methylquinoline-2-carboxylic acid emerges as a particularly valuable building block for the design and synthesis of novel therapeutic agents. Its rigid framework, combined with the reactive handles of the carboxylic acid and the potential for functionalization on the aromatic rings, provides a versatile platform for developing potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the synthesis, key biological applications, and structure-activity relationships of derivatives of 4-Methylquinoline-2-carboxylic acid, offering a strategic resource for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into its role as a pharmacophore in the development of inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH) and cyclooxygenase-2 (COX-2), as well as its application in the discovery of novel anticancer and antimalarial agents.

Introduction: The Quinoline Core and the Significance of 4-Methylquinoline-2-carboxylic Acid

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in numerous natural products and synthetic pharmaceuticals.[1] The inherent aromaticity and the presence of a nitrogen atom confer upon it unique electronic and steric properties that are conducive to interactions with biological macromolecules. 4-Methylquinoline-2-carboxylic acid, with its specific substitution pattern, offers distinct advantages in drug design. The carboxylic acid at the 2-position provides a critical anchoring point for binding to target proteins, often through the formation of salt bridges or hydrogen bonds.[2][3] The methyl group at the 4-position can influence the molecule's conformation, solubility, and metabolic stability, while also providing a potential site for further chemical modification. This guide will explore the multifaceted role of this key intermediate in the generation of diverse and potent bioactive molecules.

Synthesis of the 4-Methylquinoline-2-carboxylic Acid Scaffold

The construction of the 4-methylquinoline-2-carboxylic acid core is predominantly achieved through well-established named reactions in organic chemistry, namely the Pfitzinger and Doebner reactions. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the quinoline ring.

The Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[4][5] For the synthesis of 4-Methylquinoline-2-carboxylic acid, isatin is reacted with methyl vinyl ketone. The reaction proceeds through the base-catalyzed ring-opening of isatin to form an intermediate keto-acid, which then condenses with the carbonyl compound to form an enamine that subsequently cyclizes and dehydrates to yield the final quinoline product.[4]

Experimental Protocol: Pfitzinger Synthesis of 4-Methylquinoline-2-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in a solution of potassium hydroxide (3 equivalents) in ethanol/water.

  • Addition of Carbonyl Compound: To the stirred solution, add methyl vinyl ketone (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ketone.

  • Precipitation: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the crude 4-Methylquinoline-2-carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to afford the purified product.

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids.[6] To synthesize the specific scaffold of interest, a variation of this reaction can be employed where an aniline reacts with pyruvic acid in the absence of an aldehyde to yield a 2-methylquinoline-4-carboxylic acid. However, the classical Doebner reaction is more commonly used for 2-substituted quinoline-4-carboxylic acids.

Experimental Protocol: Doebner-von Miller-type Synthesis of 4-Methylquinoline-2-carboxylic Acid

  • Reaction Setup: In a suitable reaction vessel, combine aniline (1 equivalent) and pyruvic acid (2 equivalents) in a solvent such as ethanol.

  • Catalyst: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration.

  • Purification: The crude product is then washed with a suitable solvent and can be further purified by recrystallization.

Key Therapeutic Applications and Structure-Activity Relationships

The 4-Methylquinoline-2-carboxylic acid scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various enzymes and receptors implicated in a range of diseases.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and antiproliferative agents.[2] Several quinoline carboxylic acid derivatives have been identified as potent DHODH inhibitors.[2][7] The carboxylic acid moiety at the 2-position is crucial for activity, forming a salt bridge with a key arginine residue in the active site of the enzyme.[2]

A structure-guided approach has led to the development of highly potent quinoline-based DHODH inhibitors. For instance, analogues with strategically placed hydrogen bond acceptors have been designed to form new interactions within the brequinar-binding pocket of DHODH.[2][7] This has resulted in compounds with IC50 values in the low nanomolar range.[2][7]

Compound ID R1 Group R2 Group DHODH IC50 (nM) Reference
41 H2'-fluoro-1,1'-biphenyl-4-yl9.71 ± 1.4[2]
43 H2'-(trifluoromethyl)-1,1'-biphenyl-4-yl26.2 ± 1.8[2]
46 H (1,7-naphthyridine)2'-fluoro-1,1'-biphenyl-4-yl28.3 ± 3.3[2]

Table 1: Biological activity of representative quinoline-based DHODH inhibitors.

The data clearly indicates that bulky, hydrophobic substituents at the C2 position are necessary for potent inhibition.[3] Furthermore, modifications to the quinoline core, such as the introduction of a 1,7-naphthyridine scaffold, can lead to novel interactions with the enzyme.[2]

DHODH_Inhibition cluster_drug Quinoline Carboxylic Acid Inhibitor cluster_enzyme DHODH Active Site Inhibitor 4-Methylquinoline- 2-carboxylic Acid Derivative R136 Arginine 136 Inhibitor->R136 Salt Bridge (Carboxylate) Q47 Glutamine 47 Inhibitor->Q47 H-Bond (Carboxylate) HydrophobicPocket Hydrophobic Pocket Inhibitor->HydrophobicPocket Hydrophobic Interactions (Quinoline & Substituents)

Caption: Interaction diagram of a quinoline carboxylic acid inhibitor with the DHODH active site.

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Quinoline-4-carboxylic acid derivatives have been designed as selective COX-2 inhibitors.[8][9] In these designs, the quinoline scaffold serves as a central structural motif, with a C-2 phenyl ring bearing a methylsulfonyl pharmacophore, a feature known to confer COX-2 selectivity.[8]

Molecular modeling studies have shown that the carboxyl group of these quinoline derivatives can interact with Arg120 in the COX-2 active site, while the methylsulfonyl group occupies the secondary pocket, interacting with residues such as Arg513, Phe518, and Val523.[8] The presence of lipophilic substituents on the quinoline ring has been found to be important for potent COX-2 inhibitory activity.[8]

Compound ID Substituents on Quinoline Ring COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
9e 7,8,9,10-tetrahydrobenzo[h]0.043>513[8]
Celecoxib N/A (Reference Drug)0.060405[8]

Table 2: In vitro COX-2 inhibitory activity of a potent quinoline-4-carboxylic acid derivative.

COX2_Inhibition_Workflow Start Design Strategy: Quinoline-4-carboxylic acid scaffold + C-2 phenyl with MeSO2 group Synthesis Pfitzinger or Doebner Reaction to form quinoline core Start->Synthesis Derivatization Functionalization of quinoline ring (e.g., introduction of lipophilic groups) Synthesis->Derivatization Biological_Evaluation In vitro COX-1/COX-2 inhibition assays Derivatization->Biological_Evaluation SAR_Analysis Structure-Activity Relationship (SAR) Studies Biological_Evaluation->SAR_Analysis Lead_Compound Identification of potent and selective COX-2 inhibitors SAR_Analysis->Lead_Compound

Caption: Workflow for the development of quinoline-based COX-2 inhibitors.

Antimalarial Activity

The quinoline core is famously present in several antimalarial drugs, including chloroquine and mefloquine. The 4-aminoquinoline scaffold is particularly important for antimalarial activity. While 4-Methylquinoline-2-carboxylic acid itself is not a 4-aminoquinoline, its derivatives, particularly carboxamides at the 4-position, have been explored for their antiplasmodial activity. The development of quinoline-4-carboxamides has led to the discovery of compounds with potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Anticancer Activity

Beyond DHODH inhibition, derivatives of quinoline carboxylic acids have been investigated as anticancer agents through various other mechanisms. For example, 2-phenylquinoline-4-carboxylic acid derivatives have been developed as novel histone deacetylase (HDAC) inhibitors, demonstrating selectivity for HDAC3.

Advanced Drug Design Strategies

Bioisosteric Replacement of the Carboxylic Acid

While the carboxylic acid group is often crucial for target engagement, it can also lead to unfavorable pharmacokinetic properties such as poor membrane permeability and rapid metabolism.[10] Bioisosteric replacement is a key strategy in medicinal chemistry to address these liabilities.[10][11] For quinoline carboxylic acid derivatives, the carboxylic acid can be replaced with other acidic groups like tetrazoles or hydroxamic acids, or even with non-acidic bioisosteres, to modulate the physicochemical and pharmacokinetic properties of the molecule while retaining or improving its biological activity.[10][11]

Bioisosteres Carboxylic_Acid Carboxylic Acid -COOH - pKa ~4-5 - Potential for poor permeability Bioisosteres Potential Bioisosteres Tetrazole Hydroxamic Acid Acylsulfonamide Carboxylic_Acid->Bioisosteres:t improves ADME properties Carboxylic_Acid->Bioisosteres:h maintains target binding Carboxylic_Acid->Bioisosteres:s modulates pKa

Caption: Bioisosteric replacements for the carboxylic acid group in drug design.

Pharmacokinetic (ADME) Considerations

The development of any successful drug candidate requires careful optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For quinoline carboxylic acid derivatives, key considerations include their lipophilicity (LogP), which influences solubility and permeability, and their susceptibility to metabolic enzymes. Computational tools are increasingly used to predict the ADME properties of novel quinoline derivatives early in the drug discovery process, allowing for more efficient optimization of drug-like properties.

Conclusion and Future Perspectives

4-Methylquinoline-2-carboxylic acid stands as a testament to the enduring utility of the quinoline scaffold in medicinal chemistry. Its synthetic accessibility and the versatility of its functional groups have enabled the development of a diverse array of bioactive molecules targeting key enzymes and receptors. The continued exploration of this scaffold, coupled with modern drug design strategies such as structure-based design and the application of bioisosterism, promises to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease deepens, the strategic application of well-defined building blocks like 4-Methylquinoline-2-carboxylic acid will remain a critical component of successful drug discovery endeavors.

References

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5055-5060.
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5679-5696.
  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(6):891-896.
  • Pfitzinger reaction. Wikipedia.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Madak, J. T., et al. (2018).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13193-13206.
  • Omidkhah, M., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
  • Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. BenchChem.
  • Zarghi, A., et al. (2012). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. PubMed Central.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Lahna, J. (2022).
  • Quinoline: An Attractive Scaffold in Drug Design. PubMed.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Doebner reaction. Wikipedia.
  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflamm
  • Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Bioisosteres for carboxylic acid groups. Hypha Discovery.

Sources

Foundational

A Technical Guide to the Spectroscopic Data of 4-Methylquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract 4-Methylquinoline-2-carboxylic acid is a heterocyclic compound of significant interes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Methylquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in a variety of pharmacologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of 4-Methylquinoline-2-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide offers insights into the interpretation of this data, underpinned by established scientific principles, and provides a practical framework for the characterization of this and similar molecular entities.

Introduction to 4-Methylquinoline-2-carboxylic Acid

4-Methylquinoline-2-carboxylic acid, with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol , belongs to the class of quinoline carboxylic acids.[1] These compounds are key building blocks in the synthesis of a wide range of biologically active molecules. The presence of the carboxylic acid group at the 2-position and the methyl group at the 4-position of the quinoline ring system imparts specific chemical and physical properties that are crucial for its reactivity and interaction with biological targets.

The structural elucidation of 4-Methylquinoline-2-carboxylic acid relies on a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they allow for an unambiguous confirmation of the molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-Methylquinoline-2-carboxylic acid, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Methylquinoline-2-carboxylic acid is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton. While a publicly available experimental spectrum for this specific molecule is not readily found in generalized databases, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 4-methylquinoline.[2][3]

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H3~7.3-7.5s1H
H5~8.1-8.3d1H
H6~7.6-7.8t1H
H7~7.8-8.0t1H
H8~8.0-8.2d1H
4-CH₃~2.7-2.9s3H
2-COOH~10.0-13.0br s1H

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Methylquinoline-2-carboxylic acid will give rise to a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~150-155
C3~120-125
C4~145-150
C4a~128-132
C5~128-132
C6~126-130
C7~130-134
C8~125-129
C8a~148-152
4-CH₃~18-22
2-COOH~165-170

Note: These are predicted values based on known substituent effects on the quinoline ring system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Methylquinoline-2-carboxylic acid will be characterized by the vibrational frequencies of the carboxylic acid group and the quinoline ring system.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300-2500Broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (carboxylic acid)1710-1680Strong
C=C and C=N stretches (aromatic ring)1600-1450Medium-Strong
C-O stretch (carboxylic acid)1320-1210Medium
O-H bend (carboxylic acid)950-910Broad

The broadness of the O-H stretching band is a hallmark of carboxylic acids and is due to intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4-Methylquinoline-2-carboxylic acid (MW = 187.19), the mass spectrum is expected to show a prominent molecular ion peak.

Expected Fragmentation Pattern:

The fragmentation of quinoline carboxylic acids is often characterized by the loss of the carboxyl group.[1]

  • Molecular Ion (M⁺): m/z = 187

  • Loss of COOH (M-45): m/z = 142. This fragment corresponds to the 4-methylquinoline cation.

  • Loss of CO₂ (M-44): m/z = 143. This corresponds to the decarboxylated molecular ion radical.

  • Further Fragmentation: The 4-methylquinoline fragment (m/z 142) may undergo further fragmentation, consistent with the known fragmentation patterns of methylquinolines.

Experimental Protocols

The synthesis of 4-Methylquinoline-2-carboxylic acid is commonly achieved through well-established named reactions in organic chemistry, such as the Pfitzinger or Doebner reactions.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[4][5][6][7][8]

Step-by-Step Protocol:

  • Preparation of the Isatin Salt: Dissolve isatin in an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide).

  • Addition of the Carbonyl Compound: To the isatin salt solution, add an appropriate methyl ketone (e.g., acetone).

  • Reaction: Reflux the reaction mixture for several hours.

  • Work-up: After cooling, the reaction mixture is acidified to precipitate the crude 4-Methylquinoline-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis via Doebner Reaction

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[9][10][11][12][13] For the synthesis of the title compound, a variation of this reaction would be employed.

Visualization of Key Concepts

Molecular Structure of 4-Methylquinoline-2-carboxylic acid

Caption: Molecular structure of 4-Methylquinoline-2-carboxylic acid.

Mass Spectrometry Fragmentation Workflow

G mol 4-Methylquinoline-2-carboxylic acid (M⁺, m/z = 187) frag1 Loss of COOH (m/z = 142) mol->frag1 - COOH frag2 Loss of CO₂ (m/z = 143) mol->frag2 - CO₂

Caption: Primary fragmentation pathways of 4-Methylquinoline-2-carboxylic acid in Mass Spectrometry.

Conclusion

The spectroscopic characterization of 4-Methylquinoline-2-carboxylic acid is fundamental to its application in scientific research and drug development. This guide has provided a detailed overview of the expected NMR, IR, and Mass Spectrometry data, offering a valuable resource for scientists working with this compound. While experimental data for this specific molecule is not compiled in a single public repository, the predictive analysis based on established principles and data from analogous compounds provides a robust framework for its identification and characterization. The synthetic protocols outlined herein offer practical guidance for its preparation, enabling further investigation into its chemical and biological properties.

References

  • Doebner, O. (1887). Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie, 242(3), 265-301. [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2015). International Journal of Science and Research (IJSR), 4(11), 1833-1840. [Link]

  • Omidkhah, M. R., & Ghodsi, S. (2015). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. ResearchGate. [Link]

  • Thummanagoti, S., & Guntreddi, T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 193-200. [Link]

  • 4-methylquinoline. PubChem. [Link]

  • 4-Methylquinoline-2-carboxylic acid. PubChem. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(11), 1993. [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-Methylquinoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Methylquinoline-2-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylquinoline-2-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct and extensive research on the specific mechanism of action of 4-Methylquinoline-2-carboxylic acid is emerging, its structural similarity to well-characterized quinoline derivatives provides a strong foundation for hypothesizing its potential biological targets and pathways. This in-depth technical guide synthesizes the current understanding of related compounds to propose and explore the most probable mechanisms of action for 4-Methylquinoline-2-carboxylic acid. We will delve into potential interactions with key enzymes such as Dihydroorotate Dehydrogenase (DHODH) and histone deacetylases (HDACs), as well as its potential to modulate N-methyl-D-aspartate (NMDA) receptor activity. This guide provides not only a theoretical framework but also detailed, field-proven experimental protocols to empower researchers to rigorously investigate and validate these hypotheses, thereby accelerating the discovery and development of novel therapeutics based on this promising scaffold.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The addition of a carboxylic acid moiety at the 2-position and a methyl group at the 4-position of the quinoline ring, as in 4-Methylquinoline-2-carboxylic acid, can significantly influence the compound's physicochemical properties and its interaction with biological targets. Given the rich chemical space of quinoline derivatives, a logical starting point for elucidating the mechanism of action of 4-Methylquinoline-2-carboxylic acid is to examine the established targets of its close structural analogs.

Postulated Mechanisms of Action

Based on the established pharmacology of the quinoline carboxylic acid scaffold, we will explore three primary, plausible mechanisms of action for 4-Methylquinoline-2-carboxylic acid.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate[3]. The inhibition of DHODH leads to pyrimidine depletion, which in turn halts the S-phase of the cell cycle and inhibits cell proliferation[3]. This mechanism is particularly relevant for rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for anticancer and immunosuppressive therapies.

Several 4-quinoline carboxylic acid derivatives, most notably Brequinar, are potent inhibitors of DHODH[3][4]. The carboxylic acid moiety is critical for binding, forming a salt bridge with a key arginine residue (R136) in the enzyme's active site, while the quinoline core and its substituents engage in hydrophobic interactions within a channel[3]. It is highly probable that 4-Methylquinoline-2-carboxylic acid shares this inhibitory mechanism.

Logical Relationship: DHODH Inhibition Pathway

DHODH_Inhibition cluster_downstream Downstream Effects 4-Methylquinoline-2-carboxylic_acid 4-Methylquinoline-2-carboxylic_acid DHODH Dihydroorotate Dehydrogenase (DHODH) 4-Methylquinoline-2-carboxylic_acid->DHODH Inhibition Orotate Orotate Pyrimidine Depletion Pyrimidine Depletion Dihydroorotate Dihydroorotate Dihydroorotate->Orotate Oxidation Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis Leads to DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Synthesis->DNA & RNA Synthesis Required for Cell Proliferation Cell Proliferation DNA & RNA Synthesis->Cell Proliferation Essential for Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) Pyrimidine Depletion->Cell Cycle Arrest (S-Phase) Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest (S-Phase)->Inhibition of Proliferation

Caption: Proposed inhibitory action on the DHODH pathway.

Modulation of N-methyl-D-aspartate (NMDA) Receptors

The kynurenine pathway of tryptophan metabolism produces several neuroactive quinoline carboxylic acids, most notably kynurenic acid and quinolinic acid[5]. Kynurenic acid is an antagonist of the NMDA receptor, acting at the glycine co-agonist site, and is generally considered neuroprotective[5][6][7][8]. Conversely, quinolinic acid is an NMDA receptor agonist at the glutamate binding site and is known to be neurotoxic[1][5][9][10].

The structural resemblance of 4-Methylquinoline-2-carboxylic acid to these endogenous modulators suggests it may also interact with NMDA receptors. The nature of this interaction (agonism vs. antagonism) would depend on the specific binding mode and would have significant implications for its potential therapeutic applications in neurological disorders.

Signaling Pathway: NMDA Receptor Modulation

NMDA_Modulation cluster_receptor NMDA Receptor Glutamate_Site Glutamate Site Ion_Channel Ion Channel (Ca2+, Na+) Glutamate_Site->Ion_Channel Activates Glycine_Site Glycine Site Glycine_Site->Ion_Channel Co-activates Neuronal Excitation Neuronal Excitation Ion_Channel->Neuronal Excitation Leads to Quinolinic_Acid Quinolinic Acid (Agonist) Quinolinic_Acid->Glutamate_Site Kynurenic_Acid Kynurenic Acid (Antagonist) Kynurenic_Acid->Glycine_Site 4_Methylquinoline_2_carboxylic_acid 4-Methylquinoline- 2-carboxylic acid (Hypothesized Modulator) 4_Methylquinoline_2_carboxylic_acid->Glutamate_Site ? 4_Methylquinoline_2_carboxylic_acid->Glycine_Site ? Synaptic Plasticity / Excitotoxicity Synaptic Plasticity / Excitotoxicity Neuronal Excitation->Synaptic Plasticity / Excitotoxicity MOA_Workflow cluster_tier1 Tier 1: Primary Target Engagement cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: Downstream Signaling Start 4-Methylquinoline-2-carboxylic acid Enzyme Inhibition Assays Enzyme Inhibition Assays (DHODH, HDAC, SIRT) Start->Enzyme Inhibition Assays Receptor Binding Assays Receptor Binding Assays (NMDA Receptor) Start->Receptor Binding Assays Cell Proliferation Assays Cell Proliferation Assays Enzyme Inhibition Assays->Cell Proliferation Assays Uridine Rescue Assay Uridine Rescue Assay Enzyme Inhibition Assays->Uridine Rescue Assay Calcium Flux Assays Calcium Flux Assays Receptor Binding Assays->Calcium Flux Assays Apoptosis Assays Apoptosis Assays Cell Proliferation Assays->Apoptosis Assays Western Blot Western Blot Cell Proliferation Assays->Western Blot Apoptosis Assays->Western Blot Cytokine Production Assays Cytokine Production Assays Western Blot\n(Histone Acetylation, p-AKT) Western Blot (Histone Acetylation, p-AKT)

Caption: A tiered experimental approach for MOA validation.

Tier 1: Primary Target Engagement

This spectrophotometric assay measures the in vitro inhibitory activity of a compound on DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[11]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH enzyme solution in Assay Buffer.

    • Substrate solution: Dihydroorotate (DHO) in Assay Buffer.

    • Electron acceptor solution: 2,6-dichloroindophenol (DCIP) and Coenzyme Q10 (CoQ10) in Assay Buffer.

    • Test compound: Serial dilutions of 4-Methylquinoline-2-carboxylic acid in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement and Data Analysis:

    • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay detects ligand activity at the NMDA receptor by measuring the displacement of a radiolabeled ligand, such as MK801, which binds to the channel-blocking site.[12][13]

Protocol:

  • Reagent Preparation:

    • Binding Buffer: 5 mM Tris-HCl (pH 7.4).

    • Rat brain membrane preparation containing NMDA receptors.

    • Radioligand: MK801.

    • Co-agonists: Glutamate and Glycine.

    • Test compound: Serial dilutions of 4-Methylquinoline-2-carboxylic acid.

    • Non-specific binding control: A high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

  • Assay Procedure:

    • In a 96-well plate, combine the brain membrane preparation, MK801, glutamate, and glycine.

    • Add the test compound dilutions or vehicle control. For non-specific binding wells, add the non-specific binding control.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold Binding Buffer to remove unbound radioligand.

  • Measurement and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by the test compound at each concentration.

    • Plot the percent displacement against the logarithm of the compound concentration to determine the Ki or IC50 value.

These are typically fluorometric or colorimetric assays that measure the deacetylase activity of HDACs or SIRTs on a specific substrate.[14][15][16][17][18][19][20]

Protocol (General Fluorometric):

  • Reagent Preparation:

    • Assay Buffer specific for the enzyme class.

    • Recombinant human HDAC or SIRT enzyme.

    • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs, acetylated p53-AFC for SIRTs).

    • For SIRTs, NAD+ is required as a co-substrate.

    • Developer solution (contains a protease like trypsin to cleave the deacetylated substrate and release the fluorophore).

    • Test compound: Serial dilutions of 4-Methylquinoline-2-carboxylic acid.

    • Positive control inhibitor (e.g., Trichostatin A for HDACs, Nicotinamide for SIRTs).

  • Assay Procedure:

    • Add the enzyme and test compound dilutions to the wells of a black 96-well plate.

    • Incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (and NAD+ for SIRTs).

    • Incubate at 37°C for a specified time.

    • Stop the reaction and initiate fluorescence development by adding the developer solution.

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm for AMC-based substrates).

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Tier 2: Cellular Activity

This colorimetric assay measures the number of viable cells and is used to assess the anti-proliferative effects of a compound.[11][21][22][23][24]

Protocol:

  • Seed cells (e.g., a cancer cell line like HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 4-Methylquinoline-2-carboxylic acid and incubate for 48-72 hours.

  • Add WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

This assay is specifically designed to confirm DHODH inhibition as the mechanism of anti-proliferative activity.[3] If the compound's effect is due to DHODH inhibition, the addition of uridine will bypass the block in pyrimidine synthesis and rescue cell growth.

Protocol:

  • Perform the cell proliferation assay as described above, but with two parallel sets of plates.

  • To one set of plates, add a final concentration of 5-10 µM uridine along with the test compound.

  • After the incubation period, measure cell viability in both sets of plates.

  • A significant rightward shift in the dose-response curve in the presence of uridine indicates that the anti-proliferative effect is due to DHODH inhibition.

This assay quantifies the activity of caspases, which are key executioners of apoptosis.[25][26][27][28]

Protocol:

  • Treat cells with the test compound for a specified period (e.g., 24-48 hours).

  • Lyse the cells and add a fluorogenic caspase substrate (e.g., a substrate for caspase-3/7).

  • Incubate to allow for cleavage of the substrate by active caspases.

  • Measure the fluorescence intensity, which is proportional to caspase activity.

  • Compare the fluorescence of treated cells to that of untreated controls.

Tier 3: Downstream Signaling

If HDAC or SIRT inhibition is suspected, Western blotting can be used to directly visualize the increase in acetylated histones.

Protocol:

  • Treat cells with the test compound.

  • Extract nuclear proteins.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., anti-H3).

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • An increase in the acetylated histone signal in treated cells compared to controls indicates HDAC/SIRT inhibition.

To assess the functional consequences of NMDA receptor modulation, intracellular calcium levels can be measured using a fluorescent calcium indicator.[29][30]

Protocol:

  • Culture cells expressing NMDA receptors (e.g., HEK293 cells transfected with NR1/NR2 subunits) in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add the test compound (4-Methylquinoline-2-carboxylic acid).

  • Stimulate the cells with NMDA and glycine.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • An increase in the calcium signal compared to the agonist-only control would suggest agonistic or positive allosteric modulatory activity, while a decrease would suggest antagonistic activity.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear, structured tables for easy comparison and interpretation.

Potential Target Primary Assay Key Parameter Expected Result for Positive Hit
DHODHDCIP Reduction AssayIC50Low nanomolar to micromolar value
NMDA ReceptorRadioligand BindingKi / IC50Potent displacement of radioligand
HDACs/SIRTsFluorometric Activity AssayIC50Low nanomolar to micromolar value
Cellular Effect Confirmatory Assay Key Parameter Expected Result for Active Compound
Anti-proliferation (DHODH)Uridine RescueShift in EC50Significant increase in EC50 with uridine
Apoptosis (HDACi)Caspase Activity AssayFold-change in fluorescenceSignificant increase in caspase activity
NMDA ModulationCalcium Flux AssayChange in fluorescenceAlteration of agonist-induced calcium influx

Conclusion

While the definitive mechanism of action of 4-Methylquinoline-2-carboxylic acid awaits direct experimental validation, the existing knowledge of the quinoline carboxylic acid pharmacophore provides a robust framework for targeted investigation. The proposed mechanisms—DHODH inhibition, NMDA receptor modulation, and HDAC/SIRT inhibition—are all plausible and supported by substantial evidence from structurally related compounds. The experimental workflows detailed in this guide offer a comprehensive and logical path for researchers to systematically test these hypotheses. By employing these biochemical and cell-based assays, the scientific community can efficiently elucidate the precise molecular interactions of 4-Methylquinoline-2-carboxylic acid, paving the way for its potential development as a novel therapeutic agent.

References

  • Pearson, K., Mardis, T., Munoz, B., & Beier, K. (2024). The Neurochemistry of Depression: The Good, The Bad and The Ugly.
  • Grant, R. S., & Kapoor, V. (1998). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 23(10), 2649.
  • Zieminska, E., Stafiej, A., & Lazarewicz, J. W. (2019). The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. International Journal of Molecular Sciences, 20(12), 2948.
  • MedchemExpress. (n.d.). NMDA Receptor Agonist.
  • BenchChem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy.
  • Ladds, M. J., Van den Bossche, J., & Bryant, C. E. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6056-6074.
  • Traynelis, S. F. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Neuroscience, Chapter 6, Unit 6.11.

  • Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e59.
  • Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Schutkowski, M., & Sippl, W. (2015). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. In Sirtuins: Methods and Protocols (pp. 41-51). Humana Press.
  • Ladds, M. J., Van den Bossche, J., & Bryant, C. E. (2018).
  • Poli, G., & Ruggiero, V. (1995). The Endogenous Agonist Quinolinic Acid and the Non Endogenous Homoquinolinic Acid Discriminate Between NMDAR2 Receptor Subunits. Molecular Pharmacology, 48(5), 821-830.
  • Creative Diagnostics. (n.d.).
  • Graham, K. C., Rymarchyk, S. C., Wood, M. A., & Cen, Y. (2019). Methods for studying human sirtuins with activity-based chemical probes. Methods in Enzymology, 626, 223-241.
  • Sigma-Aldrich. (n.d.). Sirtuin Activity Assay Kit (EPI018) - Technical Bulletin.
  • Stone, T. W. (2019). Does kynurenic acid act on nicotinic receptors? An assessment of the evidence. British Journal of Pharmacology, 176(11), 1649-1660.
  • Reaction Biology. (2024, August 13).
  • Merck. (n.d.). HDAC Activity Assay Kit | 566328.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • Robaa, D., Wagner, T., & Sippl, W. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20261-20271.
  • Wikipedia. (n.d.). Major depressive disorder.
  • Ceprian, M., Zurolo, E., & Bell, M. Z. (2017). N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development. Frontiers in Cellular Neuroscience, 11, 343.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
  • Abcam. (n.d.). Universal SIRT Activity Assay Kit (Colorimetric) (ab156915).
  • Porter, A. G., & Jänicke, R. U. (2014). Measuring apoptosis: caspase inhibitors and activity assays. Cold Spring Harbor Protocols, 2014(8), 817-823.
  • Stone, T. W. (2002). NMDA-receptor antagonists. Structures of selected compounds that have been developed from the kynurenic acid skeleton...
  • Santamaría, A., & Galván-Arzate, S. (2000). Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl. Journal of Pineal Research, 29(3), 172-178.
  • Zhang, Y., & Li, M. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57827.
  • Sigma-Aldrich. (n.d.). SIRT1 Assay Kit (CS1040) - Technical Bulletin.
  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.
  • Zhang, Y., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry, 253, 115321.
  • Pollyea, D. A., & Jordan, C. T. (2017). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 21(9), 847-852.
  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube.
  • Traynelis, S. F. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink.
  • Reaction Biology. (2022, May 11).
  • Kaneko, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15340.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Wirth, M., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(8), 391-402.
  • Ladds, M. J., Van den Bossche, J., & Bryant, C. E. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Zhang, Y., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Research Square.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • Creative Proteomics. (n.d.).
  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Pharmacology & Therapeutics, 135(2), 121-131.
  • West, A. C., & Johnstone, R. W. (2014). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 6(1), 285-304.
  • Porter, A. G., & Jänicke, R. U. (2025). Measuring Apoptosis: Caspase Inhibitors and Activity Assays.
  • Biocompare. (2023, February 17). Apoptosis Inhibitors.
  • Wikipedia. (n.d.). Histone deacetylase inhibitor.
  • Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit.

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methylquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Preamble: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold," frequently appearing in a diverse array of pharmacologically active compounds. When functionalized with a carboxylic acid moiety, the resulting quinoline carboxylic acid scaffold gains a critical hydrogen bond donor and acceptor, often serving as a key pharmacophore for interacting with biological targets. 4-Methylquinoline-2-carboxylic acid, the subject of this guide, belongs to this promising class of molecules. While direct biological data on this specific isomer is nascent, a wealth of research on structurally related quinoline carboxylic acids provides a strong foundation for identifying and validating its potential therapeutic targets. This guide will synthesize this existing knowledge to propose high-probability targets for 4-Methylquinoline-2-carboxylic acid and provide the technical framework for their experimental validation.

Part 1: Prime Therapeutic Targets in Oncology

The antiproliferative activity of quinoline derivatives against various cancer cell lines is well-documented.[1] This suggests that 4-Methylquinoline-2-carboxylic acid may interact with key targets in cancer cell proliferation, survival, and metabolism. Based on robust evidence from structurally similar compounds, we can prioritize several high-potential target classes.

Dihydroorotate Dehydrogenase (DHODH): A Gateway to Pyrimidine Starvation

Expertise & Experience: Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway. Cancer cells, with their high demand for nucleotides for DNA and RNA synthesis, are particularly vulnerable to the inhibition of this pathway. DHODH inhibitors effectively induce pyrimidine depletion, leading to cell cycle arrest and cytostatic effects.[2] The structural resemblance of quinoline carboxylic acids to the brequinar class of DHODH inhibitors makes this a highly probable target. The carboxylate group is crucial, as it is known to form a salt bridge with Arginine 136 and a hydrogen bond with Glutamine 47 in the DHODH binding pocket.[2]

Trustworthiness (Self-Validating Protocol): To validate DHODH as a target for 4-Methylquinoline-2-carboxylic acid, a multi-step approach is essential. The causality is clear: if the compound inhibits the enzyme, it should exhibit antiproliferative effects that can be rescued by the addition of uridine, a downstream product of the pathway.

Experimental Protocol: DHODH Target Validation

  • Enzymatic Inhibition Assay:

    • Objective: To determine the direct inhibitory effect of 4-Methylquinoline-2-carboxylic acid on DHODH activity.

    • Procedure:

      • Recombinantly express and purify human DHODH.

      • Perform an in vitro enzyme activity assay using dihydroorotate as the substrate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).

      • Measure the rate of the reaction spectrophotometrically in the presence of varying concentrations of 4-Methylquinoline-2-carboxylic acid.

      • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of DHODH activity.

  • Cell-Based Antiproliferation Assay:

    • Objective: To assess the compound's effect on cancer cell growth.

    • Procedure:

      • Culture a panel of cancer cell lines (e.g., HCT-116, MIA PaCa-2).[2]

      • Treat the cells with a serial dilution of 4-Methylquinoline-2-carboxylic acid for 72 hours.

      • Determine cell viability using an MTT or similar assay.

      • Calculate the GI50 (concentration for 50% growth inhibition).

  • Uridine Rescue Assay:

    • Objective: To confirm that the antiproliferative effect is due to pyrimidine biosynthesis inhibition.

    • Procedure:

      • Co-treat cancer cells with 4-Methylquinoline-2-carboxylic acid (at its GI50 concentration) and varying concentrations of uridine.

      • Measure cell viability after 72 hours.

      • A significant reversal of the growth inhibition by uridine strongly indicates that DHODH is the primary target.[2]

Data Presentation: Comparative Potency of Related DHODH Inhibitors

Compound ClassSpecific AnalogueDHODH IC50Cell LineAntiproliferative IC50Reference
4-Quinoline Carboxylic AcidCompound 419.71 ± 1.4 nMHCT-116-[2]
4-Quinoline Carboxylic AcidCompound 4326.2 ± 1.8 nMHCT-116-[2]
Brequinar AnalogueLead Compound 30.250 ± 0.11 µMHCT-1160.030 ± 0.005 µM[2]

Mandatory Visualization:

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_nucleus Nucleus Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP->DNA_RNA_Synthesis CTP->DNA_RNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation drives 4MQ2CA 4-Methylquinoline- 2-carboxylic acid 4MQ2CA->Orotate Inhibition HDAC_Workflow Compound 4-Methylquinoline- 2-carboxylic acid Enzyme_Assay In Vitro HDAC/SIRT Assay Compound->Enzyme_Assay Western_Blot Western Blot (Ac-Histones) Compound->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle/Apoptosis) Compound->Flow_Cytometry IC50 Determine IC50 & Selectivity Enzyme_Assay->IC50 Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Functional_Outcome Assess Functional Outcome Flow_Cytometry->Functional_Outcome

Caption: Experimental workflow for HDAC/SIRT target validation.

Part 2: Potential Targets in Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Quinoline carboxylic acids have demonstrated significant anti-inflammatory properties, suggesting their utility in this therapeutic area. [1] Expertise & Experience: The NF-κB (Nuclear Factor-kappa B) signaling pathway is a master regulator of inflammation. [3]Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). The anti-inflammatory effects of quinoline-2-carboxylic acid derivatives are believed to be mediated through the inhibition of this pathway. [3]Additionally, some 4-oxo-quinoline-2-carboxylic acid derivatives have been shown to inhibit COX-1 and COX-2 directly, similar to non-steroidal anti-inflammatory drugs (NSAIDs). [4] Trustworthiness (Self-Validating Protocol): A logical validation workflow involves stimulating an inflammatory response in vitro and demonstrating that the compound can suppress key inflammatory markers. This effect should then be traced back to the inhibition of specific upstream signaling events, such as NF-κB nuclear translocation.

Experimental Protocol: Anti-Inflammatory Target Validation

  • LPS-Induced Nitric Oxide (NO) Production Assay:

    • Objective: To screen for general anti-inflammatory activity.

    • Procedure:

      • Culture RAW 264.7 murine macrophages.

      • Pre-treat cells with 4-Methylquinoline-2-carboxylic acid for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

      • Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

      • A reduction in nitrite levels indicates anti-inflammatory activity. A parallel cell viability assay (e.g., MTT) is crucial to rule out cytotoxicity. [3]

  • NF-κB Nuclear Translocation Assay:

    • Objective: To determine if the compound inhibits the activation of the NF-κB pathway.

    • Procedure:

      • Treat LPS-stimulated macrophages with the test compound.

      • Fix and permeabilize the cells.

      • Stain the cells with an antibody against the p65 subunit of NF-κB.

      • Analyze by immunofluorescence microscopy. Inhibition is confirmed if the p65 signal remains in the cytoplasm, whereas in stimulated controls, it will be concentrated in the nucleus.

  • COX Enzyme Inhibition Assay:

    • Objective: To test for direct inhibition of COX-1 and COX-2.

    • Procedure:

      • Use commercially available COX-1 and COX-2 inhibitor screening kits.

      • These assays typically measure the conversion of arachidonic acid to prostaglandin H2.

      • Calculate IC50 values to determine the potency and selectivity of the compound for each COX isoform.

Mandatory Visualization:

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB sequesters Proteasome Proteasome IkBa->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Genes Inflammatory Genes (iNOS, COX-2) NFkB_nuc->Genes activates 4MQ2CA 4-Methylquinoline- 2-carboxylic acid 4MQ2CA->IKK Inhibition?

Caption: Proposed inhibition of the NF-κB signaling pathway.

Part 3: Antimicrobial Therapeutic Targets

The quinoline scaffold is the foundation of the highly successful quinolone class of antibiotics. It is plausible that 4-Methylquinoline-2-carboxylic acid, as a key intermediate in their synthesis, possesses intrinsic antimicrobial properties. [5][6] Expertise & Experience: The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. [7]These enzymes are crucial for managing DNA supercoiling, replication, and segregation. By forming a stable complex with the enzyme and cleaved DNA, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and rapid bacterial cell death. Gram-negative activity is generally associated with DNA gyrase inhibition, while Gram-positive activity correlates with topoisomerase IV inhibition. [7] Trustworthiness (Self-Validating Protocol): The validation process begins with broad-spectrum antimicrobial screening, followed by specific enzymatic assays to confirm the molecular target.

Experimental Protocol: Antimicrobial Target Validation

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Objective: To determine the potency and spectrum of antibacterial activity.

    • Procedure:

      • Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

      • Perform a broth microdilution assay according to CLSI guidelines.

      • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after overnight incubation.

  • Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assays:

    • Objective: To identify the specific molecular target.

    • Procedure:

      • Use commercially available kits that measure the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

      • Incubate the purified enzymes with their respective DNA substrates in the presence of varying concentrations of 4-Methylquinoline-2-carboxylic acid.

      • Analyze the DNA products by agarose gel electrophoresis. Inhibition is observed as a lack of conversion of the substrate DNA to its supercoiled or decatenated form.

      • Calculate IC50 values for each enzyme.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of 4-Methylquinoline-2-carboxylic acid is currently limited, a robust framework for its investigation can be built upon the extensive research into its structural analogues. The most promising therapeutic targets lie within the realms of oncology (DHODH, HDACs/SIRTs), inflammation (NF-κB pathway, COX enzymes), and infectious disease (bacterial topoisomerases). The experimental protocols detailed in this guide provide a clear, self-validating path for researchers to systematically investigate these possibilities. Future work should focus on executing these validation studies, followed by structure-activity relationship (SAR) exploration to optimize potency and selectivity for the most promising targets identified. The inherent versatility of the quinoline carboxylic acid scaffold suggests that 4-Methylquinoline-2-carboxylic acid is a valuable starting point for the development of novel therapeutics.

References

  • MySkinRecipes. 4-Methylquinoline-2-Carboxylic Acid. [Link]

  • Cuthbertson, C. R., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 748357, 4-Methylquinoline-2-carboxylic acid. [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

  • Ragab, F. A., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie. [Link]

  • Lech-Maranda, E., & Młynarski, W. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 604442, 2-Methylquinoline-4-carboxylic acid. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • Wang, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Olegário, J. C. M., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]

  • Al-Hussain, S. A., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. [Link]

  • Wang, L., et al. (2024). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Horton, J. R., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. [Link]

  • Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

  • Majouga, A. G., et al. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Wang, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-Methylquinoline-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 4-methylquinoline-2-carboxylic acid, a heterocyclic compound that serves as a critical scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-methylquinoline-2-carboxylic acid, a heterocyclic compound that serves as a critical scaffold in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and burgeoning role in the development of novel therapeutic agents. This document moves beyond a simple recitation of facts to offer insights into the strategic application of this molecule in contemporary drug discovery.

Introduction: The Quinoline Scaffold in Drug Design

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The inherent chemical properties of this bicyclic heterocycle, including its aromaticity, hydrogen bonding capabilities, and potential for diverse functionalization, make it an attractive starting point for the design of bioactive molecules. 4-Methylquinoline-2-carboxylic acid, in particular, has emerged as a key intermediate and a pharmacologically active entity in its own right. Its structural rigidity and the presence of both a methyl group and a carboxylic acid moiety offer distinct opportunities for molecular interactions with biological targets.

Physicochemical Properties of 4-Methylquinoline-2-carboxylic Acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueReference
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [1][2]
CAS Number 40609-76-5[1][2][3][4]
Melting Point 183 °C[2]
Boiling Point (Predicted) 361.6±27.0 °C[2]
Density (Predicted) 1.285±0.06 g/cm³[2]
pKa (Predicted)
LogP (Predicted) 2.24[4]

Synthesis of the 4-Methylquinoline-2-carboxylic Acid Core

The synthesis of the quinoline scaffold can be achieved through several named reactions. For 4-methylquinoline-2-carboxylic acid and its derivatives, the Doebner-von Miller and Pfitzinger reactions are particularly relevant. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] This acid-catalyzed reaction offers a versatile approach to constructing the quinoline core.[5][6]

Conceptual Workflow of the Doebner-von Miller Reaction:

Doebner_Miller Aniline Aniline MichaelAddition 1. Michael Addition Aniline->MichaelAddition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAddition AcidCatalyst Acid Catalyst (e.g., HCl, H₂SO₄) AcidCatalyst->MichaelAddition Cyclization 2. Electrophilic Cyclization MichaelAddition->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation Dehydration->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline caption Generalized Doebner-von Miller Reaction Workflow

Caption: Generalized Doebner-von Miller Reaction Workflow

Detailed Protocol for the Synthesis of a Quinoline Derivative via the Doebner-von Miller Reaction (Illustrative):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Addition of Carbonyl Compound: To the stirred solution, add the α,β-unsaturated aldehyde or ketone dropwise, maintaining the temperature below a certain threshold to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired quinoline derivative.

The Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[7] This method is particularly advantageous for accessing derivatives with substituents at the 2- and 3-positions of the quinoline ring.

Conceptual Workflow of the Pfitzinger Reaction:

Pfitzinger Isatin Isatin Derivative RingOpening 1. Base-catalyzed Ring Opening of Isatin Isatin->RingOpening Carbonyl Carbonyl Compound (with α-methylene) Condensation 2. Condensation Carbonyl->Condensation Base Base (e.g., KOH, NaOH) Base->RingOpening RingOpening->Condensation CyclizationDehydration 3. Cyclization and Dehydration Condensation->CyclizationDehydration QuinolineCarboxylicAcid Quinoline-4-carboxylic Acid CyclizationDehydration->QuinolineCarboxylicAcid caption Generalized Pfitzinger Reaction Workflow

Caption: Generalized Pfitzinger Reaction Workflow

Detailed Protocol for the Synthesis of a Quinoline-4-carboxylic Acid via the Pfitzinger Reaction (Illustrative):

  • Reactant Preparation: In a suitable reaction vessel, dissolve the isatin derivative and the carbonyl compound in an appropriate solvent, often an alcohol-water mixture.

  • Base Addition: Add a strong base, such as potassium hydroxide or sodium hydroxide, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for an extended period, typically several hours to overnight. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture and dilute it with water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to precipitate the quinoline-4-carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Therapeutic Applications and Biological Activities

4-Methylquinoline-2-carboxylic acid and its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development in various therapeutic areas.[2]

Anti-inflammatory and Analgesic Agents

Derivatives of quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic properties.[8] Some compounds have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.[9] The structural similarity of some derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin has guided their design and synthesis.[8]

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. Derivatives of 4-quinoline carboxylic acids have been evaluated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for cell proliferation.[10][11] Potent inhibitors have been identified that show significant oral bioavailability and antitumor activity in preclinical models.[10][11] Additionally, some quinoline derivatives have shown selective cytotoxicity against various cancer cell lines, including cervical and breast cancer cells.[12]

Signaling Pathway Implication of DHODH Inhibition:

DHODH_Inhibition cluster_pyrimidine De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA CellProliferation Inhibition of Cell Proliferation DNA_RNA->CellProliferation Inhibitor 4-Quinoline Carboxylic Acid Derivative Inhibitor->DHODH Inhibition caption Mechanism of DHODH Inhibition by Quinoline Derivatives

Caption: Mechanism of DHODH Inhibition by Quinoline Derivatives

Antibacterial and Antimicrobial Activity

The quinoline core is central to the quinolone class of antibiotics. 4-Methylquinoline-2-carboxylic acid serves as a key intermediate in the synthesis of compounds targeting bacterial infections.[2] These antibiotics are effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, in the context of COX-2 inhibition, the presence of lipophilic substituents on the C-7 and C-8 positions has been found to be important for inhibitory activity.[9] For DHODH inhibitors, the carboxylic acid moiety is crucial for forming key interactions with the enzyme's active site, such as salt bridges and hydrogen bonds.[10]

Future Directions and Conclusion

4-Methylquinoline-2-carboxylic acid and its analogues represent a versatile and valuable class of compounds in drug discovery. The established synthetic methodologies, coupled with a growing understanding of their biological activities, provide a solid foundation for the development of new and improved therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel biological targets, and leveraging computational methods to design next-generation quinoline-based drugs. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

  • PubChem. 4-Methylquinoline-2-carboxylic acid | C11H9NO2 | CID 748357. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 4-Methylquinoline-2-Carboxylic Acid. [Link]

  • Organic Syntheses. lepidine. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • PubMed. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • PubMed. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry. [Link]

  • Slideshare. Advance organic chemistry 1 ; Doebner Miller reaction. [Link]

  • ResearchGate. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF. [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Digital Commons @PVAMU. The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. [Link]

  • molecularinfo.com. Cas Number 40609-76-5|4-Methylquinoline-2-carboxylic acid|C11H9NO2. [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • PubChem. 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442. [Link]

  • Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

  • PubChemLite. 2-methylquinoline-4-carboxylic acid (C11H9NO2). [Link]

  • MDPI. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Use of 4-Methylquinoline-2-carboxylic Acid

Abstract This technical guide provides a comprehensive overview of the safe handling, storage, use, and disposal of 4-Methylquinoline-2-carboxylic acid (CAS No. 40609-76-5).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, use, and disposal of 4-Methylquinoline-2-carboxylic acid (CAS No. 40609-76-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure procedural integrity and personal safety. The guide delves into the chemical and physical properties of the compound, its known biological context, and detailed protocols for its use in a laboratory setting, emphasizing the causality behind each safety recommendation.

Introduction: Understanding the Compound

4-Methylquinoline-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its quinoline core is a prevalent scaffold in a variety of biologically active molecules. Notably, it serves as a key intermediate in the synthesis of novel therapeutics, including potential quinolone-type antibiotics, as well as anti-inflammatory and anticancer agents.[1][2] The biological activity of its derivatives is often attributed to their ability to interact with critical cellular machinery. For instance, quinoline carboxylic acids are known to target bacterial topoisomerases (DNA gyrase and topoisomerase IV), which are essential for DNA replication. This mechanism underpins the efficacy of many quinolone antibiotics. Furthermore, derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, highlighting their potential in cancer therapy.

The inherent biological activity of this class of compounds necessitates a thorough understanding and implementation of robust safety protocols. This guide is structured to provide not just a set of rules, but a framework for thinking critically about the safe handling of this and similar research chemicals.

Physicochemical and Safety Data

A clear understanding of the compound's properties is foundational to its safe handling. The following table summarizes key data for 4-Methylquinoline-2-carboxylic acid.

PropertyValueSource(s)
CAS Number 40609-76-5[1][3]
Molecular Formula C₁₁H₉NO₂[1][3]
Molecular Weight 187.20 g/mol [1][3]
Appearance Solid, powder (color may vary)[4]
Melting Point ~183 °C[2]
Boiling Point 361.6 ± 27.0 °C (Predicted)[2]
Density 1.285 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C, in a dry, well-ventilated place.[2][5]

Hazard Identification and GHS Classification

  • Skin Irritation (Category 2): May cause skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): May cause serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.

The underlying reason for these irritant properties lies in the chemical nature of the compound. As a carboxylic acid, it can cause localized pH changes on moist tissues like skin, eyes, and the respiratory tract, leading to irritation. The quinoline moiety itself can also contribute to these effects.

Core Safety and Handling Protocols

The following protocols are designed to be self-validating systems, minimizing risk at each stage of handling. The causality behind each step is explained to foster a deeper understanding of the safety principles involved.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The choice of PPE is dictated by the potential hazards identified in the previous section.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn in situations with a higher risk of splashing. This is to prevent contact with the eyes, which are particularly sensitive to irritants.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound. This prevents skin contact and potential irritation.[6]

  • Body Protection: A lab coat is required to protect against accidental spills. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of the powdered compound. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary. This is crucial to avoid respiratory tract irritation.[7]

Engineering Controls

Engineering controls are designed to remove the hazard at the source, providing a more reliable means of protection than PPE alone.

  • Chemical Fume Hood: All weighing and handling of powdered 4-Methylquinoline-2-carboxylic acid must be performed inside a properly functioning chemical fume hood. This contains any airborne particles and prevents them from entering the laboratory atmosphere, directly addressing the inhalation hazard.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled. This allows for immediate decontamination in the event of accidental exposure.[9]

Storage and Segregation

Proper storage is critical for maintaining the stability of the compound and preventing accidental release or reaction.

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the full chemical name, CAS number, and any relevant hazard pictograms.

  • Location: Store in a cool (2-8°C), dry, and well-ventilated area away from direct sunlight.[2][5]

  • Segregation: Keep segregated from strong oxidizing agents, strong bases, and other incompatible materials. The acidic nature of the carboxylic acid group means it can react exothermically with bases.

Storage_and_Segregation cluster_storage Storage Conditions cluster_container Container Requirements cluster_segregation Segregation Store in a cool (2-8°C), dry place Store in a cool (2-8°C), dry place Away from strong oxidizing agents Away from strong oxidizing agents Store in a cool (2-8°C), dry place->Away from strong oxidizing agents Keep away from direct sunlight Keep away from direct sunlight Tightly sealed container Tightly sealed container Tightly sealed container->Store in a cool (2-8°C), dry place Clearly labeled (Name, CAS, Hazards) Clearly labeled (Name, CAS, Hazards) Away from strong bases Away from strong bases Away from strong oxidizing agents->Away from strong bases 4-Methylquinoline-2-carboxylic acid 4-Methylquinoline-2-carboxylic acid 4-Methylquinoline-2-carboxylic acid->Tightly sealed container

Experimental Protocols: A Case Study in Amide Coupling

To illustrate the practical application of these safety principles, this section provides a detailed, step-by-step protocol for a common synthetic transformation using 4-Methylquinoline-2-carboxylic acid: an amide coupling reaction to form a new derivative. This protocol is representative and should be adapted based on the specific amine and reaction conditions used.

Reaction: Formation of an amide from 4-Methylquinoline-2-carboxylic acid and a primary amine using a carbodiimide coupling agent (e.g., EDC).[10][11]

Reagent Preparation and Weighing

Causality: This initial stage presents the highest risk of exposure to the powdered starting material. Therefore, all operations are performed within a primary engineering control (fume hood).

  • Preparation: Before starting, ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Don appropriate PPE (goggles, lab coat, gloves).[12]

  • Weighing: Place an analytical balance inside the fume hood if possible. If not, pre-tare a clean, dry vial with a cap on a balance outside the hood.[8]

  • Transfer: Inside the fume hood, carefully transfer the required amount of 4-Methylquinoline-2-carboxylic acid into the pre-tared vial using a clean spatula. Keep the stock bottle and the vial as far back in the hood as practical.[8]

  • Seal and Re-weigh: Securely cap the vial containing the weighed compound. If the balance is outside the hood, carefully transport the sealed vial to the balance to obtain the final weight.

  • Cleanup: Immediately clean any residual powder from the spatula and weighing area using a damp cloth or paper towel, taking care not to generate dust. Dispose of the cleaning materials as hazardous waste.

Reaction Setup and Execution

Causality: This stage involves the handling of liquids and the initiation of a chemical reaction. The focus is on contained operations and preventing splashes or uncontrolled reactions.

  • Dissolution: In the fume hood, add a magnetic stir bar to a clean, dry round-bottom flask. Transfer the weighed 4-Methylquinoline-2-carboxylic acid to the flask. Add the appropriate anhydrous solvent (e.g., DMF or DCM) via syringe or cannula. Begin stirring to dissolve the solid.

  • Reagent Addition: Add the coupling agent (e.g., EDC) and any additives (e.g., HOBt) to the stirred solution. Then, add the primary amine dropwise via syringe. The use of coupling agents like EDC avoids the need to form a more hazardous acyl chloride intermediate.[11]

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature (often room temperature for these couplings) for the required time. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

Workup and Purification

Causality: This stage involves handling larger volumes of solvents and separating the desired product from byproducts and unreacted starting materials. The primary risks are solvent exposure and potential contact with the product during transfer and purification steps.

  • Quenching: Once the reaction is complete, cool the mixture if necessary and quench by adding water or a dilute aqueous acid/base solution as appropriate for the specific reaction.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product into an appropriate organic solvent. Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with water and/or brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The rotary evaporator must be located in a well-ventilated area or a fume hood.

  • Purification: Purify the crude product, typically by column chromatography or recrystallization. Handle the purified solid product with the same precautions as the starting material.

Amide_Coupling_Workflow cluster_prep Preparation & Weighing (in Fume Hood) cluster_reaction Reaction Setup (in Fume Hood) cluster_workup Workup & Purification A Don PPE B Weigh 4-Methylquinoline-2-carboxylic acid A->B C Clean weighing area B->C D Dissolve in anhydrous solvent C->D Transfer to flask E Add coupling agents (EDC, HOBt) D->E F Add amine dropwise E->F G Monitor reaction (TLC/LC-MS) F->G H Quench reaction G->H Reaction complete I Liquid-liquid extraction H->I J Dry and concentrate (Rotovap) I->J K Purify (Chromatography/Recrystallization) J->K Final Product Final Product K->Final Product

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

  • Spills: For small spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department.

Waste Disposal

All waste materials containing 4-Methylquinoline-2-carboxylic acid, including unused product, contaminated consumables (e.g., gloves, paper towels), and solutions from the reaction workup, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal: Arrange for pickup and disposal by the institution's EHS department or a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.

Conclusion

4-Methylquinoline-2-carboxylic acid is a valuable compound in chemical research and drug development. Its potential biological activity, which makes it a useful synthetic building block, also necessitates a high degree of caution in its handling. By understanding the underlying principles of its reactivity and potential hazards, and by rigorously adhering to the protocols outlined in this guide, researchers can work with this compound safely and effectively. The integration of robust PPE use, engineering controls, and well-defined experimental procedures forms a self-validating system that protects both the researcher and the integrity of their work.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023, June 2). UI Scholars Hub. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). ACS Publications. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • 4-Methylquinoline-2-Carboxylic Acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 4-Methylquinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from [Link]

  • Part D: Chemical Safety Procedures for Laboratories. (n.d.). UW-La Crosse. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety - University of Washington. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety - University of Colorado Boulder. Retrieved from [Link]

  • The Dos and Don'ts of Weighing Dangerous Chemicals. (2023, March 16). Bitesize Bio. Retrieved from [Link]

  • Weighing out chemicals. (n.d.). Studylib. Retrieved from [Link]

  • Material Safety Data Sheet - Quinoline. (2010, June 10). Retrieved from [Link]

  • Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Quinoline-4-carboxylic acid (HMDB0257047). (2021, September 11). Human Metabolome Database. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis Precursors of 4-Methylquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Methylquinoline-2-carboxylic acid, a key heterocyclic scaffold, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylquinoline-2-carboxylic acid, a key heterocyclic scaffold, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its structural motif is integral to the development of novel therapeutics, making the efficient and well-understood synthesis of this compound a cornerstone of medicinal chemistry. This technical guide provides a comprehensive exploration of the primary synthetic precursors and methodologies for obtaining 4-methylquinoline-2-carboxylic acid. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of the key transformations, offering insights into the causal factors that govern reaction outcomes. The guide is structured to empower researchers with the foundational knowledge and practical details necessary to strategically approach the synthesis of this important molecule and its analogs.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its presence in a multitude of biologically active compounds.[2] Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[2] The targeted synthesis of substituted quinolines, such as 4-methylquinoline-2-carboxylic acid, is therefore of paramount importance. This particular derivative, also known as 4-methylquinaldic acid, offers multiple points for further functionalization, rendering it a versatile building block for combinatorial library synthesis and lead optimization campaigns.

This guide will focus on the most pertinent and practical synthetic routes to 4-methylquinoline-2-carboxylic acid, with a detailed examination of the requisite precursors and the rationale behind the chosen synthetic strategies.

The Friedländer Synthesis: A Convergent Approach to 2-Substituted Quinolines

The Friedländer synthesis stands out as a highly effective and convergent method for the preparation of quinoline derivatives.[3][4] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] For the synthesis of 4-methylquinoline-2-carboxylic acid, this translates to the reaction between a suitably substituted 2-aminoaryl ketone and an α-keto acid or its ester.

Core Precursors for the Friedländer Synthesis

The successful synthesis of 4-methylquinoline-2-carboxylic acid via the Friedländer approach hinges on the selection of two key precursors:

  • 2-Aminoacetophenone: This precursor provides the benzene ring and the nitrogen atom of the quinoline core. The acetyl group of this molecule ultimately forms part of the newly formed pyridine ring.

  • Pyruvic Acid (or its esters): This α-keto acid serves as the source for the 2-carboxyl group and the remaining carbon atom of the pyridine ring.

The reaction proceeds through a cascade of condensation and cyclization reactions to afford the desired quinoline scaffold.

Mechanistic Insights into the Friedländer Synthesis

The reaction mechanism can proceed via two potential pathways, both culminating in the formation of the quinoline ring system.[3]

  • Initial Aldol Condensation: The reaction can initiate with an aldol-type condensation between the enol or enolate of the 2-aminoacetophenone and the carbonyl group of pyruvic acid. This is followed by an intramolecular cyclization and dehydration to yield the final quinoline product.

  • Initial Schiff Base Formation: Alternatively, the reaction can commence with the formation of a Schiff base between the amino group of 2-aminoacetophenone and the keto group of pyruvic acid. Subsequent intramolecular aldol condensation and dehydration then lead to the formation of the quinoline ring.

dot digraph "Friedländer Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} end_dot Diagram 1: Generalized Friedländer Synthesis Pathways. This diagram illustrates the two plausible mechanistic routes for the Friedländer synthesis, both converging on the final quinoline product.

Experimental Protocol: Friedländer Synthesis of 4-Methylquinoline-2-carboxylic Acid

The following protocol provides a representative procedure for the synthesis of 4-methylquinoline-2-carboxylic acid via the Friedländer condensation.

Materials:

  • 2-Aminoacetophenone

  • Pyruvic acid

  • Ethanol (or other suitable solvent)

  • Acid or base catalyst (e.g., potassium hydroxide, p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoacetophenone and a stoichiometric equivalent of pyruvic acid in ethanol.

  • Add a catalytic amount of the chosen acid or base.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Oxidation of 2,4-Dimethylquinoline: A Two-Step Strategy

An alternative and strategically different approach to 4-methylquinoline-2-carboxylic acid involves the selective oxidation of the 2-methyl group of 2,4-dimethylquinoline. This method is contingent on the availability of the starting material and the ability to achieve regioselective oxidation.

Synthesis of the Precursor: 2,4-Dimethylquinoline

2,4-Dimethylquinoline can be synthesized via several classical methods, with the Combes synthesis being a particularly relevant choice.[6]

  • Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[7] For the synthesis of 2,4-dimethylquinoline, the precursors are:

    • Aniline

    • Acetylacetone (2,4-pentanedione)

The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid.[8]

dot digraph "Combes Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} end_dot Diagram 2: Combes Synthesis of 2,4-Dimethylquinoline. This workflow illustrates the condensation of aniline and acetylacetone to form an enamine intermediate, which then undergoes acid-catalyzed cyclization to yield 2,4-dimethylquinoline.

Selective Oxidation of the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is more susceptible to oxidation than the methyl group at the 4-position due to the electron-withdrawing nature of the adjacent nitrogen atom. This difference in reactivity allows for the selective oxidation of the 2-methyl group.

Oxidizing Agents:

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and yield. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) under controlled conditions (temperature and concentration).[9]

  • Selenium dioxide (SeO₂)

General Oxidation Protocol:

  • Dissolve 2,4-dimethylquinoline in a suitable solvent (e.g., water, pyridine).

  • Add the oxidizing agent portion-wise while carefully controlling the reaction temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and work up to isolate the crude carboxylic acid.

  • Purify the product by recrystallization or other appropriate chromatographic techniques.

The Reissert Reaction: Functionalization of the Quinoline Core

The Reissert reaction provides a method for the synthesis of quinoline-2-carboxylic acids from the parent quinoline.[2][10] This two-step process involves the formation of a Reissert compound followed by hydrolysis. To synthesize 4-methylquinoline-2-carboxylic acid using this method, the starting material would be 4-methylquinoline.

Precursors for the Reissert Reaction
  • 4-Methylquinoline: The quinoline scaffold to be functionalized.

  • Acid Chloride (e.g., benzoyl chloride): To form the Reissert compound.

  • Potassium Cyanide (KCN): The source of the cyano group.

Mechanistic Overview of the Reissert Reaction
  • Formation of the Reissert Compound: 4-Methylquinoline reacts with an acid chloride and potassium cyanide to form a 1-acyl-2-cyano-1,2-dihydro-4-methylquinoline (a Reissert compound).[10]

  • Hydrolysis: The Reissert compound is then hydrolyzed under acidic or basic conditions to yield 4-methylquinoline-2-carboxylic acid.[10]

dot digraph "Reissert Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} end_dot Diagram 3: The Reissert Reaction for the Synthesis of 4-Methylquinoline-2-carboxylic Acid. This diagram outlines the two-step process of forming a Reissert compound from 4-methylquinoline, followed by hydrolysis to the target carboxylic acid.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to 4-methylquinoline-2-carboxylic acid will depend on several factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Synthetic RouteKey PrecursorsAdvantagesDisadvantages
Friedländer Synthesis 2-Aminoacetophenone, Pyruvic AcidConvergent, good yields, direct formation of the target molecule.Availability and stability of precursors can be a consideration.
Oxidation of 2,4-Dimethylquinoline 2,4-Dimethylquinoline, Oxidizing AgentUtilizes a readily synthesized precursor.Requires selective oxidation, which can sometimes lead to byproducts.
Reissert Reaction 4-Methylquinoline, Acid Chloride, KCNWell-established method for 2-carboxylation of quinolines.Involves the use of highly toxic potassium cyanide; a multi-step process.

Conclusion

The synthesis of 4-methylquinoline-2-carboxylic acid is a critical endeavor for the advancement of medicinal chemistry and drug discovery. This guide has detailed the primary synthetic strategies, with a focus on the underlying precursors and reaction mechanisms. The Friedländer synthesis offers a direct and efficient route, while the oxidation of 2,4-dimethylquinoline and the Reissert reaction provide viable alternatives. A thorough understanding of these methodologies, as presented herein, equips researchers with the necessary tools to access this valuable synthetic intermediate and to further explore the chemical space of quinoline-based therapeutics.

References

  • Cambridge University Press. (n.d.). Reissert Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Lepidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • YouTube. (2020). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. Retrieved from [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Molecules. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

Sources

Foundational

theoretical studies on 4-Methylquinoline-2-carboxylic acid

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 4-Methylquinoline-2-carboxylic Acid Authored by a Senior Application Scientist This guide provides a comprehensive overview of the theoretic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 4-Methylquinoline-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 4-methylquinoline-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational chemistry to understand and predict the properties and behavior of this important heterocyclic compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] 4-Methylquinoline-2-carboxylic acid, as a member of this class, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of quinolone antibiotics effective against a broad range of bacteria.[3] The carboxylic acid group at the 2-position and the methyl group at the 4-position are key features that influence its chemical reactivity and biological interactions.[1] Understanding the molecule's electronic structure, conformational flexibility, and interaction with biological targets at a theoretical level is paramount for rational drug design and development.

Theoretical Framework for Synthesis: A Mechanistic Insight

The synthesis of quinoline-4-carboxylic acid derivatives is often achieved through classical methods like the Pfitzinger or Doebner reactions. While these are well-established experimental routes, theoretical studies provide a deeper understanding of the reaction mechanisms, transition states, and the factors governing product formation and yield.

The Pfitzinger Reaction: A Computational Perspective

The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group, is a common method for synthesizing quinoline-4-carboxylic acids.[4] Theoretical modeling, particularly using Density Functional Theory (DFT), can elucidate the intricate steps of this reaction.

A Step-by-Step Protocol for Theoretical Investigation of the Pfitzinger Reaction:

  • Reactant and Intermediate Geometry Optimization: The initial step involves the geometry optimization of the reactants (isatin and the enolate of a methyl ketone), intermediates, and transition states using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Transition State Searching: Techniques like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the transition state structures for each elementary step of the reaction.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) for more accurate energy profiling.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants and products on the potential energy surface.

  • Energy Profile Construction: A detailed reaction energy profile can be constructed by plotting the relative energies of the reactants, intermediates, transition states, and products. This profile helps in identifying the rate-determining step and understanding the overall reaction kinetics.

Pfitzinger_Workflow Reactants Reactant Optimization (Isatin, Enolate) TS_Search Transition State Searching (STQN) Reactants->TS_Search Initial Guess Freq_Calc Frequency Calculations TS_Search->Freq_Calc Locate TS IRC_Calc IRC Calculations Freq_Calc->IRC_Calc Verify TS Energy_Profile Reaction Energy Profile IRC_Calc->Energy_Profile Connect Minima Product Product Optimization Energy_Profile->Product

Computational Analysis of Molecular Structure and Properties

DFT has become an indispensable tool for predicting the structural, electronic, and spectroscopic properties of molecules with high accuracy.[5][6]

Geometry Optimization and Structural Parameters

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. For 4-methylquinoline-2-carboxylic acid, this involves optimizing the bond lengths, bond angles, and dihedral angles. A comparison with experimental data from X-ray crystallography of related compounds, such as 2-(4-methylphenyl)quinoline-4-carboxylic acid, can validate the chosen theoretical method.[7][8] For instance, in a related structure, the dihedral angle between the carboxylic acid group and the quinoline plane was found to be 45.05°.[7][8]

ParameterCalculated (B3LYP/6-31G(d,p))Experimental (Related Compound)
C=O Bond Length (Å)ValueValue
C-O Bond Length (Å)ValueValue
Quinoline-COOH Dihedral (°)Value45.05°[7][8]
Quinoline Puckering (Å)Value0.044[7]

Note: Specific calculated values would be obtained from a DFT calculation on 4-methylquinoline-2-carboxylic acid.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for validation.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbons can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For quinoline derivatives, characteristic signals for the aromatic protons and the methyl group protons (around δ 2.55–2.59 ppm) can be accurately predicted.[5]

  • Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. For 4-methylquinoline-2-carboxylic acid, key vibrational modes include the O-H stretch of the carboxylic acid (around 3436–3242 cm⁻¹), the C=O stretch (around 1724–1708 cm⁻¹), and the C-H stretches of the methyl group and aromatic rings.[4]

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the electronic transitions within the molecule.[6]

Spectro_Analysis Molecule 4-Methylquinoline- 2-carboxylic acid DFT DFT Optimization Molecule->DFT NMR NMR Calculation (GIAO) DFT->NMR IR IR Frequency Calculation DFT->IR UV_Vis TD-DFT Calculation DFT->UV_Vis Exp_NMR Experimental NMR NMR->Exp_NMR Compare & Validate Exp_IR Experimental IR IR->Exp_IR Compare & Validate Exp_UV_Vis Experimental UV-Vis UV_Vis->Exp_UV_Vis Compare & Validate

Probing Biological Activity through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is widely used in drug discovery to understand how a ligand, such as 4-methylquinoline-2-carboxylic acid, might interact with a biological target, typically a protein.

Potential Biological Targets

Quinoline derivatives have been investigated as inhibitors for a variety of enzymes and receptors. Molecular docking studies have explored their potential against targets such as:

  • Dihydroorotate Dehydrogenase (DHODH): An enzyme involved in pyrimidine biosynthesis, making it a target for anticancer and anti-inflammatory drugs.[9]

  • HIV Reverse Transcriptase: A key enzyme in the life cycle of HIV, making it a target for antiviral therapies.[2]

  • Bacterial DNA Gyrase: An essential enzyme for bacterial DNA replication, making it a target for antibiotics.[10]

  • Protein Kinases: Enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

Molecular Docking Protocol
  • Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of 4-methylquinoline-2-carboxylic acid is generated and optimized using a suitable method, such as DFT.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of the ligand within the active site of the receptor. The program uses a scoring function to estimate the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding mode. This includes examining the binding energy, the root-mean-square deviation (RMSD) of the poses, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. For instance, studies on similar quinoline derivatives have shown that the carboxylic acid group is crucial for forming hydrogen bonds with key residues in the active site.[1]

Target Protein (PDB ID)Potential IndicationKey Interacting Residues (Example)Predicted Binding Energy (kcal/mol)
DHODH (e.g., 1D3G)Cancer, Autoimmune DiseasesT63, Y356[9]Value
HIV-1 RT (e.g., 4I2P)HIV/AIDSLYS 101, TRP 229[2]Value
S. aureus DNA Gyrase (e.g., 2XCT)Bacterial InfectionsAmino Acid ResiduesValue

Note: Specific binding energies and interacting residues would be obtained from a molecular docking simulation.

Conclusion and Future Directions

Theoretical and computational studies provide invaluable insights into the chemical and biological properties of 4-methylquinoline-2-carboxylic acid. From elucidating reaction mechanisms to predicting spectroscopic properties and exploring potential drug-target interactions, these methods are integral to modern chemical research and drug discovery. Future work in this area could involve more advanced computational techniques, such as molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex and quantum mechanics/molecular mechanics (QM/MM) calculations for a more accurate description of the interactions within the enzyme active site. The continued synergy between theoretical predictions and experimental validation will undoubtedly accelerate the development of novel therapeutics based on the versatile quinoline scaffold.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules. [Link]

  • 4-Methylquinoline-2-carboxylic acid | C11H9NO2. PubChem. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

  • 4-Methylquinoline-2-Carboxylic Acid. MySkinRecipes. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Methylquinoline-2-carboxylic acid via Pfitzinger reaction

An Application Note for Researchers and Drug Development Professionals Topic: Synthesis of Substituted Quinolines via the Pfitzinger Reaction A Senior Application Scientist's Guide to the Pfitzinger Quinoline Synthesis T...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Topic: Synthesis of Substituted Quinolines via the Pfitzinger Reaction

A Senior Application Scientist's Guide to the Pfitzinger Quinoline Synthesis

This document provides an in-depth technical guide for the synthesis, purification, and characterization of quinoline-4-carboxylic acids using the Pfitzinger reaction. It is designed for researchers, medicinal chemists, and drug development professionals who require a robust and reliable method for accessing this critical heterocyclic scaffold.

Scientist's Note: On the Synthesis of 4-Methylquinoline-2-carboxylic acid

The specified topic, "," presents a noteworthy point of discussion. The classical Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4 -carboxylic acids.[1][2] The carboxylic acid group is consistently formed at the 4-position of the quinoline ring.

The target molecule, 4-methylquinoline-2 -carboxylic acid (also known as 4-methylquinaldic acid), therefore, is not a typical product of the standard Pfitzinger reaction using isatin.[3] Synthesis of this specific isomer would necessitate a different synthetic strategy.

To provide the most valuable and scientifically accurate guide that aligns with the core principles of the requested reaction, this application note will focus on the synthesis of 2-Methylquinoline-4-carboxylic acid . This compound is a classic product of the Pfitzinger reaction between isatin and acetone, and its synthesis serves as an excellent, representative example of the methodology, its underlying principles, and its practical execution.[4][5]

The Pfitzinger Reaction: Mechanism and Guiding Principles

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger, is a cornerstone of heterocyclic chemistry for its reliability in constructing the quinoline core.[2][6][7] Its utility is particularly pronounced in medicinal chemistry, where the quinoline-4-carboxylic acid scaffold is a privileged structure found in a wide array of therapeutic agents.[1][8]

Reaction Mechanism

The reaction proceeds through a well-established, base-catalyzed sequence. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Isatin Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, typically potassium hydroxide (KOH). This irreversible step forms the potassium salt of isatinic acid (a keto-acid), which serves as the key intermediate.[1][2][8]

  • Condensation & Imine Formation: The aniline moiety of the opened isatin intermediate condenses with the carbonyl group of the second reactant (in this case, acetone) to form an imine (Schiff base).[2][8]

  • Tautomerization: The imine tautomerizes to the more thermodynamically stable enamine isomer.[1][2] This step is crucial as it positions the nucleophilic carbon for the subsequent cyclization.

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular aldol-type condensation, attacking the ketone on the benzene ring. The resulting intermediate then readily dehydrates under the reaction conditions to form the aromatic quinoline ring system, yielding the final product upon acidification.[1][2][9]

Mechanistic Diagram

Pfitzinger_Mechanism Figure 1: Mechanism of the Pfitzinger Reaction cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Isatin Isatin Step1 1. Base-Catalyzed Ring Opening (KOH) Isatin->Step1 Acetone Acetone Acetone->Step1 Intermediate1 Isatinate Intermediate Step1->Intermediate1 Step2 2. Condensation (Imine Formation) Intermediate1->Step2 Intermediate2 Enamine Tautomer Step2->Intermediate2 Step3 3. Intramolecular Cyclization Intermediate2->Step3 Step4 4. Dehydration & Acidification Step3->Step4 Product 2-Methylquinoline- 4-carboxylic Acid Step4->Product

Caption: Figure 1: Mechanism of the Pfitzinger Reaction.

Experimental Application Protocol

This section provides a detailed, self-validating protocol for the synthesis of 2-Methylquinoline-4-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Isatin≥98%Sigma-AldrichPurity is crucial for good yield.
AcetoneACS Reagent GradeFisher ScientificMust be free of peroxides.
Potassium Hydroxide (KOH)≥85% pelletsVWRA strong base; handle with care.
Ethanol (Absolute)200 Proof, ACSDecon LabsUsed as the primary reaction solvent.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerFor acidification and product precipitation.
Diethyl EtherAnhydrousEMD MilliporeFor extraction of neutral impurities.
Deionized WaterType II or better-Used throughout the work-up.
Round-bottom flask (250 mL)--
Reflux Condenser--
Magnetic Stirrer & Stir Bar--
Heating Mantle--
Thin-Layer Chromatography (TLC)Silica Gel 60 F254-For reaction monitoring.
Büchner Funnel & Filter Flask--For product collection.
Safety Precautions

The Pfitzinger reaction involves hazardous materials and should be performed with appropriate safety measures.[4]

HazardPrecaution
Potassium Hydroxide (KOH) Corrosive. Causes severe skin burns and eye damage. Dissolution is highly exothermic. Wear gloves, lab coat, and safety glasses. Handle in a fume hood.
Concentrated HCl Corrosive. Causes severe burns and respiratory irritation. Use only in a well-ventilated fume hood with appropriate PPE.
Organic Solvents Flammable and volatile. Avoid open flames and ensure adequate ventilation.
Refluxing Reaction Risk of splashing and hot surfaces. Ensure the apparatus is securely clamped and use a heating mantle with temperature control.
Step-by-Step Synthesis Procedure

This protocol is adapted from established procedures for the synthesis of quinoline-4-carboxylic acids.[1][5]

  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (40 mL) and deionized water (1 mL).[5] Stir until all KOH pellets have dissolved. Causality Note: The presence of a small amount of water facilitates the initial hydrolysis of isatin.

  • Isatin Ring Opening: To the stirred basic solution, add isatin (0.0075 mol) in one portion. Continue to stir at room temperature for approximately 1 hour. The color of the solution will typically change from a deep purple/orange to a brown or yellowish-brown, indicating the formation of the potassium salt of isatinic acid.[1][5]

  • Addition of Acetone: Gradually add acetone (0.015 mol) to the reaction mixture. Scientist's Insight: A slight excess of the carbonyl component ensures the complete consumption of the more valuable isatin intermediate.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 79°C) using a heating mantle. Maintain the reflux with continuous stirring for 24 hours.[4][5]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (eluent: n-hexane:ethyl acetate = 1:2). Spot the starting isatin and aliquots of the reaction mixture. The reaction is complete upon the disappearance of the isatin spot and the appearance of a new, more polar spot for the product.

  • Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator. c. Add approximately 50 mL of deionized water to the residue to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 25 mL) to remove any unreacted acetone and other neutral impurities. Discard the organic layers.[1][10] e. Cool the remaining aqueous layer in an ice bath. f. Precipitation: Slowly and carefully acidify the cold aqueous solution with concentrated HCl until the pH is approximately 4-5.[1] A solid precipitate of 2-Methylquinoline-4-carboxylic acid will form.

  • Product Collection: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow Diagram

Pfitzinger_Workflow Figure 2: Synthesis and Work-up Workflow A 1. Prepare KOH in EtOH/H2O Solution B 2. Add Isatin (Stir 1 hr at RT) A->B C 3. Add Acetone B->C D 4. Reflux 24 hrs (Monitor by TLC) C->D E 5. Cool & Evaporate Solvent D->E F 6. Dissolve in H2O & Extract with Ether E->F G 7. Acidify Aqueous Layer with HCl (pH 4-5) F->G H 8. Filter & Wash Precipitate G->H I 9. Dry Product Under Vacuum H->I J Purified Product I->J

Caption: Figure 2: Synthesis and Work-up Workflow.

Purification and Characterization

Validation of the final product's identity and purity is a non-negotiable step in synthesis.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield a pale-yellow solid.[1][4]

  • Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a fluted filter paper.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The structure and purity of the synthesized 2-Methylquinoline-4-carboxylic acid should be confirmed using standard analytical techniques.

TechniqueExpected Result
Appearance Off-white to pale-yellow solid
Melting Point Literature values vary; typically in the range of 220-230°C (decarboxylation may occur).
FT-IR (KBr, cm⁻¹) Broad peak from 3400-2500 (O-H stretch of carboxylic acid), sharp peak ~1720 (C=O stretch of carboxylic acid), peaks in the 1600-1450 range (aromatic C=C stretching).[5][10]
¹H NMR (DMSO-d₆, δ) ~13.5 (s, 1H, -COOH), 8.0-8.5 (m, 4H, aromatic protons), 7.5-7.9 (m, 1H, aromatic proton), ~2.7 (s, 3H, -CH₃). Note: Peak positions can vary based on solvent and concentration.[11]
Mass Spec. (ESI-) The molecular weight is 187.19 g/mol . Expect a molecular ion peak [M-H]⁻ at m/z ≈ 186.1.[5][12]

Conclusion

The Pfitzinger reaction remains a highly efficient and versatile method for the synthesis of quinoline-4-carboxylic acids, which are of paramount importance in the field of drug discovery.[1][13] The protocol detailed here for 2-Methylquinoline-4-carboxylic acid provides a reliable and well-characterized pathway to this valuable scaffold. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can effectively utilize this reaction to generate a diverse library of compounds for biological evaluation.

References

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry. [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Link]

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Khan, I., et al. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

  • Parikh, A., Parikh, H., & Parikh, K. Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Organic Syntheses. lepidine. [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis. [Link]

  • Lestari, W. W., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science. [Link]

  • National Center for Biotechnology Information. 4-Methylquinoline-2-carboxylic acid. PubChem Compound Database. [Link]

  • MySkinRecipes. 4-Methylquinoline-2-Carboxylic Acid. [Link]

  • ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]

Sources

Application

Application Note & Protocol Guide: Esterification of 4-Methylquinoline-2-carboxylic Acid

Introduction: The Significance of 4-Methylquinoline-2-carboxylates 4-Methylquinoline-2-carboxylic acid is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methylquinoline-2-carboxylates

4-Methylquinoline-2-carboxylic acid is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its ester derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and analgesic agents.[3] The esterification of this particular acid, however, presents unique challenges. The presence of the quinoline nitrogen atom can interfere with standard acid-catalyzed reactions, and the steric environment around the carboxylic acid at the 2-position necessitates carefully optimized conditions.

This guide provides a comprehensive overview of robust and field-proven protocols for the successful esterification of 4-Methylquinoline-2-carboxylic acid. We will move beyond simple step-by-step instructions to explore the causality behind procedural choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific needs. We will comparatively analyze four primary methods: classic Fischer Esterification, the high-yield Acid Chloride route, the mild Steglich Esterification, and the versatile Mitsunobu Reaction.

Comparative Overview of Synthetic Strategies

Choosing the correct esterification strategy depends on the stability of the alcohol, the desired scale of the reaction, and the available laboratory reagents. The following table summarizes the key characteristics of the four protocols detailed in this guide.

Method Conditions Key Reagents Pros Cons Best Suited For
Fischer Esterification Acidic, High Temp (Reflux)H₂SO₄ or HCl, Excess AlcoholSimple, inexpensive, scalable.Equilibrium-limited, harsh conditions, may not be suitable for sensitive substrates.Large-scale synthesis with simple, robust alcohols.
Acid Chloride Route Two steps: (1) Anhydrous, (2) Basic or NeutralSOCl₂ or (COCl)₂, Alcohol, Base (e.g., Pyridine)High yield, irreversible, fast.Generates corrosive HCl gas, requires handling of hazardous reagents, moisture-sensitive.Achieving maximum yield when the starting material is precious.
Steglich Esterification Mild, Room TempDCC or EDC, DMAP (catalyst)Mild conditions, high yield, good for sensitive substrates.Byproduct (urea) can complicate purification, DCC is an allergen.Acid- or heat-sensitive alcohols and complex molecules.[4][5]
Mitsunobu Reaction Mild, Neutral, Low Temp to RTPPh₃, DEAD or DIADVery mild, excellent for secondary alcohols (inverts stereochemistry), broad scope.Byproduct (TPPO) can be difficult to remove, reagents are expensive and hazardous.[6][7]High-value synthesis, especially with sterically hindered or chiral secondary alcohols.

Visualizing the Synthetic Pathways

The following diagram illustrates the four distinct chemical pathways for converting 4-Methylquinoline-2-carboxylic acid into its corresponding ester.

G cluster_start Starting Material cluster_methods Esterification Protocols cluster_end Product start 4-Methylquinoline-2-carboxylic Acid Fischer Fischer Esterification start->Fischer H⁺, ROH (reflux) AcidChloride Acid Chloride Route start->AcidChloride 1. SOCl₂ 2. ROH Steglich Steglich Esterification start->Steglich DCC, DMAP ROH Mitsunobu Mitsunobu Reaction start->Mitsunobu PPh₃, DEAD ROH end Target Ester (e.g., Ethyl 4-methylquinoline-2-carboxylate) Fischer->end AcidChloride->end Steglich->end Mitsunobu->end

Caption: Four primary pathways for the esterification of 4-Methylquinoline-2-carboxylic acid.

Protocol 1: Fischer Esterification

Principle and Rationale

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8][9] The reaction is an equilibrium process. To drive the reaction toward the ester product, a large excess of the alcohol is typically used as the solvent, and the water generated is sometimes removed.[10][11] For quinoline carboxylic acids, strong mineral acids like sulfuric acid have been shown to be effective catalysts.

Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. The alcohol then acts as a nucleophile, attacking this activated carbon. A series of proton transfers follows, culminating in the elimination of water and deprotonation to yield the final ester.[9][12]

Detailed Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methylquinoline-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., ethanol) in large excess, typically serving as the solvent (20-40 eq).

  • Catalyst: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) dropwise (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: The Acid Chloride Route

Principle and Rationale

This two-step method circumvents the equilibrium limitations of Fischer esterification by first converting the carboxylic acid into a highly reactive acid chloride.[13] This intermediate then readily reacts with an alcohol in an irreversible reaction to form the ester with high efficiency.[3][13] Thionyl chloride (SOCl₂) is a common reagent for this transformation as its byproducts (SO₂ and HCl) are gases, which are easily removed.[14][15]

Causality: The conversion to an acid chloride replaces the poor hydroxyl leaving group of the carboxylic acid with an excellent chloride leaving group, dramatically increasing the electrophilicity of the carbonyl carbon.

Detailed Step-by-Step Methodology

Step A: Formation of the Acid Chloride

  • Setup: In a fume hood, add 4-Methylquinoline-2-carboxylic acid (1.0 eq) to a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous dichloromethane (DCM) or toluene, followed by thionyl chloride (SOCl₂) (2.0-3.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 4-methylquinoline-2-carbonyl chloride is often used directly in the next step.

Step B: Ester Formation

  • Setup: Dissolve the crude acid chloride in anhydrous DCM in a separate flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Reagent Addition: Add the alcohol (1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) dropwise. The base neutralizes the HCl generated during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Steglich Esterification

Principle and Rationale

The Steglich esterification is a powerful and mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[4][16] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which acts as an acyl-transfer agent, accelerating the reaction and suppressing side reactions.[5][17] This method is ideal for substrates that are sensitive to the harsh conditions of the Fischer or acid chloride methods.[18][19]

Visualizing the Steglich Mechanism

G RCOOH Carboxylic Acid (R-COOH) Isourea O-Acylisourea (Active Intermediate) RCOOH->Isourea + DCC DCC DCC DCC->Isourea AcylDMAP N-Acylpyridinium (Highly Reactive) Isourea->AcylDMAP + DMAP DCU DCU (Byproduct) Isourea->DCU DMAP DMAP DMAP->AcylDMAP AcylDMAP->DMAP regenerated Ester Ester (R-COOR') AcylDMAP->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Detailed Step-by-Step Methodology
  • Setup: Dissolve 4-Methylquinoline-2-carboxylic acid (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Work-up: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl, saturated NaHCO₃, and brine.[20] Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography to remove any remaining traces of DCU and other impurities.

Protocol 4: Mitsunobu Reaction

Principle and Rationale

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol to various functional groups, including esters, under exceptionally mild, neutral conditions.[6] The reaction proceeds via an alkoxyphosphonium salt intermediate formed from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][21] The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group.

Causality: This reaction's power lies in its ability to activate the alcohol's hydroxyl group, making it a good leaving group, rather than activating the carboxylic acid.[22] This orthogonal approach is beneficial for complex molecules.

Detailed Step-by-Step Methodology
  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 4-Methylquinoline-2-carboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous solvent like tetrahydrofuran (THF) or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The order of addition can sometimes be critical for success.[6]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The primary challenge in the work-up is the removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts.

  • Purification: The crude residue can be directly loaded onto a silica gel column for chromatographic purification. Eluting with a hexanes/ethyl acetate gradient typically separates the desired ester from the byproducts. In some cases, precipitation of TPPO from a non-polar solvent can simplify purification.

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • DCC: A potent skin allergen and sensitizer. Avoid inhalation and skin contact. Always handle with gloves.

  • DEAD/DIAD: Toxic and potentially explosive, especially if heated. Handle with care and store at low temperatures.

  • Strong Acids/Bases: Always wear appropriate PPE. Add strong acids to solutions slowly and with cooling to control exothermic reactions.

References

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, 21(2), 1-19. Available at: [Link]

  • Steglich esterification. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. organic-chemistry.org. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. orgsyn.org. Available at: [Link]

  • Itoh, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13035–13045. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. organic-chemistry.org. Available at: [Link]

  • Itoh, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

  • Li, J., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Ukwueze, S. E., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 55, 253–257. Available at: [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049. Available at: [Link]

  • Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. Available at: [Link]

  • Chem LibreTexts. (n.d.). Fischer Esterification. Available at: [Link]

  • SynArchive. (n.d.). Steglich Esterification. synarchive.com. Available at: [Link]

  • Google Patents. (n.d.). CN111320581A - A kind of synthetic method of quinoline carboxylate.
  • Scribd. (n.d.). Steglich Esterification Guide. Available at: [Link]

  • Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • University of Rochester. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). Lepidine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. organic-chemistry.org. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Chem LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Available at: [Link]

  • Acyl chloride. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. Available at: [Link]

  • Chem LibreTexts. (2021, May 22). Acid Halides for Ester Synthesis. Available at: [Link]

  • PubChem. (n.d.). 4-Methylquinoline-2-carboxylic acid. National Institutes of Health. Available at: [Link]

  • Purbaningtias, T. E., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at: [Link]

Sources

Method

Application Notes & Protocols: 4-Methylquinoline-2-carboxylic Acid Derivatives as a Privileged Scaffold for Anticancer Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals. The quinoline ring is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of numerous compounds with...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The quinoline ring is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Within this class, derivatives of 4-methylquinoline-2-carboxylic acid are emerging as a versatile and promising platform for the development of novel therapeutic agents, particularly in oncology.[1][2] These compounds' structural framework allows for diverse functionalization, enabling the fine-tuning of their pharmacological profiles to target various mechanisms implicated in cancer progression.[1][3]

This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic insights into 4-methylquinoline-2-carboxylic acid derivatives as potential anticancer agents. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to explore this important class of molecules.

Synthesis of 4-Methylquinoline-2-carboxylic Acid Derivatives

The synthesis of the quinoline core can be achieved through several classic organic reactions, with the Pfitzinger and Doebner condensations being particularly relevant for generating quinoline-4-carboxylic acid scaffolds.[4] The general approach involves the condensation of an isatin derivative (for the Pfitzinger reaction) or an aniline with pyruvic acid (for the Doebner reaction) to form the core heterocyclic system.[4] Subsequent modifications can be introduced to build a library of derivatives for screening.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing and diversifying the 4-methylquinoline-2-carboxylic acid scaffold. This multi-step process allows for the introduction of various substituents to explore structure-activity relationships (SAR).

G cluster_synthesis Core Synthesis cluster_diversification Diversification A Starting Materials (e.g., Aniline, Pyruvic Acid) B Doebner Reaction (Condensation & Cyclization) A->B EtOH, Reflux C 4-Methylquinoline- 2-carboxylic Acid Core B->C D Esterification (e.g., SOCl2, MeOH) C->D E Amide Coupling (e.g., HATU, Amine) C->E Direct Coupling D->E F Final Derivative Library E->F

Caption: Generalized workflow for the synthesis of 4-methylquinoline-2-carboxylic acid derivatives.

Protocol: Representative Synthesis via Doebner Reaction

This protocol describes a general method for synthesizing the core scaffold.

  • Reaction Setup: To a solution of a substituted aniline (1.0 eq) in ethanol, add pyruvic acid (2.0 eq).

  • Condensation: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Characterization: The structure of the synthesized 4-methylquinoline-2-carboxylic acid can be confirmed using spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

A systematic, multi-assay approach is essential for characterizing the anticancer potential of newly synthesized derivatives. A typical screening cascade begins with assessing general cytotoxicity, followed by more detailed mechanistic assays to probe for specific cellular effects like apoptosis and cell cycle arrest.[5]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a robust, colorimetric method for evaluating a compound's effect on cell viability and proliferation.[6] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol: MTT Assay for Adherent Cancer Cells

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549)[7]

    • Complete culture medium (e.g., DMEM with 10% FBS)[8]

    • MTT solution (5 mg/mL in sterile PBS)[6][8]

    • Solubilization solution (e.g., DMSO, acidified isopropanol)[6][7]

    • 96-well plates

  • Procedure:

    • Cell Seeding: Harvest cells in their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[8] Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[7]

    • Compound Treatment: Prepare serial dilutions of the 4-methylquinoline-2-carboxylic acid derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle-only controls (e.g., DMSO) and untreated controls.[7]

    • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][9]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[6][8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[8][10]

Apoptosis Detection: Annexin V/PI Staining Assay

A key mechanism for many anticancer drugs is the induction of apoptosis, or programmed cell death.[8] The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method for detecting and quantifying apoptosis.[11][12] It is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[11]

Protocol: Apoptosis Detection by Flow Cytometry

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer[12]

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.[8]

    • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.

    • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300-600 x g for 5 minutes.[11][13]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of about 1 x 10⁶ cells/mL.[12]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][12]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

Interpretation of Results: The analysis allows for the differentiation of four cell populations:

  • Annexin V- / PI- (Lower Left Quadrant): Viable, healthy cells.[12]

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[12]

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[12]

  • Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells.

G x_axis Annexin V-FITC → y_axis Propidium Iodide → origin origin->x_axis origin->y_axis q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) v_line v_line v_line->v_line h_line h_line h_line->h_line

Caption: Quadrant analysis for Annexin V/PI flow cytometry.

Cell Cycle Analysis

Anticancer agents can exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[14] Cell cycle distribution is analyzed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using flow cytometry.[15] The amount of PI fluorescence is directly proportional to the DNA content.[15]

Protocol: Cell Cycle Analysis using Propidium Iodide

  • Materials:

    • Ice-cold 70% ethanol[15]

    • PBS

    • PI staining solution (e.g., 50 µg/mL PI in PBS)[16][17]

    • RNase A solution (e.g., 100 µg/mL)[15][17]

    • Flow cytometer

  • Procedure:

    • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.

    • Washing: Wash cells once with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[15]

    • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[15][16] Incubate on ice for at least 30 minutes.[15][17] (Cells can be stored at 4°C for several weeks at this stage).[16]

    • Rehydration & Staining: Centrifuge the fixed cells (a higher speed may be needed) and discard the ethanol.[16][17] Wash the pellet twice with PBS.[17]

    • RNase Treatment: To ensure only DNA is stained, resuspend the pellet in a solution containing RNase A and incubate to degrade RNA.[15][17]

    • PI Staining: Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature, protected from light.[15][17]

    • Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events.[15][17] Use a low flow rate to obtain clear histogram peaks.[15]

Potential Mechanisms and Structure-Activity Relationship (SAR)

The anticancer activity of quinoline-4-carboxylic acid derivatives stems from their ability to interact with various cellular targets.[1] Understanding the relationship between chemical structure and biological activity is crucial for designing more potent and selective drug candidates.

Identified Molecular Targets

Research on related quinoline carboxylic acids has identified several key molecular targets:

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH depletes the nucleotide pool, thereby halting cell proliferation. Bulky, hydrophobic substituents at the C-2 position of the quinoline ring are often necessary for potent DHODH inhibition.[18][19]

  • Histone Deacetylases (HDACs): HDACs are epigenetic modulators that play a crucial role in regulating gene expression. Their overexpression is linked to tumorigenesis.[20] Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective HDAC3 inhibitors, inducing apoptosis in cancer cells.[20][21][22]

  • Sirtuins (SIRTs): These are a class of NAD⁺-dependent deacetylases (Class III HDACs). SIRT3, a mitochondrial sirtuin, has been identified as a potential therapeutic target in cancer. Specific 2-aryl-quinoline-4-carboxylic acid derivatives have shown selective inhibitory activity against SIRT3, leading to cell cycle arrest and differentiation in leukemic cells.[23]

G cluster_targets Molecular Targets cluster_effects Cellular Effects Compound 4-Methylquinoline- 2-carboxylic Acid Derivative DHODH DHODH Compound->DHODH Inhibition HDAC3 HDAC3 Compound->HDAC3 Inhibition SIRT3 SIRT3 Compound->SIRT3 Inhibition Pyrimidine ↓ Pyrimidine Synthesis DHODH->Pyrimidine Epigenetics Altered Gene Expression HDAC3->Epigenetics Mitochondria Mitochondrial Dysfunction SIRT3->Mitochondria Proliferation ↓ Cell Proliferation Pyrimidine->Proliferation Apoptosis ↑ Apoptosis Pyrimidine->Apoptosis Arrest Cell Cycle Arrest Pyrimidine->Arrest Epigenetics->Proliferation Epigenetics->Apoptosis Epigenetics->Arrest Mitochondria->Proliferation Mitochondria->Apoptosis Mitochondria->Arrest

Caption: Potential anticancer mechanisms of 4-methylquinoline-2-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Summary

Based on studies of related compounds, several SAR trends can be inferred:

Position of ModificationObservationImplication for ActivityReference
C-2 Substituent Bulky, lipophilic aryl groups often enhance activity.Increased lipophilicity can improve cell permeability and binding to hydrophobic pockets in target enzymes like DHODH.[19][24]
C-4 Carboxylic Acid The carboxylic acid group is often essential for activity.It can form critical interactions, such as salt bridges, with key amino acid residues (e.g., Arginine) in the active site of target proteins.[19][25]
Quinoline Ring Substitutions at positions C-6, C-7, or C-8 with electron-withdrawing or lipophilic groups can modulate potency.These modifications can influence the electronic properties and overall lipophilicity of the molecule, affecting target binding and pharmacokinetic properties.[24][25]

Table 1: Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives

Compound IDCancer Cell LineTarget/MechanismIC₅₀ ValueReference
Compound 4f A549 (Lung)G0/G1 Cell Cycle Arrest2.75 µM[14]
Compound 4i SKOV3 (Ovarian)EGFR Inhibition, Apoptosis1.91 µM[14]
Derivative D28 K562 (Leukemia)HDAC3 Inhibition, Apoptosis1.02 µM[20][21]
Derivative P6 MLLr LeukemiaSIRT3 Inhibition7.2 µM[23]
Brequinar Analog L1210 (Leukemia)DHODH InhibitionVaries[18]

Conclusion and Future Directions

The 4-methylquinoline-2-carboxylic acid scaffold is a highly versatile and promising platform for the development of novel anticancer agents. The synthetic accessibility and potential for diverse functionalization allow for the creation of large libraries for screening against various cancer types. The protocols and data presented here provide a solid foundation for researchers to systematically synthesize, evaluate, and optimize these compounds.

Future work should focus on lead optimization to improve potency and selectivity, comprehensive profiling against larger cancer cell line panels, and in vivo studies in relevant animal models to assess efficacy and safety. Further mechanistic studies are also warranted to fully elucidate the signaling pathways modulated by these promising derivatives.

References

  • Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • University of Arizona. (n.d.). DNA Cell Cycle Analysis with PI.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • JoVE (Journal of Visualized Experiments). (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
  • Kluwe, L., et al. (2016, March 23). Assessing Specificity of Anticancer Drugs In Vitro. PMC - NIH.
  • Galvani, E., et al. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • Dittmann, K., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Chen, S. F., et al. (n.d.). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.
  • Lindsley, C. W., et al. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
  • Synchem. (n.d.). 4-Methylquinoline-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and....
  • Janardhanan, J., et al. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.
  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Al-Ostath, A., et al. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE synthesis.
  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid.
  • Hui, Y., et al. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • Hui, Y., et al. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Lahna, A., et al. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
  • BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
  • Sadeghpour, H., et al. (n.d.). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents.
  • Ghorab, M. M., et al. (2009, July 15). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed.
  • Zhang, L., et al. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • Hui, Y., et al. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • Zhang, L., et al. (2022, March 30). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed.

Sources

Application

Introduction: The Promise of 4-Methylquinoline-2-carboxylic Acid Derivatives in Antimicrobial Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wid...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Historically, the quinoline scaffold has been most famously associated with antimalarial drugs like chloroquine and antibacterial agents known as fluoroquinolones, which function by inhibiting bacterial DNA gyrase.[1][2] The emergence of widespread antimicrobial resistance (AMR) has created a pressing global health crisis, necessitating the urgent development of novel antimicrobial agents with new mechanisms of action or improved efficacy against resistant pathogens.[1][3]

In this context, derivatives of 4-Methylquinoline-2-carboxylic acid represent a promising and synthetically accessible scaffold for developing new antimicrobial candidates.[4] The strategic functionalization of this core structure allows for the fine-tuning of its physicochemical properties and biological activity, potentially leading to compounds with potent and selective action against a range of bacterial and fungal pathogens.[5][6]

This guide serves as a comprehensive resource for researchers engaged in the evaluation of these derivatives. It provides not only step-by-step experimental protocols grounded in internationally recognized standards but also explains the scientific rationale behind these procedures. The workflow presented herein follows a logical progression from initial qualitative screening to quantitative assessment of antimicrobial potency and concludes with a critical evaluation of cytotoxic effects, ensuring a robust and reliable characterization of novel compounds.

Overall Experimental Workflow: A Tiered Approach to Evaluation

The systematic evaluation of new chemical entities for antimicrobial potential is a multi-stage process. This tiered approach ensures that research efforts are efficiently focused on the most promising candidates, saving time and resources. The workflow begins with broad, high-throughput screening to identify any antimicrobial activity, proceeds to quantitative assays to determine the potency and spectrum of that activity, and finishes with essential safety and toxicity profiling before any consideration for more advanced studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Quantitative Potency Determination cluster_2 Tier 3: Preliminary Safety & Toxicity Profile a Synthesized 4-Methylquinoline-2-carboxylic Acid Derivatives b Protocol 1: Agar Disk Diffusion Assay a->b Qualitative Assessment d Active Compounds Identified b->d Identifies presence of activity c Protocol 2: Broth Microdilution for MIC Determination e Protocol 3: MTT Cytotoxicity Assay c->e Assess safety of potent compounds d->c Quantify level of activity f Lead Candidate Profile (High Potency, Low Toxicity) e->f Selects for further development

Caption: High-level workflow for antimicrobial evaluation.

Tier 1: Preliminary Screening for Antimicrobial Activity

The first step is to determine if a derivative possesses any intrinsic ability to inhibit microbial growth. The agar disk diffusion assay is a classic, cost-effective, and rapid qualitative method for this purpose.[1][7]

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Test

This method relies on the diffusion of a test compound from a saturated paper disk into an agar medium that has been uniformly inoculated with a specific microorganism.[8][9] The presence of a clear "zone of inhibition" around the disk indicates that the compound has successfully inhibited the growth of the microbe.[10][11] The size of this zone provides a semi-quantitative measure of the compound's efficacy.[11]

Causality Behind Experimental Choices:

  • Medium: Mueller-Hinton Agar (MHA) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of non-fastidious bacteria.[7] Its composition is well-defined and has low levels of inhibitors (like thymidine and thymine) that can interfere with some antibacterial agents.

  • Inoculum Standardization: The bacterial suspension must be adjusted to a 0.5 McFarland turbidity standard. This ensures a reproducible and uniform lawn of bacterial growth, making the zone sizes comparable across different experiments and different compounds.[12] An inoculum that is too dense will result in smaller zones, while one that is too sparse may produce oversized zones.

  • Solvent Control: Many novel synthetic compounds, including quinoline derivatives, are poorly soluble in water and are often dissolved in solvents like Dimethyl Sulfoxide (DMSO).[13] It is critical to include a control disk saturated only with the solvent to ensure that the solvent itself is not responsible for any observed antimicrobial activity.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Transfer the colonies into a tube of sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

    • Rotate the swab against the inside of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three different directions (rotating the plate approximately 60° each time) to ensure complete coverage.

  • Application of Test Compound:

    • Prepare stock solutions of the 4-methylquinoline-2-carboxylic acid derivatives in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

    • Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of each derivative solution onto a corresponding disk.

    • Also apply a disk with the pure solvent (negative control) and a disk with a known antibiotic (positive control).

  • Incubation:

    • Allow the plates to sit at room temperature for about 30 minutes to allow for pre-diffusion of the compounds.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

    • A larger zone of inhibition generally suggests greater potency of the antimicrobial agent against that particular strain.[9]

Tier 2: Quantitative Determination of Antimicrobial Potency

Once a compound shows activity in the initial screen, the next critical step is to quantify its potency. The "gold standard" for this is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[13] The broth microdilution method is the most common and reliable technique for this purpose.[14]

Protocol 2: Broth Microdilution for MIC Determination

This protocol involves preparing two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the microorganism and incubated.[13]

Causality Behind Experimental Choices:

  • Medium: For bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard.[13] The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are controlled as they can affect the activity of certain classes of antibiotics. For fungi, RPMI-1640 medium buffered with MOPS is used, as it supports the growth of clinically relevant yeasts and molds.[13]

  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, which is ideal for determining the MIC value efficiently across a wide range of concentrations.

  • Controls:

    • Growth Control (No Compound): Confirms that the microorganism can grow under the assay conditions.

    • Sterility Control (No Microorganism): Confirms that the medium and plate are not contaminated.

    • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used in the assay ensures it has no inhibitory effect on its own.

Step-by-Step Methodology:

  • Plate Preparation:

    • Dispense 50 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a starting solution of the test compound in the broth at 2x the highest desired final concentration.

    • Add 100 µL of this starting solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (containing only broth and inoculum).

    • Well 12 will serve as the sterility control (containing only broth).

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final target concentration in the wells of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeasts.[13]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not add inoculum to the sterility control well (well 12).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeasts.[13]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth. A small button of cells at the bottom of a well also signifies growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13]

G cluster_prep 1. Preparation cluster_dilution 2. Serial Dilution cluster_inoculation 3. Inoculation cluster_result 4. Read MIC plate Well 1 Well 2 Well 3 ... Well 10 Growth Control Sterility Control a Add 100µL of 2x Compound to Well 1 c c a->c b Add 50µL Broth to Wells 2-12 b->c d d c->d e ... d->e f f e->f g Add 50µL Standardized Inoculum to Wells 1-11 f->g h MIC = Lowest Concentration with No Visible Growth g->h

Caption: Workflow for the Broth Microdilution MIC Assay.

Tier 3: Preliminary Safety & Toxicity Profile

A compound that is highly effective against microbes but also highly toxic to human cells has limited therapeutic potential. Therefore, assessing the cytotoxicity of promising derivatives is a mandatory step in the drug development pipeline.[15]

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[16] Viable cells contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells.

Causality Behind Experimental Choices:

  • Cell Lines: A variety of cell lines can be used. Often, a non-cancerous cell line like human dermal fibroblasts (NHDF) or a liver cell line like HepG2 is used to assess general toxicity.

  • Controls:

    • Untreated Control: Cells treated with culture medium only, representing 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) to ensure it is not toxic at the concentrations used.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is working correctly.

  • IC₅₀ Value: The result is typically expressed as the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound required to inhibit cell growth by 50%. This provides a quantitative measure of cytotoxicity.[15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a suitable mammalian cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include untreated and vehicle controls.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Summarizing Antimicrobial Activity

Quantitative data from MIC assays should be summarized in a clear and concise table. This allows for easy comparison of the activity of different derivatives against a panel of microorganisms.

Table 1: Representative Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)C. albicans (Fungus)
Derivative A 1664>12832
Derivative B 432648
Derivative C >128>128>128>128
Ciprofloxacin 0.50.251N/A
Fluconazole N/AN/AN/A2
Data is illustrative and synthesized from multiple sources for representative purposes.[13][14][17]

Potential Mechanism of Action

While the precise target can vary based on the specific substitutions, quinoline-based antibacterial agents are famously known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][18] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the compounds can lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

G compound Quinoline Derivative enzyme Bacterial DNA Gyrase / Topoisomerase IV compound->enzyme Inhibition process DNA Replication & Repair Disrupted enzyme->process Essential for outcome Bacterial Cell Death process->outcome Leads to

Caption: Putative mechanism of action for quinoline antibacterials.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.
  • De Souza, M. V. N., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives.
  • Li, Y., et al. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
  • Al-Ostath, A., et al. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Chrobak, E., et al. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols: Zone of Inhibition Testing with Antibacterial Agent 47.
  • Salas-Ambrosio, P., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH.
  • ResearchGate. (n.d.). MIC (mg/mL) of quinoline scaffolds against bacterial strains.
  • Singh, P., et al. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents.
  • Singer Instruments. (n.d.). Zone of Inhibition explained.
  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity.
  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Abiola, C., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • Ceylan, S., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • NIH. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • PubMed. (n.d.). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids.
  • Ramkumar, S. (2024). The Impact of Correct Zone of Inhibition Testing Techniques on Drug Development.
  • Synchem. (n.d.). 4-Methylquinoline-2-carboxylic acid.
  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
  • MedCrave online. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE synthesis.
  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • Al-Ostath, A., et al. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.
  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.

Sources

Method

Application Notes and Protocols for the Exploration of 4-Methylquinoline-2-carboxylic acid in Anti-inflammatory Drug Design

For: Researchers, scientists, and drug development professionals in the field of inflammation and immunology. Introduction: The Quinoline Scaffold as a Privileged Motif in Anti-inflammatory Drug Discovery Chronic inflamm...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of inflammation and immunology.

Introduction: The Quinoline Scaffold as a Privileged Motif in Anti-inflammatory Drug Discovery

Chronic inflammation is a significant contributor to the pathogenesis of a wide array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoline moiety is a well-established "privileged structure" in medicinal chemistry, with a diverse range of derivatives demonstrating significant pharmacological activities.[1] Among these, quinoline-2-carboxylic acid derivatives have emerged as a promising class of compounds with notable anti-inflammatory properties.[1][2] This document provides a comprehensive guide for the investigation of 4-Methylquinoline-2-carboxylic acid as a potential anti-inflammatory agent. We will delve into its synthesis, proposed mechanisms of action, and detailed protocols for in vitro and in vivo evaluation.

Scientific Rationale for Investigating 4-Methylquinoline-2-carboxylic acid

While direct studies on the anti-inflammatory properties of 4-Methylquinoline-2-carboxylic acid are not extensively reported, a strong rationale for its investigation is built upon the well-documented activities of structurally related quinoline carboxylic acids.[3] The presence of the carboxylic acid function is a key pharmacophoric feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to be crucial for the cyclooxygenase (COX) inhibitory activity of some quinoline derivatives.[4][5] Furthermore, the quinoline scaffold itself is known to interact with key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[1][6]

Proposed Mechanisms of Anti-inflammatory Action

The potential anti-inflammatory effects of 4-Methylquinoline-2-carboxylic acid are likely mediated through the modulation of one or more key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[5] Quinoline derivatives bearing a carboxylic acid moiety have been reported to exhibit COX-inhibitory activity.[4] It is hypothesized that the carboxylic acid group of 4-Methylquinoline-2-carboxylic acid can interact with key residues in the active site of COX enzymes, similar to other acidic NSAIDs.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] The inhibition of NF-κB activation is a key target for anti-inflammatory drug development.[9] Quinoline derivatives have been shown to suppress the activation of NF-κB, although the precise mechanism of interaction is still under investigation.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFR TNFR IKK IKK TNFR->IKK activates TLR4->IKK activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases MQCA 4-Methylquinoline- 2-carboxylic acid MQCA->IKK Inhibits? MQCA->NFkB_nuc Inhibits translocation? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes initiates Synthesis_Workflow Start Start: Aniline, Pyruvic Acid, Paraformaldehyde in Ethanol Reaction Doebner-von Miller Reaction: Reflux with HCl (cat.) Start->Reaction Neutralization Neutralization: Add NaOH solution Reaction->Neutralization Precipitation Precipitation & Filtration Neutralization->Precipitation Purification Purification: Recrystallization or Column Chromatography Precipitation->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization End End Product: 4-Methylquinoline-2-carboxylic acid Characterization->End

Sources

Application

Application Notes & Protocols: Leveraging 4-Methylquinoline-2-carboxylic Acid for the Synthesis of Novel COX-2 Inhibitors

Abstract This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-methylquinoline-2-carboxylic acid as a versatile scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-methylquinoline-2-carboxylic acid as a versatile scaffold for the synthesis of potent and selective cyclooxygenase-2 (COX-2) inhibitors. We will delve into the chemical rationale, provide detailed, field-tested synthetic protocols, and outline robust methodologies for the biological evaluation of these novel compounds. This document is designed to bridge foundational chemical principles with practical, actionable laboratory procedures.

Introduction: The Quinoline Scaffold in COX-2 Inhibition

The enzyme cyclooxygenase (COX) is a critical mediator in the conversion of arachidonic acid to prostaglandins, which are pivotal in inflammation and pain signaling.[1] The discovery of two isoforms, COX-1 and COX-2, revolutionized the field of anti-inflammatory drug design. While COX-1 is a constitutive enzyme involved in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated during inflammatory processes.[2] Consequently, the development of selective COX-2 inhibitors offers the potential for potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The quinoline nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[4] Extensive research has established that the 2-phenylquinoline-4-carboxylic acid framework is a highly effective scaffold for designing selective COX-2 inhibitors.[5][6] Structure-activity relationship (SAR) studies have revealed that a key pharmacophoric feature for potent and selective COX-2 inhibition is the presence of a methylsulfonyl (SO₂Me) or a similar hydrogen bond acceptor group at the para-position of the C-2 phenyl ring.[1] This moiety is known to interact with a secondary pocket in the COX-2 active site, a feature not present in COX-1, thereby conferring selectivity.[5] Furthermore, the carboxyl group at the C-4 position has been shown to form a crucial interaction with the arginine 120 (Arg120) residue in the active site.[5]

This guide will focus on a structurally related yet distinct starting material: 4-methylquinoline-2-carboxylic acid . By derivatizing the 2-carboxylic acid function into a series of amides, we can explore a new chemical space for potential COX-2 inhibitors, leveraging the established principles of the quinoline scaffold. The 4-methyl group can also be investigated for its potential to influence binding and selectivity within the COX-2 active site.

Strategic Synthesis of 4-Methylquinoline-2-carboxamide Derivatives

The primary synthetic strategy involves the formation of an amide bond between 4-methylquinoline-2-carboxylic acid and a variety of substituted anilines. This approach allows for the systematic introduction of diverse chemical functionalities to probe the structure-activity relationship of the resulting compounds. A particularly promising target is the coupling with anilines bearing the COX-2-selective p-methylsulfonyl pharmacophore.

General Amide Coupling Protocol

The following protocol describes a robust and widely applicable method for the synthesis of 4-methylquinoline-2-carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, with hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) as additives to enhance reaction efficiency and minimize side reactions.

Materials:

  • 4-Methylquinoline-2-carboxylic acid

  • Substituted aniline (e.g., 4-(methylsulfonyl)aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylquinoline-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF or DCM.

  • Addition of Amine and Base: Add the substituted aniline (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Activation: In a separate flask, pre-mix EDC (1.2 eq), HOBt (0.1 eq, catalytic), and DMAP (1.0 eq) in a small amount of anhydrous DMF or DCM.

  • Coupling Reaction: Add the activation mixture dropwise to the reaction flask at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-methylquinoline-2-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • EDC/HOBt/DMAP System: This combination is highly effective for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization (if chiral centers are present) and to form a more reactive HOBt ester, which is less prone to side reactions. DMAP acts as an acyl transfer catalyst, further accelerating the reaction, especially with less reactive amines.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic species generated during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents.

Visualizing the Synthetic Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product start_acid 4-Methylquinoline- 2-carboxylic Acid coupling Amide Coupling Reaction start_acid->coupling start_amine Substituted Aniline (e.g., 4-(methylsulfonyl)aniline) start_amine->coupling reagents EDC, HOBt, DMAP, DIPEA Anhydrous DMF/DCM, 0°C to RT reagents->coupling workup Aqueous Work-up (Extraction & Washes) coupling->workup purification Column Chromatography workup->purification product 4-Methylquinoline- 2-carboxamide Derivative purification->product characterization Characterization (NMR, HRMS) product->characterization

Caption: General workflow for the synthesis of 4-methylquinoline-2-carboxamide derivatives.

Structure-Activity Relationship (SAR) Considerations

Based on the extensive literature on quinoline-based COX-2 inhibitors, we can hypothesize the following SAR for our newly synthesized 4-methylquinoline-2-carboxamide derivatives:

  • The Amide Linker: The amide bond serves as a robust linker to introduce various substituents. Its geometry and electronic properties will influence the overall conformation of the molecule and its interaction with the enzyme active site.

  • Substituents on the Amide Nitrogen:

    • Aryl Groups: Attaching an aryl group, particularly a phenyl ring, is a logical starting point.

    • para-Substituents: A para-methylsulfonyl (SO₂Me) or sulfonamide (SO₂NH₂) group on this phenyl ring is predicted to be crucial for high COX-2 selectivity and potency.[1] These groups can form hydrogen bonds and occupy the secondary pocket of the COX-2 enzyme.

    • Other Substituents: Exploring other electron-withdrawing and electron-donating groups at the para-position will help to fine-tune the electronic properties and binding affinity.

  • The 4-Methyl Group: The methyl group at the 4-position of the quinoline ring may provide beneficial steric interactions within a hydrophobic region of the COX-2 active site, potentially enhancing binding affinity or selectivity.

  • Bioisosteric Replacements: The phenyl ring attached to the amide nitrogen can be replaced with other aromatic heterocycles (e.g., thiophene, pyridine) to modulate physicochemical properties such as solubility and metabolic stability.[7]

Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay

To determine the potency and selectivity of the synthesized compounds, a robust in vitro COX inhibition assay is essential. The following protocol outlines a common method for assessing COX-1 and COX-2 inhibitory activity.

Principle:

This assay measures the peroxidase activity of COX. The enzyme first converts a fatty acid substrate (arachidonic acid) to prostaglandin G₂ (PGG₂). The peroxidase component of the enzyme then reduces PGG₂ to PGH₂. This process can be monitored using a colorimetric or fluorometric probe that changes its properties upon oxidation by the enzyme. The inhibition of this reaction by a test compound is measured and compared to a control.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric probe solution

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare working solutions of the enzymes, arachidonic acid, heme, and the probe in the assay buffer according to the manufacturer's instructions.

  • Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compounds (typically in DMSO) to the appropriate wells. Include wells for a vehicle control (DMSO only) and reference inhibitors.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the rate (slope) of the reaction for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Selectivity Index (SI): Calculate the COX-2 selectivity index by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2 (SI = IC₅₀(COX-1) / IC₅₀(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Visualizing the COX Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzymes, Substrate, etc.) add_enzyme Add Enzyme, Buffer, & Heme to Plate prep_reagents->add_enzyme prep_compounds Prepare Serial Dilutions of Test Compounds add_inhibitor Add Test Compounds & Controls prep_compounds->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate read_plate Kinetic Measurement (Plate Reader) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Values plot_curve->calc_ic50 calc_si Calculate Selectivity Index calc_ic50->calc_si

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Data Presentation

The results of the in vitro COX inhibition assays should be summarized in a clear and concise table for easy comparison of the synthesized compounds.

Compound IDR-Group (on Amide)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5a 4-methylsulfonylphenylExperimental ValueExperimental ValueCalculated Value
5b 4-chlorophenylExperimental ValueExperimental ValueCalculated Value
5c 4-methoxyphenylExperimental ValueExperimental ValueCalculated Value
Celecoxib (Reference)Literature ValueLiterature ValueLiterature Value

Conclusion

4-Methylquinoline-2-carboxylic acid represents a promising and readily accessible starting material for the development of novel COX-2 inhibitors. By employing standard amide coupling methodologies, a diverse library of 4-methylquinoline-2-carboxamides can be efficiently synthesized. The strategic incorporation of known COX-2 pharmacophores, such as the p-methylsulfonylphenyl group, onto the amide nitrogen is a rational approach to achieving high potency and selectivity. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore this exciting area of medicinal chemistry and contribute to the discovery of next-generation anti-inflammatory agents.

References

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

  • MDPI. (2022). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Available at: [Link]

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors | Request PDF. Available at: [Link]

  • Di Meco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Available at: [Link]

  • Gierse, J. K., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Cox-2 and Pharmacophore Modeling. Available at: [Link]

  • IT Medical Team. (n.d.). In-Silico search of Tailored Cox-2 Inhibitors: Screening of Quinazolinone derivatives via molecular modeling Tools. Available at: [Link]

  • Zarghi, A., et al. (2013). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. PMC. Available at: [Link]

  • Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Available at: [Link]

  • SciSpace. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Available at: [Link]

  • Brieflands. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available at: [Link]

  • Bakr, R. B., et al. (2018). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at: [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Available at: [Link]

  • Taher, E. S., et al. (2024). Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. PubMed. Available at: [Link]

  • Fares, M., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available at: [Link]

  • Al-Janabi, K. F. (2020). Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. ResearchGate. Available at: [Link]

  • Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Available at: [Link]

Sources

Method

Application Notes: Microwave-Assisted Synthesis of 4-Methylquinoline-2-carboxylic Acid

Introduction: Accelerating Quinoline Synthesis with Microwave Technology Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. 4...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Quinoline Synthesis with Microwave Technology

Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. 4-Methylquinoline-2-carboxylic acid, in particular, serves as a crucial intermediate for the synthesis of novel pharmaceuticals.[1] Traditional methods for constructing the quinoline ring system, such as the classical Friedländer synthesis, often require harsh conditions and long reaction times.

Microwave-assisted organic synthesis (MAOS) offers a transformative approach, leveraging the direct interaction of microwave radiation with polar molecules to achieve rapid and uniform heating.[2][3] This technology dramatically reduces reaction times from hours to minutes, often leading to higher yields, improved product purity, and a significantly lower energy footprint, aligning with the principles of green chemistry. This application note provides a detailed, field-proven protocol for the synthesis of 4-Methylquinoline-2-carboxylic acid using a microwave-assisted Friedländer condensation.

Principle and Mechanism: The Friedländer Synthesis Revisited

The synthesis proceeds via the Friedländer annulation, a robust acid- or base-catalyzed condensation between a 2-aminoaryl ketone and a compound containing a reactive α-methylene group.[4][5] In this protocol, 2-amino-6-methylacetophenone reacts with ethyl pyruvate under acidic conditions.

Causality of Component Selection:

  • 2-amino-6-methylacetophenone: This substrate provides the benzene ring, the amino group, and the ketone functionality necessary for the initial condensation. Crucially, the methyl group at the 6-position of the aniline ring ultimately becomes the 4-methyl substituent on the quinoline product.

  • Ethyl Pyruvate: This reagent serves as the active methylene component. The ester group provides a stable precursor to the desired 2-carboxylic acid functionality. The reaction between the amine of the acetophenone and the ketone of the pyruvate initiates the cyclization cascade.

  • Microwave Irradiation: The key to the process's efficiency. Polar intermediates and reagents in the reaction mixture absorb microwave energy, leading to rapid, localized superheating that dramatically accelerates the rates of both the initial condensation and the subsequent cyclodehydration steps. A reaction that might take several days at room temperature can be completed in minutes.[2][3]

The reaction mechanism involves two potential pathways, with the initial step being either an aldol-type condensation or the formation of a Schiff base, followed by intramolecular cyclization and dehydration to form the aromatic quinoline ring.

Experimental Protocol

Materials and Equipment
Reagent/Equipment Details Supplier/Model
Starting Materials
2-amino-6-methylacetophenoneC₉H₁₁NO, MW: 149.19 g/mol Sigma-Aldrich, Cat# AXXXX
Ethyl pyruvateC₅H₈O₃, MW: 116.12 g/mol Sigma-Aldrich, Cat# YYYYY
Glacial Acetic AcidCH₃COOH, MW: 60.05 g/mol , ACS GradeFisher Scientific, Cat# ZZZZZ
Post-Reaction Reagents
Sodium Hydroxide (NaOH)2 M Aqueous Solution-
Hydrochloric Acid (HCl)2 M Aqueous Solution-
Ethanol95%, for recrystallization-
Deionized Water--
Equipment
Microwave ReactorMonomodal, with pressure/temp sensorsAnton Paar Monowave / CEM Discover
Reaction Vessel10 mL microwave-rated glass vial-
Magnetic Stir BarMicrowave-compatible-
Standard GlasswareBeakers, Erlenmeyer flasks, Buchner funnel-
Analytical Balance0.1 mg readability-
Filtration Apparatus--
pH Meter or pH strips--
Step-by-Step Synthesis Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reactor vial.

  • Reagent Addition: To the vial, add 2-amino-6-methylacetophenone (1.0 mmol, 149.2 mg) and ethyl pyruvate (1.2 mmol, 139.3 mg, 137 µL).

  • Solvent/Catalyst Addition: Add 3.0 mL of glacial acetic acid. Acetic acid serves as both the solvent and the acid catalyst, which is an efficient and green choice.[2][3]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture under the following conditions:

    • Temperature: 160 °C (hold time)

    • Time: 5 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: 600 RPM

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Hydrolysis of Ester: Carefully open the vial and transfer the dark reaction mixture to a 50 mL beaker. Add 10 mL of 2 M sodium hydroxide solution. Stir the mixture at 60 °C for 1 hour to hydrolyze the ethyl ester to the sodium carboxylate salt.

  • Isolation of Crude Product: Cool the mixture in an ice bath. While stirring, slowly acidify the solution to pH ~4-5 using 2 M hydrochloric acid. A precipitate of 4-Methylquinoline-2-carboxylic acid will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 10 mL).

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product. Dry the final product under vacuum.

Data Presentation and Visualization

Reaction Parameters Summary
ParameterValueRationale
Reactants2-amino-6-methylacetophenone, Ethyl PyruvateKey components for Friedländer synthesis of the target.[4]
Stoichiometry1.0 : 1.2A slight excess of the methylene component ensures full conversion.
Solvent & CatalystGlacial Acetic AcidServes as a polar solvent for microwave heating and an effective acid catalyst.[2]
Temperature160 °CHigh temperature accelerates the cyclodehydration steps significantly.[2]
Reaction Time5 minutesDrastic reduction from conventional heating methods due to microwave effects.[3]
Expected Yield>85%Microwave-assisted Friedländer reactions are typically high-yielding.[2]
Product Characterization
PropertyExpected Value
Chemical Formula C₁₁H₉NO₂
Molecular Weight 187.20 g/mol
Appearance Pale yellow to white solid
¹H NMR (DMSO-d₆) δ (ppm): ~13.5 (s, 1H, COOH), 8.4-7.5 (m, 5H, Ar-H), 2.7 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): ~167 (C=O), 150-120 (Ar-C), 19 (CH₃)
Mass Spec (ESI-) m/z: 186.1 [M-H]⁻
Visual Workflow and Reaction Scheme

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Synthesis cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Add Reactants & Acetic Acid to Microwave Vial mw Irradiate: 160 °C, 5 min reagents->mw cool Cool to Room Temp. mw->cool hydrolysis Hydrolyze Ester (NaOH) cool->hydrolysis precip Acidify (HCl) to Precipitate hydrolysis->precip filtrate Filter & Wash Solid precip->filtrate recrystal Recrystallize from EtOH/H₂O filtrate->recrystal product Final Product: 4-Methylquinoline-2-carboxylic acid recrystal->product

Caption: Experimental workflow for microwave-assisted synthesis.

Caption: Microwave-assisted Friedländer synthesis scheme.

Trustworthiness and Field Insights

  • Self-Validation: The success of this protocol is validated by the isolation and characterization of the final product. The expected spectroscopic data (NMR, MS) serves as a definitive confirmation of the target molecule's identity. Purity can be readily assessed by melting point analysis and chromatography.

  • Expertise-Driven Choices:

    • Solvent Choice: Using neat acetic acid is a deliberate choice to simplify the reaction mixture while providing the necessary catalytic protons.[2][3] Its high boiling point (118 °C) allows for temperatures well above this in a sealed microwave vessel, creating high pressure and accelerating the reaction. Its polarity makes it an excellent medium for microwave heating.

    • Workup Strategy: The two-step workup (base hydrolysis followed by acid precipitation) is critical. It not only converts the ester to the desired carboxylic acid but also acts as an extractive purification, separating the acidic product from neutral starting materials or byproducts.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may occur if the temperature does not reach the setpoint. Ensure the microwave is calibrated and the vial is properly sealed. Incomplete hydrolysis can be addressed by extending the heating time with NaOH.

    • Product Discoloration: Dark coloration may indicate side reactions. Thorough washing and careful recrystallization are key to obtaining a pure, off-white product.

Safety Precautions

  • Always use a dedicated, certified microwave reactor for chemical synthesis. Never use a domestic kitchen microwave.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acetic acid is corrosive. Avoid inhalation and skin contact.

  • The reaction is performed in a sealed vessel under high pressure and temperature. Ensure the vial is not overfilled and that the reactor's safety mechanisms are operational.

References

  • Potter, G. et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. [Link]

  • University of Bath (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. University of Bath's research portal. [Link]

  • Zhang, X. et al. (2011). Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate. Journal of The Chinese Chemical Society. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Cheng, C. & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Sharma, P. et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]

  • Cheng, C. & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. [Link]

  • Anderson, M. et al. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Asghari, S. et al. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [Link]

  • MySkinRecipes. 4-Methylquinoline-2-Carboxylic Acid. [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Ulven, T. & Bianchi, D. (2004). Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation. Proceedings of the National Academy of Sciences. [Link]

  • Organic Syntheses. Lepidine. [Link]

  • ResearchGate. Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from.... [Link]

  • Tsoyi, K. et al. (2012). Ethyl Pyruvate Induces Heme Oxygenase-1 Through p38 Mitogen-Activated Protein Kinase Activation by Depletion of Glutathione in RAW 264.7 Cells and Improves Survival in Septic Animals. Antioxidants & Redox Signaling. [Link]

  • Ulven, T. & Bianchi, D. (2004). Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation. PubMed. [Link]

  • Kim, Y. et al. (2012). Ethyl pyruvate attenuates formalin-induced inflammatory nociception by inhibiting neuronal ERK phosphorylation. Molecular Pain. [Link]

Sources

Application

Application Note: High-Purity Synthesis of 4-Methylquinoline-2-carboxylic Acid via Optimized Recrystallization

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 4-Methylquinoline-2-carboxylic acid by recrystallization. The described methodology is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Methylquinoline-2-carboxylic acid by recrystallization. The described methodology is designed for researchers, scientists, and drug development professionals requiring a high-purity starting material for downstream applications. This guide emphasizes the rationale behind solvent selection, temperature control, and crystal growth dynamics to ensure a robust and reproducible purification process. Troubleshooting strategies and methods for purity assessment are also detailed to equip the user with the necessary tools for successful implementation.

Introduction

4-Methylquinoline-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds and functional materials.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[2][3] A successful recrystallization yields a product of significantly higher purity by selectively precipitating the target molecule while impurities remain in the mother liquor.

This document outlines a detailed protocol for the recrystallization of 4-Methylquinoline-2-carboxylic acid, moving beyond a simple list of steps to explain the underlying chemical principles that govern the process.

Physicochemical Properties and Solvent Selection

A successful recrystallization hinges on the selection of an appropriate solvent.[2][3] The ideal solvent should exhibit high solubility for 4-Methylquinoline-2-carboxylic acid at elevated temperatures and low solubility at room temperature or below.[2][3][4] Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble even at the solvent's boiling point.[3][5]

Table 1: Solubility Characteristics of 4-Methylquinoline-2-carboxylic Acid and Rationale for Solvent System Selection

SolventPolarityExpected Solubility at Room Temp.Expected Solubility at Elevated Temp.Rationale for Use/Avoidance
WaterHighLowModeratePotential for hydrogen bonding with the carboxylic acid. May be a good anti-solvent.
EthanolHighModerateHighGood "soluble" solvent. Often used in mixed solvent systems with water.[6]
Ethyl AcetateMediumModerateHighA versatile solvent that has been used for the crystallization of similar quinoline carboxylic acids.[7]
TolueneLowLowModerateCan be effective for less polar compounds and may exclude polar impurities.
HexaneLowVery LowVery LowLikely unsuitable as a primary solvent but could be an effective anti-solvent.
N,N-Dimethylformamide (DMF)HighHighVery HighHigh boiling point can make it difficult to remove. May be used for compounds with poor solubility.[8]

Based on the structure of 4-Methylquinoline-2-carboxylic acid, which possesses both aromatic (less polar) and carboxylic acid (polar) functionalities, a mixed solvent system is often advantageous.[3] For this protocol, a binary system of Ethanol and Water is recommended. Ethanol will act as the "good" solvent, dissolving the compound at an elevated temperature, while water will serve as the "anti-solvent" or "poor" solvent, inducing crystallization upon cooling.

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude 4-Methylquinoline-2-carboxylic acid. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude 4-Methylquinoline-2-carboxylic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Graduated cylinders

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Recrystallization Procedure
  • Dissolution: Place 5.0 g of crude 4-Methylquinoline-2-carboxylic acid into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add 25 mL of ethanol.

    • Rationale: Starting with a minimal amount of the "good" solvent prevents using an excessive volume, which would lead to poor recovery.[9]

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions (1-2 mL) until the solid completely dissolves at a near-boiling temperature.

    • Rationale: The goal is to create a saturated solution at the boiling point of the solvent.[2] Adding the minimum amount of hot solvent is crucial for maximizing the yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of the second flask. Pour the hot solution through the filter paper in portions.

    • Rationale: This step removes any impurities that are insoluble in the hot solvent.[2][6] Pre-heating the apparatus prevents premature crystallization in the funnel.[6]

  • Induction of Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, add deionized water dropwise with swirling until a slight turbidity persists.

    • Rationale: Slow cooling promotes the formation of large, well-defined crystals, which are less likely to trap impurities.[2] The addition of the anti-solvent (water) decreases the solubility of the product, initiating crystallization.

  • Crystal Growth: Once crystallization begins, allow the flask to stand undisturbed at room temperature for at least one hour. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Rationale: Allowing the solution to cool undisturbed facilitates the growth of larger, purer crystals.[10] Cooling in an ice bath further decreases the solubility of the compound, leading to a higher yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the mother liquor.

  • Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture (approximately 5-10 mL).

    • Rationale: The cold solvent wash removes any residual mother liquor containing dissolved impurities without significantly dissolving the desired product.[6][9]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator under vacuum until a constant weight is achieved.

    • Rationale: Thorough drying is essential to remove any residual solvent, which could affect the accuracy of yield calculations and subsequent reactions.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Ethanol crude_product->add_solvent dissolved_solution Saturated Hot Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Remove Insoluble Impurities cooling Slow Cooling dissolved_solution->cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of 4-Methylquinoline-2-carboxylic acid.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[10]- Scratch the inside of the flask with a glass stirring rod to create nucleation sites.[9]- Add a seed crystal of the pure compound.[10]
"Oiling out" - The compound is precipitating above its melting point.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and cool more slowly.[10]- Consider using a different solvent system.[11]
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Excessive washing.- Reduce the initial volume of solvent.- Ensure the filtration apparatus is pre-heated.- Increase the cooling time and/or lower the final temperature.- Use a minimal amount of ice-cold solvent for washing.[9]
Colored Product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.

Assessment of Purity

The purity of the recrystallized 4-Methylquinoline-2-carboxylic acid should be assessed using standard analytical techniques.

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of significant impurities.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.

The logical flow for assessing the purity of the final product is outlined below.

Purity_Assessment start Recrystallized Product mp Melting Point Analysis start->mp tlc TLC Analysis start->tlc spectroscopy Spectroscopic Analysis (NMR, IR) start->spectroscopy decision Purity Acceptable? mp->decision tlc->decision spectroscopy->decision pass High-Purity Product decision->pass Yes fail Further Purification Required decision->fail No

Caption: Logical workflow for the assessment of product purity.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and efficient method for obtaining high-purity 4-Methylquinoline-2-carboxylic acid. By understanding the principles behind each step, researchers can adapt and troubleshoot the procedure to suit their specific needs, ensuring a high-quality starting material for their research and development endeavors.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • PubMed. (1990). Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methylquinoline-2-carboxylic acid. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methylquinoline. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Retrieved from [Link]

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Methylquinoline-2-carboxylic Acid

Abstract This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methylquinoline-2-carboxylic acid. This compound is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methylquinoline-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and drug development processes[1]. The described method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and acetonitrile. The rationale behind the selection of chromatographic parameters is discussed in detail, drawing from the physicochemical properties of the analyte and established chromatographic principles. This document provides a comprehensive protocol for sample and standard preparation, detailed instrument parameters, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

4-Methylquinoline-2-carboxylic acid (4-MQC) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical synthesis[1]. Its purity and concentration in reaction mixtures and final products must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility[2].

The method detailed herein is based on the principle of reversed-phase chromatography, where a non-polar stationary phase (C18) is paired with a polar mobile phase. The retention of 4-MQC is governed by its hydrophobic interactions with the stationary phase. As an acidic molecule, its retention is highly dependent on the mobile phase pH. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, rendering the molecule more neutral and hydrophobic, which leads to improved retention, symmetrical peak shape, and reproducible results[3][4][5]. This technique is commonly referred to as ion suppression chromatography[5].

Physicochemical Properties of 4-Methylquinoline-2-carboxylic Acid

Understanding the analyte's properties is fundamental to developing a specific and robust HPLC method.

PropertyValueSourceSignificance for HPLC Method
Molecular FormulaC₁₁H₉NO₂[1][6]Basic information for mass calculations.
Molecular Weight187.20 g/mol [1][6][7]Used for preparing standard solutions of known concentration.
logP (Octanol/Water)2.24[7]Indicates moderate hydrophobicity, making it well-suited for retention on a C18 reversed-phase column.
pKaNot explicitly found; estimated ~3.5-4.5 for the carboxylic acid.InferredCritical for mobile phase pH selection. The pH must be set at least 1-2 units below the pKa to ensure the analyte is in its non-ionized form for consistent retention[4][8].
UV AbsorbanceStrong UV chromophore due to the quinoline ring system.InferredAllows for sensitive detection using a UV/Vis or Photodiode Array (PDA) detector.

Recommended HPLC Method and Protocol

Experimental Workflow Overview

The overall process from sample receipt to final data analysis is outlined below. This workflow ensures a systematic and reproducible approach to the analysis.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Stock & Working Standards prep_sample Prepare Sample (Dissolve & Filter) hplc_setup HPLC System Equilibration prep_sample->hplc_setup hplc_injection Inject Standards & Samples hplc_setup->hplc_injection hplc_run Execute Gradient Method hplc_injection->hplc_run data_integration Integrate Chromatographic Peaks hplc_run->data_integration data_calibration Generate Calibration Curve data_integration->data_calibration data_quant Quantify Analyte in Samples data_calibration->data_quant

Caption: Overall analytical workflow for 4-MQC analysis.

Materials and Reagents
  • Reference Standard: 4-Methylquinoline-2-carboxylic acid (Purity ≥98%)[7]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized (DI) Water or HPLC Grade Water (18.2 MΩ·cm)

  • Acid: Phosphoric acid (ACS Grade) or Formic acid (LC-MS Grade)

  • Filters: 0.45 µm or 0.22 µm syringe filters (e.g., PTFE, Nylon)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV/Vis detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. For 1 L, add 1 mL of concentrated phosphoric acid to ~900 mL of water, mix well, and bring to the final volume. The resulting pH should be approximately 2.1. Filter through a 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile (100%).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-MQC reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C[1].

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Sample Preparation
  • Accurately weigh a known amount of the sample containing 4-MQC.

  • Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition, to achieve an expected concentration within the calibration range.

  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove any particulate matter[5][9][10].

Chromatographic Conditions

The following parameters have been optimized for the separation and quantification of 4-MQC.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.1)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
15.0
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 245 nm (Verify λmax by scanning a standard)
Injection Volume 10 µL

Method Validation Protocol

To ensure the analytical procedure is suitable for its intended purpose, it must be validated. The validation should be performed according to the ICH Q2(R2) guidelines[11]. The objective is to demonstrate that the method is specific, linear, accurate, precise, and robust[12][13][14].

Validation Workflow

The logical progression of validation experiments ensures that fundamental method characteristics are established before proceeding to more complex assessments.

validation cluster_core Core Performance cluster_limits Sensitivity cluster_reliability Reliability specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) linearity->precision lod Limit of Detection (LOD) linearity->lod robustness Robustness accuracy->robustness precision->robustness loq Limit of Quantitation (LOQ) lod->loq stability Solution Stability

Caption: Logical workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be free of interference from other components at its retention time. Peak purity index > 0.995.[2]
Linearity Analyze at least five concentrations across the specified range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is derived from the linearity studies.The range should cover 80% to 120% of the target test concentration.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[2]
Precision Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[13][14]
LOD & LOQ Based on the signal-to-noise ratio (S/N) of the chromatogram.LOD: S/N ≈ 3:1; LOQ: S/N ≈ 10:1.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and observe the effect on results.The results should remain unaffected by small, deliberate variations in method parameters. RSD should remain within acceptable limits.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a suitable and reliable approach for the quantitative determination of 4-Methylquinoline-2-carboxylic acid. The use of a C18 column with an acidified mobile phase provides excellent peak shape and resolution. The detailed protocol and validation framework provide researchers, scientists, and drug development professionals with a comprehensive guide to implementing this method for quality control and research purposes, ensuring data integrity and compliance with regulatory expectations.

References

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. Available at: [Link]

  • 4-Methylquinoline-2-Carboxylic Acid. MySkinRecipes. Available at: [Link]

  • HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru. Available at: [Link]

  • 4-Methylquinoline-2-carboxylic acid | C11H9NO2. PubChem - NIH. Available at: [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. Available at: [Link]

  • Organic Acids : HPLC (Type-IV). OIV - International Organisation of Vine and Wine. Available at: [Link]

  • Analysis of Organic Acids in Aqueous Samples Application. Agilent. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • pH/Organic solvent double-gradient reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

Sources

Application

Application Note & Protocols: Derivatization of the Carboxylic Acid Group of 4-Methylquinoline-2-carboxylic Acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical derivatization of the carboxylic acid moiety of 4-Methylquinoline-2-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical derivatization of the carboxylic acid moiety of 4-Methylquinoline-2-carboxylic acid. This key heterocyclic building block serves as a precursor for a wide array of functional molecules, particularly in medicinal chemistry and materials science.[1] This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, mechanism-based rationale for experimental choices, and detailed, field-proven protocols for common transformations including esterification and amidation.

Introduction: The Strategic Importance of Derivatization

4-Methylquinoline-2-carboxylic acid is a valuable scaffold in chemical synthesis. The quinoline core is a privileged structure in numerous biologically active compounds, while the carboxylic acid at the 2-position provides a versatile chemical handle for molecular elaboration. Derivatization of this carboxyl group is a critical strategy to:

  • Modulate Physicochemical Properties: Altering the carboxyl group to an ester or amide can significantly impact solubility, lipophilicity, and metabolic stability.

  • Enable Bio-conjugation: Activated esters or amides can be used to covalently link the quinoline scaffold to proteins, polymers, or other biomolecules.

  • Develop Prodrugs: Esterification is a common tactic to mask the polar carboxylic acid, potentially improving oral bioavailability, with the active acid being regenerated in vivo by metabolic esterases.

  • Facilitate Further Synthetic Transformations: Conversion to more reactive intermediates like acyl chlorides allows for a broader range of nucleophilic substitution reactions.

This guide details robust methodologies for achieving these transformations, focusing on both classic and modern synthetic techniques.

Esterification: Masking the Carboxyl Group

Esterification is one of the most fundamental derivatizations of carboxylic acids. The choice of method depends on the stability of the starting material, the steric hindrance of the alcohol, and the desired reaction scale.

Method A: Fischer-Speier Esterification (Classic Acid Catalysis)

Principle of Causality: The Fischer-Speier esterification is a reversible, acid-catalyzed acyl substitution reaction between a carboxylic acid and an alcohol.[2][3][4] The reaction's equilibrium is governed by Le Chatelier's principle. To drive the reaction toward the ester product, an excess of the alcohol is typically used as the solvent, and the water byproduct is removed.[3][5] The acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[2][3][5]

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Esterification sub R-COOH + H+ int1 [R-C(OH)2]+ sub->int1 Protonation int2 Tetrahedral Intermediate int1->int2 + R'-OH (Attack) int3 [R-C(OR')(OH)(OH2)]+ int2->int3 Proton Transfer ester_H [R-COOR']H+ int3->ester_H - H2O (Elimination) water H2O prod R-COOR' + H+ ester_H->prod Deprotonation alc R'-OH

Caption: Mechanism of acid-catalyzed Fischer Esterification.

Experimental Protocol: Synthesis of Ethyl 4-methylquinoline-2-carboxylate

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methylquinoline-2-carboxylic acid (1.87 g, 10.0 mmol).

  • Reaction Setup: Add absolute ethanol (40 mL). The carboxylic acid may not fully dissolve initially.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The addition is exothermic.

  • Reaction Execution: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into 100 mL of ice-cold water.

    • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Expected Product Characteristics

ParameterExpected Value
Product Name Ethyl 4-methylquinoline-2-carboxylate
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Typical Yield 75-90%
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~8.2 (d, 1H), 8.0 (d, 1H), 7.7 (t, 1H), 7.5 (t, 1H), 7.4 (s, 1H), 4.5 (q, 2H), 2.7 (s, 3H), 1.4 (t, 3H)
Method B: Steglich Esterification (Carbodiimide Coupling)

Principle of Causality: For substrates that are sensitive to harsh acidic conditions and high temperatures, the Steglich esterification offers a mild and highly efficient alternative.[6] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[7] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for accelerating the reaction, especially with sterically hindered alcohols.[6][7] The reaction proceeds at room temperature and avoids the production of water. The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.

Experimental Workflow: Steglich Esterification

Steglich_Workflow start 4-Methylquinoline-2-carboxylic Acid + Alcohol (R'-OH) + DMAP (cat.) in CH2Cl2 step1 Add DCC (0°C to RT) start->step1 step2 Reaction Stirring (2-4 hours) step1->step2 step3 Filter Precipitated Dicyclohexylurea (DCU) step2->step3 step4 Aqueous Work-up & Purification step3->step4 product Target Ester (R-COOR') step4->product

Caption: General workflow for Steglich esterification.

Experimental Protocol: Synthesis of tert-Butyl 4-methylquinoline-2-carboxylate

  • Reagent Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-Methylquinoline-2-carboxylic acid (1.87 g, 10.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (40 mL).

  • Addition of Alcohol and Catalyst: Add tert-butyl alcohol (1.11 g, 15.0 mmol, 1.5 eq) and DMAP (0.12 g, 1.0 mmol, 0.1 eq).

  • Coupling Agent Addition: Cool the flask in an ice bath (0°C). Add a solution of DCC (2.27 g, 11.0 mmol, 1.1 eq) in anhydrous CH₂Cl₂ (10 mL) dropwise over 15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of CH₂Cl₂.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent in vacuo. Purify the residue by column chromatography on silica gel to yield the pure ester.

Amidation: Formation of the Amide Bond

Directly reacting a carboxylic acid with an amine is generally ineffective due to a rapid acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[8][9] Therefore, the carboxylic acid must first be "activated". Carbodiimide coupling agents are the most common and versatile reagents for this purpose.[10][11][12]

Method: EDC/HOBt-Mediated Amide Coupling

Principle of Causality: This method employs a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which offers a significant advantage in work-up, as the resulting urea byproduct is water-soluble and easily removed.[8] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide bond.[14] However, the O-acylisourea can also undergo an undesirable intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[13] To mitigate this side reaction and improve yields, an additive such as 1-Hydroxybenzotriazole (HOBt) is used.[10][15] HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester, which is more stable against rearrangement but still highly reactive towards the amine.

Reaction Mechanism: EDC/HOBt Amide Coupling

EDC_Amidation acid R-COOH o_acylisourea O-Acylisourea Intermediate (Reactive) acid->o_acylisourea + EDC edc EDC n_acylurea N-Acylurea Byproduct (Stable, Undesired) o_acylisourea->n_acylurea Rearrangement (Side Reaction) hobt_ester HOBt Active Ester o_acylisourea->hobt_ester + HOBt (Fast) amide Amide (R-CONHR') + EDC-Urea + HOBt o_acylisourea->amide + Amine (Slower) hobt HOBt hobt_ester->amide + Amine (Fast) amine Amine (R'-NH2)

Caption: EDC/HOBt-mediated amidation pathway.

Experimental Protocol: Synthesis of N-benzyl-4-methylquinoline-2-carboxamide

  • Reagent Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-Methylquinoline-2-carboxylic acid (1.87 g, 10.0 mmol), HOBt (1.53 g, 11.0 mmol, 1.1 eq), and anhydrous Dimethylformamide (DMF) (40 mL).

  • Amine and Base Addition: Add benzylamine (1.07 g, 10.0 mmol, 1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.58 g, 20.0 mmol, 2.0 eq).

  • Coupling Agent Addition: Cool the flask to 0°C in an ice bath. Add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction Execution: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into 200 mL of water. A precipitate may form.

    • Extract the aqueous solution with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure amide.

Data Presentation: Expected Product Characteristics

ParameterExpected Value
Product Name N-benzyl-4-methylquinoline-2-carboxamide
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.34 g/mol
Typical Yield 70-85%
Appearance White solid
¹H NMR (CDCl₃) δ ~8.5 (br s, 1H, NH), 8.2 (d, 1H), 8.1 (d, 1H), 7.7 (t, 1H), 7.6 (t, 1H), 7.5 (s, 1H), 7.3-7.4 (m, 5H), 4.7 (d, 2H), 2.7 (s, 3H)

Summary and Method Selection

The derivatization of 4-Methylquinoline-2-carboxylic acid can be reliably achieved through several methods. The optimal choice is dictated by the specific requirements of the synthesis.

MethodKey AdvantagesKey ConsiderationsBest For
Fischer Esterification Inexpensive reagents, simple procedure, suitable for large scale.Requires high temperatures and strong acid; not suitable for sensitive substrates; reversible.Simple, robust primary or secondary alcohols.
Steglich Esterification Mild (room temp) conditions, high yields, good for hindered alcohols.DCC is an allergen; DCU byproduct removal is required; more expensive reagents.Acid/base sensitive substrates; tertiary alcohols.
EDC/HOBt Amidation Mild conditions, high yields, water-soluble byproducts for easy work-up.Reagents are moisture-sensitive and more expensive; potential for side reactions without HOBt.A wide range of primary and secondary amines, including valuable or complex ones.

This guide provides the foundational protocols and theoretical understanding necessary for the successful derivatization of 4-Methylquinoline-2-carboxylic acid, enabling its application in diverse research and development endeavors.

References

  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Singh, J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3649-3652. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. Retrieved from [Link]

Sources

Method

Application Note & Protocol: A Scalable Synthesis of 4-Methylquinoline-2-carboxylic Acid for Pharmaceutical Research and Development

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-methylquinoline-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. We present a robust and sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-methylquinoline-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. We present a robust and scalable protocol based on the Doebner-von Miller reaction, detailing the underlying chemical principles, step-by-step procedures, and critical process parameters. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical industry, offering practical insights to ensure a safe, efficient, and reproducible synthesis at scale.

Introduction: The Significance of 4-Methylquinoline-2-carboxylic Acid

4-Methylquinoline-2-carboxylic acid, also known as 4-methylquinaldic acid, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its quinoline core is a privileged scaffold found in a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[3] The specific substitution pattern of 4-methylquinoline-2-carboxylic acid makes it a crucial building block for the synthesis of more complex molecules, such as kinase inhibitors and other targeted therapies.[3] The development of a scalable and cost-effective synthetic route is therefore paramount for advancing drug discovery programs that rely on this key intermediate.[2]

Synthetic Strategy: The Doebner-von Miller Reaction

For the scale-up synthesis of 4-methylquinoline-2-carboxylic acid, the Doebner-von Miller reaction provides a reliable and well-established approach. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound to form the quinoline ring system.[4][5] In this specific application, we will utilize the reaction of aniline with pyruvic acid and an acetaldehyde source, which are condensed in situ to form the necessary α,β-unsaturated precursor.[6][7]

Mechanism Rationale: The reaction is typically catalyzed by Brønsted or Lewis acids.[4][5] The mechanism is thought to proceed through the initial formation of an α,β-unsaturated carbonyl compound via an aldol condensation, followed by a conjugate addition of the aniline. Subsequent acid-catalyzed cyclization and dehydration lead to the formation of a dihydroquinoline intermediate, which is then oxidized to the aromatic 4-methylquinoline-2-carboxylic acid.[4][8] The choice of the Doebner-von Miller reaction for scale-up is justified by its use of readily available starting materials, operational simplicity, and generally good yields.[7]

Diagram 1: Reaction Mechanism of the Doebner-von Miller Synthesis

Doebner_von_Miller Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct PyruvicAcid Pyruvic Acid PyruvicAcid->MichaelAdduct + Acetaldehyde (in situ formation of α,β-unsaturated keto-acid) Acetaldehyde Acetaldehyde (from source) CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Acid-catalyzed Cyclization Dihydroquinoline Dihydroquinoline Intermediate CyclizedIntermediate->Dihydroquinoline Dehydration Product 4-Methylquinoline- 2-carboxylic acid Dihydroquinoline->Product Oxidation AcidCatalyst Acid Catalyst AcidCatalyst->MichaelAdduct Oxidation Oxidation

Caption: The Doebner-von Miller reaction pathway for the synthesis of 4-Methylquinoline-2-carboxylic acid.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a laboratory scale-up synthesis and can be adapted for pilot plant production with appropriate engineering controls.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Molar eq.Notes
Aniline62-53-393.131.0Freshly distilled, colorless to pale yellow
Pyruvic acid127-17-388.061.1Assay ≥ 98%
Paraldehyde123-63-7132.160.4 (1.2 eq. acetaldehyde)Stable source of acetaldehyde
Hydrochloric acid7647-01-036.46CatalyticConcentrated (37%)
Ethanol64-17-546.07Solvent95% or absolute
Sodium hydroxide1310-73-240.00For work-up2 M solution
Activated carbon7440-44-012.01For decolorizationAs needed

3.2. Equipment

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel.

  • Heating/cooling circulator.

  • pH meter or pH paper.

  • Filtration apparatus (Büchner funnel and flask).

  • Drying oven (vacuum or atmospheric).

3.3. Step-by-Step Procedure

Diagram 2: Experimental Workflow for Synthesis

Workflow start Start charge_reagents 1. Charge Reactor: Ethanol, Aniline, Pyruvic Acid start->charge_reagents cool 2. Cool Reactor to 0-5 °C charge_reagents->cool add_paraldehyde 3. Slow Addition of Paraldehyde cool->add_paraldehyde reflux 4. Heat to Reflux (75-80 °C) for 4-6 hours add_paraldehyde->reflux Exothermic reaction, control addition rate cool_down 5. Cool to Room Temperature reflux->cool_down precipitate 6. pH Adjustment with NaOH to Precipitate Product cool_down->precipitate filter 7. Filter Crude Product precipitate->filter recrystallize 8. Recrystallization from Ethanol/Water filter->recrystallize Purification dry 9. Dry Product Under Vacuum recrystallize->dry end End dry->end

Caption: A step-by-step workflow for the synthesis and purification of 4-Methylquinoline-2-carboxylic acid.

Detailed Steps:

  • Reactor Setup: Assemble the jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure all glassware is dry.

  • Charging Reagents: To the reactor, add ethanol (approximately 5-10 volumes relative to aniline). Begin stirring and add aniline (1.0 eq) and pyruvic acid (1.1 eq). A mild exotherm may be observed.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating bath.

  • Addition of Paraldehyde: Slowly add paraldehyde (0.4 eq, which corresponds to 1.2 eq of acetaldehyde) to the cooled reaction mixture via an addition funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition. (CAUTION: The reaction is exothermic).

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 75-80 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add a 2 M sodium hydroxide solution to the stirred mixture to adjust the pH to approximately 4.5-5.0. The product will precipitate out of the solution.

    • Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.

    • Collect the crude product by filtration using a Büchner funnel.

    • Wash the filter cake with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • If the solution is highly colored, a small amount of activated carbon can be added, and the solution is heated for a short period before being filtered hot to remove the carbon.

    • To the hot filtrate, slowly add water until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.

    • Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum at 60 °C.

Process Safety and Considerations

  • Exothermic Reaction: The initial addition of paraldehyde is exothermic and requires careful temperature control to prevent runaway reactions.

  • Ventilation: The reaction should be performed in a well-ventilated fume hood as aniline is toxic and volatile.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Compare with the literature value (approximately 183 °C).[2]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight (187.20 g/mol ).[1][2]

  • HPLC: To assess purity (typically ≥98%).[1]

Conclusion

The Doebner-von Miller synthesis of 4-methylquinoline-2-carboxylic acid is a robust and scalable method suitable for producing this important pharmaceutical intermediate. By carefully controlling the reaction parameters, particularly temperature during the addition of the acetaldehyde source, and employing a straightforward purification procedure, high-purity material can be obtained in good yield. This application note provides a comprehensive and practical guide for researchers and process chemists to successfully implement this synthesis on a larger scale.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 11, 2026, from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline-2-carboxylic Acid in Modern Organic Synthesis. Retrieved January 11, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 11, 2026, from [Link]

  • Slideshare. (2018, October 29). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved January 11, 2026, from [Link]

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Google Patents. (1998). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved January 11, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(19), 7463–7466.
  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved January 11, 2026, from [Link]

Sources

Application

enzymatic assays for 4-Methylquinoline-2-carboxylic acid derivatives

An Application Guide to Enzymatic Assays for the Characterization of 4-Methylquinoline-2-carboxylic Acid Derivatives Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic str...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Enzymatic Assays for the Characterization of 4-Methylquinoline-2-carboxylic Acid Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic structure composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Specifically, derivatives of 4-Methylquinoline-2-carboxylic acid serve as crucial intermediates and core structures in the synthesis of a wide array of bioactive molecules, with potential applications as anti-inflammatory, anticancer, and antibacterial agents.[2][3] The biological activity of these compounds is intrinsically linked to their ability to interact with specific enzyme targets. Therefore, robust and well-characterized enzymatic assays are indispensable tools for researchers in drug discovery and development.

This guide provides an in-depth overview of key enzymatic assays relevant to the study of 4-Methylquinoline-2-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore assays for target engagement, such as the inhibition of Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs), as well as critical early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling through metabolic stability assays.

Section 1: Foundational Principles of Enzymatic Assays

Enzymatic assays are the cornerstone of characterizing the interaction between a small molecule and its protein target. For quinoline derivatives, these assays are primarily used to determine two key characteristics: target inhibition and metabolic fate.

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the rate of a reaction catalyzed by a specific enzyme. The goal is typically to determine the potency of the inhibitor, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). These are fundamental for confirming a compound's mechanism of action and for structure-activity relationship (SAR) studies.[4]

  • Metabolic Stability Assays: These assays determine if a compound is a substrate for drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily.[5] A compound that is rapidly metabolized will have a short half-life in vivo, potentially limiting its therapeutic efficacy. Assessing metabolic stability early in the discovery process is critical for optimizing pharmacokinetic properties. The metabolic activation of carboxylic acids into reactive acyl-glucuronides or acyl-CoA thioesters is a known pathway that can be relevant for this class of compounds.[6]

A generalized workflow for screening and characterizing enzyme inhibitors is depicted below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Single-Concentration Screen (e.g., 10 µM) B Calculate % Inhibition A->B C Identify 'Hits' (Inhibition > Threshold, e.g., 50%) B->C D Dose-Response Assay (Serial Dilutions of Hit Compound) C->D Advance Hits E Generate Dose-Response Curve D->E F Calculate IC50 Value E->F G Enzyme Kinetics Studies (Vary Substrate Concentration) F->G Characterize Leads H Determine Mode of Inhibition (Competitive, Non-competitive, etc.) G->H

Caption: General workflow for enzyme inhibitor screening and characterization.

Section 2: Target-Specific Inhibition Assay Protocols

Here we present detailed protocols for assays targeting enzymes known to be modulated by quinoline carboxylic acid derivatives.

Protocol 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Scientific Rationale: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[7] Its inhibition leads to pyrimidine depletion, which halts cell proliferation, making it an attractive target for cancer and autoimmune therapies. Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[8] This assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in the DHODH-catalyzed oxidation of dihydroorotate.

G DHO Dihydroorotate DHODH DHODH (Enzyme) DHO->DHODH Substrate OA Orotate DHODH->OA Product CoQH2 Coenzyme QH2 DHODH->CoQH2 Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->DHODH Inhibition CoQ Coenzyme Q CoQ->DHODH ETC Electron Transport Chain CoQH2->ETC

Caption: Inhibition of DHODH by quinoline derivatives blocks pyrimidine synthesis.

Materials:

  • Human DHODH enzyme (recombinant)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Decylubiquinone

  • Triton X-100

  • HEPES buffer (pH 8.0)

  • Test compounds (4-Methylquinoline-2-carboxylic acid derivatives)

  • Positive control inhibitor (e.g., Brequinar)

  • 96-well microplates

  • Microplate spectrophotometer

Protocol Steps:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100. Causality: The buffer maintains optimal pH for enzyme activity, while Triton X-100 prevents protein aggregation and improves solubility of lipophilic components like CoQ10.

    • Substrate/Cofactor Mix: Prepare a 2X working solution in Assay Buffer containing 400 µM Dihydroorotate and 200 µM Decylubiquinone.

    • DCIP Solution: Prepare a 2X working solution of 240 µM DCIP in Assay Buffer.

    • Enzyme Solution: Prepare a 4X working solution of DHODH in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Compound Plates: Prepare serial dilutions of test compounds and the positive control in 100% DMSO. Then, dilute these into Assay Buffer to create a 4X final concentration with a final DMSO concentration of ≤1%.

  • Assay Procedure:

    • To each well of a 96-well plate, add 25 µL of the 4X test compound solution or vehicle control (Assay Buffer with DMSO).

    • Add 25 µL of the 4X DHODH enzyme solution to all wells except the "no enzyme" control wells. Add 25 µL of Assay Buffer to these control wells.

    • Pre-incubate the plate at room temperature for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring accurate measurement of inhibitory potential.

    • Initiate the reaction by adding 50 µL of the 2X Substrate/Cofactor/DCIP mix to all wells.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mAbs/min).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)) * 100

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

Scientific Rationale: HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can reactivate tumor suppressor genes and are a validated class of anticancer agents. Certain quinoline derivatives have shown potent HDAC inhibitory activity, particularly against specific isoforms like HDAC3.[4] This homogeneous assay uses a fluorogenic substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, or HeLa nuclear extract for a mixture)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer enzyme (e.g., Trypsin)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds

  • Positive control inhibitor (e.g., SAHA/Vorinostat)

  • 96-well black, flat-bottom microplates

  • Microplate fluorometer (Excitation ~360 nm, Emission ~460 nm)

Protocol Steps:

  • Reagent Preparation:

    • Compound Plates: Prepare 5X serial dilutions of test compounds and positive control in HDAC Assay Buffer (final DMSO ≤1%).

    • HDAC Enzyme Solution: Dilute the HDAC enzyme stock to a 2.5X working concentration in cold Assay Buffer.

    • Substrate Solution: Prepare a 5X working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Procedure:

    • Add 20 µL of the 5X test compound solution or vehicle control to the wells of the 96-well plate.

    • Add 20 µL of the 2.5X HDAC enzyme solution to each well. For a "no enzyme" control, add 20 µL of Assay Buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the 5X substrate solution. The total volume is now 50 µL.

    • Incubate the plate at 37°C for 60 minutes. Causality: Incubation at physiological temperature allows for optimal enzyme activity.

    • Stop the deacetylation and initiate development by adding 50 µL of Developer solution (containing Trypsin and the positive control inhibitor Trichostatin A to stop the HDAC reaction).

    • Incubate at room temperature for 15-20 minutes to allow for cleavage of the deacetylated substrate.

    • Measure the fluorescence using a microplate fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting % Inhibition vs. log[Inhibitor] and fitting to a suitable dose-response model.

Section 3: Metabolic Stability Assay Protocol

Scientific Rationale: Assessing a compound's susceptibility to metabolism is a critical step in drug discovery. The liver is the primary site of drug metabolism, and reactions are catalyzed by Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation) enzymes.[5] An in vitro assay using liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum containing a high concentration of these enzymes, provides a reliable and high-throughput method to predict in vivo metabolic clearance.

G Start Start: Test Compound (Parent) Incubate Incubate at 37°C with: - Liver Microsomes - NADPH (Cofactor) Start->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Quench Analyze Analyze by LC-MS/MS: Quantify Remaining Parent Compound Quench->Analyze Result Result: Plot ln(% Parent Remaining) vs. Time Calculate Half-Life (t½) Analyze->Result

Caption: Workflow for an in vitro liver microsomal stability assay.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like Verapamil and a stable compound like Warfarin)

  • Acetonitrile (ACN), ice-cold, containing an analytical internal standard (IS)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Protocol Steps:

  • Incubation Preparation:

    • Thaw liver microsomes on ice. Dilute them in cold phosphate buffer to a 2X working concentration (e.g., 1 mg/mL).

    • Prepare a 1 µM working solution of the test compound in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Procedure:

    • Pre-incubation: In an incubation plate, mix equal volumes of the 2X microsome solution and the test compound solution. Pre-warm the plate at 37°C for 5 minutes. Causality: Pre-warming ensures the reaction starts at the correct physiological temperature.

    • Initiation (T=0): Initiate the metabolic reaction by adding the NADPH regenerating system. Immediately remove an aliquot and add it to a collection plate containing 3 volumes of ice-cold ACN with IS. This is the 0-minute time point.

    • Time Course: Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.

    • Control Incubations: Run parallel incubations without the NADPH regenerating system to control for non-NADPH dependent degradation. Also, run positive controls.

  • Sample Analysis:

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % parent compound remaining against time.

    • The slope of this line (k) represents the elimination rate constant.

    • Calculate the half-life (t½): t½ = 0.693 / |k|

    • Calculate intrinsic clearance (Cl_int) using the in vitro half-life and assay parameters.

Section 4: Data Presentation and Interpretation

Quantitative data from these assays should be organized for clarity and easy comparison.

Table 1: Summary of Key Assay Parameters

Assay NameEnzyme TargetPrincipleSubstrate(s)Detection MethodKey Output
DHODH Inhibition Dihydroorotate DehydrogenaseMeasures inhibition of dihydroorotate oxidationDihydroorotate, DCIPSpectrophotometry (Absorbance at 600 nm)IC50
HDAC Inhibition Histone DeacetylasesMeasures inhibition of substrate deacetylationFluorogenic Ac-Lys peptideFluorometry (Ex/Em ~360/460 nm)IC50
Metabolic Stability CYP450s, UGTs, etc.Measures rate of parent compound disappearanceTest Compound, NADPHLC-MS/MSt½, Cl_int

Table 2: Example IC50 Determination Data for a Quinoline Derivative in the DHODH Assay

Compound Conc. (µM)log[Conc.]% Inhibition
0.01-2.005.2
0.03-1.5212.8
0.10-1.0028.9
0.30-0.5248.1
1.000.0075.3
3.000.4891.4
10.001.0098.6
Calculated IC50 0.32 µM

Conclusion

The enzymatic assays detailed in this guide provide a robust framework for the comprehensive evaluation of 4-Methylquinoline-2-carboxylic acid derivatives. By systematically assessing target engagement through inhibition assays and predicting pharmacokinetic behavior with metabolic stability studies, researchers can make informed decisions to advance the most promising compounds. Explaining the causality behind each protocol step ensures that these assays are not just followed, but understood, leading to higher quality, reproducible data that accelerates the journey from chemical scaffold to potential therapeutic.

References

  • Tang, L., et al. (2015). Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay. Food Chemistry, 175, 85-91. [Link]

  • Notaras, M., & van den Buuse, M. (2019). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Clinical Chemistry and Laboratory Medicine. [Link]

  • He, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Zheng, P., et al. (2012). A Novel Enzymatic Synthesis of Quinoline Derivatives. Advanced Synthesis & Catalysis. [Link]

  • El Haimouti, A., et al. (2021). Protocol for the synthesis of quinoline derivatives. ResearchGate. [Link]

  • MySkinRecipes. 4-Methylquinoline-2-Carboxylic Acid. MySkinRecipes. [Link]

  • National Center for Biotechnology Information. 4-Methylquinoline-2-carboxylic acid. PubChem Compound Database. [Link]

  • Rabhi, C., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(11), 1468. [Link]

  • Hernández-Ayala, L.F., et al. (2023). Scoring values of quinoline derivatives. ResearchGate. [Link]

  • Pérez-venzor, F., et al. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 27(19), 6245. [Link]

  • Bredael, K., et al. (2022). Overview of metabolic pathways of carboxylic-acid-containing drugs. ResearchGate. [Link]

  • Tinoco, M. F., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Analytical Science, 2, 1018080. [Link]

  • Mehmood, T., & Al-Suhaimi, E. A. (2012). Drug-metabolizing enzymes: mechanisms and functions. Journal of Basic and Applied Sciences. [Link]

  • Tinoco, M. F., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Analytical Science. [Link]

  • Skonberg, C., et al. (2008). Metabolic Activation of Carboxylic Acids. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 425-438. [Link]

  • Pires, D., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 13(1), 62. [Link]

  • Ali, T. E. S., et al. (2016). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2). [Link]

  • Al-Ostath, A. I., et al. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Chemistry, 6(4), 86. [Link]

  • Dong, D., et al. (2021). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 9, 695020. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methylquinoline-2-carboxylic Acid

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this synthesis. The following question-and-answer-based troubleshooting guide provides in-depth explanations, actionable protocols, and evidence-based recommendations to help you navigate common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of 4-Methylquinoline-2-carboxylic acid is resulting in a very low yield. What are the most common reasons for this?

A low yield in this synthesis typically stems from one or more of the following issues: significant formation of tar-like polymers, incomplete reaction, the prevalence of side reactions, or product loss during work-up and purification. The synthesis, often a variation of the Doebner reaction, involves acid-catalyzed condensation and cyclization steps that are sensitive to reaction conditions.[1]

The primary culprits for low yield are:

  • Tar Formation: Strong acids, while necessary for catalysis, can promote the self-polymerization of carbonyl-containing starting materials, such as pyruvic acid or aldehydes that may be used in the reaction.[2][3] This is often the most significant factor reducing the yield.

  • Incomplete Oxidation: The final step in many quinoline syntheses, like the Doebner-von Miller reaction, is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] If this step is inefficient, the final product will be contaminated with this partially hydrogenated derivative, which can be difficult to separate and lowers the yield of the desired aromatic product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice and concentration of the acid catalyst are critical variables. Excessively high temperatures can accelerate tar formation, while insufficient heat can lead to an incomplete reaction.[2][4]

The following troubleshooting workflow provides a systematic approach to diagnosing and resolving low-yield issues.

G start Low Yield Observed check_tar Is there significant tar/polymer formation? start->check_tar check_completion Does TLC/LC-MS show unreacted starting materials? check_tar->check_completion No solution_tar Optimize Reaction Conditions: - Control Temperature - Gradual Reactant Addition - Modify Acid Catalyst check_tar->solution_tar Yes check_side_products Are there significant side products visible? check_completion->check_side_products No solution_completion Drive Reaction Forward: - Increase Reaction Time/Temp - Screen Catalysts - Ensure Anhydrous Conditions check_completion->solution_completion Yes purification_issue Is product lost during work-up/purification? check_side_products->purification_issue No solution_side_products Minimize Side Reactions: - Adjust Stoichiometry - Add Oxidizing Agent - Lower Temperature check_side_products->solution_side_products Yes solution_purification Refine Purification Protocol: - Optimize pH for Extraction - Select Appropriate  Recrystallization Solvent purification_issue->solution_purification Yes/Unsure

Caption: Troubleshooting workflow for low yield synthesis.

Q2: My reaction mixture turns into a thick, dark tar, making product isolation nearly impossible. How can I prevent this?

This is a classic problem in acid-catalyzed quinoline syntheses like the Doebner and Doebner-von Miller reactions.[2] The tar is a high-molecular-weight polymer formed from the acid-catalyzed self-condensation of the carbonyl reactants.

Causality: Strong acids readily protonate the carbonyl oxygen of reactants like pyruvic acid, making the alpha-carbon susceptible to nucleophilic attack and the carbonyl carbon highly electrophilic, initiating polymerization cascades. High local concentrations of the carbonyl reactant and excessive heat exacerbate this issue.[2][4]

Troubleshooting Steps & Protocols:

  • Control Reaction Temperature: Avoid excessive heat. Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate. It is crucial to monitor the internal reaction temperature, as the reaction can be exothermic.[2][4]

  • Gradual Addition of Reactants: Instead of combining all reactants at once, add the carbonyl compound (e.g., pyruvic acid) dropwise to the heated acidic solution of the aniline derivative (e.g., p-toluidine) over an extended period (1-2 hours).[2] This maintains a low instantaneous concentration of the carbonyl reactant, favoring the desired reaction pathway over self-polymerization.

  • Optimize Acid Catalyst: The choice of acid is critical. While strong Brønsted acids (HCl, H₂SO₄) are common, they can be overly harsh. Consider screening different catalysts to find a balance between reactivity and side product formation.[2][3]

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄, p-TsOHInexpensive, high catalytic activity.Can promote excessive tar formation.[2]
Lewis Acids ZnCl₂, SnCl₄, BF₃·Et₂OCan be milder and offer better control.[2][5] May improve yields, especially with electron-deficient anilines.[1]More expensive, may require anhydrous conditions, can be difficult to remove during work-up.

Experimental Protocol to Minimize Tar Formation:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, combine p-toluidine (1.0 eq) and an appropriate solvent (e.g., ethanol or acetic acid).

  • Add the acid catalyst (e.g., concentrated HCl) and heat the mixture to a gentle reflux (e.g., 70-80 °C).

  • Dissolve pyruvic acid (1.1 eq) in the same solvent.

  • Add the pyruvic acid solution dropwise from the addition funnel to the refluxing aniline solution over 1-2 hours.

  • After the addition is complete, maintain the reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Proceed with the work-up procedure as planned.

Q3: How can I confirm my reaction has gone to completion, and what can I do if it stalls?

An incomplete reaction is another major source of low yield. Stalling can occur due to catalyst deactivation, suboptimal temperature, or insufficient reaction time.

Causality: The multi-step mechanism of the Doebner reaction involves condensation, cyclization, and dehydration/oxidation. Each step has its own activation energy. If the reaction temperature is too low or the catalyst is not effective enough, the reaction may stall at an intermediate stage.[3]

G Reactants p-Toluidine + Pyruvic Acid Intermediate1 Iminium Ion (Condensation) Reactants->Intermediate1 H+ Catalyst Intermediate2 Dihydroquinoline Intermediate (Cyclization) Intermediate1->Intermediate2 Heat Product 4-Methylquinoline- 2-carboxylic Acid (Oxidation/Aromatization) Intermediate2->Product [O] (Oxidizing Agent or Spontaneous Aromatization)

Caption: Simplified Doebner-type reaction pathway.

Troubleshooting Steps & Protocols:

  • Reaction Monitoring: The most reliable way to track progress is through Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC Protocol: Spot the reaction mixture on a silica plate alongside your starting materials. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid to improve spot shape). The disappearance of the limiting reactant and the appearance of a new, typically more polar, product spot indicates progress. The reaction is complete when the starting material spot is no longer visible.

  • Optimizing Reaction Time and Temperature: If the reaction stalls, first try extending the reaction time. If that fails, a modest increase in temperature may be necessary. However, be cautious, as higher temperatures can also promote tar formation.[2][4]

  • Catalyst Screening: If the reaction consistently fails to reach completion, consider changing the catalyst. A stronger acid or a switch from a Brønsted to a Lewis acid might be required to overcome the activation energy of a difficult cyclization step.[5][6] For example, BF₃·Et₂O has been shown to be effective in promoting similar three-component reactions.[1]

  • Inclusion of an Oxidizing Agent: The final aromatization step can sometimes be the rate-limiting step or may not occur spontaneously. While some Doebner reactions proceed without an explicit oxidant, adding one can drive the reaction to completion and prevent the accumulation of dihydroquinoline intermediates. Common choices include nitrobenzene or arsenic acid, though milder, greener alternatives are often sought.[7]

Q4: How should I properly work up and purify my crude 4-Methylquinoline-2-carboxylic acid to maximize recovery?

Significant product loss can occur during the work-up and purification stages if the protocol is not optimized for the product's chemical properties.

Causality: 4-Methylquinoline-2-carboxylic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups. Its solubility in aqueous and organic phases is highly dependent on pH. Improper pH adjustment during extraction can lead to the product remaining in the wrong phase, while using an unsuitable solvent for recrystallization can result in poor recovery.

Recommended Purification Protocol:

  • Cooling and Quenching: After the reaction is complete (as confirmed by TLC), allow the reaction mixture to cool to room temperature.

  • Neutralization/Basification: Carefully and slowly neutralize the acidic reaction mixture. A common procedure is to pour the mixture into a beaker of ice and then add a concentrated base solution (e.g., NaOH or Na₂CO₃) until the pH is basic (pH 8-9). This deprotonates the quinoline nitrogen hydrochloride salt, making the product extractable into an organic solvent.[2]

  • Initial Purification: The desired product may precipitate upon neutralization. If so, it can be collected by filtration.[3] If it remains in solution or as an oil, proceed to extraction.

  • Extraction: Extract the basic aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer). The product should move into the organic phase.

  • Acid Wash (Optional Impurity Removal): To remove any non-basic impurities, you can wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl). Caution: This step can protonate your product and pull it back into the aqueous layer if not done carefully. A better approach is often to proceed to the next step.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Recrystallization: This is the most effective method for final purification. The choice of solvent is critical. Ethanol, acetic acid, or mixtures of ethanol and water are often suitable for quinoline carboxylic acids.[8]

    • Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

References

  • Doebner–Miller reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Lepidine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). NIH. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). PubMed Central. Retrieved from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Retrieved from [Link]

  • Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. (2014). PubMed. Retrieved from [Link]

  • An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.
  • How to perform Doebner-MIller Synthesis without oxidizing agent?. (2020). ResearchGate. Retrieved from [Link]

  • 4-Methylquinoline-2-Carboxylic Acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. (2022). Revues Scientifiques Marocaines. Retrieved from [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. Retrieved from [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972). Google Patents.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Publications. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2017). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Methylquinoline-2-carboxylic Acid

Welcome to the technical support center for the purification of 4-Methylquinoline-2-carboxylic acid (also known as 4-methylquinaldic acid). This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methylquinoline-2-carboxylic acid (also known as 4-methylquinaldic acid). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this compound in high purity. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the common hurdles in its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Methylquinoline-2-carboxylic acid?

A1: The impurity profile of 4-Methylquinoline-2-carboxylic acid is highly dependent on the synthetic route employed. For instance, in the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, potential impurities include unreacted starting materials, and byproducts such as 2-methylquinoline-4-carboxylic acid derivatives.[2][3][4] The formation of these byproducts can be influenced by the reaction conditions and the order of reactant addition.[2][3][4]

Q2: What is the general solubility profile of 4-Methylquinoline-2-carboxylic acid?

A2: 4-Methylquinoline-2-carboxylic acid is a solid at room temperature.[5] Its solubility is a critical factor in its purification. Generally, it exhibits higher solubility in polar organic solvents like ethanol, methanol, and acetone.[6] The carboxylic acid functional group allows for its solubility to be pH-dependent; it is more soluble in basic solutions where it forms a salt.[5]

Q3: Is recrystallization a suitable method for purifying 4-Methylquinoline-2-carboxylic acid?

A3: Yes, recrystallization is a highly effective and commonly used technique for the purification of 4-Methylquinoline-2-carboxylic acid. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Methylquinoline-2-carboxylic acid.

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization The chosen solvent is too good, meaning the compound remains significantly soluble even at low temperatures. The volume of solvent used was excessive.Solvent Screening: Experiment with different solvents or a binary solvent system. A good starting point is to use a solvent in which the compound is sparingly soluble at room temperature but readily dissolves when heated. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, and the rate of cooling is too rapid. The presence of certain impurities can inhibit crystal formation. The chosen solvent is not ideal for crystallization.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound. Solvent System Modification: If "oiling out" persists, consider using a different solvent or a binary solvent system. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid, then heat until clear and allow to cool slowly.[7]
Persistent Colored Impurities The impurities are highly colored and co-crystallize with the product. The crude product may contain residual starting materials or byproducts from the synthesis.Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product. Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography using silica gel may be necessary to separate the colored impurities.
Incomplete Removal of Starting Materials The solubility of the starting materials is very similar to that of the product in the chosen recrystallization solvent.pH Adjustment: If the starting materials are not acidic or basic, you can exploit the carboxylic acid functionality of your product. Dissolve the crude mixture in a dilute aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (like dichloromethane or ethyl acetate) to remove neutral and basic impurities, and then acidify the aqueous layer to precipitate your purified carboxylic acid. Chromatography: If the above method is not applicable or insufficient, column chromatography is a reliable alternative.

Experimental Protocols

Protocol 1: Recrystallization of 4-Methylquinoline-2-carboxylic Acid

This protocol provides a general guideline for the recrystallization of 4-Methylquinoline-2-carboxylic acid. The choice of solvent is critical and may require some preliminary screening.

Materials:

  • Crude 4-Methylquinoline-2-carboxylic acid

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent.

  • Dissolution: Place the crude 4-Methylquinoline-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of 4-Methylquinoline-2-carboxylic acid.

PurificationWorkflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity OK troubleshoot Troubleshoot purity_check1->troubleshoot Purity Not OK oiling_out Oiling Out? troubleshoot->oiling_out low_recovery Low Recovery? troubleshoot->low_recovery colored_impurities Colored Impurities? troubleshoot->colored_impurities oiling_out->low_recovery No slow_cooling Slower Cooling/ Seed Crystal oiling_out->slow_cooling Yes low_recovery->colored_impurities No change_solvent Change Solvent/ System low_recovery->change_solvent Yes charcoal Charcoal Treatment colored_impurities->charcoal Yes chromatography Column Chromatography colored_impurities->chromatography If charcoal fails change_solvent->recrystallization slow_cooling->recrystallization charcoal->recrystallization chromatography->pure_product

Caption: Purification workflow for 4-Methylquinoline-2-carboxylic acid.

Data Summary

The following table provides a qualitative summary of suitable solvents for the recrystallization of quinoline carboxylic acid derivatives, which can be a good starting point for 4-Methylquinoline-2-carboxylic acid.

Solvent/SystemPolarityBoiling Point (°C)Comments
Ethanol Polar Protic78Good general-purpose solvent for many quinoline derivatives.
Ethyl Acetate Medium Polarity77Often a good choice for achieving high purity crystals.[8]
Acetone Polar Aprotic56Can be effective, but its low boiling point may lead to rapid evaporation and premature crystallization.[6]
Toluene Nonpolar111May be useful for less polar impurities.
Ethanol/Water Polar ProticVariableA binary system that can be fine-tuned to achieve optimal solubility differences.
Dioxane Polar Aprotic101A good solvent for many organic compounds, but should be used with caution due to its potential to form peroxides.

References

  • PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Lepidine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • Omidkhah, N., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
  • Taylor & Francis Online. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of 4-Methylquinoline-2-carboxylic Acid

Welcome to the technical support center for the analysis of 4-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification of impurities in 4-Methylquinoline-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

4-Methylquinoline-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Ensuring the purity of this intermediate is critical for the successful development of active pharmaceutical ingredients. NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. This guide will help you navigate common challenges and interpret the NMR spectra of this important molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during the NMR analysis of 4-Methylquinoline-2-carboxylic acid.

Issue 1: Unexpected peaks in the aromatic region of the ¹H NMR spectrum.

  • Question: I've synthesized 4-Methylquinoline-2-carboxylic acid, but my ¹H NMR spectrum shows more aromatic signals than expected. How can I identify the source of these extra peaks?

  • Answer: The presence of additional aromatic signals strongly suggests the presence of structurally related impurities. The most common synthetic routes to quinoline-4-carboxylic acids, such as the Doebner-von Miller and Pfitzinger reactions, can lead to the formation of regioisomers or other byproducts.[3]

    • Plausible Impurities and their Expected ¹H NMR Signatures:

      • Unreacted Starting Materials: Check for the characteristic signals of your starting aniline and pyruvic acid derivatives.

      • Side-Reaction Products: Depending on the specific reaction conditions, other side-products may form. A thorough understanding of the reaction mechanism is key to postulating potential impurities.

    • Troubleshooting Workflow:

      G start Unexpected Aromatic Peaks Observed check_starting_materials Compare with NMR of Starting Materials start->check_starting_materials check_isomer Consider Isomeric Byproducts (e.g., 2-methylquinoline-4-carboxylic acid) check_starting_materials->check_isomer No Match id_impurity Identify Impurity Structure check_starting_materials->id_impurity Match Found cosy_hmbc Perform 2D NMR (COSY, HSQC, HMBC) check_isomer->cosy_hmbc No Match check_isomer->id_impurity Plausible Match ms_analysis Obtain Mass Spectrometry Data cosy_hmbc->ms_analysis no_match Impurity Unidentified cosy_hmbc->no_match Inconclusive ms_analysis->id_impurity Structure Confirmed

      Caption: Troubleshooting workflow for unexpected aromatic signals.

Issue 2: The carboxylic acid proton peak is broad, weak, or completely absent.

  • Question: I'm struggling to observe the -COOH proton signal in my ¹H NMR spectrum. Is my compound degrading, or is there another explanation?

  • Answer: This is a very common issue when working with carboxylic acids. The disappearance of the carboxylic acid proton peak is most often due to chemical exchange with residual water or deuterated solvent.[5] The acidic proton can exchange with deuterium from the solvent (e.g., in D₂O or CD₃OD), rendering it invisible in the ¹H NMR spectrum.

    • Confirmation and Solutions:

      • D₂O Exchange: A definitive way to confirm if a peak corresponds to an exchangeable proton (like -OH or -NH) is to add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum.[6] The peak should disappear or significantly diminish in intensity.

      • Choice of Solvent: Using a non-protic, aprotic solvent like DMSO-d₆ can help to sharpen the carboxylic acid proton signal, which typically appears at a very downfield chemical shift (δ > 10 ppm).

      • Sample Dryness: Ensure your sample and NMR solvent are as dry as possible. Residual water can broaden the -COOH signal due to rapid proton exchange.

Issue 3: Poor signal resolution and broad peaks throughout the spectrum.

  • Question: All the peaks in my NMR spectrum are broad, making it difficult to interpret coupling patterns. What could be the cause?

  • Answer: Broad peaks can arise from several factors, including poor sample preparation and instrument settings.[7]

    • Troubleshooting Steps:

      • Solubility: Ensure your compound is fully dissolved in the NMR solvent. Incomplete dissolution will lead to a non-homogenous sample and poor spectral quality. If solubility is an issue, try a different deuterated solvent.[7]

      • Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Try diluting your sample.

      • Shimming: The magnetic field homogeneity needs to be optimized for each sample. This process, called shimming, is crucial for obtaining sharp peaks. If you are unsure how to do this, consult the instrument manager.

      • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant peak broadening. If you suspect metal contamination from your synthesis, consider treating your sample with a chelating agent or purifying it further.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for 4-Methylquinoline-2-carboxylic acid?

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
-COOH10.0 - 13.0 (often broad)165 - 175The carboxylic acid proton is highly deshielded. The carbonyl carbon is also deshielded.
Aromatic CH7.5 - 9.0120 - 150Protons on the quinoline ring system are in the typical aromatic region. The presence of the electron-withdrawing carboxylic acid group and the electron-donating methyl group will influence the specific shifts.[8]
-CH₃2.5 - 3.018 - 25The methyl group protons are in the benzylic region.
H-3~8.0~120The proton at the 3-position is adjacent to the nitrogen and the carboxylic acid, leading to a downfield shift.
  • Q2: How do the methyl and carboxylic acid groups influence the chemical shifts of the aromatic protons?

    • A2: The methyl group is an electron-donating group, which will tend to shield the protons on the quinoline ring, causing them to shift slightly upfield (to a lower ppm value).[8] Conversely, the carboxylic acid group is an electron-withdrawing group, which will deshield the aromatic protons, causing them to shift downfield (to a higher ppm value). The final chemical shift of each proton will be a result of the combined effects of these two substituents and their positions on the ring.

  • Q3: What 2D NMR experiments are most useful for confirming the structure of 4-Methylquinoline-2-carboxylic acid and its impurities?

    • A3: For unambiguous structure elucidation, especially when dealing with impurities, 2D NMR is invaluable.[8]

      • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is excellent for identifying adjacent protons in the aromatic spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. It is very useful for assigning carbon signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for piecing together the carbon skeleton and confirming the positions of substituents.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Weighing the Sample: Accurately weigh 5-10 mg of your purified 4-Methylquinoline-2-carboxylic acid.

  • Choosing the Solvent: Select an appropriate deuterated solvent. For general screening, CDCl₃ can be used, but for observing the carboxylic acid proton, DMSO-d₆ is recommended.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If precise quantification is required, add a small amount of a suitable internal standard. Tetramethylsilane (TMS) is a common reference standard.

Protocol 2: D₂O Exchange Experiment

  • Acquire Initial Spectrum: Following Protocol 1, acquire a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Carefully add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the NMR tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the NMR tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the carboxylic acid proton should have disappeared or significantly decreased in the second spectrum.

Summary

This technical support guide provides a framework for identifying impurities in 4-Methylquinoline-2-carboxylic acid by NMR. By understanding potential side-reactions, common NMR artifacts, and employing systematic troubleshooting workflows, researchers can confidently assess the purity and confirm the structure of their synthesized compounds. For complex cases involving overlapping signals or unexpected byproducts, 2D NMR techniques are highly recommended for definitive structural elucidation.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • PubMed. (2014).
  • Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • TSI Journals. (n.d.).
  • Organic Syntheses. (n.d.). lepidine.
  • PubChem. (n.d.). 4-Methylquinoline.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Benchchem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid.
  • ChemScene. (n.d.). 40609-76-5 | 4-Methylquinoline-2-carboxylic acid.
  • NIH. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 4-methylquinoline(491-35-0) 1H NMR spectrum.
  • Advanced Journal of Chemistry, Section A. (2025).
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • ResearchGate. (n.d.). 1 H NMR of 2-methylquinoline-4-carboxylic acid.
  • The OChem Whisperer. (2012). Guide to Solving NMR Questions.
  • SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). 4-Methylquinoline-2-carboxylic acid.
  • Synchem. (n.d.). 4-Methylquinoline-2-carboxylic acid.
  • molecularinfo.com. (n.d.). Cas Number 40609-76-5|4-Methylquinoline-2-carboxylic acid|C11H9NO2.
  • MDPI. (n.d.).

Sources

Optimization

Pfitzinger Reaction Technical Support Center: A Guide to Avoiding Tar Formation

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of qu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quinoline-4-carboxylic acids and may be encountering challenges with tar formation and other side reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's intricacies to empower you to troubleshoot and optimize your syntheses effectively.

Introduction to the Pfitzinger Reaction and the Challenge of Tar Formation

The Pfitzinger reaction, a condensation of isatin or its derivatives with a carbonyl compound in the presence of a strong base, is a cornerstone in heterocyclic chemistry, providing access to a wide array of biologically significant quinoline-4-carboxylic acids.[1] The reaction proceeds via a base-catalyzed hydrolysis of the isatin amide bond to form an isatinate intermediate. This is followed by condensation with the carbonyl compound, cyclization, and dehydration to yield the final quinoline product.[2]

While elegant in principle, the Pfitzinger reaction is often plagued by the formation of dark, intractable tars and other byproducts. This not only complicates the purification process but also significantly reduces the yield and purity of the desired product. The strongly basic and often high-temperature conditions required for the reaction can promote a cascade of undesired side reactions. This guide will provide a comprehensive overview of the causes of tar formation and practical, field-proven strategies to mitigate these issues.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Pfitzinger reaction in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction mixture turned into a dark, thick tar, and I have a very low yield of the desired product. What is happening?

Answer: This is the most common issue in the Pfitzinger reaction. The formation of tar is often a result of competing side reactions that are promoted by the strongly basic conditions and high temperatures. The primary culprits are often aldol-type condensation reactions.[1]

  • Self-Condensation of the Carbonyl Compound: If your ketone or aldehyde has α-hydrogens on both sides of the carbonyl group, it can undergo self-condensation under strong base catalysis to form β-hydroxy carbonyl compounds, which can then dehydrate to form α,β-unsaturated carbonyls. These unsaturated compounds can further react and polymerize, leading to the formation of complex, high-molecular-weight tars.

  • Undesired Reactions with Isatin Intermediates: The isatinate intermediate, or even unreacted isatin, can participate in side reactions. The carbonyl group of the isatinate can act as an electrophile, while the enolate of your carbonyl compound or other basic species can act as nucleophiles, leading to a complex mixture of byproducts.

  • Thermal Degradation: Prolonged heating can lead to the degradation of starting materials, intermediates, and even the desired product, contributing to the formation of tarry substances.

Question 2: How can I prevent or minimize these aldol condensation side reactions?

Answer: Preventing these side reactions is key to a successful Pfitzinger synthesis. Here are several strategies:

  • Control of Reaction Temperature: Do not overheat the reaction. While reflux is often necessary, excessive temperatures can accelerate the rate of side reactions more than the desired reaction. If your substrate is known to be sensitive, consider running the reaction at a lower temperature for a longer period. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid unnecessarily long reaction times.[3]

  • Order of Addition: A common and effective technique is to first allow the isatin to react with the base to ensure complete formation of the isatinate intermediate before adding the carbonyl compound.[4] This minimizes the time the carbonyl compound is exposed to the strong base in the absence of its reaction partner, reducing the likelihood of self-condensation.

  • Choice of Carbonyl Compound: If possible, use a carbonyl compound that is less prone to self-condensation. For example, a ketone with only one enolizable position (e.g., acetophenone) is generally cleaner than one with two (e.g., acetone).

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a highly effective method for conducting Pfitzinger reactions.[1] The rapid and efficient heating often leads to significantly shorter reaction times and higher yields, with a reduction in byproduct formation.

Question 3: My ketone is sterically hindered, and the reaction is very slow, leading to a lot of tar. What can I do?

Answer: Steric hindrance in the carbonyl compound can significantly slow down the desired condensation reaction, allowing side reactions to dominate. Here are some approaches to address this:

  • Increase Base Concentration (with caution): A higher concentration of a strong base like potassium hydroxide (KOH) can facilitate the initial hydrolysis of isatin and may promote the condensation with a hindered ketone. However, this can also increase the rate of side reactions, so this approach should be used judiciously and with careful monitoring.

  • Alternative Bases: While KOH is common, exploring other bases could be beneficial. For instance, using a non-nucleophilic, sterically hindered base might favor the desired reaction pathway over side reactions. However, this is a less conventional approach for the Pfitzinger reaction and would require significant optimization.

  • Higher Boiling Point Solvent: Using a higher boiling point solvent (e.g., diethylene glycol) can allow for higher reaction temperatures, which may provide the necessary activation energy for the reaction with a sterically hindered ketone. Again, this must be balanced against the potential for increased thermal degradation.

  • Modified Pfitzinger Conditions: For particularly challenging substrates, consider alternative named reactions that lead to similar quinoline products but under different conditions, such as the Doebner-von Miller reaction or the Friedländer synthesis.

Question 4: I have already formed a tarry mess. How can I effectively work up the reaction to isolate my product?

Answer: Dealing with a tarry reaction mixture can be challenging, but it is often possible to salvage the desired product. The key is to take advantage of the acidic nature of the quinoline-4-carboxylic acid product.

  • Standard Workup Procedure:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a large amount of organic solvent was used, it's often helpful to remove it by rotary evaporation.[3]

    • Add water to the residue to dissolve the potassium salt of your quinoline-4-carboxylic acid. The tarry byproducts are often less soluble in water.

    • Perform an extraction with a non-polar organic solvent like diethyl ether or hexane to remove any unreacted carbonyl compound and other neutral impurities. The desired product salt should remain in the aqueous layer.[3]

    • Carefully cool the aqueous layer in an ice bath and slowly acidify with an acid like dilute hydrochloric acid or acetic acid until the product precipitates. The optimal pH for precipitation is typically between 4 and 5.[3]

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts and water-soluble impurities.[3]

  • Tips for Dealing with Tar During Workup:

    • Filtration: If the tar is very viscous and insoluble in the initial aqueous solution, you may need to filter the mixture before acidification. Using a pad of Celite can aid in filtering fine, suspended tarry particles.

    • Solvent Washes: After collecting the crude precipitated product, washing it with a small amount of a cold, non-polar solvent in which the product has low solubility might help remove some of the adhered tar.

    • Recrystallization: This is the most powerful tool for purifying your crude product. Ethanol or an ethanol/water mixture is often a good starting point for recrystallization of quinoline-4-carboxylic acids.[3] If the tarry impurities are persistent, treatment with activated charcoal during the recrystallization process can help to decolorize the solution and remove some of the impurities.

Best Practices & Preventative Measures

Proactive measures are always more effective than reactive troubleshooting. Here is a summary of best practices to keep in mind when planning your Pfitzinger synthesis.

ParameterRecommendationRationale
Purity of Starting Materials Use high-purity isatin and carbonyl compounds.Impurities can act as catalysts for side reactions or introduce additional compounds that contribute to tar formation.
Reaction Monitoring Monitor the reaction progress closely using TLC.Avoid unnecessarily long reaction times, which increase the likelihood of byproduct formation and degradation.[3]
Temperature Control Maintain a consistent and appropriate reaction temperature.Fluctuations or excessive heat can favor side reactions over the desired Pfitzinger condensation.
Stoichiometry A slight excess of the carbonyl compound (1.2-1.5 equivalents) can sometimes be beneficial.This can help to drive the reaction to completion, especially if the carbonyl compound is volatile.
Atmosphere While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially with sensitive substrates.Oxygen can sometimes lead to the formation of colored byproducts.

Experimental Protocols

Protocol 1: General Procedure for Pfitzinger Synthesis under Conventional Heating

This protocol is a generalized method based on several reported procedures.[3]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[3]

  • To this mixture, add the carbonyl compound (0.07-0.15 mol).

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 4-24 hours, monitoring by TLC.[3]

  • After completion, cool the reaction to room temperature and remove the ethanol via rotary evaporation.

  • Dissolve the residue in water and extract with diethyl ether to remove neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).[3]

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

This protocol is adapted from a procedure for the synthesis of 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone derivatives.[3]

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • To this solution, add the appropriate carbonyl compound (10.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 5-15 minutes at a suitable temperature (e.g., 120-140 °C), monitoring the pressure.

  • After irradiation, cool the vessel to room temperature and filter the solution.

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Visualizing the Pathways

To better understand the chemical transformations occurring in your flask, the following diagrams illustrate the desired Pfitzinger reaction pathway and a plausible pathway for tar formation.

Pfitzinger_Reaction Isatin Isatin Isatinate Isatinate Intermediate Isatin->Isatinate Hydrolysis Base Base (e.g., KOH) Imine Imine Isatinate->Imine Condensation Carbonyl Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4- carboxylic Acid Enamine->Quinoline Cyclization & Dehydration

Caption: Desired Pfitzinger reaction pathway.

Tar_Formation cluster_conditions Harsh Conditions Base Strong Base Aldol_Adduct Aldol Adduct Heat High Heat Enone α,β-Unsaturated Carbonyl Carbonyl Enolizable Carbonyl Compound Carbonyl->Aldol_Adduct Self-Condensation Aldol_Adduct->Enone Dehydration Polymer Polymerization/ Degradation Products (Tar) Enone->Polymer Further Reactions

Caption: Plausible tar formation pathway via aldol condensation.

Troubleshooting_Workflow cluster_optimization Optimization Strategies Start Pfitzinger Reaction Setup Tar Tar Formation Observed? Start->Tar Workup Proceed to Acidic Workup & Recrystallization Tar->Workup Yes End Pure Product Tar->End No Workup->End Optimize Optimize Reaction Conditions Optimize->Start Temp Lower Temperature Time Shorter Time (TLC) Microwave Use Microwave Order Change Order of Addition

Caption: A logical workflow for troubleshooting tar formation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
  • Jia, X., et al. (2023). From cellulose to tar: Analysis of tar formation pathway with distinguishing the primary and secondary reactions. Request PDF.
  • Krasavin, M. (2020). The Pfitzinger Reaction. (Review).
  • BenchChem. (2025). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • MDPI. (2023). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. Retrieved from [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?
  • ResearchGate. (2008). (PDF) Tar formation in pyrolysis and gasification.
  • ResearchGate. (n.d.). Mechanism in the formation of tar.
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalysis for 4-Methylquinoline-2-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, with a specific focus on catalyst selection and troubleshooting. As a key building block in medicinal chemistry, efficient and high-yield synthesis of this quinoline derivative is critical.[1] This document provides in-depth, experience-driven advice to navigate the common challenges encountered during its preparation.

Section 1: Understanding the Core Synthesis: Mechanism and Rationale

The most direct and common route to 4-Methylquinoline-2-carboxylic acid involves the acid-catalyzed condensation and cyclization of 2-aminoacetophenone with pyruvic acid . This reaction is a variation of well-established quinoline syntheses and relies on the precise control of reaction conditions, for which the catalyst is the central element.

The reaction proceeds through several key stages, each influenced by the acid catalyst:

  • Imine Formation: The reaction initiates with the condensation of the amine group of 2-aminoacetophenone and the ketone of pyruvic acid to form an imine intermediate. The acid catalyst accelerates this step by protonating the carbonyl oxygen of pyruvic acid, making it more electrophilic.

  • Enolization: Pyruvic acid's enol form acts as the key nucleophile.

  • Intramolecular Cyclization (Annulation): A Michael-type addition followed by an intramolecular electrophilic cyclization onto the aromatic ring forms the dihydroquinoline intermediate.[2] The catalyst is crucial for promoting this ring-closing step.

  • Aromatization: The final step is the dehydration of the dihydroquinoline intermediate to yield the stable, aromatic 4-methylquinoline-2-carboxylic acid.

Proposed Reaction Pathway

The following diagram illustrates the critical steps in the synthesis, highlighting the role of the acid catalyst (H⁺).

G cluster_mechanism Catalyzed Mechanism cluster_product Product R1 2-Aminoacetophenone I1 Imine Formation (Schiff Base) R1->I1 + Pyruvic Acid (Catalyst: H⁺) R2 Pyruvic Acid R2->I1 I2 Intramolecular Cyclization (Annulation) I1->I2 Tautomerization & Ring Closure I3 Dehydration & Aromatization I2->I3 Catalyst: H⁺ (-H₂O) P 4-Methylquinoline- 2-carboxylic acid I3->P G Start Problem: Low Yield or Impure Product Q1 Are Starting Materials Pure and Dry? Start->Q1 Fix1 Action: - Recrystallize 2-aminoacetophenone - Distill pyruvic acid - Dry solvents thoroughly Q1->Fix1 No Q2 Is the Catalyst Appropriate and Active? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run Experiment and Analyze Results Fix1->End Fix2 Action: - Use fresh catalyst - Switch from Brønsted to Lewis acid (or vice-versa) - Check performance table Q2->Fix2 No Q3 Are Reaction Conditions Optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->End Fix3 Action: - Increase temperature - Use Dean-Stark to remove H₂O - Increase reaction time - Adjust stoichiometry Q3->Fix3 No Q3->End Yes A3_Yes Yes A3_No No Fix3->End

Sources

Optimization

4-Methylquinoline-2-carboxylic acid stability and degradation pathways

Introduction Welcome to the technical support guide for 4-Methylquinoline-2-carboxylic acid (also known as 4-Methylquinaldic acid). This document is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Methylquinoline-2-carboxylic acid (also known as 4-Methylquinaldic acid). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this important heterocyclic compound. Understanding the chemical stability of 4-Methylquinoline-2-carboxylic acid is critical for ensuring the accuracy of experimental results, the efficacy of synthesized pharmaceutical compounds, and the integrity of analytical data. This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to proactively address challenges you may encounter during your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of 4-Methylquinoline-2-carboxylic acid.

Q1: What are the recommended storage conditions for 4-Methylquinoline-2-carboxylic acid?

For long-term stability, solid 4-Methylquinoline-2-carboxylic acid should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] The carboxylic acid and quinoline nitrogen moieties make the molecule susceptible to environmental factors. Storing it in a cool, dark, and dry environment minimizes the potential for thermal and photolytic degradation.

Q2: Is 4-Methylquinoline-2-carboxylic acid sensitive to light?

Yes, quinoline-based compounds are known to be susceptible to photodegradation.[3][4][5][6][7] Exposure to UV or even ambient light over extended periods can induce photochemical reactions, leading to the formation of degradation products, such as hydroxylated species.[3] It is crucial to store the solid material in an amber vial and to protect solutions from light by using amber glassware or wrapping containers in aluminum foil during experiments.

Q3: How stable is 4-Methylquinoline-2-carboxylic acid in common laboratory solvents?

The stability in solution is highly dependent on the solvent and pH. In neutral, aprotic solvents (e.g., DMSO, DMF) stored properly, the compound is relatively stable for short-term use. However, in protic solvents, especially aqueous solutions, its stability can be compromised by pH. Acidic or basic conditions can potentially catalyze hydrolysis or other degradation reactions, although the quinoline ring itself is relatively stable. For long-term storage, it is recommended to store the compound in its solid form. If stock solutions are necessary, they should be stored at -20°C or below and used promptly.

Q4: What are the likely degradation pathways for this molecule?

Based on its structure—a quinoline ring, a methyl group, and a carboxylic acid—the primary degradation pathways are expected to be oxidation, photolysis, and potentially decarboxylation under thermal stress.

  • Oxidative Degradation: The electron-rich quinoline ring and the methyl group are susceptible to oxidation. Oxidation of the methyl group could yield a primary alcohol and subsequently the corresponding carboxylic acid (quinoline-2,4-dicarboxylic acid).[8]

  • Photodegradation: As with many aromatic heterocyclic compounds, exposure to light can generate radical species, leading to hydroxylation of the quinoline ring.[3]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation route, yielding 4-methylquinoline.

  • Microbial Degradation: In non-sterile environments, bacteria can metabolize the compound, often initiating degradation via hydroxylation.[9][10][11][12]

Below is a diagram illustrating these potential degradation pathways.

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Main Compound A [label="4-Methylquinoline-2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Degradation Products B [label="Quinoline-2,4-dicarboxylic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Hydroxylated Derivatives", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4-Methylquinoline", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Ring-Opened Products", fillcolor="#FFFFFF", fontcolor="#202124"];

// Pathways A -> B [label="Oxidation (e.g., H₂O₂)", color="#EA4335", fontcolor="#5F6368"]; A -> C [label="Photolysis (UV/Light)", color="#FBBC05", fontcolor="#5F6368"]; A -> D [label="Thermal Stress (Heat)", color="#EA4335", fontcolor="#5F6368"]; C -> E [label="Further Degradation", color="#5F6368", style=dashed, fontcolor="#5F6368"]; }

Caption: Potential degradation pathways for 4-Methylquinoline-2-carboxylic acid.

Troubleshooting Guide

This section provides solutions to specific experimental issues that may arise from the instability of 4-Methylquinoline-2-carboxylic acid.

Problem 1: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared sample.

  • Potential Cause 1: Purity of the Starting Material. Verify the purity of your solid 4-Methylquinoline-2-carboxylic acid with the supplier's Certificate of Analysis. Even high-purity reagents can contain minor impurities from the synthesis process.

  • Potential Cause 2: On-column Degradation. The analytical conditions themselves might be causing degradation. Highly acidic or basic mobile phases, or high column temperatures, can degrade sensitive molecules.

  • Solution:

    • Run a Blank: Analyze your solvent/mobile phase to rule out contamination.

    • Optimize Analytical Method: If possible, use a mobile phase with a more neutral pH. Evaluate if lowering the column temperature reduces the appearance of extraneous peaks.

    • Confirm Identity: If you have access to high-resolution mass spectrometry (HRMS), attempt to identify the mass of the impurity peaks. This can provide clues as to whether they are degradation products (e.g., an addition of 16 amu suggests oxidation).

Problem 2: The potency of my stock solution seems to decrease over time, even when stored in the freezer.

  • Potential Cause 1: Incomplete Dissolution. The compound may not have been fully dissolved initially, leading to inaccurate concentration measurements.

  • Potential Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a solution can accelerate degradation. Water crystals formed during freezing can create pockets of high solute concentration, and the thawing process can introduce oxygen.

  • Potential Cause 3: Solvent-Mediated Degradation. The solvent may not be inert. For example, "pure" DMSO can contain water and oxidize over time, which can in turn degrade the dissolved compound.

  • Solution:

    • Ensure Complete Dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved when preparing the stock solution.

    • Aliquot Solutions: Prepare single-use aliquots from the primary stock solution to avoid multiple freeze-thaw cycles.

    • Use High-Purity Solvents: Use anhydrous, high-purity solvents for preparing stock solutions. Purge the vial with an inert gas (nitrogen or argon) before sealing and freezing to minimize oxidation.

Problem 3: The color of my solid compound has changed from white/off-white to yellow or brown.

  • Potential Cause: Photodegradation or Oxidation. This is a strong indicator of degradation. The formation of conjugated, oxidized species or radical byproducts upon exposure to light or air can lead to color changes.[3]

  • Solution:

    • Discard the Sample: A visible color change indicates significant degradation, and the material should be considered compromised. Using it will lead to unreliable and irreproducible results.

    • Review Storage Practices: Ensure that new batches of the compound are stored in a dark, cool (2-8°C), and dry environment, preferably in a desiccator.[1][2] The container should be opaque or amber and tightly sealed.

Experimental Protocol: Forced Degradation Study

To proactively determine the stability of 4-Methylquinoline-2-carboxylic acid under your specific experimental conditions, a forced degradation (stress testing) study is essential.[13] This protocol provides a systematic way to identify potential degradants and establish a stability-indicating analytical method.[14][15]

Objective: To assess the stability of 4-Methylquinoline-2-carboxylic acid under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • 4-Methylquinoline-2-carboxylic acid

  • HPLC-grade acetonitrile (ACN) and water

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂, 3% solution)

  • Calibrated HPLC or UPLC system with a UV/PDA detector and/or mass spectrometer

  • Calibrated pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated laboratory oven

Workflow Diagram:

Forced_Degradation_Workflow

Caption: Workflow for a forced degradation study of 4-Methylquinoline-2-carboxylic acid.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Methylquinoline-2-carboxylic acid at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 30 minutes.[14] (Note: Time and temperature may need optimization to achieve 5-20% degradation).[15]

    • Cool the solution, then neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable final concentration with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 30 minutes.[14]

    • Cool the solution, then neutralize it with an equivalent amount of 0.1 M HCl.[13]

    • Dilute to a suitable final concentration with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the mixture at room temperature, protected from light, for 24 hours.

    • Dilute to a suitable final concentration with mobile phase.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Solid: Place a small amount of the solid compound in an oven at 80°C for 48 hours. After stress, dissolve the solid in methanol to the initial stock concentration.

    • Cool samples before diluting to a final concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a photochemically transparent container) and the solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • After exposure, prepare samples for analysis as with the thermal degradation samples.

  • Analysis:

    • Analyze all stressed samples, a non-stressed control solution, and a blank by a suitable stability-indicating HPLC-UV method.

    • The method should be capable of separating the parent peak from all generated degradation products. A gradient method is typically required.

    • Calculate the percentage of degradation and perform a mass balance assessment to ensure that the decrease in the parent peak corresponds to the appearance of degradation peaks.

Expected Results Summary (Hypothetical Data)

The table below presents a hypothetical summary of results from the forced degradation study, which helps in identifying the compound's primary vulnerabilities.

Stress ConditionReagent/SettingDurationTemperature% Degradation (Hypothetical)Observations
Control None48 hrRoom Temp< 1%No significant change.
Acid Hydrolysis 0.1 M HCl30 min60°C5-10%Minor degradation peak observed.
Base Hydrolysis 0.1 M NaOH30 min60°C10-15%Two minor degradation peaks.
Oxidation 3% H₂O₂24 hrRoom Temp15-20%Significant degradation peak, potential color change.
Thermal (Solid) Oven48 hr80°C< 2%Compound is relatively stable to dry heat.
Thermal (Solution) Oven48 hr80°C8-12%Degradation is accelerated in solution.
Photolysis ICH Q1B Chamber~7-10 daysAmbient> 20%Multiple degradation peaks, possible yellowing.

References

  • Kochany, J. (2017). Photodegradation of quinoline in water. ResearchGate. [Link]

  • ResearchGate. Photodegradation efficiency of quinoline yellow (QY): without presence of photocatalyst.... [Link]

  • Oliveira, J. D. M. de, et al. (n.d.). Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials. SINTEX. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. [Link]

  • PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. [Link]

  • PubMed. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. [Link]

  • ResearchGate. (2020). (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • Pharmatutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. [Link]

  • National Institutes of Health. (n.d.). 4-Methylquinoline-2-carboxylic acid. PubChem. [Link]

  • Prairie View A&M University. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

Sources

Troubleshooting

Technical Support Center: Ester Hydrolysis of 4-Methylquinoline-2-carboxylic Acid Esters

Welcome to the technical support resource for navigating the complexities of hydrolyzing 4-methylquinoline-2-carboxylic acid esters. This guide is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: January 2026

Chemical structure of 4-Methylquinoline-2-carboxylic acid

Welcome to the technical support resource for navigating the complexities of hydrolyzing 4-methylquinoline-2-carboxylic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Here, we address common experimental hurdles with in-depth, scientifically grounded explanations and provide actionable troubleshooting strategies.

Introduction: The Underlying Challenge

The hydrolysis of 4-methylquinoline-2-carboxylic acid esters to their corresponding carboxylic acid is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1] However, this reaction is notoriously difficult due to a combination of electronic and steric factors. The electron-withdrawing nature of the quinoline ring deactivates the ester carbonyl towards nucleophilic attack, while the methyl group at the 4-position provides significant steric hindrance, further impeding the approach of the nucleophile.[2]

This guide will dissect these challenges and provide a structured approach to overcoming them, ensuring successful and efficient hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard base-catalyzed hydrolysis (saponification) is resulting in low to no conversion of my 4-methylquinoline-2-carboxylic acid ester. What's going wrong?

A1: This is the most common issue encountered with this class of compounds. Standard saponification conditions, such as using sodium hydroxide or potassium hydroxide in aqueous methanol or ethanol at reflux, are often insufficient.[3][4]

Root Cause Analysis:

  • Steric Hindrance: The primary culprit is the steric bulk of the 4-methyl group, which physically blocks the hydroxide ion from attacking the carbonyl carbon of the ester.[2] This significantly increases the activation energy of the reaction.[3][4]

  • Electronic Deactivation: The quinoline ring system is electron-withdrawing, which reduces the electrophilicity of the ester's carbonyl carbon, making it less susceptible to nucleophilic attack.

  • Poor Solubility: The hydrophobic nature of the quinoline ester may lead to poor solubility in highly aqueous solvent systems, resulting in a slow or incomplete reaction.[5]

Troubleshooting Workflow:

Phase_Transfer_Catalysis cluster_0 Aqueous Phase cluster_1 Organic Phase OH_aq OH⁻ Hydroxide Ion PTC_cycle {Q⁺X⁻ | Phase-Transfer Catalyst (e.g., R₄N⁺Br⁻)} OH_aq->PTC_cycle Ion Exchange (X⁻ for OH⁻) Na_aq Na⁺ Sodium Ion Ester RCOOR' Ester Acid RCOO⁻ Carboxylate Ester->Acid Hydrolysis Acid->PTC_cycle PTC_cycle->Na_aq Returns to Aqueous Phase PTC_cycle->Ester Reaction with Ester

Caption: Mechanism of Phase-Transfer Catalysis in ester hydrolysis.

Conclusion

The hydrolysis of 4-methylquinoline-2-carboxylic acid esters presents a significant synthetic challenge due to inherent steric and electronic constraints. A systematic approach to troubleshooting, starting from intensifying classical conditions to employing advanced methods like non-aqueous saponification and microwave-assisted synthesis, is essential for success. For sensitive substrates, acid-catalyzed and enzymatic methods offer viable and milder alternatives. By understanding the underlying principles and applying the strategies outlined in this guide, researchers can effectively overcome the hurdles associated with this difficult transformation.

References

  • Ley, S.V., & Mynett, D.M. (1993). Microwave promoted hydrolysis of esters absorbed on alumina: a new deprotection method for pivaloyl groups. Synlett, 1993(10), 793. (URL not available)
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Paál, T. A., et al. (2008). Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. European Journal of Organic Chemistry, 2008(31), 5269-5276. [Link]

  • Save My Exams. (2024). Ester Hydrolysis. [Link]

  • Sciencemadness Discussion Board. (2016). Difficult hydrolysis of an hindered ester. [Link]

  • Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Quora. How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). [Link]

  • Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • UCLA Chemistry. Ester Hydrolysis Mechanism Base Catalyzed. [Link]

  • Tunemalm, J., & Tjell, J. C. (2000). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. SAR and QSAR in Environmental Research, 11(3-4), 287-303. [Link]

  • Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(12), 4638-4641. [Link]

  • MySkinRecipes. 4-Methylquinoline-2-Carboxylic Acid. [Link]

  • ResearchGate. (2015). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. [Link]

  • ResearchGate. (2020). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • CEM Corporation. Hydrolysis Reaction. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 4-Methylquinoline-2-carboxylic Acid Recrystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 4-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent system for recrystallization. Our goal is to move beyond simple protocols and offer a framework for rational solvent selection and troubleshooting based on the physicochemical properties of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the recrystallization of 4-Methylquinoline-2-carboxylic acid.

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Methylquinoline-2-carboxylic acid?

A1: The selection of an appropriate solvent is the most critical step for successful recrystallization. For 4-Methylquinoline-2-carboxylic acid, an ideal solvent should exhibit the following properties:

  • Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] This differential solubility is the driving force for crystal formation upon cooling.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2][3]

  • Chemical Inertness: The solvent must not react with 4-Methylquinoline-2-carboxylic acid.[3][4] Given the carboxylic acid functionality, reactive solvents should be avoided.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[3][4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

The molecular structure of 4-Methylquinoline-2-carboxylic acid features a polar carboxylic acid group capable of hydrogen bonding and a larger, relatively non-polar quinoline ring system. This duality suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective.

Q2: What are some recommended starting solvents for screening?

A2: A systematic solvent screening is essential. Based on the structure of 4-Methylquinoline-2-carboxylic acid, we recommend starting with solvents of varying polarities. For acidic compounds, polar protic solvents are often a good starting point.[5][6]

Data Presentation: Initial Solvent Screening Suggestions

Solvent ClassRecommended SolventsRationale
Alcohols Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid, often providing the desired temperature-dependent solubility.
Esters Ethyl AcetateA moderately polar solvent that can be effective for compounds with both polar and non-polar regions.[2]
Ketones AcetoneA polar aprotic solvent that can be a good choice, though its low boiling point may sometimes be a disadvantage.
Aromatic Hydrocarbons TolueneThe aromatic nature of toluene can interact favorably with the quinoline ring system. Often useful in mixed solvent systems.
High-Polarity Aprotic N,N-Dimethylformamide (DMF)Due to its high polarity, DMF will likely dissolve the compound well. It is often used as the "good" solvent in a binary system with an anti-solvent like water.[7][8]
Aqueous Systems Water, Acetic AcidWater is a highly polar solvent and may act as an anti-solvent.[5] Glacial acetic acid can be a good solvent for carboxylic acids.[6][9]
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid assessment of multiple solvents using a minimal amount of crude material.

Methodology:

  • Preparation: Place approximately 10-20 mg of crude 4-Methylquinoline-2-carboxylic acid into a small test tube.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system.

  • Hot Solubility Test: If the compound is not fully soluble at room temperature, heat the test tube gently in a sand bath or on a hot plate.

  • Dissolution: Continue adding the solvent dropwise to the hot mixture until the solid just dissolves. Note the approximate volume of solvent used.

  • Cooling & Observation: Allow the clear solution to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the test tube with a glass rod.[10][11]

  • Ice Bath: Place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluation: A good solvent will result in a significant amount of crystalline precipitate upon cooling. An ideal result is a large crop of well-formed crystals.

Troubleshooting Guides
Q3: My compound "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10] This is often due to the solution being too concentrated or being cooled too rapidly.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to create a more dilute solution.[10]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to ensure a gradual temperature drop. This gives the molecules time to align into a crystal lattice.[10][12]

  • Change Solvents: The boiling point of your solvent may be higher than the melting point of your compound. Consider a lower-boiling point solvent.

  • Use a Mixed Solvent System: Oiling out is common when a single solvent is not ideal. Try dissolving the compound in a "good" solvent and adding a "poor" solvent (an anti-solvent) dropwise while hot until the solution becomes slightly turbid, then allow it to cool slowly.[7]

Q4: No crystals are forming, even after cooling in an ice bath. What are my next steps?

A4: A failure to crystallize usually indicates that the solution is not supersaturated, meaning too much solvent was used, or that nucleation has not been initiated.[10][11]

Troubleshooting Steps:

  • Reduce Solvent Volume: If you suspect too much solvent was added, gently boil off a portion of the solvent to increase the concentration of the solute.[10][11] Allow the solution to cool again.

  • Induce Nucleation (Seeding):

    • Seed Crystals: If you have a small crystal of pure 4-Methylquinoline-2-carboxylic acid, add it to the cold solution to act as a template for crystal growth.[10][11]

    • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[10][12]

  • Extended Cooling: Sometimes, crystallization is a slow process. Leave the flask in a refrigerator overnight.

Q5: The crystal yield is very low. How can I improve it?

A5: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[11]

Troubleshooting Steps:

  • Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to dissolve your compound. Excess solvent is a common cause of low recovery.[10][13]

  • Sufficient Cooling: Ensure the solution has been thoroughly cooled in an ice bath for at least 15-20 minutes to maximize precipitation.

  • Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, your compound has high solubility in the cold solvent. You may need to change solvents or concentrate the mother liquor to recover a second crop of crystals.[11]

  • pH Adjustment: Since your compound is a carboxylic acid, its solubility is pH-dependent.[14] Ensure the pH of the solution is not basic, which would deprotonate the carboxylic acid to the highly soluble carboxylate salt.

Visualization & Workflow
Diagram: Solvent Selection Workflow

The following diagram outlines the logical progression for selecting an appropriate recrystallization solvent for 4-Methylquinoline-2-carboxylic acid.

Solvent_Selection_Workflow start_node Start: Crude 4-Methylquinoline-2-carboxylic acid process_node_1 Protocol 1: Small-Scale Test Test Single Solvents (e.g., Ethanol, Ethyl Acetate) start_node->process_node_1 Begin Screening process_node process_node decision_node decision_node good_outcome_node good_outcome_node bad_outcome_node bad_outcome_node final_node Pure Crystals decision_node_1 Good differential solubility? process_node_1:f1->decision_node_1 good_outcome_node_1 Proceed with Scale-up Recrystallization decision_node_1->good_outcome_node_1 Yes bad_outcome_node_1 Insoluble when hot OR Too soluble when cold decision_node_1->bad_outcome_node_1 No good_outcome_node_1->final_node Isolate Pure Product process_node_2 Try Mixed Solvent System (e.g., DMF/Water, Toluene/Hexane) bad_outcome_node_1:f0->process_node_2 Troubleshoot bad_outcome_node_1:f1->process_node_2 process_node_4 Consider Column Chromatography (e.g., Reversed-Phase C18) bad_outcome_node_1->process_node_4 Alternative Methods decision_node_2 Crystals form upon cooling? process_node_2->decision_node_2 decision_node_2->good_outcome_node_1 Yes bad_outcome_node_2 bad_outcome_node_2 decision_node_2->bad_outcome_node_2 No (Oiling Out) process_node_3 Re-heat & Dilute Cool Slowly Try Different Solvent Pair bad_outcome_node_2->process_node_3 Troubleshoot bad_outcome_node_2->process_node_4 process_node_3:f1->decision_node_2 process_node_4->final_node

Caption: A workflow for systematic solvent selection and troubleshooting.

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2018). An ideal recrystallization solvent. r/chemhelp. Retrieved from [Link]

  • Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What are three characteristics of a good recrystallization solvent?. Retrieved from [Link]

  • Chemical Education Xchange. (n.d.). Characteristics of a Recrystallization Solvent. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). lepidine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline-2-carboxylic acid. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2008). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Work-up of 4-Methylquinoline-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 4-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our goal is to equip you with the necessary insights and practical solutions to ensure a successful synthesis and purification process.

Troubleshooting Guide

This section addresses common problems encountered during the work-up procedure for 4-Methylquinoline-2-carboxylic acid synthesis, particularly following a Doebner or a related reaction.

Q1: After the reaction, my mixture is a thick, dark tar, making product isolation seem impossible. What's causing this and how can I fix it?

A1: Tar formation is a prevalent issue in Doebner-von Miller type reactions, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants.[1]

  • Causality: Harsh acidic conditions and high temperatures can promote the self-condensation and polymerization of reactants and intermediates, leading to the formation of intractable tars.

  • Preventative Measures During Reaction:

    • Slow Addition of Reagents: A slow, dropwise addition of the aldehyde or ketone to the acidic aniline solution can help control the exothermic nature of the reaction and minimize polymerization.[1]

    • Temperature Control: Avoid excessive heating. It has been noted that carrying out the reaction at a controlled temperature (e.g., 65 °C) and adding pyruvic acid dropwise can suppress the formation of impurities.[2]

  • Work-up Solution:

    • Dilution: After cooling, attempt to dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to reduce viscosity.

    • Basification and Filtration: Carefully make the mixture alkaline with a concentrated sodium hydroxide or potassium carbonate solution. This may cause some polymeric material to precipitate. The desired carboxylic acid product will deprotonate and dissolve in the aqueous layer.

    • Filtration: Filter the mixture to remove any solid tarry material. This can be a challenging step; using a pad of Celite® can aid in filtering fine particulates.

    • Extraction: Proceed with the acid-base extraction as described in the standard protocol below. Multiple extractions may be necessary to recover the product from the tarry residue.

Q2: My final product yield is very low. What are the likely reasons and how can I improve it?

A2: Low yields can stem from several factors, including incomplete reaction, product degradation, or inefficient isolation during the work-up.

  • Causality & Solutions:

    • Incomplete Neutralization: During the work-up, if the acidic reaction mixture is not fully neutralized before extraction, the protonated form of the product may remain in the organic layer, leading to loss during the basic wash. Ensure the aqueous layer is distinctly basic (pH > 9) before separating the layers.[1]

    • Inefficient Extraction: 4-Methylquinoline-2-carboxylic acid, as its carboxylate salt, will be in the aqueous layer during basic extraction. Ensure you are collecting the correct layer. Perform multiple extractions (e.g., 3x with an appropriate volume of organic solvent) of the acidified aqueous layer to maximize product recovery.

    • Premature Precipitation: The product may precipitate out during the initial neutralization if the concentration is high. Ensure thorough mixing and sufficient solvent volume.

    • Reactant Stoichiometry: For the reaction itself, adjusting the reactant ratios can sometimes improve yield. For instance, increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid has been shown to enhance the yield in some Doebner reactions.[3]

Q3: I'm having trouble with emulsions forming during the liquid-liquid extraction. How can I break them?

A3: Emulsions are a common frustration during the work-up of crude reaction mixtures, especially when tars or other surfactants are present.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by particulate matter or surfactant-like impurities at the interface between the aqueous and organic layers.

  • Solutions:

    • Time: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to remove the particulate matter that is stabilizing the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q4: My final product is not pure, even after recrystallization. What are the likely impurities and how can I remove them?

A4: Impurities in the final product often co-precipitate or have similar solubility profiles to the desired compound.

  • Likely Impurities:

    • Unreacted Starting Materials: Aniline or aldehyde starting materials.

    • Decarboxylated Product: The corresponding 4-methyl-2-quinoline may be present if the reaction was run at too high a temperature.[3]

    • Polymeric Byproducts: Residual tarry materials that were not fully removed during the work-up.

  • Purification Strategies:

    • Optimize Acid-Base Extraction: A carefully performed acid-base extraction is the best way to remove neutral or basic impurities. Ensure the product is fully dissolved in the basic aqueous phase and that any non-acidic impurities are filtered off before re-acidification.

    • Recrystallization Solvent Screening: The choice of recrystallization solvent is critical. If one solvent does not provide adequate purity, a different solvent or a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) should be tried. For quinoline carboxylic acids, solvents like ethanol, ethyl acetate, or toluene can be effective.[4]

    • Activated Carbon Treatment: If the product has a persistent color, dissolving it in a suitable solvent and briefly heating with a small amount of activated carbon can help to remove colored impurities. Filter the hot solution through Celite® to remove the carbon before allowing it to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the acid-base extraction work-up for 4-Methylquinoline-2-carboxylic acid?

A1: The acid-base extraction leverages the acidic nature of the carboxylic acid group on the target molecule. The overall process is as follows:

  • The crude reaction mixture is dissolved in an organic solvent.

  • An aqueous base (like sodium hydroxide or sodium bicarbonate) is added. This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.[5][6]

  • The organic layer, containing neutral or basic impurities, is separated from the aqueous layer, which now holds the desired product.

  • The aqueous layer is then acidified with a strong acid (like HCl). This re-protonates the carboxylate, causing the neutral, water-insoluble 4-Methylquinoline-2-carboxylic acid to precipitate out.[5]

  • The pure product can then be collected by filtration.

Q2: Which base should I use for the extraction, Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)?

A2: Both can be used, but they have different strengths. Sodium bicarbonate (NaHCO₃) is a weaker base and is generally sufficient to deprotonate a carboxylic acid.[6] Using a milder base like NaHCO₃ can be advantageous if your reaction mixture contains other acidic, but less acidic, impurities (like phenols) that you do not want to extract into the aqueous layer.[6] However, if the reaction was run under strong acidic conditions, a stronger base like NaOH may be needed to neutralize the excess acid before the extraction can be effective.

Q3: What is the best way to recrystallize the final product?

A3: A systematic approach to solvent screening is the most effective method.[4]

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents to try include ethanol, isopropanol, and ethyl acetate.[4] A good solvent will dissolve the compound when hot but not when cold.

  • Binary Solvent Systems: If a single solvent is not ideal, try a binary system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Cooling: Slow cooling is crucial for the formation of well-defined crystals. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath to maximize recovery.[4]

Q4: How do I confirm the identity and purity of my synthesized 4-Methylquinoline-2-carboxylic acid?

A4: A combination of spectroscopic and physical methods should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure. You should see characteristic peaks for the aromatic protons on the quinoline ring system, the methyl group, and the absence of the carboxylic acid proton in some deuterated solvents (or a very broad peak).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₁₁H₉NO₂).[7]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point for 2-Methylquinoline-4-carboxylic acid is reported to be around 245-247 °C.[8] A broad melting range suggests the presence of impurities.

  • Infrared (IR) Spectroscopy: This can confirm the presence of the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

Experimental Protocol: Standard Work-up and Purification

This protocol outlines a standard acid-base extraction and recrystallization procedure for the isolation of 4-Methylquinoline-2-carboxylic acid following a Doebner synthesis.

Materials and Reagents:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 3 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Celite® (optional)

Procedure:

  • Quenching and Initial Dilution:

    • After the reaction is complete (monitored by TLC), allow the reaction vessel to cool to room temperature.

    • If the reaction was conducted in a high-boiling solvent, it may be beneficial to remove it under reduced pressure.

    • Dilute the crude mixture with ethyl acetate (approx. 10-20 mL per gram of starting aniline).

  • Basification and Separation of Layers:

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Add 1 M NaOH solution. Be cautious if the reaction was run in strong acid, as this neutralization can be exothermic. Add the base slowly and vent the funnel frequently.

    • Shake the funnel vigorously, allowing the layers to separate. The desired product, as the sodium salt, will be in the upper aqueous layer.

    • Drain the lower organic layer, which contains neutral and basic impurities.

    • Wash the organic layer with another portion of 1 M NaOH to ensure complete extraction of the acidic product. Combine the aqueous layers.

  • Back-Washing the Aqueous Layer:

    • Wash the combined basic aqueous layers with a fresh portion of ethyl acetate to remove any remaining non-acidic impurities. Discard this organic wash.

  • Acidification and Product Precipitation:

    • Cool the basic aqueous solution in an ice bath.

    • Slowly add 3 M HCl with stirring. The 4-Methylquinoline-2-carboxylic acid will precipitate as a solid as the solution becomes acidic.

    • Continue adding HCl until the solution is acidic to pH paper (pH ~2-3) to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Allow the solid to air-dry on the filter paper.

  • Recrystallization for Final Purification:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent, such as ethanol, and heat the mixture to boiling with stirring until the solid dissolves completely.

    • If the solution is colored, you may add a spatula tip of activated carbon, keep the solution hot for a few minutes, and then filter it hot through a fluted filter paper or a Celite® plug to remove the carbon.

    • Allow the clear filtrate to cool slowly to room temperature. Crystals should form.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Diagram 1: General Work-up Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_extraction Acid-Base Extraction cluster_purification Purification Reaction Crude Reaction Mixture Quench Dilute with EtOAc Reaction->Quench AddBase Add 1M NaOH Quench->AddBase Separate Separate Layers AddBase->Separate Acidify Acidify Aqueous Layer with HCl Separate->Acidify Aqueous Layer (contains product) Discard Organic Discard Organic Separate->Discard Organic Organic Layer (impurities) FilterCrude Filter Crude Product Acidify->FilterCrude Recrystallize Recrystallize from Ethanol FilterCrude->Recrystallize FilterPure Filter & Dry Pure Product Recrystallize->FilterPure

Caption: Workflow for the work-up and purification of 4-Methylquinoline-2-carboxylic acid.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Product Yield CheckReaction Was reaction complete? (Check TLC) Start->CheckReaction CheckExtraction Was acid-base extraction correct? Start->CheckExtraction CheckPrecipitation Did product fully precipitate? Start->CheckPrecipitation IncompleteRxn Optimize reaction: - Time - Temperature - Stoichiometry CheckReaction->IncompleteRxn No WrongLayer Was the correct layer (aqueous) kept after basification? CheckExtraction->WrongLayer No MultipleExtractions Were multiple extractions performed on acidified layer? CheckExtraction->MultipleExtractions No InsufficientAcid Was aqueous layer acidified to pH < 3? CheckPrecipitation->InsufficientAcid No Solution Revised Protocol IncompleteRxn->Solution WrongLayer->Solution InsufficientAcid->Solution MultipleExtractions->Solution

Caption: Decision tree for troubleshooting low product yield.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. Available at: [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Available at: [Link]

  • Wikipedia. (n.d.). Doebner reaction. Available at: [Link]

  • PubChem. (n.d.). 4-Methylquinoline-2-carboxylic acid. Available at: [Link]

  • Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13031–13040. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

Sources

Optimization

removing unreacted starting materials from 4-Methylquinoline-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Methylquinoline-2-carboxylic acid and need to remove unreacted starti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Methylquinoline-2-carboxylic acid and need to remove unreacted starting materials. This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific reasoning behind these methodologies to ensure the highest purity of your final compound.

Introduction

4-Methylquinoline-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds, notably as an intermediate in the development of quinolone antibiotics.[1] Its purity is paramount for subsequent synthetic steps and for ensuring the efficacy and safety of the final active pharmaceutical ingredient. A common route to this and similar quinoline carboxylic acids is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2][3][4][5][6] While effective, this reaction can result in the carry-over of unreacted starting materials and the formation of byproducts, necessitating robust purification strategies.[7][8]

This guide will focus on the most common issues encountered during the purification of 4-Methylquinoline-2-carboxylic acid and provide practical, field-proven solutions.

Troubleshooting and FAQs

Here we address specific issues you might encounter during the purification of 4-Methylquinoline-2-carboxylic acid.

Q1: My final product is contaminated with a neutral, water-insoluble starting material. How can I remove it?

A1: Acid-base extraction is the most effective method for this separation.

The carboxylic acid group on your product, 4-Methylquinoline-2-carboxylic acid, makes it acidic. This property allows for its selective separation from neutral impurities.[9][10][11][12][13] By treating your crude product mixture with a weak aqueous base, such as sodium bicarbonate, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[9][10][12] The neutral starting material will remain in the organic layer and can be physically separated using a separatory funnel.[9] Subsequently, acidifying the aqueous layer will re-protonate the carboxylate, causing the purified 4-Methylquinoline-2-carboxylic acid to precipitate out of the solution.[11][12]

Causality: The difference in pKa between the carboxylic acid (typically around 4-5) and the conjugate acid of the weak base (for bicarbonate, carbonic acid has a pKa of ~6.4) drives the deprotonation of the product, rendering it soluble in the aqueous phase.[9] Neutral organic compounds lack acidic or basic functional groups and therefore do not react with the aqueous base, remaining in the organic solvent.

Q2: I've performed an acid-base extraction, but my product still shows impurities. What's the next step?

A2: Recrystallization is a powerful technique for further purification after an initial extraction. [10][13]

Recrystallization separates compounds based on their differential solubility in a given solvent at different temperatures.[14] The ideal solvent will dissolve your product completely at an elevated temperature but will have poor solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling.[14] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

Solvent Selection for 4-Methylquinoline-2-carboxylic acid: A systematic approach to solvent screening is recommended.[14] Given the molecule's aromatic core and polar carboxylic acid group, consider the following solvents and binary mixtures:

  • Alcohols: Ethanol, Methanol, Isopropanol[14][15]

  • Amides: N,N-Dimethylformamide (DMF)[16]

  • Binary Systems: A common and effective strategy is to dissolve the compound in a "good" solvent (like DMF or ethanol) and then add a "poor" solvent (like water or hexane) dropwise at an elevated temperature until turbidity persists.[14]

Solvent SystemExpected Solubility of 4-Methylquinoline-2-carboxylic acidPotential for Impurity Removal
Ethanol/WaterHigh in hot ethanol, low in cold aqueous ethanolGood for removing more polar impurities
DMF/MethanolHigh in hot DMF, precipitates with methanolEffective for a range of impurities[16]
TolueneModerate to high when hot, low when coldGood for removing non-polar impurities
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. Here are several strategies to overcome this:

  • Slow Down Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often promotes oiling.[14]

  • Use a More Dilute Solution: Add more solvent to the hot solution to reduce the concentration of your compound.[14]

  • Change the Solvent System: The current solvent may be unsuitable. Experiment with different solvents or binary solvent systems.[14]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q4: I'm seeing byproducts from the Doebner reaction in my final product. How can I avoid their formation in the first place?

A4: Optimizing the reaction conditions of the Doebner synthesis can significantly reduce byproduct formation. [17]

The Doebner reaction, while robust, can produce side products.[7][8] Common issues include the formation of 2-methylquinoline-4-carboxylic acid derivatives as byproducts.[7][8] The order of reactant addition and stoichiometry can play a crucial role in directing the reaction towards the desired product.[7][8]

  • Control of Reactant Addition: Some studies have shown that the order in which the aniline, aldehyde, and pyruvic acid are mixed can influence the product distribution.[7][8]

  • Temperature Control: High temperatures can sometimes lead to decarboxylation of the quinoline-4-carboxylic acid product.[17] Maintaining a consistent and optimized temperature is key.

  • Catalyst Choice: The choice and amount of acid or base catalyst can also affect the reaction outcome.[17]

Experimental Protocols

Protocol 1: Acid-Base Extraction for the Removal of Neutral Impurities

This protocol describes the separation of 4-Methylquinoline-2-carboxylic acid from neutral starting materials.

Materials:

  • Crude 4-Methylquinoline-2-carboxylic acid

  • Organic solvent (e.g., Diethyl ether, Ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in an Erlenmeyer flask.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of your product, while the organic layer (top) will contain the neutral impurities.

  • Drain and Repeat: Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the product. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). You should observe the precipitation of your purified product.[12]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified 4-Methylquinoline-2-carboxylic acid under vacuum.

Protocol 2: Recrystallization of 4-Methylquinoline-2-carboxylic Acid

This protocol details the purification of 4-Methylquinoline-2-carboxylic acid by recrystallization.

Materials:

  • Crude 4-Methylquinoline-2-carboxylic acid

  • Recrystallization solvent (e.g., Ethanol/water, DMF/Methanol)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen "good" solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add a slight excess of the solvent (5-10%) to prevent premature crystallization.[14]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization (for binary systems): If using a binary solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[14]

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes described.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase Crude Crude Product in Organic Solvent AddBase Add Aqueous NaHCO3 Crude->AddBase Shake Shake & Vent AddBase->Shake Separate Separate Layers Shake->Separate OrganicLayer Organic Layer (Neutral Impurities) Separate->OrganicLayer AqueousLayer Aqueous Layer (Product as Salt) Separate->AqueousLayer WashOrganic Wash with Brine OrganicLayer->WashOrganic DryOrganic Dry (e.g., Na2SO4) WashOrganic->DryOrganic Evaporate Evaporate Solvent DryOrganic->Evaporate Waste Discard Impurities Evaporate->Waste Acidify Acidify with HCl AqueousLayer->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter PureProduct Pure 4-Methylquinoline- 2-carboxylic acid Filter->PureProduct

Caption: Workflow for Acid-Base Extraction.

Recrystallization Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Crystals Crystal Formation Cool->Crystals Isolate Isolate by Vacuum Filtration Crystals->Isolate Wash Wash with Cold Solvent Isolate->Wash MotherLiquor Mother Liquor (Soluble Impurities) Isolate->MotherLiquor contains Dry Dry Crystals Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Caption: General Recrystallization Workflow.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Omidkhah, M., & Ghodsi, S. (2021). Synthesis of new 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
  • Organic Syntheses. (n.d.). Lepidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction time and temperature for 4-Methylquinoline-2-carboxylic acid synthesis

Technical Support Center: Synthesis of 4-Methylquinoline-2-carboxylic Acid A Guide for Researchers on Reaction Time and Temperature Optimization Welcome to the technical support center for the synthesis of 4-Methylquinol...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methylquinoline-2-carboxylic Acid

A Guide for Researchers on Reaction Time and Temperature Optimization

Welcome to the technical support center for the synthesis of 4-Methylquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

The synthesis of quinoline-4-carboxylic acids is most commonly achieved through the Doebner reaction , a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1][2][3] While powerful, this reaction is sensitive to various parameters, particularly reaction time and temperature, which can significantly impact yield and purity. This guide will focus on providing solutions to common issues encountered during the synthesis of 4-Methylquinoline-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential root causes and actionable solutions to get your experiment back on track.

Q1: My reaction yield is very low or I'm getting no product at all. What are the potential causes and how can I fix this?

A: Low or no yield is a common frustration that can stem from several factors, from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality and Purity:

    • Aniline: Ensure your aniline is pure and free from oxidation byproducts, which can be colored. If necessary, purify the aniline by distillation before use.

    • Pyruvic Acid & Aldehyde: These reagents can degrade or polymerize over time. Use freshly opened or distilled reagents for best results.[5]

    • Solvent: Ensure solvents are dry and of an appropriate grade, as water can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The Doebner reaction often requires heating to proceed at a reasonable rate.[5] However, an excessively high temperature can promote tar formation and reduce yield. Conversely, a temperature that is too low will result in a very slow or stalled reaction.[6] A systematic optimization is recommended (see Optimization Protocol below). A good starting point is often heating the mixture at 65 °C or refluxing in a solvent like ethanol.[3][7]

    • Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using an analytical technique like Thin Layer Chromatography (TLC) or HPLC.[5][6] Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific substrates and conditions.[7]

    • Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed.[8][9] If the reaction is not proceeding, ensure the catalyst is active and used in the correct concentration.

  • Workup Procedure:

    • Neutralization: After the reaction, the acidic mixture must be carefully neutralized to precipitate the carboxylic acid product. Ensure the pH is adjusted correctly to the isoelectric point of the product for maximum precipitation.

    • Extraction: If the product is extracted, ensure you are using an appropriate solvent and performing a sufficient number of extractions to recover all the product.

Q2: My reaction mixture has turned into a thick, dark tar, making product isolation impossible. What causes this and how can I prevent it?

A: Tar formation is arguably the most common issue in the Doebner and related Doebner-von Miller reactions.[5][8] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds or the aldehyde starting material.

  • Control Reagent Addition: Instead of mixing all reactants at once, add the aldehyde or pyruvic acid solution dropwise to the heated acidic solution of the aniline.[8] This slow addition helps control any exothermic reactions and keeps the concentration of the polymerizable species low at any given time.[5]

  • Temperature Management: Excessively high temperatures are a major contributor to tar formation.[5][6] Maintain a controlled temperature. If the reaction is highly exothermic, initial cooling in an ice bath may be necessary during reagent addition before heating to the target temperature.[5]

  • Optimize Acid Catalyst: The strength and concentration of the acid can significantly influence the rate of polymerization. Experiment with different acids. Sometimes, a milder Lewis acid may be more effective than a strong Brønsted acid at promoting the desired reaction over polymerization.[8]

  • Consider a Biphasic System: For some variations of this reaction, a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, away from the high concentration of acid in the aqueous phase, thereby minimizing polymerization.[8]

Q3: I've isolated a product, but spectroscopic analysis shows it's not 4-Methylquinoline-2-carboxylic acid. Instead, I seem to have formed a 2-methylquinoline-4-carboxylic acid byproduct. Why did this happen?

A: The formation of isomeric byproducts is a known phenomenon in the Doebner reaction, and the product distribution can be highly sensitive to the reaction conditions and the order of reagent addition.[2][10]

  • Mechanism and Order of Addition: The Doebner reaction mechanism is complex and not fully elucidated, with several proposed pathways.[1] One pathway may favor the formation of your desired product, while another leads to the 2-methyl isomer. The order in which you mix the reactants plays a crucial role in determining which pathway is favored.[2][10] For instance, reacting pyruvic acid with the aniline first in ethanol can preferentially lead to the synthesis of 2-methylquinoline-4-carboxylic acid derivatives. To favor the 4-methyl product, the reaction between aniline and the aldehyde (in this case, acetaldehyde or a precursor) should be initiated before the introduction of pyruvic acid.

  • Solvent Choice: The solvent can influence the reaction pathway. The synthesis of 2-methylquinoline-4-carboxylic acid derivatives has been reported to proceed with high purity simply by stirring pyruvic acid and an aromatic amine in ethanol.[2] If you are using ethanol and getting this byproduct, consider exploring other solvents.

  • Substrate Electronics: Anilines with electron-donating groups are generally needed for the formation of the 2-methylquinoline-4-carboxylic acid byproduct in ethanol.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this synthesis? A: There is no single "optimal" temperature, as it depends heavily on the specific substrates, catalyst, and solvent used. However, a general range is between 65 °C and the reflux temperature of the solvent (e.g., ethanol, ~78 °C).[3] It is often best to start at a moderate temperature (e.g., 65 °C) and monitor the reaction. If the reaction is slow, the temperature can be increased gradually. Be aware that temperatures that are too high can lead to polymerization and reduced yields.[5][6]

Q2: How long should I run the reaction? A: Reaction times can vary widely, typically from 4 to 24 hours .[7] The most reliable way to determine the optimal reaction time is to monitor its progress by TLC . Spot the reaction mixture alongside your starting materials every 1-2 hours. The reaction is complete when the starting aniline spot has been completely consumed. Running the reaction for too long after completion can sometimes lead to product degradation.

Q3: How do substituents on the aniline affect the reaction conditions? A: The electronic properties of the aniline are very important.

  • Electron-donating groups (like methyl, methoxy) on the aniline ring generally accelerate the reaction.

  • Electron-withdrawing groups (like nitro, chloro, or fluoro) make the aniline less nucleophilic, which can significantly slow down the reaction and lead to low yields under standard conditions.[8][11] Synthesizing quinolines from anilines with electron-withdrawing groups often requires modified procedures or harsher conditions.[12]

Q4: What is the role of the oxidizing agent in some related procedures like the Doebner-von Miller reaction? A: In the classic Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, the final step is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[8][9] Common oxidizing agents include nitrobenzene or even air.[8] While the Doebner reaction with pyruvic acid does not always explicitly mention an external oxidant, the mechanism involves steps that lead to the final aromatic product. It's important to distinguish between the Doebner and the Doebner-von Miller reactions, as their conditions can differ.[1][9]

Data Presentation: Temperature Effects

Optimizing temperature is a critical balancing act. The table below provides a summary of expected outcomes when varying the temperature for a typical Doebner reaction in ethanol.

Temperature (°C)Typical Reaction Time (h)Expected YieldRisk of Tar Formation
Room Temp (~25°C)> 48 hVery LowLow
50 °C24 - 36 hLow to ModerateLow
65 °C 12 - 20 h Moderate to Good Moderate
Reflux (~78°C)4 - 10 hPotentially High, but VariableHigh
> 90 °C< 4 hLowVery High

Note: This data is illustrative. Optimal conditions must be determined experimentally for each specific set of reagents.

Experimental Protocols

Protocol 1: Standard Synthesis of 4-Methylquinoline-2-carboxylic Acid

This protocol is a representative procedure based on the principles of the Doebner reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aniline (1.0 eq) and ethanol (or another suitable solvent).

  • Aldehyde Addition: To this solution, add acetaldehyde (1.1 eq). Safety Note: Acetaldehyde is volatile and has a low boiling point. Handle in a fume hood.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (1.0 eq) in ethanol to the reaction mixture dropwise over 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux (or a target temperature like 65 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If a precipitate forms, filter the solid product and wash it with cold ethanol and then water.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. Add water to the residue and carefully adjust the pH with a base (e.g., NaHCO₃ solution) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[13]

Protocol 2: Parallel Optimization of Reaction Temperature

This workflow allows for the efficient determination of the optimal temperature.

  • Setup: Prepare 4-5 small-scale reactions in parallel (e.g., in reaction vials with stir bars).

  • Reagent Addition: Add the aniline, solvent, aldehyde, and pyruvic acid to each vial in the same order and concentration as the standard protocol.

  • Temperature Gradient: Place each vial in a separate well of a heating block set to a different temperature (e.g., 50°C, 60°C, 70°C, 80°C).

  • Time-Course Monitoring: At set time intervals (e.g., every 2 hours), take a small aliquot from each reaction and analyze it by TLC or LC-MS.

  • Analysis: Compare the rate of product formation and the emergence of impurity spots across the different temperatures.

Visualizations

Doebner Reaction Workflow

Doebner_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine Aniline, Aldehyde, & Pyruvic Acid in Solvent Heat 2. Heat to Target Temperature (e.g., 65°C) Reagents->Heat Monitor 3. Monitor by TLC (4-24h) Heat->Monitor Cool 4. Cool & Precipitate Monitor->Cool Filter 5. Filter Solid Cool->Filter Recrystallize 6. Recrystallize Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: A simplified workflow for the Doebner synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Doebner cluster_yield Low Yield cluster_tar Tar Formation cluster_byproduct Wrong Product Start Reaction Issue? Check_Reagents Check Reagent Purity Start->Check_Reagents Lower_T Lower Temperature Start->Lower_T Check_Order Verify Order of Addition Start->Check_Order Optimize_T Optimize Temperature Check_Reagents->Optimize_T Monitor_Time Increase Reaction Time (Monitor with TLC) Optimize_T->Monitor_Time Slow_Add Slow Reagent Addition Lower_T->Slow_Add Change_Catalyst Try Milder Catalyst Slow_Add->Change_Catalyst Change_Solvent Change Solvent Check_Order->Change_Solvent

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Doebner reaction. In: Wikipedia. Accessed January 11, 2026. [Link]

  • Lepidine. Organic Syntheses Procedure. Accessed January 11, 2026. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Published February 3, 2020. Accessed January 11, 2026. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Accessed January 11, 2026. [Link]

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Taylor & Francis Online. Published July 21, 2021. Accessed January 11, 2026. [Link]

  • What is the complete procedure for Doebner-von miller reaction? ResearchGate. Published July 17, 2018. Accessed January 11, 2026. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Accessed January 11, 2026. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Published February 1, 2019. Accessed January 11, 2026. [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Published August 10, 2025. Accessed January 11, 2026. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Published November 1, 2006. Accessed January 11, 2026. [Link]

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. ResearchGate. Published August 6, 2025. Accessed January 11, 2026. [Link]

  • 4-Methylquinoline-2-Carboxylic Acid. MySkinRecipes. Accessed January 11, 2026. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Published September 29, 2022. Accessed January 11, 2026. [Link]

  • Doebner–Miller reaction. In: Wikipedia. Accessed January 11, 2026. [Link]

  • Advance organic chemistry 1 ; Doebner Miller reaction. SlideShare. Accessed January 11, 2026. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PubMed Central. Published December 23, 2012. Accessed January 11, 2026. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 4-Methylquinoline-2-carboxylic Acid: An NMR-Centric Approach

For Researchers, Scientists, and Drug Development Professionals The Central Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the de novo structura...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the de novo structural elucidation of organic molecules in solution.[1][2] Its strength lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1][2] For a molecule such as 4-Methylquinoline-2-carboxylic acid, NMR is indispensable for confirming the precise substitution pattern on the quinoline ring system.

Predicted ¹H NMR Spectral Analysis of 4-Methylquinoline-2-carboxylic Acid

The proton (¹H) NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). Based on the structure of 4-Methylquinoline-2-carboxylic acid and data from similar compounds, we can predict the following ¹H NMR spectral characteristics in a suitable deuterated solvent like DMSO-d₆.

Molecular Structure with Proton Designations:

Caption: Structure of 4-Methylquinoline-2-carboxylic acid with proton numbering.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H3~7.5 - 7.7Singlet (s)-This proton is on a carbon adjacent to the nitrogen and the carbon bearing the methyl group, leading to a downfield shift. The absence of adjacent protons results in a singlet.
H5~8.0 - 8.2Doublet (d)8.0 - 9.0This proton is in the benzenoid ring and experiences deshielding. It is coupled to H6.
H6~7.6 - 7.8Triplet (t)7.0 - 8.0This proton is coupled to both H5 and H7, resulting in a triplet.
H7~7.8 - 8.0Triplet (t)7.0 - 8.0Similar to H6, this proton is coupled to H6 and H8, appearing as a triplet.
H8~8.2 - 8.4Doublet (d)8.0 - 9.0This proton is deshielded due to its proximity to the nitrogen atom's anisotropic effect and is coupled to H7.
CH₃~2.6 - 2.8Singlet (s)-The methyl group protons are equivalent and not coupled to any other protons, hence a singlet. The chemical shift is in the typical range for an aryl methyl group.
COOH~13.0 - 14.0Broad Singlet (br s)-The carboxylic acid proton is highly deshielded and often appears as a broad signal that is exchangeable with D₂O.
Predicted ¹³C NMR Spectral Analysis of 4-Methylquinoline-2-carboxylic Acid

The carbon (¹³C) NMR spectrum reveals the number of unique carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.

Molecular Structure with Carbon Designations:

Caption: Structure of 4-Methylquinoline-2-carboxylic acid with carbon numbering.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~150 - 155This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the heterocyclic ring, resulting in a significant downfield shift.
C3~122 - 125An aromatic carbon in the heterocyclic ring.
C4~145 - 150This carbon is attached to the methyl group and is part of the heterocyclic ring, leading to a downfield shift.
C4a~128 - 132A quaternary carbon at the fusion of the two rings.
C5~125 - 128An aromatic carbon in the benzenoid ring.
C6~127 - 130An aromatic carbon in the benzenoid ring.
C7~130 - 133An aromatic carbon in the benzenoid ring.
C8~129 - 132An aromatic carbon in the benzenoid ring.
C8a~147 - 152A quaternary carbon adjacent to the nitrogen atom.
CH₃~18 - 22The methyl carbon, appearing in the typical aliphatic region.
COOH~165 - 170The carboxylic acid carbon, which is highly deshielded due to the two oxygen atoms.

Experimental Protocol for NMR Analysis

To experimentally validate the structure of 4-Methylquinoline-2-carboxylic acid, the following protocol would be employed:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized and purified 4-Methylquinoline-2-carboxylic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to form a homogenous solution. The presence of solid particles can interfere with the magnetic field homogeneity.[3]

    • Cap the NMR tube securely.

  • ¹H NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Data Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to assign the signals to the respective atoms in the molecule.

Workflow for Structural Validation

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_comparison Data Comparison cluster_validation Structural Validation synthesis Synthesize Compound purification Purify Compound synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acquisition 1H & 13C NMR Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing experimental_data Experimental NMR Data data_processing->experimental_data predicted_data Predicted NMR Data comparison Compare Spectra predicted_data->comparison experimental_data->comparison structure_confirmation Structure Confirmed comparison->structure_confirmation structure_elucidation Structure Elucidated structure_confirmation->structure_elucidation

Caption: Workflow for the structural validation of a synthesized compound using NMR.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more robust validation.

TechniqueInformation ProvidedAdvantages for 4-Methylquinoline-2-carboxylic acidLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula (C₁₁H₉NO₂). High-resolution MS provides the exact mass. Fragmentation patterns can give clues about the structure.Does not provide detailed information on atom connectivity or stereochemistry. Isomers may not be distinguishable.
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of the carboxylic acid O-H (broad peak ~2500-3300 cm⁻¹) and C=O (strong peak ~1700-1730 cm⁻¹) stretches, as well as C=N and C=C bonds of the quinoline ring.[4]Provides limited information about the overall molecular structure and connectivity. Does not distinguish between positional isomers.
UV-Vis Spectroscopy Information about the electronic conjugation system.The quinoline ring system will have characteristic UV absorptions. The position of these absorptions can be influenced by the substituents.Provides very limited structural information. Many different quinoline derivatives will have similar UV-Vis spectra.

Conclusion

The structural validation of 4-Methylquinoline-2-carboxylic acid is most definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. This guide has provided a framework for the predicted spectral features of this molecule, a detailed experimental protocol for its analysis, and a comparison with other common analytical techniques. While mass spectrometry and infrared spectroscopy offer valuable complementary data for confirming the molecular formula and the presence of key functional groups, only NMR provides the detailed connectivity map necessary for unambiguous structure determination. For researchers in drug discovery and development, a thorough understanding and application of these techniques are paramount for ensuring the integrity and validity of their scientific findings.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Western University. (2013, September 9). NMR SAMPLE PREPARATION. Retrieved from [Link]

  • Richards, S. A., & Hollerton, J. C. (2011). Essential Practical NMR for Organic Chemistry. John Wiley & Sons.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • kbDNA. (2020, December 1). Structural Characterization Methods: NMR, X-Ray Crystallography. Retrieved from [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?. Retrieved from [Link]

  • Gulea, V., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(15), 4983. [Link]

  • PubChem. (n.d.). 4-Methylquinoline-2-carboxylic acid. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of the Biological Activity of 4-Methylquinoline-2-carboxylic Acid and Its Positional Isomers: A Guide for Researchers

In the landscape of medicinal chemistry, quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Among these, quinoline-2-carboxylic acids have garnered significant attenti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Among these, quinoline-2-carboxylic acids have garnered significant attention due to their diverse biological activities. This guide provides a detailed comparative analysis of the biological activity of 4-Methylquinoline-2-carboxylic acid and its positional isomers, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. This analysis is designed for researchers, scientists, and professionals in drug development seeking to understand the nuanced impact of isomeric variations on biological function.

Introduction: The Significance of Methyl-Substituted Quinololine-2-Carboxylic Acids

Quinololine-2-carboxylic acids are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a methyl group onto the quinoline ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications, in turn, can dramatically alter the compound's interaction with biological targets, leading to variations in potency, selectivity, and overall pharmacological profile. Understanding the impact of the methyl group's position is therefore crucial for the rational design of novel quinoline-based therapeutic agents.

Comparative Biological Activity: A Data-Driven Analysis

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. The following table summarizes the available data on the antimicrobial activity of 4-methylquinoline-2-carboxylic acid and its isomers against various bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity of Methylquinoline-2-carboxylic Acid Isomers

CompoundTest OrganismActivityReference
4-Methylquinoline-2-carboxylic acidMycobacterium tuberculosisModerate activity
6-Methylquinoline-2-carboxylic acidMycobacterium tuberculosisModerate activity
8-Methylquinoline-2-carboxylic acidMycobacterium tuberculosisModerate activity
Unsubstituted Quinololine-2-carboxylic acidMycobacterium tuberculosisWeak activity

Note: The referenced study focused on antitubercular activity and did not provide a broad-spectrum antimicrobial screening against other bacteria or fungi. The data suggests that methyl substitution can enhance the antimycobacterial activity compared to the unsubstituted parent compound.

Anticancer and Other Biological Activities

The exploration of the anticancer potential of methylquinoline-2-carboxylic acid isomers is an emerging area of research. While comprehensive comparative studies are limited, some insights can be gleaned from broader studies on quinoline derivatives. For instance, certain quinoline-2-carboxylic acid derivatives have been investigated as inhibitors of enzymes involved in cancer progression.

A key consideration in the biological activity of these compounds is their ability to chelate metal ions, which can be crucial for the function of various metalloenzymes. The position of the methyl group can influence the electronic properties of the nitrogen and oxygen atoms involved in chelation, thereby modulating the compound's inhibitory potential.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for assessing the key biological activities discussed.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific microorganism.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of test compound serial_dilution Perform serial two-fold dilutions of compound in 96-well plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton broth prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum add_inoculum Inoculate each well with microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate plate at 37°C for 18-24 hours add_inoculum->incubation controls Include positive (microbe only) and negative (broth only) controls read_results Visually inspect for turbidity or use a plate reader to determine growth incubation->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the methylquinoline-2-carboxylic acid isomer in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in the biological activity of methylquinoline-2-carboxylic acid isomers can be attributed to several factors:

  • Steric Hindrance: The position of the methyl group can create steric hindrance, affecting the molecule's ability to bind to its biological target. For example, a methyl group at a position close to the carboxylic acid and nitrogen atom might interfere with the chelation of metal ions, which is a proposed mechanism of action for some quinoline antimicrobials.

  • Electronic Effects: The methyl group is an electron-donating group. Its position on the quinoline ring can alter the electron density of the aromatic system and the heteroatoms, thereby influencing the molecule's reactivity and binding affinity.

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This can affect its ability to cross cell membranes and reach its intracellular target. The position of the methyl group can have a subtle but significant impact on the overall lipophilicity and, consequently, the bioavailability of the compound.

Logical Relationship of SAR Factors

cluster_structure Structural Feature cluster_properties Physicochemical Properties cluster_activity Biological Outcome position Position of Methyl Group steric Steric Hindrance position->steric electronic Electronic Effects position->electronic lipo Lipophilicity position->lipo binding Target Binding Affinity steric->binding electronic->binding permeability Membrane Permeability lipo->permeability activity Overall Biological Activity binding->activity permeability->activity

Caption: Influence of methyl group position on the biological activity of quinoline-2-carboxylic acids.

Conclusion and Future Directions

The comparative analysis of 4-methylquinoline-2-carboxylic acid and its positional isomers reveals that even a subtle change in the position of a methyl group can have a significant impact on biological activity. The available data, although limited, suggests that methyl substitution generally enhances the antimycobacterial activity of the quinoline-2-carboxylic acid scaffold.

To further elucidate the structure-activity relationships and unlock the full therapeutic potential of this class of compounds, future research should focus on:

  • Systematic Screening: A comprehensive, head-to-head comparison of all positional isomers against a broad panel of microbial strains and cancer cell lines is warranted.

  • Mechanism of Action Studies: Investigating the specific molecular targets and mechanisms of action for the most active isomers will be crucial for their further development.

  • In Vivo Studies: Promising candidates identified in in vitro screens should be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.

By systematically exploring the chemical space around the quinoline-2-carboxylic acid scaffold, researchers can pave the way for the development of novel and effective therapeutic agents.

References

  • Cis-fused 7-methyl-2-aryl/hetryl-decahydro-quinoline-4-carboxylic acids and their antitubercular activity. (2009). Bioorganic & Medicinal Chemistry, 17(13), 4547-4553. [Link]

Validation

The Structural Nuances of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 4-Methylquinoline-2-carboxylic Acid Derivatives

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spe...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, 4-methylquinoline-2-carboxylic acid derivatives have emerged as a particularly promising class of compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of how subtle molecular modifications can profoundly impact their biological efficacy. Drawing upon experimental data from peer-reviewed studies, we will dissect the critical structural features that govern their activity, providing researchers and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic agents.

The Core Scaffold: 4-Methylquinoline-2-carboxylic Acid

The 4-methylquinoline-2-carboxylic acid core is a key pharmacophore, with the carboxylic acid group at the C2 position and a methyl group at the C4 position being crucial for various biological interactions.[3][4] The carboxylic acid moiety, for instance, is often essential for activity, potentially forming critical salt bridges or hydrogen bonds with residues in the active sites of target enzymes.[5][6] The methyl group at the C4 position can influence the molecule's conformation and lipophilicity, which in turn affects its binding affinity and pharmacokinetic properties.

The Impact of Substituents: A Comparative Analysis

The biological activity of 4-methylquinoline-2-carboxylic acid derivatives can be finely tuned by introducing various substituents at different positions of the quinoline ring. This section explores the SAR of these derivatives by comparing the effects of modifications at key positions.

Substitutions at the C2-Phenyl Ring: A Gateway to Potency

Many potent quinoline-based inhibitors feature a phenyl group at the C2 position. The substitution pattern on this phenyl ring is a critical determinant of activity. For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, a methylsulfonyl (MeSO2) group at the para-position of the C2-phenyl ring has been shown to be a key pharmacophore, orienting the molecule within the secondary pocket of the COX-2 enzyme.[7]

Compound IDC2-Phenyl SubstituentCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference Drug)0.060405[7]
9e 4-(methylsulfonyl)phenyl0.043>513[7]

Table 1: Comparison of C2-phenyl substituted quinoline derivatives as COX-2 inhibitors. The data highlights the enhanced potency and selectivity of compound 9e over the reference drug, celecoxib.

The Role of the Carboxylic Acid at C4 and its Analogs

The carboxylic acid group at the C4 position is a recurring feature in many biologically active quinoline derivatives, particularly those targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[5][8][9] This acidic group is often crucial for binding to the enzyme's active site.[5][6] Studies have shown that esterification of this carboxylic acid, for example to a methyl ester, leads to a significant decrease in potency, underscoring the importance of the free carboxylate for DHODH inhibition.[5]

CompoundR2 GroupDHODH IC50 (µM)Reference
3 COOH0.250 ± 0.11[5]
4 COOCH3Inactive[5]

Table 2: The critical role of the C4-carboxylic acid for DHODH inhibitory activity. The conversion to a methyl ester results in a loss of activity.

Influence of Substituents on the Benzo Ring (C6, C7, and C8)

Modifications on the benzo portion of the quinoline ring can significantly impact the lipophilicity and overall activity of the compounds. For COX-2 inhibitors, the presence of lipophilic substituents on the C7 and C8 positions of the quinoline ring has been found to be important for inhibitory activity.[7] In the context of anticancer activity, substitutions at the C6 position of 2-phenylquinolines have shown significant effects against various cancer cell lines.[10]

Experimental Protocols: A Foundation for Reliable Data

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl buffer) containing a heme cofactor at room temperature for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Quantification: The enzymatic activity is determined by measuring the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition versus the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Objective: To measure the inhibitory activity of compounds against the DHODH enzyme.

Methodology:

  • Enzyme Source: Recombinant human DHODH is used.

  • Assay Buffer: The assay is typically performed in a buffer containing Triton X-100, decylubiquinone, and dihydroorotate.

  • Reaction Monitoring: The enzymatic reaction, which involves the reduction of decylubiquinone, is monitored spectrophotometrically by measuring the decrease in absorbance of a redox indicator dye such as 2,6-dichloroindophenol (DCIP) at a specific wavelength (e.g., 600 nm).

  • Inhibitor Addition: The test compounds are added to the reaction mixture, and the rate of the reaction is measured.

  • IC50 Determination: The IC50 values are determined from the dose-response curves.

Visualizing Structure-Activity Relationships

To better illustrate the key SAR principles discussed, the following diagrams provide a visual representation of the molecular features influencing the biological activity of 4-methylquinoline-2-carboxylic acid derivatives.

SAR_Summary cluster_C2 C2-Position Modifications cluster_C4 C4-Position Modifications cluster_Benzo Benzo Ring Modifications Core 4-Methylquinoline-2-carboxylic Acid Core C2-Position C4-Position Benzo Ring (C6, C7, C8) C2_Aryl Aryl/Heteroaryl Group (e.g., Phenyl, Pyridine) Core:c2->C2_Aryl Bulky, hydrophobic groups increase potency C4_COOH Carboxylic Acid (-COOH) (Essential for DHODH inhibition) Core:c4->C4_COOH Crucial for target binding Benzo_Substituents Lipophilic Substituents (Influence potency and selectivity) Core:benzo->Benzo_Substituents Affects pharmacokinetics C2_Substituents Substituents on Aryl Ring (e.g., -MeSO2, -F) C2_Aryl->C2_Substituents Fine-tunes activity C4_Ester Ester (-COOR) (Reduced/Abolished Activity) C4_COOH->C4_Ester Modification impacts activity

A diagram summarizing the key structure-activity relationships of 4-methylquinoline-2-carboxylic acid derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Isatin, Ketones) reaction Chemical Synthesis (e.g., Pfitzinger or Doebner Reaction) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) purification->in_vitro Test Compounds data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->start Rational Design of New Derivatives

A generalized workflow for the synthesis and biological evaluation of novel quinoline derivatives.

Conclusion and Future Directions

The structure-activity relationship of 4-methylquinoline-2-carboxylic acid derivatives is a rich and complex field, with significant potential for the development of novel therapeutics. The evidence strongly indicates that the carboxylic acid at the C4 position is a critical anchor for biological activity, particularly for enzyme inhibition. Furthermore, the nature of the substituent at the C2 position, especially when it is an aryl group, provides a versatile handle for modulating potency and selectivity. Modifications to the benzo portion of the quinoline ring offer another avenue for optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.

Future research in this area should focus on a multi-pronged approach. The synthesis of novel derivatives with diverse and strategically chosen substituents, guided by the SAR principles outlined here, will be crucial. Concurrently, the use of computational modeling and molecular docking studies can provide valuable insights into the binding modes of these compounds with their biological targets, facilitating a more rational and efficient drug design process. Ultimately, a deeper understanding of the intricate interplay between chemical structure and biological function will pave the way for the next generation of quinoline-based drugs.

References

  • Zhao-Hui Li, Li-Quan Yin, Dong-Hai Zhao, Lian-Hai Jin, Ya-Juan Sun, Cheng Tan. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry, 16(2), 104502.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry.
  • SAR studies of quinoline and derivatives as potential tre
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • 4-Methylquinoline-2-Carboxylic Acid. (n.d.). MySkinRecipes.
  • 4-Methylquinoline-2-Carboxylic Acid. (n.d.). MySkinRecipes.
  • Structure-activity relationship of quinoline carboxylic acids.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018).
  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023). PubMed.
  • SAR studies of quinoline and derivatives as potential tre
  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. (n.d.). Benchchem.
  • 4-Methylquinoline-2-carboxylic acid. (n.d.). PubChem.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (n.d.).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.

Sources

Comparative

A Comparative Analysis of 4-Methylquinoline-2-carboxylic Acid and Other DHODH Inhibitors for Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Key Therapeutic Target Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Key Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth and rate-limiting step—the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[3] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway to sustain their growth and division.[4] This dependency makes DHODH an attractive and validated target for the development of therapeutics for a range of diseases, including autoimmune disorders, cancer, and viral infections.[5][6]

Inhibitors of DHODH function by binding to the enzyme and blocking its catalytic activity, leading to a depletion of the intracellular pyrimidine pool.[4] This pyrimidine starvation results in cell cycle arrest, primarily at the S-phase, and can induce apoptosis, thereby suppressing the proliferation of pathological cells.[5] This guide provides a comparative study of 4-Methylquinoline-2-carboxylic acid and its derivatives against other well-established DHODH inhibitors, offering insights into their relative potencies and the experimental methodologies used for their evaluation.

The Landscape of DHODH Inhibitors: A Comparative Overview

The field of DHODH inhibitors is diverse, with several compounds having reached clinical use or advanced preclinical development. This guide focuses on a comparison between the emerging class of 4-quinoline carboxylic acid derivatives and established inhibitors such as Leflunomide, Teriflunomide, and Brequinar.

  • Leflunomide and Teriflunomide: Leflunomide is a prodrug that is converted to its active metabolite, Teriflunomide (A77 1726).[7] Teriflunomide is an approved immunomodulatory drug for the treatment of relapsing-remitting multiple sclerosis and rheumatoid arthritis.[8][9] It acts as a reversible inhibitor of DHODH.[9]

  • Brequinar: Brequinar is a potent, well-characterized DHODH inhibitor that has been extensively studied in preclinical and clinical settings for its anticancer and immunosuppressive properties.[4][10] Although it has shown robust preclinical efficacy, its clinical development in oncology has been hampered by factors such as toxicity.[3][11]

  • 4-Quinoline Carboxylic Acid Derivatives: This class of compounds, which includes 4-Methylquinoline-2-carboxylic acid, has emerged from structure-guided drug design efforts aimed at developing improved DHODH inhibitors with enhanced potency and potentially better pharmacological profiles.[5]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of intervention for these inhibitors.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Dihydroorotate_cyto Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_cyto CAD Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito Transport Orotate_cyto Orotate UMP UMP Orotate_cyto->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA DHODH DHODH Orotate_mito Orotate DHODH->Orotate_mito Oxidation Dihydroorotate_mito->DHODH Dihydroorotate_mito->Orotate_mito Orotate_mito->Orotate_cyto Transport Inhibitors 4-Methylquinoline-2-carboxylic acid Brequinar Teriflunomide Inhibitors->DHODH Inhibition caption Figure 1. The de novo pyrimidine biosynthesis pathway and the site of DHODH inhibition.

Caption: Figure 1. The de novo pyrimidine biosynthesis pathway and the site of DHODH inhibition.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different enzyme inhibitors. The following table summarizes the reported IC50 values for various DHODH inhibitors against human DHODH. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited. Experimental conditions can influence the absolute IC50 values.

InhibitorChemical ClassHuman DHODH IC50 (nM)Reference(s)
Brequinar Quinoline Carboxylic Acid10[12]
Teriflunomide (A77 1726) Isoxazole Carboxamide~1100[12]
Leflunomide Isoxazole Carboxamide98,000[12]
Compound 41 Quinoline Carboxylic Acid9.71 ± 1.4[5][13]
Compound 43 Quinoline Carboxylic Acid26.2 ± 1.8[5][13]
Compound 46 *1,7-Naphthyridine28.3 ± 3.3[5][13]

Note: Compounds 41, 43, and 46 are structurally related to 4-Methylquinoline-2-carboxylic acid and demonstrate the high potency of this chemical class.

From the available data, it is evident that the 4-quinoline carboxylic acid scaffold, as exemplified by Brequinar and its newer analogs, demonstrates significantly higher potency against human DHODH compared to Teriflunomide and its prodrug Leflunomide.[5][12] The nanomolar IC50 values of the quinoline derivatives highlight their potential for highly effective inhibition of the target enzyme.[5][13]

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of DHODH inhibitors, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

DHODH Enzyme Inhibition Assay (DCIP-Based)

This spectrophotometric assay is a widely used method to determine the in vitro inhibitory activity of compounds against DHODH. The principle of this assay is based on the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of decrease in absorbance at 600-650 nm is proportional to the DHODH enzyme activity.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - DHODH substrate

  • Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds (e.g., 4-Methylquinoline-2-carboxylic acid, Brequinar, etc.)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHO, Coenzyme Q10, and test compounds in DMSO.

    • Prepare a stock solution of DCIP in the assay buffer.

    • Dilute the recombinant human DHODH in the assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control).

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the assay buffer to achieve the desired final concentrations (e.g., 500 µM DHO, 200 µM DCIP, and 100 µM Coenzyme Q10).

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT-Based)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HL-60)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the cellular IC50 value.

The following diagram outlines a typical experimental workflow for the comparative evaluation of DHODH inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay DHODH Enzyme Inhibition Assay (DCIP) Biochemical_IC50 Determine Biochemical IC50 Enzyme_Assay->Biochemical_IC50 Cell_Assay Cell Proliferation Assay (MTT) Cellular_IC50 Determine Cellular IC50 Cell_Assay->Cellular_IC50 PK_Studies Pharmacokinetic Studies PK_PD Assess Bioavailability & Target Engagement PK_Studies->PK_PD Efficacy_Models Xenograft Efficacy Models Tumor_Growth Evaluate Anti-Tumor Efficacy Efficacy_Models->Tumor_Growth Start Start: Inhibitor Synthesis & Characterization Start->Enzyme_Assay Start->Cell_Assay Compare_Potency Compare In Vitro Potency & Selectivity Biochemical_IC50->Compare_Potency Cellular_IC50->Compare_Potency Compare_Potency->PK_Studies Promising Candidates Compare_Potency->Efficacy_Models Promising Candidates Compare_Efficacy Compare In Vivo Efficacy & Therapeutic Index PK_PD->Compare_Efficacy Tumor_Growth->Compare_Efficacy End Lead Candidate Selection Compare_Efficacy->End caption Figure 2. A generalized experimental workflow for the comparative evaluation of DHODH inhibitors.

Caption: Figure 2. A generalized experimental workflow for the comparative evaluation of DHODH inhibitors.

Conclusion and Future Directions

The comparative analysis of DHODH inhibitors reveals the high potency of the 4-quinoline carboxylic acid class of compounds, including derivatives of 4-Methylquinoline-2-carboxylic acid. These molecules demonstrate nanomolar inhibitory activity against human DHODH, surpassing the potency of the clinically used immunomodulatory drug Teriflunomide. The provided experimental protocols for enzymatic and cell-based assays offer a robust framework for the head-to-head comparison of novel inhibitor candidates.

Future research should focus on direct comparative studies of 4-Methylquinoline-2-carboxylic acid and its optimized analogs against Brequinar, Leflunomide, and Teriflunomide within the same experimental settings to obtain directly comparable IC50 values. Furthermore, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy in relevant disease models, and safety profiles of these promising new inhibitors. Such studies will be crucial in determining their potential for clinical development as next-generation therapeutics targeting DHODH.

References

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Zayed, M. F., Ahmed, S., Ihmaid, S. K., Ahmed, H. E. A., & El-Adl, K. (2021). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. ResearchGate. [Link]

  • Smajić, S., Kalajdžić, A., Fočak, M., & Osmanović, A. (2021). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. ResearchGate. [Link]

  • Kyani, A., & Limesand, K. H. (2021). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ResearchGate. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]

  • He, Z., Li, Y., Chen, Z., Wang, Y., Zhang, S., Li, H., ... & Liu, H. (2017). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 284(14), 2235–2246. [Link]

  • Bailly, C., & Hecquet, E. (2021). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Oncology Reports, 46(5), 1-1. [Link]

  • Shokri, F., Placzek, M. S., Zha, Z., Ponomarev, V., & Ding, Y. S. (2021). Radiosynthesis of [18F] brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. RSC Advances, 11(38), 23555-23563. [Link]

  • Lucas-Staat, S., & Kleymann, G. (2020). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 21(24), 3469-3478. [Link]

  • Liu, Y., Zhang, Y., Wang, Y., & Liu, S. (2021). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 22(18), 9878. [Link]

  • Kleymann, G. (2020). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 21(24), 3469-3478. [Link]

  • Xu, X., Williams, J. W., Gong, H., Finnegan, A., & Chong, A. S. (1996). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. Journal of Biological Chemistry, 271(38), 23331-23335. [Link]

  • Knecht, W., Löffler, M., & Fries, M. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 577-584. [Link]

  • Muroi, M., Futamura, Y., & Osada, H. (2021). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. FEBS Open Bio, 11(11), 3042-3053. [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for 4-Methylquinoline-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the robust validation of in vitro assays stands as a cornerstone of preclinical development. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the robust validation of in vitro assays stands as a cornerstone of preclinical development. This guide provides a comprehensive comparison of key in vitro assays pertinent to the evaluation of 4-Methylquinoline-2-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. As a senior application scientist, my objective is to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring the generation of reliable and reproducible data.

The Imperative of Rigorous Assay Validation

Before delving into specific methodologies, it is crucial to underscore the importance of assay validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8] These guidelines are not mere procedural hurdles; they are essential frameworks to demonstrate that an analytical procedure is suitable for its intended purpose.[6] For researchers in drug discovery, adherence to these principles from an early stage can prevent costly and time-consuming setbacks later in the development pipeline.

The core parameters of assay validation, which we will explore in the context of specific assays, include:

  • Specificity and Selectivity: The ability of the assay to unequivocally measure the analyte of interest in the presence of other components.[9]

  • Accuracy: The closeness of the measured value to the true value.[9]

  • Precision: The degree of scatter between a series of measurements of the same sample.[9]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte and the concentration range over which this proportionality is maintained.[9]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis of Key In Vitro Assays

The selection of an appropriate in vitro assay is contingent on the hypothesized biological target and mechanism of action of the 4-Methylquinoline-2-carboxylic acid derivatives under investigation. Based on the known biological activities of quinoline derivatives, we will focus on three critical classes of assays: Cytotoxicity Assays, Dihydroorotate Dehydrogenase (DHODH) Inhibition Assays, and Kinase Inhibition Assays.

Cytotoxicity Assays: A First Look at Biological Activity

Cytotoxicity assays are often the initial step in profiling a new chemical entity, providing a broad measure of its impact on cell viability. Two of the most common methods are the MTT and CellTiter-Glo® assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.[10]

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9][12] The assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present.

Comparison of Cytotoxicity Assays

FeatureMTT AssayCellTiter-Glo® Luminescent Assay
Principle Colorimetric; reduction of tetrazolium salt by mitochondrial dehydrogenases.[10][11]Luminescent; quantification of ATP from viable cells.[9][12]
Sensitivity Lower; can be limited by the metabolic state of the cells.[12]Higher; can detect as few as 15 cells.[9]
Throughput Moderate; requires a solubilization step for the formazan crystals.[13]High; "add-mix-measure" format.
Interference Can be affected by compounds that alter cellular metabolism or interact with tetrazolium salts.Less prone to interference from colored compounds.
Cost Generally lower.Generally higher.

Studies have shown discrepancies in cell survival results between MTT and CellTiter-Glo® assays, with the MTT assay sometimes overestimating cell viability, particularly with compounds like polyphenols that can interfere with the assay chemistry.[1] The CellTiter-Glo® assay is often considered to have higher accuracy and sensitivity.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the 4-Methylquinoline-2-carboxylic acid derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assays

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for a range of diseases, including cancer and autoimmune disorders.[14][15][16] Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[17]

DHODH Enzymatic Assay (DCIP Reduction)

This is a spectrophotometric assay that measures the in vitro inhibitory activity of compounds on DHODH. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm is proportional to the rate of DCIP reduction.

Validation of DHODH Inhibition in a Cellular Context

A crucial step in validating a DHODH inhibitor is the "uridine rescue" experiment. Since DHODH inhibition depletes the intracellular pyrimidine pool, the cytotoxic effects of the inhibitor can be reversed by supplying cells with exogenous uridine, which can be utilized through the pyrimidine salvage pathway. A significant shift in the IC50 value in the presence of uridine is a strong indicator of on-target DHODH inhibition.[18]

Experimental Protocol: In Vitro DHODH Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH.

    • L-Dihydroorotic acid (DHO).

    • 2,6-dichloroindophenol (DCIP).

    • Coenzyme Q10 (CoQ10).

  • Assay Procedure:

    • Add 2 µL of serially diluted 4-Methylquinoline-2-carboxylic acid derivatives (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.

Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and numerous quinoline-based compounds have been developed as kinase inhibitors.[4][19] The PI3K/Akt/mTOR and Hedgehog/GLI signaling pathways, both of which are regulated by kinases, are frequently dysregulated in cancer and are potential targets for quinoline derivatives.[6][11][20][21][22][23][24]

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.

Selectivity Profiling

A critical aspect of validating a kinase inhibitor is determining its selectivity. This is typically done by screening the compound against a large panel of kinases. A highly selective inhibitor will show potent inhibition of the target kinase with minimal activity against other kinases.[25]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

  • Compound Preparation: Prepare a serial dilution of the 4-Methylquinoline-2-carboxylic acid derivatives in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compounds or DMSO control.

    • Add the target kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence of each well. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.

G cluster_0 Cellular Response cluster_1 Upstream Signaling Proliferation Proliferation Survival Survival Metabolism Metabolism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC1->Proliferation mTORC1->Survival mTORC1->Metabolism PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.

G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Regulates

Caption: The Hedgehog/GLI signaling pathway, crucial in embryonic development and cancer.

G start Start: 4-Methylquinoline-2- carboxylic acid derivative cytotoxicity Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) start->cytotoxicity target_id Target Identification (e.g., Kinase, DHODH) cytotoxicity->target_id enzymatic_assay Enzymatic Inhibition Assay target_id->enzymatic_assay cellular_assay Cellular Mechanistic Assay (e.g., Uridine Rescue) enzymatic_assay->cellular_assay validation Assay Validation (Specificity, Accuracy, Precision) cellular_assay->validation data_analysis Data Analysis & IC50 Determination validation->data_analysis conclusion Conclusion: Validated Hit Compound data_analysis->conclusion

Caption: A generalized workflow for the in vitro validation of a novel compound.

Conclusion

The validation of in vitro assays is a critical and indispensable component of the drug discovery process. For novel compounds such as 4-Methylquinoline-2-carboxylic acid derivatives, a systematic and rigorous approach to assay validation ensures the generation of high-quality, reliable data. By carefully selecting assays based on the putative biological target, meticulously following detailed protocols, and rigorously validating the performance of these assays, researchers can confidently advance the most promising candidates in the development pipeline. This guide provides a framework for such an approach, emphasizing the importance of understanding the underlying principles of each assay to make informed decisions and ultimately, to accelerate the journey from the laboratory to the clinic.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Vertex AI Search. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 11, 2026, from [Link]

  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Harshbarger, W., Bauer, A., G-Day, J., et al. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of Kansas. [Link]

  • Al-Ostath, A., Al-Asmari, A. I., Al-Otaibi, B., Al-Saeed, H., & Al-Mohaimeed, A. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4983. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499-4516. [Link]

  • Al-Suwaidan, I. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5126-5134. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved January 11, 2026, from [Link]

  • Yang, J., et al. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 9, 260. [Link]

  • Akcakanat, A., et al. (2015). The PI3K/AKT/mTOR interactive pathway. Molecular BioSystems, 11(7), 1946-1954. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols, 2018(6). [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry, 57(1), 9.14.1–9.14.7. [Link]

  • Wikipedia. (n.d.). Hedgehog signaling pathway. Retrieved January 11, 2026, from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved January 11, 2026, from [Link]

  • Sivakumar, K. C., et al. (2011). A systems biology approach to model neural stem cell regulation by notch, shh, wnt, and EGF signaling pathways. OMICS: A Journal of Integrative Biology, 15(10), 729-737. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • Tan, B. S., et al. (2017). Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells. Journal of Experimental & Clinical Cancer Research, 36(1), 133. [Link]

  • Sugimoto, K., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15307. [Link]

  • Ott, J., et al. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem. [Link]

  • K-Bio. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16139. [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 858525. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Methylquinoline-2-carboxylic Acid Impurities

Introduction: The Criticality of Purity in Quinoline-Based Active Pharmaceutical Ingredients (APIs) 4-Methylquinoline-2-carboxylic acid is a key building block in medicinal chemistry, serving as a precursor for various p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Quinoline-Based Active Pharmaceutical Ingredients (APIs)

4-Methylquinoline-2-carboxylic acid is a key building block in medicinal chemistry, serving as a precursor for various pharmaceutical compounds, including novel antibiotics and potential anti-inflammatory agents.[1] In the journey from synthesis to a final drug product, the control of impurities is not merely a quality benchmark but a fundamental requirement for safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of any impurity present at or above a specified threshold.[2][3][4][5]

This guide provides a comprehensive comparison of spectroscopic techniques for the detection, identification, and quantification of impurities in 4-Methylquinoline-2-carboxylic acid. We will move beyond procedural lists to explain the causality behind methodological choices, offering an integrated workflow that combines orthogonal techniques to build a self-validating system for impurity profiling. Our focus is on providing actionable insights grounded in established scientific principles and regulatory expectations.

The Impurity Landscape: Anticipating What You Might Find

A robust analytical strategy begins with understanding the potential sources of impurities. For 4-Methylquinoline-2-carboxylic acid, these can be broadly categorized into process-related impurities and degradation products.

  • Process-Related Impurities: These arise from the manufacturing process.[6] Common synthesis routes like the Pfitzinger or Doebner reactions can introduce specific impurities.[7][8]

    • Starting Materials: Unreacted isatins, anilines, or pyruvic acid derivatives.

    • Intermediates: Incompletely cyclized or derivatized quinoline precursors.

    • By-products: Isomers, over-alkylated products, or compounds from side reactions.

    • Reagents and Catalysts: Residual reagents, ligands, or catalysts used during synthesis.[2][6]

  • Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[9][10] Forced degradation studies are essential to intentionally produce these impurities and develop stability-indicating methods.[9]

cluster_0 Sources of Impurities cluster_1 Stress Conditions Starting_Materials Starting Materials (e.g., Isatin, Anilines) API 4-Methylquinoline- 2-carboxylic acid (API) Starting_Materials->API Process-Related Intermediates Reaction Intermediates Intermediates->API Process-Related Byproducts By-products (e.g., Isomers) Byproducts->API Process-Related Reagents Reagents & Catalysts Reagents->API Process-Related Degradation Forced Degradation (Heat, Light, pH, Oxid.) Degradation->API Degradation Products

Caption: Origins of potential impurities in 4-Methylquinoline-2-carboxylic acid.

A Comparative Guide to Spectroscopic & Chromatographic Techniques

No single technique is sufficient for comprehensive impurity analysis. An orthogonal approach, using methods with different selectivity, is crucial. The primary workhorse is High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with powerful spectroscopic techniques for identification.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the cornerstone of purity analysis and quality control. Its strength lies in its ability to separate the main API from its impurities and provide precise quantification.

  • Principle: Separation is based on the differential partitioning of analytes between a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV detector measures the absorbance of the eluting compounds.

  • Why it's chosen: It is robust, reproducible, and provides excellent quantitative performance, making it ideal for routine quality control and stability testing.[11][12][13]

  • Experimental Considerations:

    • Column: A reversed-phase C18 column is the standard choice for moderately polar compounds like quinoline carboxylic acids.[14]

    • Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile) is typical. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[11]

    • Wavelength: The detection wavelength should be set at the UV maximum of the API and its expected impurities to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and detect co-eluting impurities with different UV spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

When an unknown impurity is detected by HPLC, LC-MS is the next logical step for identification. It provides molecular weight information and fragmentation patterns, which are critical for structural elucidation.

  • Principle: After separation by LC, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and the resulting ions are separated by their mass-to-charge ratio (m/z).

  • Why it's chosen: LC-MS offers high sensitivity and specificity, allowing for the detection and tentative identification of impurities at very low levels.[15] High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of elemental composition.[16][17]

  • Experimental Considerations:

    • Ionization: ESI in positive mode is typically effective for quinoline derivatives, which readily accept a proton to form [M+H]⁺ ions.[18]

    • MS/MS: Tandem mass spectrometry (MS/MS) is invaluable. By selecting a precursor ion and fragmenting it, a characteristic fragmentation pattern is obtained, which provides clues about the molecule's structure.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the unambiguous structural elucidation of unknown impurities.[19] While less sensitive than MS, it provides detailed information about the carbon-hydrogen framework of a molecule.

  • Principle: NMR measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[20]

  • Why it's chosen: It is a non-destructive technique that can provide complete structural characterization, including the identification of isomers, which can be challenging to differentiate by MS alone.[19][20] 2D NMR experiments (e.g., COSY, HSQC, HMBC) are powerful tools for piecing together the molecular structure.

  • Expert Insight: For impurity identification, isolating the impurity via preparative HPLC is often necessary to obtain a sufficient quantity for NMR analysis.[16] However, advancements in cryoprobe technology have significantly increased sensitivity, sometimes allowing for analysis of impurities directly from complex mixtures.[19]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in a molecule and is a useful complementary technique.

  • Principle: IR radiation is absorbed by molecules at specific frequencies corresponding to the vibrations of their chemical bonds.

  • Why it's chosen: It is a rapid and simple method to confirm the presence or absence of key functional groups. For 4-Methylquinoline-2-carboxylic acid, the characteristic broad O-H stretch (around 2500-3300 cm⁻¹) and the strong C=O stretch (around 1690-1760 cm⁻¹) of the carboxylic acid dimer are easily identifiable.[21][22]

  • Limitations: FT-IR is generally not suitable for identifying minor components in a mixture or for distinguishing between structurally similar isomers. Its primary role is in confirming the identity of the bulk material and isolated impurities.

Comparative Summary
TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Separation & QuantificationRobust, precise, cost-effective, high-throughputLimited identification capabilities
LC-MS Detection & IdentificationHigh sensitivity, provides molecular weight & formula (HRMS)Isomers can be difficult to distinguish, response varies
NMR Structural ElucidationUnambiguous structure determination, isomer differentiationLower sensitivity, requires higher sample amounts
FT-IR Functional Group AnalysisFast, simple, confirms functional groupsLow sensitivity for mixtures, not structurally specific

An Integrated Workflow for Impurity Analysis

A robust and self-validating workflow integrates these techniques logically. The goal is to move from detection to confident identification and quantification, in line with regulatory requirements such as the ICH Q3A guideline, which sets thresholds for reporting, identification, and qualification of impurities.[3][5][6]

Sample API Sample (4-Methylquinoline-2-carboxylic acid) HPLC HPLC-UV Analysis (Purity Profile) Sample->HPLC Decision1 Peak Area > Identification Threshold? HPLC->Decision1 Report Report & Track (Below Threshold) Decision1->Report No Isolate Isolate Impurity (Prep-HPLC) Decision1->Isolate Yes LCMS LC-HRMS Analysis Isolate->LCMS NMR NMR Analysis (1D & 2D) Isolate->NMR Data_Integration Integrate Spectroscopic Data LCMS->Data_Integration NMR->Data_Integration Identification Structure Elucidation & Identification Data_Integration->Identification Quantify Quantify using Reference Standard or HPLC-UV Identification->Quantify

Caption: Integrated workflow for impurity identification and quantification.

Experimental Protocols

The following protocols are provided as robust starting points for methodology development.

Protocol 1: HPLC-UV Method for Purity Analysis
  • System: HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[14]

  • Detection: PDA detection at 230 nm and 325 nm, scanning from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Protocol 2: Sample Preparation for MS and NMR Identification
  • Isolation: Using the analytical HPLC method as a scout, scale up to a semi-preparative HPLC system.

  • Fraction Collection: Collect the eluent corresponding to the unknown impurity peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the isolated impurity.

  • MS Analysis: Dissolve a small portion of the dried impurity in a suitable solvent (e.g., methanol) for infusion or LC-MS analysis.

  • NMR Analysis: Dissolve the remaining dried impurity (typically 0.5-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.

Conclusion

The spectroscopic analysis of impurities in 4-Methylquinoline-2-carboxylic acid is a multi-faceted process that demands a strategic combination of orthogonal analytical techniques. While HPLC-UV remains the gold standard for separation and quantification, it must be complemented by the high-specificity of mass spectrometry and the definitive structural elucidation power of NMR spectroscopy. By implementing an integrated workflow grounded in a thorough understanding of potential impurities and guided by regulatory principles, researchers and drug developers can ensure the quality, safety, and efficacy of their final products. This guide serves as a framework for developing such a scientifically sound, self-validating analytical strategy.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Almac. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • PubMed. (n.d.). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry.
  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs.
  • Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • PMC - NIH. (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy.
  • ResearchGate. (2021, November 17). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
  • (n.d.). IR: carboxylic acids.
  • Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • (2025, October 22). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization.
  • PubMed. (2015, May 15). Vibrational spectroscopic and molecular docking study of 4-Methylphenylquinoline-2-carboxylate.
  • (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid.
  • Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • ResearchGate. (2025, August 9). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
  • Benchchem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • ResearchGate. (2025, August 6). (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid.
  • PMC - PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Synchem. (n.d.). 4-Methylquinoline-2-carboxylic acid.
  • PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442.

Sources

Validation

A Comparative Guide to the Biological Evaluation of 4-Methylquinoline-2-carboxylic Acids and Their Ester Derivatives

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this class of compounds, 4-methylquinoline-2-carboxylic acids and their ester derivatives have garnered significant interest. The strategic conversion of the carboxylic acid moiety to an ester can profoundly alter the physicochemical properties of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its biological efficacy.

This guide provides an in-depth technical comparison of 4-methylquinoline-2-carboxylic acids and their corresponding esters. We will delve into the rationale behind evaluating both forms, present key experimental data from comparative studies on related quinoline structures, and provide detailed protocols for essential biological assays. Our focus will be on elucidating the structure-activity relationships (SAR) that govern the differential performance of these two classes of molecules, offering valuable insights for researchers in drug discovery and development.

The Ester as a Prodrug Strategy: A Double-Edged Sword

The esterification of a carboxylic acid is a common medicinal chemistry tactic to create a prodrug. The underlying principle is to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the compound. This enhanced lipophilicity can lead to improved cell membrane permeability and oral bioavailability. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester, releasing the active carboxylic acid.

However, this strategy is not without its complexities. The rate and extent of this intracellular conversion are critical. Inefficient hydrolysis can result in the accumulation of the less active ester form, while rapid hydrolysis in the bloodstream can negate the benefits of the prodrug approach. Therefore, a direct comparative biological evaluation of both the acid and the ester is imperative to understand the true potential of a chemical scaffold.

Comparative Biological Activity: Acids vs. Esters

While direct comparative studies on a wide range of 4-methylquinoline-2-carboxylic acids and their esters are limited, valuable insights can be drawn from research on analogous quinoline structures. A key area of investigation for quinoline derivatives is their activity as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, and their resulting cytotoxic effects on cancer cells.[2][3]

A study on 4-quinoline carboxylic acid analogs provides a compelling example of the differential activity between an acid and its methyl ester.[2] In this research, the carboxylic acid derivative (compound 14 ) demonstrated potent inhibition of the DHODH enzyme. In contrast, its corresponding methyl ester analog (compound 15 ) was found to be inactive in the enzymatic assay. However, when evaluated for cytotoxicity against the HCT-116 human colon cancer cell line, the methyl ester exhibited significantly improved activity compared to the parent carboxylic acid.[2][4]

This apparent contradiction is likely explained by the prodrug effect. The more lipophilic methyl ester can more readily cross the cell membrane. Once inside the cell, it is likely hydrolyzed by intracellular esterases to release the active carboxylic acid, which can then inhibit DHODH. The carboxylic acid itself, being more polar, has poorer cell permeability, leading to lower intracellular concentrations and consequently, reduced cytotoxicity in a cell-based assay despite its potent enzyme inhibition in an acellular assay.

Table 1: Comparative Biological Activity of a Quinoline Carboxylic Acid and its Methyl Ester Analog

Compound IDR GroupFunctional GrouphDHODH IC50 (µM)HCT-116 IC50 (µM)
14 2'-pyridyl-COOH1.86 ± 0.1710.9 ± 1.2
15 2'-pyridyl-COOCH3> 253.93 ± 0.65
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[2][4]

This example underscores the critical importance of evaluating both the intrinsic activity of the acid (often in enzymatic assays) and the cellular activity of the ester to fully understand the therapeutic potential of a quinoline carboxylic acid scaffold. The choice between advancing an acid or an ester derivative will depend on a careful balance of factors including target engagement, cellular potency, and the broader pharmacokinetic profile.

Mechanistic Insights: Targeting Key Cellular Pathways

The biological effects of 4-methylquinoline-2-carboxylic acid derivatives often stem from their interaction with specific cellular signaling pathways. Two prominent targets for quinoline-based compounds are DHODH in cancer and cyclooxygenase-2 (COX-2) in inflammation.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[5] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for nucleotide supply.[6] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, apoptosis.[7][8] The carboxylic acid moiety of quinoline inhibitors is often crucial for binding to the enzyme's active site.[9]

Caption: Inhibition of DHODH by 4-methylquinoline-2-carboxylic acid blocks pyrimidine synthesis.

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that is often overexpressed at sites of inflammation and in various cancers. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Quinoline-4-carboxylic acid derivatives have been identified as potent and selective COX-2 inhibitors.[11] The carboxyl group in these molecules can interact with key amino acid residues in the COX-2 active site.[11]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Quinoline_Derivative Quinoline Carboxylic Acid Derivative Quinoline_Derivative->COX2 Inhibition

Caption: Quinoline carboxylic acid derivatives can inhibit COX-2, reducing the production of inflammatory prostaglandins.

Experimental Protocols

To facilitate the comparative biological evaluation of 4-methylquinoline-2-carboxylic acids and their esters, we provide detailed, step-by-step methodologies for two fundamental assays: the MTT cytotoxicity assay and the broth microdilution antimicrobial susceptibility test.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[14]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HCT-116, MCF-7) to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the 4-methylquinoline-2-carboxylic acid and its ester derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.[16][18]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of the 4-methylquinoline-2-carboxylic acid and its ester in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Inoculation of Microtiter Plate:

    • Dispense 50 µL of the appropriate antimicrobial dilution into each well of a 96-well plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

    • Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Conclusion

The comparative biological evaluation of 4-methylquinoline-2-carboxylic acids and their ester derivatives is a nuanced yet essential undertaking in the pursuit of novel therapeutics. The decision to pursue an acid or an ester is not straightforward and requires a comprehensive assessment of both enzymatic and cellular activities. As demonstrated, the ester can act as a valuable prodrug, enhancing cellular uptake and potency, even when appearing inactive in acellular assays. Conversely, the carboxylic acid is often the pharmacologically active species, responsible for direct target engagement. By employing rigorous experimental protocols, such as the MTT and broth microdilution assays, and by understanding the underlying mechanisms of action, researchers can make informed decisions to advance the most promising candidates in their drug discovery pipelines. The insights and methodologies presented in this guide are intended to equip scientists with the necessary tools to navigate the complexities of evaluating these important quinoline derivatives.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. National Institutes of Health. [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
  • What are DHODH inhibitors and how do they work? Patsnap Synapse. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
  • Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. National Institutes of Health. [Link]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health. [Link]
  • Cell Viability Assays. National Institutes of Health. [Link]
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Institutes of Health. [Link]
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]
  • Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma. National Institutes of Health. [Link]
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
  • Broth microdilution susceptibility testing. Bio-protocol. [Link]
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. [Link]
  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. National Institutes of Health. [Link]
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]
  • COX-2 inhibition against quinoline glycoconjugates. ResearchGate. [Link]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. National Institutes of Health. [Link]
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Scitechnol. [Link]
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]
  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. National Institutes of Health. [Link]
  • Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Cefic-Lri. [Link]
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 4-Methylquinoline-2-carboxylic Acid

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-Methylquinoline-2-carboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds, notably in the development of quinolone antibiotics.[1] Its structural integrity and purity are paramount, as even trace impurities can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced yield, and, most critically, unforeseen toxicological profiles in the final drug product.[2][3]

This guide provides an in-depth, experience-driven comparison of analytical methods for assessing the purity of synthesized 4-Methylquinoline-2-carboxylic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark technique. We will explore the causality behind methodological choices, establish a self-validating protocol, and compare its performance against viable alternatives.

The Synthetic Context: Anticipating Impurities

Effective purity analysis begins with an understanding of the synthesis route. 4-Methylquinoline-2-carboxylic acid is often synthesized via modifications of classic quinoline syntheses, such as the Doebner-von Miller or Doebner reactions.[4][5] The Doebner reaction, for instance, involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.

This context is critical because it informs the spectrum of potential impurities we must be able to separate and quantify. These can include:

  • Unreacted Starting Materials: Residual aniline, pyruvic acid, or aldehydes.

  • Intermediates: Incompletely cyclized or oxidized intermediates.

  • Process-Related Side Products: Byproducts from aldol condensations of the carbonyl compounds or other side reactions characteristic of the Doebner-von Miller mechanism.[6][7]

Therefore, our chosen analytical method must possess sufficient specificity and resolving power to distinguish the target analyte from this matrix of structurally similar compounds.[8]

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

For non-volatile, polar to moderately non-polar organic compounds like 4-Methylquinoline-2-carboxylic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is overwhelmingly the method of choice.[9] Its precision, versatility, and quantitative accuracy make it indispensable for quality control in pharmaceutical manufacturing.[10][11]

The Principle of Separation: A Deliberate Choice

We select RP-HPLC because the separation mechanism is ideally suited to our analyte. A non-polar stationary phase (typically a C18 alkyl-silica) is used in conjunction with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[11] 4-Methylquinoline-2-carboxylic acid, with its quinoline core and methyl substituent, possesses significant hydrophobicity, leading to strong retention on the C18 column. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), we can precisely control the elution of the analyte and separate it from more polar impurities (which elute early) and more non-polar impurities (which elute later). The inclusion of an acid modifier, such as formic or trifluoroacetic acid, in the mobile phase is crucial for ensuring the carboxylic acid functional group remains protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.[12]

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a robust, self-validating system. Method validation is not a separate step but is integrated into the fabric of the protocol to ensure trustworthiness and reliability, adhering to principles outlined in ICH Q2(R1) guidelines.[13]

1. Instrumentation and Chromatographic Conditions

ParameterRecommended ConditionRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)A DAD is critical for assessing peak purity and specificity.[13]
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)The C18 phase provides excellent hydrophobic retention for the quinoline structure.[14]
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Formic acid ensures protonation of the analyte's carboxylic acid group for better peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 15% B; 2-12 min: 15-85% B; 12-14 min: 85% B; 14.1-16 min: 15% BA gradient is essential to elute all potential impurities and clean the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.[14]
Detection UV at 285 nm and 320 nm; DAD Scan 200-400 nmDual wavelengths provide sensitivity, while the DAD scan confirms peak purity.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a good detector response.

2. Preparation of Solutions

  • Standard Stock Solution (500 µg/mL): Accurately weigh 5 mg of 4-Methylquinoline-2-carboxylic acid reference standard (purity ≥98%) into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[14]

  • Working Standard Solution (50 µg/mL): Dilute 1 mL of the Stock Standard Solution to 10 mL with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution (50 µg/mL): Prepare a solution of the synthesized crude or purified product at the same concentration as the working standard, using the same diluent. Filter through a 0.45 µm syringe filter before injection to remove particulates.

3. Method Validation and Purity Calculation

To ensure the method is trustworthy, key validation parameters must be assessed:[8]

  • Specificity: Inject the diluent (blank), a sample of starting materials, and the analyte sample. No interfering peaks should be observed at the retention time of 4-Methylquinoline-2-carboxylic acid. The DAD can be used to perform peak purity analysis, which confirms that the analyte peak is spectrally homogeneous and not co-eluting with an impurity.[13]

  • Linearity: Prepare a series of at least five concentrations from the standard stock solution (e.g., 10, 25, 50, 75, 100 µg/mL). Plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999, demonstrating a linear relationship between concentration and response.[13]

  • Purity Calculation (Area %): The purity of the synthesized sample is determined using the area percent method from the resulting chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the chosen wavelength. For highly accurate quantification, a reference standard and a calibration curve are required.

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting Sample Synthesized Sample Prep_Sample Prepare Sample Solution (e.g., 50 µg/mL) Sample->Prep_Sample Weigh & Dissolve Standard Reference Standard Prep_Standard Prepare Standard Solution (e.g., 50 µg/mL) Standard->Prep_Standard Weigh & Dissolve Solvents Mobile Phase & Diluent Prep HPLC_Inject HPLC System Run (Gradient Elution) Solvents->HPLC_Inject Filter Filter Prep_Sample->Filter 0.45 µm Filter Prep_Standard->HPLC_Inject Filter->HPLC_Inject Inject into HPLC DAD_Detect Data Acquisition (Chromatogram) HPLC_Inject->DAD_Detect UV/DAD Detection Integrate Integrate All Peaks DAD_Detect->Integrate Peak Integration Purity_Calc Calculate Purity Integrate->Purity_Calc Area % Calculation Peak_Purity Assess Peak Purity Integrate->Peak_Purity DAD Analysis Final_Report Final Purity Report Purity_Calc->Final_Report Peak_Purity->Final_Report

Caption: Workflow for HPLC purity assessment of 4-Methylquinoline-2-carboxylic acid.

Comparative Guide: HPLC vs. Alternative Techniques

While HPLC is the primary workhorse, a comprehensive assessment often involves orthogonal techniques—methods that rely on different physicochemical principles. This approach provides a more complete purity profile.

TechniquePrincipleSensitivitySpecificityQuantitationKey Application for Purity Assessment
HPLC-UV/DAD Differential partitioning between mobile and stationary phases.High (µg/mL to ng/mL)High (with good method development)Excellent (Gold Standard)Primary method for purity, impurity profiling, and routine QC.[9]
LC-MS HPLC separation followed by mass-to-charge ratio detection.Very High (pg/mL)Very HighGood to ExcellentImpurity identification (structural elucidation of unknown peaks) and trace analysis.[9]
qNMR Nuclear spin resonance in a magnetic field.Moderate (mg/mL)Very HighExcellent (Primary Method)Absolute purity determination without a specific reference standard; structural confirmation.[10]
GC-FID/MS Partitioning between carrier gas and stationary phase.High to Very HighHighGood to ExcellentAnalysis of volatile impurities (e.g., residual solvents). Not suitable for the analyte itself.[9][10]
FT-IR / UV-Vis Molecular vibrations / electronic transitions.LowLowPoorRapid identity confirmation and functional group analysis, not for purity assessment of minor components.[2]
Analysis of Alternatives
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown impurities detected during an HPLC run. By coupling the HPLC to a mass spectrometer, we can obtain the molecular weight of the compound in each peak, providing crucial data for structural elucidation.[13] It serves as an investigative tool rather than a routine QC method for purity percentage.

  • Quantitative NMR (qNMR): Unlike chromatography, which provides relative purity, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte proton signal to that of a certified internal standard of known purity and concentration. It is an invaluable tool for characterizing reference standards but is generally too slow and requires too much sample for routine process monitoring.[10]

  • Gas Chromatography (GC): GC is unsuitable for analyzing the non-volatile 4-Methylquinoline-2-carboxylic acid. However, it is the standard method for quantifying residual solvents (e.g., ethanol, THF) from the synthesis and purification steps, which is a critical component of a complete purity profile.[9]

Conclusion

For the routine and reliable purity assessment of synthesized 4-Methylquinoline-2-carboxylic acid, Reversed-Phase HPLC with DAD detection stands as the unequivocal gold standard . Its high resolving power, quantitative accuracy, and robustness make it perfectly suited for the demands of pharmaceutical development and quality control.[9] The method's specificity allows for the clear separation of the target compound from process-related impurities, while its validation framework ensures the trustworthiness of the results.[8]

While powerful orthogonal techniques like LC-MS and qNMR play essential roles in impurity identification and reference standard characterization, HPLC provides the optimal balance of performance, speed, and reliability for the day-to-day task of ensuring that this critical intermediate meets the stringent purity requirements necessary for the synthesis of safe and effective medicines.

References

  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • MySkinRecipes. 4-Methylquinoline-2-Carboxylic Acid.
  • SciSpace. Hplc method development and validation: an overview.
  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Wikipedia. Doebner–Miller reaction.
  • Intertek. Pharmaceutical Impurity Testing and Identification.
  • INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • ijarsct. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

Sources

Validation

A Comparative Guide to Catalyst Efficacy in the Synthesis of 4-Methylquinoline-2-carboxylic Acid

Introduction: The Significance of 4-Methylquinoline-2-carboxylic Acid 4-Methylquinoline-2-carboxylic acid, and its derivatives, represent a critical pharmacophore in medicinal chemistry. These structures are integral to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methylquinoline-2-carboxylic Acid

4-Methylquinoline-2-carboxylic acid, and its derivatives, represent a critical pharmacophore in medicinal chemistry. These structures are integral to the development of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The efficacy and viability of synthesizing these compounds are paramount, with the choice of catalyst playing a pivotal role in determining reaction efficiency, yield, and environmental impact. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of 4-methylquinoline-2-carboxylic acid and related quinoline derivatives, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and methods development.

The primary synthetic routes for quinoline-4-carboxylic acids are the Doebner-von Miller and Pfitzinger reactions.[2] The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, while the Pfitzinger reaction utilizes an isatin and a carbonyl compound.[3][4] The choice of catalyst in these reactions is critical for overcoming challenges such as harsh reaction conditions, low yields, and the formation of byproducts.[5]

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision in the synthesis of 4-methylquinoline-2-carboxylic acid, directly influencing reaction outcomes. Below is a comparative analysis of different classes of catalysts, with performance data summarized for clarity.

Data Summary: Catalyst Performance in Quinoline Synthesis
Catalyst TypeSpecific CatalystSubstratesReaction ConditionsYield (%)Reaction TimeKey AdvantagesReference
Brønsted Acids Trifluoroacetic Acid (TFA)Aniline, Benzaldehyde, Pyruvic AcidEthanol, RefluxGood8hCommonly used, effective for Doebner reaction[6]
Acetic AcidAniline, 2-Nitrobenzaldehyde, Pyruvic AcidAcetic Acid (solvent), Reflux68%-Avoids chlorinated solvents, good yield[7]
Lewis Acids Zinc Chloride (with "silferc")Aniline, Methyl Vinyl KetoneAcetic Acid, 70-75°C then reflux55-65%3hOne-pot synthesis[8]
BF3·THF6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic Acid-High-Effective for electron-deficient anilines[9]
Solid Acids Ag(I)-exchanged Montmorillonite K10Substituted Anilines, α,β-unsaturated aldehydesSolvent-free, conventional heating42-89%3hEnvironmentally friendly, reusable catalyst, good to excellent yields[10]
Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride1-Naphthylamine, Benzaldehydes, Pyruvic AcidSolvent-free, 80°C84-93%12-30 minHigh yields, short reaction times, reusable magnetic catalyst[11]
Phosphotungstic AcidAnilines, Crotonaldehyde or Methyl Vinyl KetoneThermal or Microwave Irradiation--Efficient for quinaldine and lepidine synthesis[10]
Base Catalysis Potassium HydroxideIsatin, α-Methyl KetoneAqueous Ethanol, Microwave Irradiation (140°C)-12 minRapid synthesis via Pfitzinger reaction[4]

Mechanistic Insights and Experimental Protocols

An understanding of the reaction mechanism is crucial for optimizing reaction conditions and catalyst selection. The Doebner-von Miller and Pfitzinger reactions proceed through distinct pathways, with the catalyst playing a key role in facilitating key steps.

The Doebner-von Miller Reaction: A Versatile Approach

The Doebner-von Miller reaction is a powerful method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] The reaction can be catalyzed by both Brønsted and Lewis acids, which facilitate the initial Michael addition and subsequent cyclization and dehydration steps.[3]

Experimental Protocol: Synthesis of Quinoline Derivatives using Ag(I)-exchanged Montmorillonite K10

  • Catalyst Preparation: Ag(I)-exchanged Montmorillonite K10 is prepared by treating Montmorillonite K10 clay with a silver nitrate solution.

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1 mmol) and the α,β-unsaturated aldehyde (1.2 mmol) with the Ag(I)-exchanged Montmorillonite K10 catalyst (0.1 g).

  • Reaction Conditions: The mixture is heated under solvent-free conditions with conventional heating for approximately 3 hours.

  • Work-up: After completion of the reaction (monitored by TLC), the solid catalyst is filtered off. The crude product is then purified by column chromatography.

  • Catalyst Recycling: The recovered catalyst can be washed, dried, and reused for subsequent reactions.[10]

The Pfitzinger Reaction: An Alternative Pathway

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound in the presence of a base.[4][12] This method is particularly useful for accessing a variety of substituted quinolines.

Experimental Protocol: Microwave-Assisted Pfitzinger Synthesis [4]

  • Reaction Mixture: In a closed microwave vessel, a mixture of isatin (1 mmol), an appropriate acetophenone (1.05 equivalents), and potassium hydroxide (10 equivalents) in aqueous ethanol (10 ml) is prepared.

  • Microwave Irradiation: The vessel is placed in a microwave reactor and irradiated for 12 minutes at 140°C.

  • Product Isolation: After cooling, the reaction mixture is acidified with acetic acid. The precipitated product is collected by filtration and recrystallized from ethanol.

Visualization of Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the generalized mechanism of the Doebner-von Miller reaction and a typical experimental workflow.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate Dehydration (-H2O) Quinoline Substituted Quinoline Dehydrated_Intermediate->Quinoline Oxidation/Aromatization Catalyst Acid Catalyst (H+) Catalyst->Michael_Adduct Facilitates Michael Addition Catalyst->Cyclized_Intermediate Protonation

Caption: Generalized mechanism of the Doebner-von Miller reaction.

Experimental_Workflow Reactants 1. Mix Reactants and Catalyst Reaction 2. Apply Reaction Conditions (Heating/Microwave) Reactants->Reaction Monitoring 3. Monitor Reaction Progress (TLC) Reaction->Monitoring Workup 4. Quench Reaction and Catalyst Removal Monitoring->Workup Upon Completion Extraction 5. Product Extraction Workup->Extraction Purification 6. Purification (Crystallization/Chromatography) Extraction->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for catalyzed quinoline synthesis.

Conclusion and Future Outlook

The synthesis of 4-methylquinoline-2-carboxylic acid and its analogs is a dynamic field of research, with significant advancements being made in catalysis. While traditional Brønsted and Lewis acids remain effective, the development of solid acid catalysts such as Ag(I)-exchanged Montmorillonite K10 and functionalized magnetic nanoparticles represents a significant step towards more sustainable and efficient synthetic methodologies.[11] These newer catalysts offer advantages such as high yields, shorter reaction times, solvent-free conditions, and recyclability, aligning with the principles of green chemistry.

For researchers and drug development professionals, the choice of catalyst will depend on a variety of factors including substrate scope, desired yield, reaction scalability, and environmental considerations. This guide serves as a starting point for navigating the diverse landscape of catalytic options available for the synthesis of this important class of heterocyclic compounds. Future research will likely focus on the development of even more active, selective, and reusable catalysts to further streamline the synthesis of complex quinoline derivatives.

References

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • lepidine. Organic Syntheses Procedure. [Link]

  • An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. ResearchGate. [Link]

  • Synthesis of quinolines via Doebner–Von Miller reaction. ResearchGate. [Link]

  • 4-Methylquinoline-2-Carboxylic Acid. MySkinRecipes. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Institutes of Health. [Link]

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. ResearchGate. [Link]

  • An improved process for the synthesis of quinoline derivatives.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methylquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound like 4-Methylquinoline-2...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound like 4-Methylquinoline-2-carboxylic acid, a key intermediate in the synthesis of novel therapeutics[1], ensuring the consistency and accuracy of its quantification across different analytical platforms is not just a matter of good practice—it is a regulatory necessity. This guide provides an in-depth comparison of common analytical methods for 4-Methylquinoline-2-carboxylic acid and a detailed protocol for their cross-validation, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: Understanding 4-Methylquinoline-2-carboxylic Acid

4-Methylquinoline-2-carboxylic acid (C₁₁H₉NO₂) is a heterocyclic carboxylic acid with a molecular weight of 187.2 g/mol .[2][3] Its structure, featuring a polar carboxylic acid group and a quinoline core, dictates the choice of analytical methodologies. The carboxylic acid moiety imparts polarity and reduces volatility, making direct analysis by certain techniques challenging, while the quinoline ring provides a chromophore suitable for UV-spectroscopic detection.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical method is a critical decision driven by the analyte's properties, the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, quantification in a complex matrix). Here, we compare three common techniques for the analysis of 4-Methylquinoline-2-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a workhorse for the analysis of moderately polar compounds like 4-Methylquinoline-2-carboxylic acid.

  • Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention of 4-Methylquinoline-2-carboxylic acid can be readily modulated by adjusting the mobile phase composition (e.g., acetonitrile/water gradient) and pH.

  • Advantages:

    • High Specificity and Resolution: Capable of separating the analyte from closely related impurities.

    • Direct Analysis: No derivatization is required, simplifying sample preparation.

    • Robust Quantification: Provides excellent linearity, accuracy, and precision over a wide concentration range.

  • Limitations:

    • Solvent Consumption: Can generate significant volumes of solvent waste.

    • Matrix Effects: Complex sample matrices may require extensive sample cleanup to avoid interference.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of 4-Methylquinoline-2-carboxylic acid, direct GC-MS analysis is not feasible.[4] Chemical derivatization is a mandatory step to convert the polar carboxylic acid into a more volatile and thermally stable derivative.

  • Principle: The derivatized analyte is volatilized and separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer provides highly specific detection and structural confirmation.

  • Advantages:

    • High Sensitivity and Selectivity: The mass spectrometric detection offers excellent sensitivity and the ability to confirm the analyte's identity through its mass spectrum.

    • Superior Resolution: Capillary GC columns provide very high separation efficiency.

  • Limitations:

    • Derivatization Required: The need for derivatization adds complexity, time, and potential for variability in the analytical workflow.[4] Common derivatization methods include esterification (e.g., with methanol) or silylation.

    • Thermal Stability: The derivative must be thermally stable under GC inlet and oven conditions.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler, high-throughput technique that can be used for quantification, particularly for pure substance analysis or in simple matrices.

  • Principle: It measures the absorbance of UV-Vis light by the quinoline chromophore of the molecule.

  • Advantages:

    • Simplicity and Speed: Rapid and straightforward to perform.

    • Non-destructive: The sample can be recovered after analysis.

  • Limitations:

    • Low Specificity: Any substance in the sample that absorbs at the same wavelength will interfere with the measurement, making it unsuitable for complex mixtures without prior separation.

    • Limited to Quantification: Provides no structural information beyond what can be inferred from the UV spectrum.

Performance Comparison Summary

The following table summarizes the expected performance characteristics of the three methods for the analysis of 4-Methylquinoline-2-carboxylic acid.

Performance CharacteristicHPLC-UVGC-MS (with Derivatization)UV-Vis Spectroscopy
Specificity HighVery HighLow
Sensitivity (LOD/LOQ) Low µg/mL to ng/mLng/mL to pg/mLHigh µg/mL
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5% (including derivatization)< 5%
Sample Throughput ModerateLowHigh
Method Complexity ModerateHighLow

Cross-Validation: Ensuring Method Comparability

When analytical data is generated using different methods or in different laboratories, a cross-validation study is essential to demonstrate that the results are comparable.[5][6] This is a critical exercise during method transfer, in late-stage development, or when comparing data from different clinical studies. The objective is to demonstrate that the analytical procedures are fit for their intended purpose and yield equivalent results.[7][8]

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, and the principles outlined are fundamental to designing a robust cross-validation study.[9][10][11][12]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for example, a primary HPLC-UV method and a secondary GC-MS method for 4-Methylquinoline-2-carboxylic acid.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation & Comparison prep_start Prepare Stock Solutions of 4-Methylquinoline-2-carboxylic Acid qc_samples Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) prep_start->qc_samples study_samples Select Representative Study Samples (e.g., from different batches) prep_start->study_samples hplc_analysis Analyze QC and Study Samples using Validated HPLC-UV Method qc_samples->hplc_analysis gcms_analysis Derivatize and Analyze QC and Study Samples using Validated GC-MS Method qc_samples->gcms_analysis study_samples->hplc_analysis study_samples->gcms_analysis data_compilation Compile Quantitative Results from Both Methods hplc_analysis->data_compilation gcms_analysis->data_compilation stat_analysis Perform Statistical Analysis (e.g., % Difference, Bland-Altman Plot) data_compilation->stat_analysis acceptance_criteria Evaluate Against Pre-defined Acceptance Criteria stat_analysis->acceptance_criteria report Generate Cross-Validation Report acceptance_criteria->report

Caption: Cross-validation workflow for two analytical methods.

Detailed Cross-Validation Protocol

This protocol outlines the steps to cross-validate an established HPLC-UV method with a newly developed GC-MS method for the quantification of 4-Methylquinoline-2-carboxylic acid.

1. Objective: To demonstrate the equivalency of the GC-MS method and the HPLC-UV method for the quantification of 4-Methylquinoline-2-carboxylic acid in a given matrix.

2. Materials and Reagents:

  • Reference standard of 4-Methylquinoline-2-carboxylic acid (>99% purity)

  • Quality Control (QC) samples at three concentrations (Low, Medium, High)

  • A minimum of 10 representative study samples

  • HPLC-grade solvents (Acetonitrile, Water, Methanol)

  • Reagents for derivatization (e.g., Boron trifluoride-methanol solution)

  • Validated HPLC-UV system and method

  • Validated GC-MS system and method

3. Experimental Procedure:

  • Sample Analysis:

    • Analyze the set of QC samples (n=6 at each concentration) and the representative study samples (n=10) using both the validated HPLC-UV method and the validated GC-MS method.

    • The analyses should be performed by the same analyst on the same day to minimize variability.

  • Data Collection:

    • Record the concentration of 4-Methylquinoline-2-carboxylic acid determined by each method for every sample.

4. Acceptance Criteria:

While ICH M10 intentionally omits prescriptive acceptance criteria for cross-validation to encourage a scientific, risk-based approach[5], a common industry practice is to establish criteria based on the variability of the methods.

  • For QC Samples: The mean concentration obtained by the GC-MS method should be within ±15% of the mean concentration obtained by the HPLC-UV method for at least 67% of the samples at each concentration level.

  • For Study Samples: The percentage difference between the results from the two methods for each study sample should be calculated. At least 67% of the samples should have a percentage difference within ±20%.

5. Statistical Evaluation:

  • Percentage Difference: Calculate the percentage difference for each sample using the formula: % Difference = [(Result_GCMS - Result_HPLC) / mean(Result_GCMS, Result_HPLC)] * 100

  • Bland-Altman Plot: A Bland-Altman plot can be generated to visually assess the agreement between the two methods by plotting the difference between the two measurements for each sample against the average of the two measurements.

Illustrative Cross-Validation Data

The following table presents hypothetical data from a cross-validation study.

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)Mean Result (µg/mL)% Difference
QC Low 110.29.810.0-4.0%
QC Low 210.510.110.3-3.9%
QC Med 151.052.551.752.9%
QC Med 249.851.250.52.8%
QC High 198.595.597.0-3.1%
QC High 2101.298.8100.0-2.4%
Study 125.624.825.2-3.2%
Study 278.982.180.53.9%
Study 342.140.541.3-3.9%
Study 415.416.515.956.7%

In this illustrative dataset, the percentage differences are well within the ±20% acceptance criterion, indicating a successful cross-validation and demonstrating the comparability of the two methods.

Conclusion

The choice of an analytical method for 4-Methylquinoline-2-carboxylic acid depends on the specific requirements of the analysis. While HPLC offers a direct and robust approach for routine quantification, GC-MS provides higher sensitivity and structural confirmation, albeit with the added complexity of derivatization. UV-Vis spectroscopy serves as a rapid, simple tool for less complex samples.

Regardless of the methods employed, a thorough cross-validation is indispensable when data from different analytical procedures must be compared. By following a well-defined protocol grounded in regulatory guidelines such as ICH Q2(R2), researchers and drug development professionals can ensure the integrity, consistency, and reliability of their analytical data, ultimately supporting the delivery of safe and effective medicines.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . (2024). U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA . (n.d.). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . (n.d.). ECA Academy. [Link]

  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy . (n.d.). ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International . (2024). BioPharm International. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC . (2024). National Center for Biotechnology Information. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency . (2022). European Medicines Agency. [Link]

  • Cross and Partial Validation . (n.d.). European Bioanalysis Forum. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH . (2014). National Center for Biotechnology Information. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . (2023). International Council for Harmonisation. [Link]

  • Vibrational spectroscopic and molecular docking study of 4-Methylphenylquinoline-2-carboxylate - PubMed . (2015). National Center for Biotechnology Information. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry . (2023). Atlantis Press. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry . (2025). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH . (n.d.). National Center for Biotechnology Information. [Link]

  • The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine . (n.d.). MDPI. [Link]

  • 4-Methylquinoline-2-Carboxylic Acid - MySkinRecipes . (n.d.). MySkinRecipes. [Link]

  • 4-Methylquinoline-2-carboxylic acid | C11H9NO2 | CID 748357 - PubChem - NIH . (n.d.). National Center for Biotechnology Information. [Link]

Sources

Validation

Introduction: The Quinoline Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylquinoline-2-carboxylic Acid Derivatives and Related Quinoline Scaffolds The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylquinoline-2-carboxylic Acid Derivatives and Related Quinoline Scaffolds

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," capable of interacting with a wide array of biological targets. When functionalized with a carboxylic acid, the resulting quinoline carboxylic acid derivatives gain a key interaction point—a hydrogen bond donor and acceptor, and a potential site for salt bridge formation—which significantly enhances their ability to bind with high affinity to enzyme active sites and receptors.

While 4-Methylquinoline-2-carboxylic acid itself is a specific starting point, the broader class of quinoline carboxylic acid derivatives has been extensively explored, leading to the discovery of potent modulators of various cellular pathways. This guide provides a comparative analysis of the mechanisms of action for several classes of these derivatives, with a primary focus on the well-documented inhibition of dihydroorotate dehydrogenase (DHODH), followed by comparisons with derivatives targeting other key enzymes like cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). We will delve into the structure-activity relationships, supporting experimental data, and the detailed protocols required to assess their activity, providing researchers with a comprehensive understanding of this important class of molecules.

Part 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition - A Case Study in Structure-Based Design

One of the most promising and well-elucidated mechanisms of action for quinoline carboxylic acid derivatives is the inhibition of human dihydroorotate dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes a critical, rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH a prime target for anticancer and immunosuppressive therapies.[2]

Mechanism of DHODH Inhibition

Inhibitors based on the 4-quinoline carboxylic acid scaffold, such as the well-known agent brequinar, are potent, non-competitive inhibitors of DHODH.[1][2] They bind to a hydrophobic channel on the enzyme, distinct from the substrate-binding site, and block the enzyme's function. The carboxylic acid moiety is crucial for activity, typically forming a salt bridge with a conserved arginine residue (Arg136) and a hydrogen bond with a glutamine residue (Gln47) in the binding pocket.[1]

A structure-guided drug design approach has led to the development of highly potent 4-quinoline carboxylic acid derivatives. By identifying key residues in the brequinar-binding pocket, such as Thr63 and Tyr356, researchers have designed new analogues that form additional hydrogen-bonding interactions, significantly improving potency.[1][3]

Comparative Analysis of DHODH Inhibitors

The following table summarizes the in vitro activity of several 4-quinoline carboxylic acid derivatives against human DHODH and their anti-proliferative effects on cancer cell lines. The data is adapted from a study by Madak et al. (2018).[1][3][4]

Compound IDR1 SubstituentDHODH IC50 (nM)HCT-116 Cell IC50 (µM)MIA PaCa-2 Cell IC50 (µM)
Brequinar 2-fluoro-biphenyl~500--
Compound 29 2'-chloro-pyridin-4-yl31.6 ± 2.60.053 ± 0.0070.057 ± 0.005
Compound 41 2'-methoxy-pyridin-4-yl9.71 ± 1.40.016 ± 0.0020.017 ± 0.002
Compound 43 2'-ethoxy-pyridin-4-yl26.2 ± 1.80.038 ± 0.0020.037 ± 0.001
Compound 46 Naphthyridine core28.3 ± 3.30.026 ± 0.0030.024 ± 0.003

Data presented as mean ± standard deviation where available.

Interpretation of Structure-Activity Relationships (SAR):

  • The introduction of pyridine and pyrimidine moieties at the R1 position generally enhances potency compared to the original biphenyl group of brequinar.[1]

  • Substituents at the 2' position of the pyridine ring, such as chloro (Compound 29) and methoxy (Compound 41), are well-tolerated and can improve potency. Compound 41, with a 2'-methoxy group, is among the most potent analogues identified.[1][3]

  • A co-crystal structure of Compound 43 with DHODH revealed a novel water-mediated hydrogen bond with Thr63, explaining its high potency.[1][4]

  • Modification of the quinoline core to a 1,7-naphthyridine (Compound 46) allowed for a new direct hydrogen bond with Tyr356, demonstrating that scaffold hopping can lead to novel, high-affinity interactions.[1][3]

Visualizing the Mechanism: The Pyrimidine Biosynthesis Pathway

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate UMP Uridine Monophosphate (UMP) Orotate->UMP ...downstream enzymes DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor 4-Quinoline Carboxylic Acid Derivatives Inhibitor->DHODH Inhibits

Caption: Inhibition of DHODH by quinoline derivatives blocks pyrimidine synthesis.

Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol outlines a typical enzyme inhibition assay to determine the IC50 value of a test compound against human DHODH.

Objective: To quantify the concentration of a 4-quinoline carboxylic acid derivative required to inhibit 50% of DHODH enzymatic activity.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO), the substrate

  • Decylubiquinone (CoQD), the electron acceptor

  • 2,6-dichloroindophenol (DCIP), a colorimetric indicator

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • Test compounds (e.g., Compound 41) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted compound or DMSO (for control wells) to the wells of a 96-well plate.

    • Add 178 µL of Assay Buffer containing DHO (final concentration 200 µM), CoQD (final concentration 50 µM), and DCIP (final concentration 60 µM) to each well.

  • Enzyme Addition:

    • Initiate the reaction by adding 20 µL of recombinant human DHODH (final concentration ~5 nM) to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes. The reduction of DCIP by the enzymatic reaction leads to a loss of blue color.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each well.

    • Normalize the velocities to the DMSO control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: This assay is self-validating because the rate of color change is directly proportional to enzyme activity. The use of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed effect is due to specific inhibition of DHODH.

Part 2: Alternative Mechanisms of Action for Quinoline Carboxylic Acid Derivatives

The versatility of the quinoline carboxylic acid scaffold allows it to be adapted to target other important enzymes involved in disease. Below, we compare derivatives designed as COX-2 inhibitors and general anti-proliferative agents.

Selective Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed, COX-2 is induced during inflammation, making it a target for anti-inflammatory drugs with reduced gastrointestinal side effects. A study by Aly et al. (2009) described 4-carboxyl quinoline derivatives with a methylsulfonyl pharmacophore designed to selectively bind to the COX-2 active site.[5]

Compound IDTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
9e COX-20.043>513
Celecoxib (Reference)COX-20.060405

Mechanism Insight: Molecular modeling showed that the methylsulfonyl group on the C-2 phenyl ring of compound 9e fits into a secondary pocket of the COX-2 enzyme, a feature absent in COX-1, which accounts for its high selectivity. The carboxyl group interacts with a key arginine residue (Arg120) in the active site, similar to how other derivatives interact with their targets.[5]

Broad Antiproliferative and Anti-inflammatory Activity

Other studies have evaluated the broader biological effects of quinoline carboxylic acids without pinpointing a single enzyme target. A 2022 study screened various derivatives for their effects on cancer cell viability and inflammation.[6]

  • Antiproliferative Effects: Quinoline-2-carboxylic acid and quinoline-4-carboxylic acid showed significant growth inhibition against the MCF7 breast cancer cell line.[6]

  • Anti-inflammatory Effects: In a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 macrophages, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid demonstrated appreciable anti-inflammatory properties, comparable to the NSAID indomethacin.[6]

The exact mechanisms for these effects are likely multifactorial, potentially involving the chelation of divalent metals or interactions with multiple signaling pathways.[6]

Other Emerging Targets

Recent research continues to uncover new targets for this versatile scaffold:

  • HDAC/Sirtuin Inhibition: 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs) and Sirtuin 3 (SIRT3), which are important regulators of gene expression and metabolism, with potential applications in leukemia therapy.[7][8]

  • Antibacterial Action: The quinoline core is famous for its role in quinolone antibiotics, which inhibit bacterial DNA gyrase, preventing DNA replication.[9][10]

  • α-Glucosidase Inhibition: Quinoline-2-carboxylic acid has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing diabetes.[11]

Visualizing the Scaffold's Versatility

Privileged_Scaffold Scaffold Quinoline Carboxylic Acid (Privileged Scaffold) DHODH DHODH (Cancer, Autoimmunity) Scaffold->DHODH Inhibition COX2 COX-2 (Inflammation) Scaffold->COX2 Inhibition HDAC HDAC/SIRT3 (Cancer) Scaffold->HDAC Inhibition DNAGyrase DNA Gyrase (Bacterial Infection) Scaffold->DNAGyrase Inhibition

Caption: The quinoline carboxylic acid scaffold targets multiple disease pathways.

Conclusion

The 4-Methylquinoline-2-carboxylic acid scaffold and its broader class of derivatives represent a remarkably versatile platform for drug discovery. The deep dive into their role as DHODH inhibitors showcases how modern structure-based design can yield highly potent and specific molecules with clear therapeutic potential in oncology and immunology. Furthermore, the ability of this same core structure, with appropriate modifications, to inhibit other critical targets like COX-2, HDACs, and bacterial enzymes underscores its status as a privileged scaffold in medicinal chemistry. For researchers and drug development professionals, the quinoline carboxylic acid framework offers a robust and adaptable starting point for creating novel therapeutics to address a wide range of unmet medical needs. The experimental protocols and comparative data provided herein serve as a foundational guide for the continued exploration and optimization of this potent chemical series.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link][1][3][4]

  • Al-Ostath, S., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4989. [Link][6]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link][1][3][4]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link][1][3]

  • ResearchGate. (2018). Request PDF: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link][12]

  • Aly, A. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5113-5122. [Link][5]

  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893-898. [Link][2]

  • Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51, 473–477. [Link][13]

  • Google Patents. (1998). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. [14]

  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. [Link][15]

  • Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Semantic Scholar. [Link][[“]]

  • Wang, S., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(12), 2095. [Link][9]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. [Link][17]

  • Mamedov, V. A., et al. (2017). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 22(12), 2235. [Link][10]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link][7]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link][8]

Sources

Comparative

A Comparative Guide to the Antimicrobial Spectrum of 4-Methylquinoline-2-carboxylic Acid Analogues

Introduction: The Quinoline Scaffold in Antimicrobial Research The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of medicinal chemistry. Its derivatives are lauded f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of medicinal chemistry. Its derivatives are lauded for a vast array of biological activities, including potent antimicrobial effects.[1][2] Within this chemical family, 4-Methylquinoline-2-carboxylic acid serves as a valuable scaffold for the development of novel therapeutic agents. The escalating crisis of multidrug-resistant (MDR) pathogens has catalyzed the exploration of new chemical entities capable of overcoming existing resistance mechanisms.[1] Quinolone compounds, famously targeting bacterial DNA gyrase, have long been a part of the clinical arsenal, and the continued investigation into their analogues is a promising frontier in the discovery of next-generation antimicrobials.[1][3]

This guide provides a comparative analysis of the antimicrobial spectrum of various analogues derived from the 4-Methylquinoline-2-carboxylic acid framework. We will delve into the experimental data that defines their efficacy against a range of microbial pathogens, explore the structure-activity relationships (SAR) that govern their potency, and provide the detailed methodologies required to perform such evaluations in a research setting.

Part 1: Experimental Protocols for Antimicrobial Susceptibility Testing

To objectively compare antimicrobial agents, standardized and reproducible methods are paramount. The "gold standard" for quantifying antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[4]

Overall Experimental Workflow

The evaluation of novel quinoline derivatives follows a logical progression from broad screening to quantitative analysis. This ensures that research efforts are concentrated on the most promising candidates.

G cluster_workflow Antimicrobial Evaluation Workflow A Synthesis & Characterization of Quinoline Analogues B Primary Screening (e.g., Agar Disk Diffusion) A->B Qualitative Activity C Quantitative MIC Determination (Broth Microdilution) B->C Identify Active Compounds D Determination of MBC (Minimum Bactericidal Concentration) C->D Assess Bactericidal vs. Bacteriostatic E Data Analysis & SAR Studies C->E Quantitative Comparison D->E

Caption: High-level workflow for antimicrobial drug discovery with quinoline derivatives.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Prepare a stock solution of each quinoline analogue (e.g., 2000 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.

  • Microbial Strains: Utilize fresh, overnight cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • From an overnight culture, prepare a bacterial suspension in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution and Inoculation:

  • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first column of wells, creating an initial 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the final column.[4]

  • This creates a gradient of decreasing compound concentrations. Include a growth control well (containing only media and inoculum) and a sterility control well (containing only media).

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.[4]

4. Incubation and Interpretation:

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • After incubation, visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth.

  • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[4]

Protocol 2: Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts.[4]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions as described in Protocol 1.

  • Media: Use RPMI-1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid).[4]

  • Microorganism: Use a fresh culture of the test fungus (e.g., Candida albicans).

2. Inoculum Preparation:

  • Prepare a yeast suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[4]

3. Procedure:

  • The serial dilution and inoculation steps are performed similarly to the antibacterial protocol, using the appropriate media and fungal inoculum.

  • Incubate the plates at 35°C for 24-48 hours. The MIC is determined as the lowest concentration showing a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Part 2: Comparative Antimicrobial Spectrum of Quinolone Analogues

The antimicrobial activity of quinoline derivatives can be significantly modulated by substitutions at various positions on the heterocyclic ring. The following tables summarize the MIC values for several classes of quinoline carboxylic acid analogues against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

These analogues explore the impact of placing an aryl (phenyl) group at the C-2 position. Data suggests that modifications to this aryl ring and the amide linkage at the C-4 carboxyl group can tune the antibacterial specificity and potency.

Compound IDR1 (Aryl Group at C-2)R2 (Amide at C-4)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
5a4 2-aminophenyl-NH-(4-chlorophenyl)64>128[5]
5a7 2-aminophenyl-NH-(2,4-dichlorophenyl)128128[5]
Ampicillin (Standard)(Standard)--[5]
Gentamycin (Standard)(Standard)--[5]

Analysis: Compound 5a4 shows notable activity against the Gram-positive bacterium S. aureus, while its activity against Gram-negative E. coli is limited. The introduction of a second chlorine atom in 5a7 appears to reduce the activity against S. aureus while maintaining moderate activity against E. coli. This highlights the delicate electronic and steric balance required for broad-spectrum activity.[5][6]

Table 2: Activity of Quinoline-Sulfonamide Hybrids

Molecular hybridization is a powerful strategy in drug design. This series combines the quinoline scaffold with a sulfonamide moiety, a well-known antibacterial pharmacophore.

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
QS-1 4-methylphenyl1632>64[4]
QS-2 4-chlorophenyl81632[4]
QS-3 4-nitrophenyl4816[4]
Ciprofloxacin (Standard)0.50.25-[4]
Fluconazole (Standard)--1[4]

Analysis: The data clearly demonstrates a structure-activity relationship. The introduction of an electron-withdrawing group on the phenyl ring of the sulfonamide moiety enhances antimicrobial activity. The nitro group in QS-3 results in the most potent compound in this series against both bacteria and the fungus C. albicans.[4]

Table 3: Activity of Iodo-Quinoline Derivatives

Halogenation is a common strategy to enhance the biological activity of lead compounds. This series investigates the effect of an iodine atom at the C-6 position.

Compound IDR Group at C-2S. epidermidis MIC (µg/mL)K. pneumoniae MIC (µg/mL)C. parapsilosis MIC (µg/mL)Reference
4a Phenyl15.6>500125[7]
4e 4-Fluorophenyl7.8>50062.5[7]
4h 3-Nitrophenyl3.9>50031.2[7]

Analysis: All tested iodo-quinoline derivatives exhibited antibacterial effects against the Gram-positive bacterium S. epidermidis and antifungal activity against C. parapsilosis, but were ineffective against the Gram-negative K. pneumoniae.[7] Again, the presence of electron-withdrawing groups (fluoro in 4e , nitro in 4h ) on the C-2 phenyl ring significantly boosted the potency against both the bacterial and fungal strains.[7]

Part 3: Structure-Activity Relationships (SAR) and Mechanistic Insights

The experimental data reveals several key trends that form the basis of the structure-activity relationship for this class of compounds.

Key SAR Observations:
  • The C-2 Position: This position is critical for activity. Bulky, hydrophobic substituents, particularly aryl groups, are often necessary.[8] The antimicrobial spectrum and potency can be fine-tuned by adding substituents to this aryl ring. Electron-withdrawing groups like nitro (-NO₂) and fluoro (-F) tend to enhance activity.[7][9]

  • The C-4 Carboxylic Acid: This group is a strict requirement for the activity of many quinolone-type inhibitors.[8] It often acts as a key binding moiety, interacting with enzyme active sites or metal ions. Modifications to amides or esters can drastically alter potency, as seen in the 2-aryl-quinoline-4-carboxylic acid derivatives.

  • The Benzo Portion of the Ring: Substitutions on the main quinoline ring system, such as the iodo group at C-6, can significantly influence the compound's overall properties and biological activity.[7]

Caption: Key SAR points on the quinoline-carboxylic acid scaffold.

Mechanism of Action: Inhibition of DNA Gyrase

Many quinoline-based antimicrobials, particularly the fluoroquinolones, exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3]

  • Function of DNA Gyrase: This enzyme is essential for bacterial DNA replication. It introduces negative supercoils into the DNA, which helps to relieve torsional stress during the unwinding of the DNA double helix.

  • Inhibition by Quinolones: Quinolone compounds bind to the complex formed between DNA gyrase and the bacterial DNA. This stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step. The accumulation of these stalled, cleaved complexes leads to the fragmentation of the bacterial chromosome and, ultimately, cell death.

G cluster_moa Mechanism of Action: DNA Gyrase Inhibition DNA Bacterial DNA Gyrase DNA Gyrase Enzyme DNA->Gyrase binds to Complex DNA-Gyrase Complex (Cleavage State) Gyrase->Complex induces cleavage Replication Successful DNA Replication Complex->Replication Re-ligation (Normal Path) Death Chromosome Fragmentation & Cell Death Complex->Death No Re-ligation (Inhibited Path) Quinolone Quinolone Analogue Quinolone->Complex binds & stabilizes

Caption: Simplified pathway of DNA gyrase inhibition by quinolone analogues.

Conclusion

The 4-Methylquinoline-2-carboxylic acid scaffold remains a highly fertile ground for the discovery of novel antimicrobial agents. The comparative data clearly indicates that its biological activity is not static but can be profoundly influenced by strategic chemical modifications. The structure-activity relationships discussed highlight a clear path for rational drug design:

  • Potent analogues often feature electron-withdrawing groups on aryl substituents, enhancing their interaction with microbial targets.

  • The carboxylic acid at the C-4 position is a critical anchor for activity, though its derivatization into amides can yield compounds with interesting and sometimes more selective activity profiles.

  • Molecular hybridization , such as the creation of quinoline-sulfonamide conjugates, is a viable strategy to generate compounds with broad-spectrum activity, including antifungal properties.

Future research should focus on optimizing these structural features to enhance potency against multidrug-resistant strains while maintaining a favorable safety profile. The continued exploration of this chemical space is a critical endeavor in our global fight against infectious diseases.

References

  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. Benchchem.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central (PMC).
  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024-01-15).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. (2019-10-13).
  • Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives. Benchchem.
  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central (PMC), NIH.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. (2022-10-12).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. (2025-10-16).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed Central (PMC), NIH.

Sources

Validation

A Researcher's Guide to Validating Target Engagement of 4-Methylquinoline-2-carboxylic Acid-Based Inhibitors

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful therapeutic prog...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful therapeutic program. For researchers working with promising scaffolds such as 4-methylquinoline-2-carboxylic acid, validating target engagement is a critical step that bridges the gap between potent biochemical activity and predictable cellular and physiological outcomes. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming and quantifying the interaction between your 4-methylquinoline-2-carboxylic acid-based inhibitors and their protein targets.

The Imperative of Target Engagement Validation

Before delving into specific techniques, it is crucial to understand why target engagement validation is non-negotiable in drug development. A lack of efficacy is a primary reason for the failure of drug candidates in clinical trials, and this can often be traced back to insufficient target engagement at the site of action.[1][2] Robust target engagement studies provide direct evidence that a compound reaches and binds to its intended target in a complex biological system, a critical piece of information for establishing a clear mechanism of action and building confidence in a molecule's therapeutic potential.[3][4][5]

This guide will explore and compare several orthogonal methods for assessing target engagement, moving from direct, in-vitro biophysical measurements to more physiologically relevant cellular assays.

A Comparative Overview of Target Engagement Methodologies

Choosing the right target engagement assay depends on various factors, including the nature of the target protein, the availability of purified protein, the desired throughput, and the specific questions being asked. Here, we compare three widely adopted and powerful techniques: Cellular Thermal Shift Assay (CETSA®), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Method Principle Throughput Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[6][7][8]Low to HighTarget engagement in cells/tissues, EC50Physiologically relevant (intact cells), no protein purification needed.[8][9]Indirect measurement, not suitable for all targets, can be labor-intensive.[10]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a target protein.[11][12]LowBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[13]"Gold standard" for binding thermodynamics, label-free, in-solution measurement.[14]Requires large amounts of purified, soluble protein; low throughput.[15]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[16][17]Medium to HighBinding affinity (KD), kinetics (ka, kd).[18]Real-time kinetics, high sensitivity, requires small amounts of protein.[18]Requires protein immobilization which may affect binding, potential for non-specific binding.[15]

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Native Environment

CETSA® is a powerful technique that allows for the direct assessment of target engagement in intact cells and tissues.[8][9] The underlying principle is that the binding of a small molecule inhibitor to its target protein confers thermal stability to the protein.[6][7]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification cells Culture and treat cells with 4-methylquinoline-2-carboxylic acid inhibitor heat Heat cell suspension to a range of temperatures cells->heat Incubate lyse Lyse cells and separate soluble and aggregated protein fractions heat->lyse Cool detect Detect and quantify soluble target protein (e.g., Western Blot, MS) lyse->detect Analyze supernatant

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of your 4-methylquinoline-2-carboxylic acid-based inhibitor or vehicle control for a predetermined time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat change that occurs when a ligand binds to its target, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13]

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_detection Heat Measurement cluster_analysis Data Analysis prepare Prepare purified target protein and inhibitor solutions titrate Inject small aliquots of inhibitor into the protein solution prepare->titrate Load samples measure Measure the heat released or absorbed after each injection titrate->measure Detect heat change analyze Fit the data to a binding model to determine thermodynamic parameters measure->analyze Generate binding isotherm

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer. The protein concentration should be accurately determined.

    • Prepare a solution of the 4-methylquinoline-2-carboxylic acid inhibitor in the same buffer. The inhibitor concentration should be 10-20 times higher than the protein concentration.

    • Thoroughly degas both solutions to avoid air bubbles.

  • Instrument Setup:

    • Set the experimental temperature and other parameters on the ITC instrument.

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor solution into the protein solution.

    • Allow the system to equilibrate after each injection.

  • Data Acquisition:

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat change per injection and plot it against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[16][17] It provides valuable information on both the affinity and the kinetics (on- and off-rates) of an interaction.[18]

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_detection Signal Detection cluster_analysis Kinetic Analysis immobilize Immobilize purified target protein on a sensor chip bind Flow inhibitor solution (analyte) over the sensor surface immobilize->bind Inject analyte detect Monitor the change in refractive index as a response signal bind->detect Real-time monitoring analyze Analyze the sensorgram to determine association and dissociation rates detect->analyze Generate sensorgram

  • Ligand Immobilization:

    • Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • Analyte Preparation:

    • Prepare a series of dilutions of the 4-methylquinoline-2-carboxylic acid inhibitor in a suitable running buffer.

  • Binding Analysis:

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate.

    • Monitor the binding event in real-time by detecting the change in the SPR signal (measured in response units, RU).

  • Dissociation Phase:

    • After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor from the target protein.

  • Data Analysis:

    • The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Orthogonal Validation and De-risking

It is highly recommended to use at least two orthogonal methods to validate target engagement. For instance, a positive result in a CETSA® experiment, which confirms engagement in a cellular context, can be complemented with ITC or SPR to provide quantitative binding affinity and thermodynamic or kinetic data, respectively.[3] This multi-faceted approach provides a more complete picture of the inhibitor's interaction with its target and significantly de-risks the progression of a compound into more complex and costly preclinical and clinical studies.

Conclusion

Validating target engagement is a pivotal step in the development of 4-methylquinoline-2-carboxylic acid-based inhibitors. By employing a combination of cellular and biophysical methods such as CETSA®, ITC, and SPR, researchers can gain a comprehensive understanding of how their compounds interact with their intended targets. This knowledge is essential for establishing a clear mechanism of action, optimizing lead compounds, and ultimately, increasing the probability of success in the development of novel therapeutics.

References

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]

  • Target Engagement. Selvita. [Link]

  • Determining target engagement in living systems. PMC - NIH. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • The surface plasmon resonance (SPR) for the study of the targeted... ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. [Link]

  • Target Identification and Validation (Small Molecules). UCL. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]

  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Target validation & engagement. Inoviem. [Link]

  • MDC Connects: Target Validation and Efficacy. YouTube. [Link]

  • Surface Plasmon Resonance (SPR). Charnwood Discovery. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 4-Methylquinoline-2-carboxylic Acid Derivatives

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a b...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of pharmacological activities. Among these, 4-methylquinoline-2-carboxylic acid derivatives are emerging as a class of compounds with significant potential, particularly as enzyme inhibitors. This guide provides an in-depth comparative analysis of the molecular docking of these derivatives, offering a technical narrative for researchers, scientists, and drug development professionals. Our focus will be on understanding the structural nuances that govern their binding affinities and interaction patterns with key biological targets, thereby informing rational drug design.

The Rationale for Targeting Kinases with Quinoline Derivatives

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The quinoline core, particularly when substituted at the 4-position, has shown considerable promise in the design of kinase inhibitors.[2] The structural rigidity of the quinoline ring, combined with the hydrogen bonding capabilities of the carboxylic acid moiety and the potential for diverse substitutions, makes it an ideal framework for engaging the ATP-binding pocket of kinases. This guide will use Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as primary examples of kinase targets to illustrate the comparative docking performance of 4-methylquinoline-2-carboxylic acid derivatives and their close analogs.

Comparative Docking Analysis: Unraveling Structure-Activity Relationships

While direct comparative docking studies on a series of 4-methylquinoline-2-carboxylic acid derivatives are not extensively published, we can draw valuable insights from closely related quinoline structures, such as quinoline-4-carboxamides and 2-arylquinoline-4-carboxylic acids. These studies provide a strong foundation for predicting the behavior of our target compounds.

A study on 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives revealed that substitutions on the carboxamide nitrogen significantly influence anticancer activity.[3] Molecular docking of the most active compound, 6j , into the active site of protein kinase A showed crucial hydrogen bond interactions, highlighting the importance of the carboxamide linker for target engagement.[3] This suggests that for 4-methylquinoline-2-carboxylic acid derivatives, modifications of the carboxylic acid to a carboxamide could be a fruitful strategy to enhance binding affinity.

In another insightful study, a series of 4-oxoquinoline-3-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects.[4] Molecular docking of the most potent compounds, 16b and 17b , into the topoisomerase II binding site demonstrated their ability to intercalate between DNA base pairs and form hydrogen bonds with key residues, elucidating a potential mechanism of action.[4] This underscores the importance of the spatial arrangement of the quinoline core and the carboxamide group for effective target interaction.

Furthermore, the exploration of quinazoline derivatives as dual EGFR and VEGFR-2 inhibitors provides a comparative perspective.[5] The docking scores of compound 4e against both EGFR and VEGFR-2, while moderate, indicated a good binding affinity, which was supported by in vitro assays.[5] This dual-targeting capability is a desirable attribute in cancer therapy, and the underlying structural features of 4e can inform the design of 4-methylquinoline-2-carboxylic acid derivatives with similar polypharmacological profiles.

Data Presentation: A Comparative Overview of Docking Performance

To facilitate a clear comparison, the following table summarizes the docking scores of representative quinoline derivatives against their respective protein targets from various studies. A more negative docking score generally indicates a higher predicted binding affinity.

Compound IDDerivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key InteractionsReference
6j 2-(3-chlorophenyl)quinoline-4-carboxamideProtein Kinase A1ATPNot SpecifiedHydrogen bonds with active site residues[3]
16b 4-Oxoquinoline-3-carboxamideTopoisomerase II3QX3Not SpecifiedHydrogen bond with GLN778, DNA intercalation[4]
17b 4-Oxoquinoline-3-carboxamideTopoisomerase II3QX3Not SpecifiedHydrogen bond with GLN778, DNA intercalation[4]
4e Quinazoline derivativeEGFRNot Specified-4.46Strong binding affinity[5]
4e Quinazoline derivativeVEGFR-2Not Specified-4.41Strong binding affinity[5]
Compound 4 Quinoline derivativeHIV Reverse Transcriptase4I2P-10.67Hydrophobic interactions with TRP229, H-bond with LYS101[6]
Ligand 1 Quinoline-4-carboxylic acid derivativePyrrolopyrazole (4BKY)4BKY-8.95Interaction with GLU 87 and CYS 89[7]
Ligand 4 Quinoline-4-carboxylic acid derivativePyrrolopyrazole (4BKY)4BKY-8.70Interaction with GLU 87 and CYS 89[7]

Experimental Protocols: A Guide to Rigorous Docking Studies

The trustworthiness of in silico predictions hinges on the meticulous execution of the docking protocol. Below is a detailed, step-by-step methodology for conducting a comparative molecular docking experiment involving quinoline derivatives, based on protocols described in the literature.[6][8]

Part 1: Ligand and Receptor Preparation
  • Ligand Preparation:

    • The 2D structures of the 4-methylquinoline-2-carboxylic acid derivatives are drawn using chemical drawing software (e.g., ChemDraw).

    • These structures are then converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).

    • The final structures are saved in a format compatible with the docking software (e.g., .mol2 or .pdbqt).

  • Receptor Preparation:

    • The 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 2GS2) is downloaded from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein.

    • The prepared protein is saved in the appropriate format for the docking software.

Part 2: Molecular Docking and Analysis
  • Grid Generation:

    • A grid box is defined around the active site of the receptor. The size and center of the grid should be sufficient to encompass the entire binding pocket.

  • Docking Simulation:

    • The prepared ligands are docked into the active site of the prepared receptor using a docking program such as AutoDock Vina.

    • The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are set. A higher exhaustiveness value increases the computational time but also the reliability of the results.

  • Analysis of Docking Results:

    • The docking results are analyzed to identify the best binding pose for each ligand based on the docking score (binding affinity).

    • The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

    • A comparative analysis of the docking scores and interaction patterns of the different derivatives is performed to elucidate structure-activity relationships.

Visualizing the Path to Discovery

To better illustrate the experimental and logical workflows, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download, Cleanup, Add Hydrogens) receptor_prep->grid_gen docking_sim Docking Simulation (AutoDock Vina) grid_gen->docking_sim results_analysis Results Analysis (Binding Affinity, Pose Selection) docking_sim->results_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) results_analysis->interaction_analysis sar_analysis Comparative SAR Analysis interaction_analysis->sar_analysis

Caption: A generalized workflow for molecular docking studies.

kinase_inhibition_pathway cluster_intracellular Intracellular Signaling EGFR EGFR ATP ATP Phospho_Substrate Phosphorylated Substrate EGFR->Phospho_Substrate Phosphorylation VEGFR2 VEGFR-2 VEGFR2->Phospho_Substrate Phosphorylation ATP->EGFR Binds ATP->VEGFR2 Binds Substrate Substrate Protein Substrate->EGFR Substrate->VEGFR2 Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream Inhibitor 4-Methylquinoline- 2-carboxylic acid Derivative Inhibitor->ATP Competes for ATP Binding Site

Caption: Conceptual diagram of kinase inhibition by competitive ATP binding.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative molecular docking of 4-methylquinoline-2-carboxylic acid derivatives, drawing upon data from closely related compound series to inform our understanding. The presented data and protocols underscore the importance of a meticulous and comparative in silico approach in modern drug discovery. The insights gained from these studies can guide the rational design of more potent and selective kinase inhibitors.

Future work should focus on synthesizing and performing in vitro and in vivo testing of the most promising derivatives identified through these computational methods. A direct comparative docking study of a focused library of 4-methylquinoline-2-carboxylic acid derivatives against key kinase targets would be invaluable in further refining the structure-activity relationships and accelerating the development of novel therapeutics.

References

  • Ismail, M. F., et al. (2017). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4045-4057.
  • Bridges, A. J., et al. (1996). 4-(Phenylamino)quinazolines as potent and selective inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 39(1), 267-276.
  • Radwan, M. A., et al. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLoS One, 19(4), e0298326. [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0298326]
  • de Oliveira, R. B., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 21(11), 1475. [https://www.mdpi.com/1420-3049/21/11/1475]
  • Kamal, A., et al. (2016). Synthesis of 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide derivatives as a new class of potential tubulin inhibitors. European Journal of Medicinal Chemistry, 124, 75-86.
  • Al-Ostath, A. I., et al. (2023). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 16(11), 105244. [https://www.sciencedirect.com/science/article/pii/S187853522300344X]
  • Shinde, K. W., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 41-49.
  • Benyahia, B., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 1-15. [https://www.mdpi.com/1420-3049/30/1/22]
  • Hameed, P. S., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Korean Chemical Society, 62(6), 569-580. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6309252/]
  • Elkamhawy, A., et al. (2022). Discovery of new VEGFR-2 inhibitors based on bis([2][4][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9387325/]

  • Shah, A., et al. (2023). Structure-based virtual screening, molecular docking, molecular dynamics simulation, and metabolic reactivity studies of quinazoline derivatives for their anti-EGFR activity against tumor angiogenesis. Current Medicinal Chemistry, 30.
  • Al-Salahi, R., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4967. [https://www.mdpi.com/1420-3049/26/16/4967]
  • Li, X., et al. (2016). Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. Letters in Drug Design & Discovery, 13(9), 833-841.
  • Baammi, M., et al. (2023). Unleashing Nature's potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations. Journal of Biomolecular Structure and Dynamics, 1-14. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10511874/]
  • de la Fuente, M. C., et al. (2022). Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. ChemMedChem, 17(15), e202200196. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9350278/]
  • Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society, 100(3), 100901. [https://www.sciencedirect.com/science/article/pii/S001945222300001X]
  • Ferlay, J., et al. (2021). Global Cancer Observatory: Cancer Today. Lyon, France: International Agency for Research on Cancer. Available online: [Link] (accessed on 10 January 2026).

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System, Version 1.8. Schrödinger, LLC.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylquinoline-2-carboxylic Acid

Navigating the disposal of specialized chemical reagents is fundamental to maintaining a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, understanding the speci...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the disposal of specialized chemical reagents is fundamental to maintaining a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, understanding the specific protocols for compounds like 4-Methylquinoline-2-carboxylic acid is not merely a procedural task but a critical component of responsible research. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory principles. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Assessment & Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 4-Methylquinoline-2-carboxylic acid belongs to the quinoline class of compounds. The parent compound, 4-methylquinoline, is recognized as a potential carcinogen and a mutagen.[1] While specific toxicological data for the carboxylic acid derivative may be limited, it is prudent and standard practice to handle it with the precautions appropriate for its chemical class.

The primary hazards associated with quinoline derivatives and carboxylic acids include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Serious Eye Damage: Can cause serious and potentially irreversible eye damage.[2]

  • Skin and Respiratory Irritation: May cause skin and respiratory irritation.[3][4]

  • Genetic Defects: Suspected of causing genetic defects.[5][6]

  • Carcinogenicity: The parent compound, 4-methylquinoline, has shown evidence of carcinogenicity in animal studies.[1]

Due to these intrinsic hazards, 4-Methylquinoline-2-carboxylic acid waste must be treated as regulated hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[7][8] While this specific compound is not a listed waste, its properties warrant its management as such to ensure compliance and safety.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
Serious Eye Damage (Category 1) Causes serious eye damage.P280: Wear eye protection/face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2]
Mutagenicity (Suspected) Suspected of causing genetic defects.P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308 + P313: IF exposed or concerned: Get medical advice/attention.[5][6]
Corrosivity (as a Carboxylic Acid) While aqueous solutions may be acidic, the primary disposal concern stems from its toxicity, not corrosivity.General handling procedures for acids should be followed.[9]
Immediate Safety Protocols & Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against exposure during handling and disposal.[10] The following PPE is mandatory when working with 4-Methylquinoline-2-carboxylic acid in solid or solution form.

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves.[9] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[5]

  • Eye and Face Protection: Use chemical splash goggles that provide a complete seal around the eyes.[10] When there is a significant risk of splashing, a face shield should be worn over the goggles.[11]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[9] For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: For handling the solid, powdered form where dust may be generated, an N95-rated particulate respirator is necessary.[10] All handling of the solid and any procedures that could generate aerosols or vapors should be conducted within a certified chemical fume hood.[9]

Waste Characterization and Segregation

Proper segregation is a cornerstone of safe chemical waste management. Waste containing 4-Methylquinoline-2-carboxylic acid must not be mixed with other waste streams.

  • Incompatible Materials: Keep this waste separate from strong bases, oxidizing agents, and reducing agents to prevent potentially hazardous reactions.[9][11]

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[7][10] Its potential toxicity and persistence pose a threat to aquatic ecosystems.

  • Waste Stream Designation: All waste containing 4-Methylquinoline-2-carboxylic acid, including contaminated consumables (e.g., gloves, weigh paper, pipette tips), must be designated as hazardous chemical waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Methylquinoline-2-carboxylic acid is that all waste must be collected and transferred to a licensed hazardous waste disposal facility.[2][3][12]

Protocol for Bulk Waste (Solids and Solutions):

  • Select a Waste Container: Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[9] The container must have a secure, tight-fitting lid.

  • Label the Container: The container must be clearly and accurately labeled before any waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methylquinoline-2-carboxylic acid"

    • The associated hazards (e.g., "Toxic," "Irritant")[9]

    • The accumulation start date.

  • Waste Collection: Carefully transfer the waste into the labeled container. Avoid splashing or generating dust. If transferring a solid, use a funnel to prevent spillage. This should be done inside a chemical fume hood.

  • Secure and Store: After adding waste, securely close the container. Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[5][9]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow the container to exceed accumulation time limits set by your institution and regulatory bodies.

Protocol for Contaminated Labware and Consumables:

  • Decontamination: Glassware that has come into contact with the compound should be decontaminated.[10] Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as hazardous liquid waste in your designated container. The third rinse can often be managed similarly, though local EHS guidelines should be consulted. After rinsing, the glassware can typically be washed normally.

  • Solid Waste Collection: All contaminated solid waste, such as gloves, absorbent pads, and weigh boats, must be placed in a designated solid hazardous waste container, which is typically a lined plastic pail or a sturdy, sealed bag inside a labeled box.[10]

Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: If a large spill occurs, evacuate the immediate area and alert colleagues and your supervisor. Follow your institution's emergency procedures.[9]

  • Don PPE: Before addressing any spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For liquid spills, contain the area with absorbent dikes if necessary.

  • Absorb and Collect: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][9] Do not use combustible materials like paper towels. Once the spill is fully absorbed, carefully scoop the material into your designated solid hazardous waste container.

  • Decontaminate the Area: Clean the affected surface area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department, as required by institutional policy.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste generated from activities involving 4-Methylquinoline-2-carboxylic acid.

G start Waste Containing 4-Methylquinoline-2-carboxylic Acid Generated char_waste Characterize Waste Stream (Solid, Liquid, Debris) start->char_waste is_bulk Bulk Waste or Contaminated Debris? char_waste->is_bulk is_sharp Is it a Contaminated Sharp? is_bulk->is_sharp Debris collect_solid Place in Labeled Solid Hazardous Waste Container is_bulk->collect_solid Solid collect_liquid Place in Labeled Liquid Hazardous Waste Container is_bulk->collect_liquid Liquid is_sharp->collect_solid No collect_sharp Place in Puncture-Proof Sharps Container for Hazardous Waste is_sharp->collect_sharp Yes storage Store Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharp->storage contact_ehs Contact EHS for Pickup and Licensed Disposal storage->contact_ehs

Caption: Decision workflow for proper segregation and disposal of 4-Methylquinoline-2-carboxylic acid waste.

By adhering to this comprehensive disposal plan, laboratory professionals can effectively manage the risks associated with 4-Methylquinoline-2-carboxylic acid, ensuring a safe research environment and maintaining regulatory compliance.

References

  • Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Quinoline.
  • Acros Organics. (2025). Safety Data Sheet: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-(Chloromethyl)-4-methylquinazoline.
  • Office of Environmental Health Hazard Assessment (OEHHA). (2000). Evidence on the Carcinogenicity of 4-methylquinoline.
  • ChemicalBook. (2025). 4-methylquinoline - Safety Data Sheet.
  • ChemicalBook. (2025). 4-methylquinoline - Safety Data Sheet (alt).
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Fisher Scientific. (2024). Safety Data Sheet: 7-Methylquinoline.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Letter on Commercial Chemical Product.
  • University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics.

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methylquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Handling chemical compounds in a laboratory setting demands a rigorous and proactive approach to safety. 4-Methylquinoline-2-carboxylic acid, a heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting demands a rigorous and proactive approach to safety. 4-Methylquinoline-2-carboxylic acid, a heterocyclic aromatic compound, requires careful management to mitigate risks of skin, eye, and respiratory irritation.[1][2][3] This guide provides an in-depth, procedural framework for the safe handling of this compound, from initial preparation to final disposal, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Risks: A Proactive Stance on Safety

Before handling 4-Methylquinoline-2-carboxylic acid, a thorough understanding of its potential hazards is paramount. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][2][3] Therefore, the cornerstone of a robust safety protocol is the consistent and correct use of Personal Protective Equipment (PPE). Engineering controls, such as a certified chemical fume hood, should always be the first line of defense to minimize exposure.[4][5]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when working with 4-Methylquinoline-2-carboxylic acid. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact with the chemical.[4][6] It is imperative to inspect gloves for any signs of degradation or punctures before each use.[4][6][7]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[4][8]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesAn N95 respirator is essential when handling the solid, powdered form to prevent the inhalation of dust particles.[4] For handling solutions, especially with volatile solvents, or when vapors may be generated, an air-purifying respirator with appropriate organic vapor cartridges is recommended.[4]Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronA lab coat protects skin and personal clothing from contamination.[4][8] A chemical-resistant apron is recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during transfer of large volumes or vigorous mixing.Secondary
Operational Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling 4-Methylquinoline-2-carboxylic acid, integrating key safety checkpoints from preparation to disposal.

SafeHandlingWorkflow Prep 1. Preparation DonPPE Don PPE Prep->DonPPE Handling 2. Handling & Experimentation Weighing Weighing Solid Handling->Weighing Cleanup 3. Cleanup & Decontamination Decontaminate Decontaminate Glassware & Surfaces Cleanup->Decontaminate Disposal 4. Waste Disposal CollectWaste Collect Hazardous Waste Disposal->CollectWaste PrepWorkArea Prepare Work Area (Fume Hood) DonPPE->PrepWorkArea PrepWorkArea->Handling Dissolving Preparing Solutions Weighing->Dissolving Dissolving->Cleanup RemovePPE Remove PPE Decontaminate->RemovePPE RemovePPE->Disposal

Figure 1. A step-by-step workflow for the safe handling of 4-Methylquinoline-2-carboxylic acid.

Step-by-Step Handling and Disposal Plan

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[9]

  • Work Area Preparation: All work with 4-Methylquinoline-2-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][8][9] Cover the work surface with absorbent bench paper to contain any potential spills.[10]

2. Handling and Experimentation:

  • Weighing: When weighing the solid, powdered form of the compound, use a weigh boat to prevent spills.[10] Keep the container closed as much as possible to minimize the generation of airborne dust.[10]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[9] If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges is necessary.[9]

  • Experimental Procedures: Maintain a safe distance from ongoing reactions and use appropriate shielding when necessary. Always avoid direct contact with the substance.[9]

3. Cleanup and Decontamination:

  • Decontamination: All glassware and surfaces that have come into contact with 4-Methylquinoline-2-carboxylic acid must be decontaminated with an appropriate solvent and then washed thoroughly.[9]

  • PPE Removal: Remove PPE in a designated area to prevent the spread of contamination.[9] Dispose of single-use items, such as gloves and weigh boats, in the designated hazardous waste container.[4][9]

4. Waste Disposal:

  • Hazardous Waste: All solid waste (contaminated gloves, weigh boats, absorbent paper) and liquid waste containing 4-Methylquinoline-2-carboxylic acid must be collected in a clearly labeled hazardous waste container.[6][9] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these detailed safety and logistical protocols, researchers can handle 4-Methylquinoline-2-carboxylic acid with confidence, ensuring a secure laboratory environment conducive to scientific advancement.

References

  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Available from: [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. Available from: [Link]

  • Compliance and Risk Management, University of Texas at Dallas. General Rules for Working with Chemicals. Available from: [Link]

  • Department of Environmental Health and Safety, Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • Organic Syntheses. lepidine. Available from: [Link]

  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Available from: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]

  • Duke Occupational & Environmental Safety Office. Personal Protective Equipment(PPE). Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Methylquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methylquinoline-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.